Product packaging for Diaminopimelic Acid(Cat. No.:CAS No. 17121-19-6)

Diaminopimelic Acid

カタログ番号: B102294
CAS番号: 17121-19-6
分子量: 190.20 g/mol
InChIキー: GMKMEZVLHJARHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2R,6R)-2,6-diaminoheptanedioic acid is a stereoisomer of diaminopimelic acid (DAP), a crucial component of bacterial peptidoglycan . Peptidoglycan is a macromolecule that confers strength and rigidity to the bacterial cell wall, which is vital for cell viability and osmotic integrity . The specific stereochemistry of DAP isomers is critical; for instance, the meso-form (2R,6S)-DAP is a primary constituent of the cell wall in Gram-negative bacteria and an intermediate in the lysine biosynthesis pathway in bacteria and plants . This pathway is absent in mammals, making enzymes that process DAP, such as diaminopimelate epimerase which interconverts the (2S,6S) and (2R,6S) forms, attractive targets for the development of novel antibiotics with low mammalian toxicity . As such, distinct stereoisomers like the (2R,6R) form are valuable tools in microbiological and biochemical research for studying bacterial cell wall biosynthesis, enzyme mechanisms, and for the design of potential inhibitors . This product is supplied for research applications. It is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4 B102294 Diaminopimelic Acid CAS No. 17121-19-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,6-diaminoheptanedioic acid
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InChI

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)
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InChI Key

GMKMEZVLHJARHF-UHFFFAOYSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CC(C(=O)O)N
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Molecular Formula

C7H14N2O4
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DSSTOX Substance ID

DTXSID10862237
Record name 2,6-Diaminoheptanedioic acid
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Molecular Weight

190.20 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Diaminopimelic acid
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CAS No.

583-93-7, 922-54-3, 17121-19-6, 2577-62-0
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Foundational & Exploratory

The Cornerstone of Bacterial Integrity: An In-depth Technical Guide to the Role of Diaminopimelic Acid in Cell Wall Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central and indispensable role in the structural integrity of the bacterial cell wall. As a key component of peptidoglycan, particularly in Gram-negative and certain Gram-positive bacteria, DAP is crucial for the formation of cross-links that provide rigidity and resistance to osmotic stress. Furthermore, the biosynthetic pathway of DAP is a critical metabolic route, as it also leads to the production of L-lysine, an essential amino acid for protein synthesis. The absence of this pathway in mammals makes the enzymes involved in DAP synthesis prime targets for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its structural significance, biosynthetic pathways, and its recognition by the host immune system. The guide also includes detailed experimental protocols for the analysis of DAP and peptidoglycan structure, along with quantitative data on cell wall composition.

Introduction

The bacterial cell wall is a complex and dynamic structure that is essential for maintaining cell shape, protecting against environmental insults, and withstanding internal turgor pressure. The primary structural component of the bacterial cell wall is peptidoglycan, a unique polymer composed of glycan strands cross-linked by short peptides. A key and often defining feature of this peptidoglycan is the presence of this compound (DAP).

DAP is a dicarboxylic diamino acid that exists in several stereoisomeric forms, with meso-diaminopimelic acid (m-DAP) being the most common form found in bacterial peptidoglycan.[1] Its unique structure, possessing two amino groups and two carboxyl groups, allows it to form peptide cross-links between adjacent glycan chains, thereby creating a robust, three-dimensional mesh-like structure.[2] This cross-linking is vital for the mechanical strength of the cell wall.

The significance of DAP extends beyond its structural role. It is the immediate biosynthetic precursor to L-lysine, one of the fundamental amino acids required for protein synthesis in bacteria.[3] Most Gram-positive bacteria utilize L-lysine instead of m-DAP for cross-linking their peptidoglycan. The dual importance of the DAP-lysine biosynthetic pathway underscores its essentiality for bacterial survival.[3]

From a therapeutic perspective, the enzymes of the DAP biosynthetic pathway are highly attractive targets for the development of new antibiotics. Since this pathway is absent in mammals, inhibitors targeting these enzymes are expected to exhibit high selectivity for bacteria with minimal host toxicity.[4] This guide will delve into the technical details of DAP's role in bacterial cell wall architecture, providing valuable information for researchers in microbiology, biochemistry, and drug discovery.

The Structural Role of this compound in Peptidoglycan

The fundamental repeating unit of peptidoglycan consists of two alternating amino sugars, N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), linked by β-(1,4)-glycosidic bonds.[5] A short peptide stem is attached to the lactyl moiety of each MurNAc residue. The composition of this peptide stem varies among bacterial species, but a common sequence in Gram-negative bacteria is L-alanine, D-glutamic acid, meso-diaminopimelic acid, and D-alanine.[6]

The critical function of m-DAP lies in its ability to form covalent cross-links between these peptide stems. The ε-amino group of an m-DAP residue on one peptide stem forms a peptide bond with the carboxyl group of a D-alanine residue on an adjacent peptide stem. This transpeptidation reaction, catalyzed by penicillin-binding proteins (PBPs), results in the formation of a highly cross-linked peptidoglycan sacculus that encases the bacterium.[2]

In many Gram-negative bacteria, Braun's lipoprotein, a major outer membrane protein, is covalently attached to the peptidoglycan via the ε-amino group of an m-DAP residue.[1] This linkage serves to anchor the outer membrane to the cell wall, further contributing to the structural integrity of the cell envelope.

The extent of peptidoglycan cross-linking is a critical determinant of cell wall strength and can vary significantly between different bacterial species.

Data Presentation: Quantitative Analysis of Peptidoglycan Composition

The composition and architecture of peptidoglycan can be quantitatively assessed through various analytical techniques. The following tables summarize key quantitative data related to this compound and peptidoglycan structure in different bacterial species.

Table 1: Peptidoglycan Content and Cross-linking in Various Bacterial Species

Bacterial SpeciesGram TypePeptidoglycan (% of Dry Cell Weight)Degree of Cross-linking (%)Reference(s)
Escherichia coliNegative~1025-35[5]
Bacillus subtilisPositive40-90Not specified[5]
Staphylococcus aureusPositive40-90Not specified[5]
Mycobacterium tuberculosis(Acid-Fast)Not specified70-80[7]
Streptococcus salivarius ssp. thermophilusPositive~8.2 (amino sugars)Not specified[8]
Bacteroides thetaiotaomicronNegative>3.6Not specified[8]

Table 2: Molar Ratios of Peptidoglycan Components

Bacterial SpeciesComponent 1Component 2Molar RatioReference(s)
Urinary Factor S (glycopeptide)Glutamic acidAlanine2:2[9]
Urinary Factor S (glycopeptide)AlanineThis compound2:1[9]
Urinary Factor S (glycopeptide)Muramic acidThis compound1:1[9]
Urinary Factor S (glycopeptide)GlucosamineGlycine1:1[9]

This compound Biosynthesis: A Key Metabolic Pathway

The synthesis of meso-diaminopimelic acid is a multi-step enzymatic pathway that begins with L-aspartate. There are several variations of this pathway found in different bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways. The succinylase pathway, found in Escherichia coli, is one of the most well-characterized.

Below is a diagram illustrating the succinylase pathway for DAP and lysine (B10760008) biosynthesis.

DAP_Biosynthesis Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA Aspartokinase, Aspartate-semialdehyde dehydrogenase DHDPA Dihydrodipicolinate ASA->DHDPA DapA (Dihydrodipicolinate synthase) THDPA Tetrahydrodipicolinate DHDPA->THDPA DapB (Dihydrodipicolinate reductase) N_Succinyl_KAP N-Succinyl-2-amino-6-ketopimelate THDPA->N_Succinyl_KAP DapD (Tetrahydrodipicolinate N-succinyltransferase) N_Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate N_Succinyl_KAP->N_Succinyl_LL_DAP DapC (N-Succinyl-diaminopimelate aminotransferase) LL_DAP LL-Diaminopimelate N_Succinyl_LL_DAP->LL_DAP DapE (N-Succinyl-diaminopimelate desuccinylase) m_DAP meso-Diaminopimelate LL_DAP->m_DAP DapF (Diaminopimelate epimerase) Lysine L-Lysine m_DAP->Lysine LysA (Diaminopimelate decarboxylase) PG Peptidoglycan Synthesis m_DAP->PG

Figure 1: The Succinylase Pathway of this compound and Lysine Biosynthesis.

Recognition by the Host Immune System

The host innate immune system has evolved to recognize conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Peptidoglycan fragments containing this compound are potent elicitors of the innate immune response. Specifically, the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) is an intracellular pattern recognition receptor that recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a substructure of peptidoglycan found predominantly in Gram-negative bacteria.

Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines and chemokines.

NOD1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus iE_DAP_ext iE-DAP (from bacteria) iE_DAP_int iE-DAP iE_DAP_ext->iE_DAP_int enters cell NOD1 NOD1 iE_DAP_int->NOD1 binds RIPK2 RIPK2 NOD1->RIPK2 recruits IKK_complex IKK complex RIPK2->IKK_complex activates MAPK_pathway MAPK Pathway RIPK2->MAPK_pathway activates IκB IκB IKK_complex->IκB phosphorylates NF_κB NF-κB IκB->NF_κB releases NF_κB_nuc NF-κB NF_κB->NF_κB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression NF_κB_nuc->Gene_Expression

Figure 2: The NOD1 Signaling Pathway Activated by iE-DAP.

Experimental Protocols

Isolation and Purification of Peptidoglycan

This protocol is adapted for Gram-negative bacteria. Modifications may be necessary for Gram-positive species.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., 4% SDS in water)

  • Tris-HCl buffer (pH 7.2)

  • Proteinase K

  • Ultracentrifuge

  • Milli-Q water

Procedure:

  • Resuspend the bacterial cell pellet in an appropriate volume of Tris-HCl buffer.

  • Add an equal volume of boiling lysis buffer to the cell suspension and boil for 30 minutes with stirring.

  • Allow the lysate to cool to room temperature and then centrifuge at high speed (e.g., 100,000 x g) for 30 minutes to pellet the crude peptidoglycan.

  • Wash the pellet extensively with Milli-Q water to remove SDS. This typically requires multiple rounds of resuspension and centrifugation.

  • To remove covalently bound proteins, treat the pellet with Proteinase K (e.g., 20 µg/mL in Tris-HCl buffer) at 37°C for 2 hours.

  • Inactivate the Proteinase K by boiling in SDS solution for 5 minutes.

  • Repeat the washing steps with Milli-Q water to remove the digested proteins and residual SDS.

  • The final pellet contains purified peptidoglycan, which can be lyophilized for storage.

Muropeptide Analysis by HPLC

Materials:

  • Purified peptidoglycan

  • Muramidase (B13767233) (e.g., mutanolysin or cellosyl)

  • Sodium phosphate (B84403) buffer (pH 4.9)

  • Sodium borohydride

  • Orthophosphoric acid

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector (204-206 nm)

  • Solvent A: 50 mM sodium phosphate, pH 4.35

  • Solvent B: 75 mM sodium phosphate, pH 4.95, 15% methanol

Procedure:

  • Resuspend a known amount of purified peptidoglycan in sodium phosphate buffer (pH 4.9).

  • Add muramidase to digest the peptidoglycan into soluble muropeptides. Incubate at 37°C overnight.

  • Inactivate the muramidase by boiling for 5 minutes.

  • Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.

  • Reduce the MurNAc residues to muramitol by adding sodium borohydride. Incubate for 30 minutes at room temperature.

  • Stop the reaction by acidifying with orthophosphoric acid to a pH of 3-4.

  • Filter the sample through a 0.22 µm filter.

  • Inject the sample onto the HPLC system.

  • Separate the muropeptides using a gradient of Solvent B. A typical gradient runs from 0% to 100% Solvent B over 120 minutes.

  • Detect the eluting muropeptides by monitoring the absorbance at 204-206 nm.

  • The degree of cross-linking can be calculated from the relative areas of the monomeric, dimeric, and trimeric muropeptide peaks in the chromatogram.

Enzymatic Assay for N-Succinyl-L,L-Diaminopimelic Acid Desuccinylase (DapE)

This is a spectrophotometric assay based on the detection of the primary amine product using ninhydrin (B49086).[10][11][12][13]

Materials:

  • Purified DapE enzyme

  • N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP) as substrate

  • HEPES buffer (50 mM, pH 7.5)

  • Ninhydrin solution (2%)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing HEPES buffer and the DapE enzyme in a microplate well.

  • If testing inhibitors, pre-incubate the enzyme with the inhibitor for 10 minutes at 30°C.

  • Initiate the reaction by adding the substrate, N⁶-methyl-L,L-SDAP (e.g., final concentration of 2 mM).

  • Incubate the reaction for a defined period (e.g., 10 minutes) at 30°C.

  • Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.

  • Add the ninhydrin solution and heat at 80°C for 15 minutes to allow for color development.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The amount of product formed is proportional to the absorbance, and enzyme activity can be calculated based on a standard curve.

Coupled Enzymatic Assay for Diaminopimelate Decarboxylase (LysA)

This assay couples the decarboxylation of meso-DAP to the oxidation of NADH, which can be monitored spectrophotometrically.[14][15]

Materials:

  • Purified LysA enzyme

  • meso-Diaminopimelic acid (substrate)

  • Saccharopine dehydrogenase (coupling enzyme)

  • NADH

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Tris buffer (200 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • In a cuvette, prepare a pre-initiation mixture containing Tris buffer, varying concentrations of meso-DAP, saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.

  • Incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding the LysA enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

This compound is a molecule of profound importance in the bacterial world. Its dual function as a critical structural component of the cell wall and as a key intermediate in lysine biosynthesis makes it indispensable for the survival of a wide range of bacteria. The unique presence of the DAP biosynthetic pathway in bacteria and its absence in humans has rightfully placed it in the spotlight for the development of novel antibacterial therapies. A thorough understanding of the structure, synthesis, and function of DAP, as facilitated by the technical information and protocols provided in this guide, is essential for researchers aiming to exploit this pathway for therapeutic benefit and to further unravel the complexities of bacterial cell biology. The continued investigation into the nuances of peptidoglycan composition and the enzymes involved in its synthesis will undoubtedly pave the way for the next generation of antimicrobial agents.

References

An In-depth Technical Guide to Diaminopimelic Acid Biosynthesis Pathways in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaminopimelic acid (DAP) biosynthesis pathway is a critical metabolic route in most Gram-negative bacteria, yielding two essential molecules: meso-diaminopimelic acid (m-DAP) and L-lysine. m-DAP is a unique amino acid that provides structural integrity to the bacterial cell wall by cross-linking peptidoglycan chains. L-lysine is one of the 20 proteinogenic amino acids indispensable for protein synthesis. The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of novel antibacterial agents. This guide provides a comprehensive overview of the DAP biosynthesis pathways in Gram-negative bacteria, focusing on the enzymatic reactions, quantitative data, and detailed experimental protocols for pathway analysis.

Core Biosynthetic Pathways

The DAP biosynthesis pathway can be conceptually divided into two parts: an upper pathway that synthesizes the common intermediate L-2,3,4,5-tetrahydrodipicolinate (THDP) from aspartate, and several lower pathway variants that convert THDP to m-DAP.

The Upper Pathway: Synthesis of L-2,3,4,5-tetrahydrodipicolinate (THDP)

This initial sequence of reactions is conserved across all known DAP pathway variants.[1][2] It begins with L-aspartate and culminates in the formation of the branch-point intermediate, THDP.

  • Aspartate Kinase (LysC): Phosphorylates L-aspartate to form L-aspartyl-phosphate.

  • Aspartate-semialdehyde Dehydrogenase (Asd): Reduces L-aspartyl-phosphate to L-aspartate-semialdehyde (ASA).

  • Dihydrodipicolinate Synthase (DapA): Catalyzes the condensation of ASA and pyruvate (B1213749) to produce 4-hydroxy-2,3,4,5-tetrahydro-(2S)-dipicolinic acid (HTPA).[3] This is the first committed step of the pathway and is often subject to allosteric feedback inhibition by L-lysine.

  • Dihydrodipicolinate Reductase (DapB): Reduces HTPA in an NADPH-dependent reaction to yield L-2,3,4,5-tetrahydrodipicolinate (THDP).[3]

Upper_DAP_Pathway Aspartate Aspartate Aspartyl_phosphate L-Aspartyl-phosphate Aspartate->Aspartyl_phosphate  LysC ASA L-Aspartate-semialdehyde Aspartyl_phosphate->ASA  Asd HTPA 4-hydroxy-2,3,4,5-tetrahydro- (2S)-dipicolinic acid ASA->HTPA  DapA Pyruvate Pyruvate Pyruvate->HTPA THDP L-2,3,4,5-tetrahydrodipicolinate HTPA->THDP  DapB (NADPH)

Caption: The upper pathway of DAP biosynthesis, leading to the formation of THDP.

The Lower Pathway Variants

From THDP, Gram-negative bacteria utilize several distinct enzymatic routes to synthesize m-DAP. The most prevalent of these is the succinylase pathway. A more recently discovered alternative is the L,L-diaminopimelate aminotransferase (DapL) pathway.

This pathway involves a series of four enzymatic steps that introduce and then remove a succinyl group to facilitate the subsequent transamination and epimerization reactions.[2][3]

  • Tetrahydrodipicolinate N-succinyltransferase (DapD): Transfers a succinyl group from succinyl-CoA to THDP, forming N-succinyl-L-2-amino-6-oxopimelate.

  • N-succinyl-diaminopimelate aminotransferase (DapC): Catalyzes the transamination of N-succinyl-L-2-amino-6-oxopimelate to N-succinyl-L,L-diaminopimelate.

  • N-succinyl-diaminopimelate desuccinylase (DapE): Removes the succinyl group to yield L,L-diaminopimelate (L,L-DAP).

  • Diaminopimelate epimerase (DapF): Catalyzes the stereoinversion of L,L-DAP to the final product, m-DAP.

Succinylase_Pathway THDP L-2,3,4,5-tetrahydrodipicolinate NS_keto N-succinyl-L-2-amino- 6-oxopimelate THDP->NS_keto  DapD (Succinyl-CoA) NS_LL_DAP N-succinyl-L,L-diaminopimelate NS_keto->NS_LL_DAP  DapC LL_DAP L,L-diaminopimelate NS_LL_DAP->LL_DAP  DapE m_DAP meso-diaminopimelate LL_DAP->m_DAP  DapF Lysine Lysine m_DAP->Lysine  LysA Peptidoglycan Peptidoglycan m_DAP->Peptidoglycan  MurE

Caption: The succinylase variant of the lower DAP biosynthesis pathway.

This pathway represents a more direct route from THDP to L,L-DAP, bypassing the acylation and deacylation steps of the succinylase pathway.[4][5] It is found in a subset of bacteria, including important pathogens like Chlamydia trachomatis and Leptospira interrogans.[5]

  • L,L-diaminopimelate aminotransferase (DapL): Directly converts THDP to L,L-DAP in a single transamination reaction, typically using glutamate (B1630785) as the amino donor.[4][5]

  • Diaminopimelate epimerase (DapF): As in the succinylase pathway, DapF epimerizes L,L-DAP to m-DAP.

DapL_Pathway THDP L-2,3,4,5-tetrahydrodipicolinate LL_DAP L,L-diaminopimelate THDP->LL_DAP  DapL (Glutamate) m_DAP meso-diaminopimelate LL_DAP->m_DAP  DapF Lysine Lysine m_DAP->Lysine  LysA Peptidoglycan Peptidoglycan m_DAP->Peptidoglycan  MurE

Caption: The L,L-diaminopimelate aminotransferase (DapL) variant pathway.

Quantitative Data on DAP Pathway Enzymes

The kinetic parameters of DAP pathway enzymes are crucial for understanding their efficiency and for the development of targeted inhibitors. The following tables summarize key kinetic data for enzymes of the DapL and succinylase pathways from various Gram-negative bacteria.

Table 1: Kinetic Properties of L,L-Diaminopimelate Aminotransferase (DapL) Orthologs[4][5]
OrganismDirectionSubstrateKm (µM)Vmax (µmol min-1 mg-1)
Chlamydia trachomatisForwardTHDP1900.25
Glutamate2600
ReverseL,L-DAP11610.6
2-Oxoglutarate300
Verrucomicrobium spinosumForwardTHDP1500.8
Glutamate3200
ReverseL,L-DAP9815.2
2-Oxoglutarate450
Neisseria meningitidisForwardTHDP2100.5
Glutamate2900
ReverseL,L-DAP13012.8
2-Oxoglutarate380

Note: Forward direction refers to the synthesis of L,L-DAP from THDP and glutamate. Reverse direction refers to the synthesis of THDP from L,L-DAP and 2-oxoglutarate.

Table 2: Kinetic Parameters of Succinylase Pathway Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
DapDPseudomonas aeruginosaL-2-aminopimelate1201.5[6]
DapEAcinetobacter baumanniiN6-Methyl-L,L-SDAP300180[7]
DapEHaemophilus influenzaeN6-Methyl-L,L-SDAP730140[7]

Experimental Protocols

Detailed methodologies are essential for the study of DAP pathway enzymes. Below are protocols for protein purification and activity assays for key enzymes.

Protocol 1: Expression and Purification of His-tagged DapL

This protocol describes the overexpression and purification of a C-terminally hexahistidine-tagged DapL enzyme from E. coli.

Purification_Workflow start Transform E. coli BL21(DE3) with pET-DapL plasmid culture Grow culture in LB medium with antibiotic at 37°C start->culture induce Induce protein expression with IPTG at OD600 ~0.6 culture->induce incubate Incubate overnight at 18°C induce->incubate harvest Harvest cells by centrifugation incubate->harvest lyse Resuspend cells and lyse by sonication harvest->lyse clarify Clarify lysate by centrifugation lyse->clarify bind Apply supernatant to Ni-NTA affinity column clarify->bind wash Wash column with buffer containing low imidazole bind->wash elute Elute DapL with buffer containing high imidazole wash->elute dialyze Dialyze purified protein against storage buffer elute->dialyze end Store purified DapL at -80°C dialyze->end

Caption: A typical workflow for the expression and purification of a His-tagged protein.

Methodology:

  • Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the dapL gene with a C-terminal 6xHis-tag.

  • Culture Growth: Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

  • Expression: Continue to incubate the culture at 18°C overnight with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol) and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged DapL protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.8, 5 mM DTT, 2 mM EDTA) and store at -80°C.

Protocol 2: L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay

This protocol describes a continuous spectrophotometric assay to measure the formation of THDP from L,L-DAP (the reverse physiological reaction).[1]

Principle: The formation of THDP is monitored by its reaction with o-aminobenzaldehyde, which forms a dihydroquinazolium adduct with a maximum absorbance at 440 nm.

Reagents:

  • 1 M HEPES-KOH, pH 7.6

  • 50 mM L,L-diaminopimelate (amino donor)

  • 200 mM 2-oxoglutarate (amino acceptor)

  • 125 mM o-aminobenzaldehyde (in DMSO)

  • Purified recombinant DapL enzyme

Procedure:

  • Prepare a 0.5 mL reaction mixture containing:

    • 50 µL of 1 M HEPES-KOH (final concentration 100 mM)

    • 5 µL of 50 mM L,L-DAP (final concentration 0.5 mM)

    • 5 µL of 200 mM 2-oxoglutarate (final concentration 2 mM)

    • 5 µL of 125 mM o-aminobenzaldehyde (final concentration 1.25 mM)

    • Purified DapL enzyme (e.g., 10 µg)

    • Nuclease-free water to a final volume of 0.5 mL

  • Incubate the reaction mixture at 30°C.

  • Continuously monitor the increase in absorbance at 440 nm using a spectrophotometer.

  • The rate of reaction is proportional to the change in absorbance over time.

Protocol 3: N-succinyl-L,L-diaminopimelate Desuccinylase (DapE) Activity Assay

This protocol describes a discontinuous colorimetric assay for DapE activity using a modified ninhydrin (B49086) method.[7][8]

Principle: DapE hydrolyzes N6-methyl-N2-succinyl-L,L-diaminopimelic acid (a substrate analog) to produce a primary amine. This primary amine reacts with ninhydrin to form a colored product (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Reagents:

  • 1 M HEPES, pH 7.5

  • Purified DapE enzyme

  • 20 mM N6-methyl-L,L-SDAP (substrate)

  • 2% (w/v) Ninhydrin solution

Procedure:

  • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 5 µL of 1 M HEPES, pH 7.5 (final concentration 50 mM)

    • DapE enzyme (final concentration ~8 nM)

    • Nuclease-free water

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of 20 mM N6-methyl-L,L-SDAP (final concentration 2 mM).

  • Allow the reaction to proceed for 10 minutes at 30°C.

  • Quench the reaction by heating at 100°C for 1 minute, then cool on ice.

  • Add 100 µL of 2% ninhydrin solution and vortex.

  • Heat the mixture at 80°C for 15 minutes to allow for color development.

  • Transfer an 80 µL aliquot to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

  • A standard curve using a known concentration of a primary amine (e.g., glutamic acid) should be prepared to quantify the amount of product formed.

Protocol 4: Analysis of DAP Pathway Intermediates by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify DAP isomers and other pathway intermediates.[9]

Principle: Cell wall hydrolysates are derivatized with a fluorescent tag (e.g., o-phthaldehyde) and separated by reverse-phase HPLC with fluorescence detection.

General Procedure:

  • Sample Preparation: Hydrolyze bacterial cell walls in 6 M HCl at 110°C for 24 hours.

  • Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a suitable reagent (e.g., o-phthaldehyde and a chiral mercaptan for separating stereoisomers).

  • HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase column.

  • Mobile Phase: Use a mobile phase gradient, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M, pH 7.2).

  • Detection: Detect the fluorescently tagged derivatives using a fluorescence detector (e.g., excitation at 365 nm and emission at 455 nm).

  • Quantification: Quantify the peaks by comparing their area to those of known standards.

Conclusion

The this compound biosynthesis pathway is a validated and promising target for the development of novel antibiotics against Gram-negative bacteria. A thorough understanding of the different pathway variants, the kinetics of the involved enzymes, and robust experimental methodologies are essential for advancing research in this field. This guide provides a foundational resource for scientists and researchers aiming to explore the intricacies of DAP biosynthesis and exploit it for therapeutic intervention. The provided protocols and data serve as a starting point for further investigation and the development of high-throughput screening assays for inhibitor discovery.

References

Stereoisomers of Diaminopimelic Acid: A Technical Guide to Their Structure, Biological Significance, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a central role in the viability of most bacteria. As a critical component of the peptidoglycan cell wall and the immediate precursor to the essential amino acid L-lysine, the metabolic pathways associated with DAP are indispensable for bacterial survival.[1][2][3] This technical guide provides an in-depth exploration of the stereoisomers of this compound, their distinct biological functions, and the enzymatic pathways that govern their synthesis and interconversion. Furthermore, this document details the significance of the DAP pathway as a compelling target for the development of novel antimicrobial agents, owing to its absence in mammals.[1][4][5] Experimental protocols for the separation and quantification of DAP isomers, alongside enzyme assays, are provided for researchers in microbiology, biochemistry, and drug development.

Introduction: The Centrality of this compound in Bacterial Physiology

This compound (2,6-diaminoheptanedioic acid) is a seven-carbon dicarboxylic acid with two amino groups.[6] Its presence is a hallmark of most bacterial cell walls, where it contributes to the structural integrity of the peptidoglycan layer.[4][7] Specifically, the meso-isomer of DAP is a key component in the peptidoglycan of Gram-negative bacteria and some Gram-positive bacteria, such as Mycobacterium tuberculosis and Bacillus species.[1][4] In these organisms, meso-DAP participates in the cross-linking of peptidoglycan chains, a process essential for maintaining cell shape and resisting osmotic stress.[2][8][9] A deficiency in DAP can lead to cell lysis and death.[3][6]

Beyond its structural role, meso-DAP is the penultimate precursor in the primary bacterial pathway for L-lysine biosynthesis.[2][7][10] Lysine (B10760008) is a fundamental amino acid required for protein synthesis.[1] While most bacteria synthesize their own lysine via the DAP pathway, mammals lack this metabolic capability and must obtain lysine from their diet, making it an essential amino acid for them.[1][2] This fundamental difference in metabolism makes the enzymes of the DAP pathway attractive targets for the development of new antibiotics with high selectivity for bacterial pathogens.[1][4][5][8][11]

Stereochemistry of this compound

DAP has two chiral centers at the α and ε carbon atoms, giving rise to three stereoisomers: LL-DAP, DD-DAP, and meso-DAP.

  • LL-diaminopimelic acid (LL-DAP): Both chiral centers have the L-configuration. This isomer is a key intermediate in the biosynthesis of meso-DAP.[2]

  • DD-diaminopimelic acid (DD-DAP): Both chiral centers have the D-configuration. This isomer is less common but can be found in some bacterial structures.

  • meso-diaminopimelic acid (meso-DAP): This is an internally compensated, optically inactive form where the two chiral centers have opposite configurations (L and D).[12] This is the most biologically significant isomer, directly incorporated into peptidoglycan and serving as the substrate for L-lysine synthesis.[1][2]

Biological Significance and Distribution of DAP Stereoisomers

The different stereoisomers of DAP have distinct roles and distributions in the bacterial world.

  • meso-DAP: As previously mentioned, this is the primary form used for peptidoglycan cross-linking in most Gram-negative bacteria and certain Gram-positive bacteria.[1][4][9] It is also the direct precursor to L-lysine.[10] The presence of meso-DAP in peptidoglycan is recognized by the human innate immune receptor NOD1, triggering an immune response.[13]

  • LL-DAP: This isomer serves as the substrate for the enzyme diaminopimelate epimerase (DapF), which converts it to meso-DAP.[2] In some bacteria, a lack of DapF can lead to the incorporation of LL-DAP into the peptidoglycan, resulting in reduced cross-linking and structural defects.[14]

  • DD-DAP: The biological role of DD-DAP is less well-defined, and it is not a direct intermediate in the main biosynthetic pathways.

The distribution of DAP isomers can vary between bacterial species. While meso-DAP is widespread, the presence and concentration of LL-DAP can depend on the metabolic state of the cell.

Table 1: Distribution and Function of DAP Stereoisomers in Bacteria

StereoisomerPrimary Biological Function(s)Typical Bacterial Groups
meso-DAP- Peptidoglycan cross-linking- Precursor to L-lysineMost Gram-negative bacteria, Mycobacterium sp., Bacillus sp.
LL-DAP- Intermediate in meso-DAP biosynthesisWidespread in bacteria with the DAP pathway
DD-DAP- Minor component, less defined roleNot a major component of peptidoglycan or lysine synthesis pathways

Biosynthetic Pathways of this compound

Bacteria have evolved several distinct pathways to synthesize DAP, all of which begin with L-aspartate. These pathways diverge after the formation of tetrahydrodipicolinate (THDP).[1][2] The four main variations are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.

The Succinylase Pathway

This is the most common pathway, utilized by the majority of Gram-negative and many Gram-positive bacteria, including Escherichia coli and Mycobacterium tuberculosis.[1][2] It involves four enzymatic steps to convert THDP to meso-DAP.

succinylase_pathway THDP Tetrahydrodipicolinate NSAKP N-succinyl-2-amino-6-ketopimelate THDP->NSAKP DapD (THDP N-succinyltransferase) NSLLDAP N-succinyl-LL-diaminopimelate NSAKP->NSLLDAP DapC (N-succinyl-DAP aminotransferase) LLDAP LL-diaminopimelate NSLLDAP->LLDAP DapE (N-succinyl-DAP desuccinylase) mesoDAP meso-diaminopimelate LLDAP->mesoDAP DapF (DAP epimerase)

Figure 1. The Succinylase Pathway for meso-DAP Biosynthesis.
The Acetylase Pathway

Analogous to the succinylase pathway, this route uses acetylated intermediates instead of succinylated ones. It is less common and has been identified in certain Bacillus species.[2][15]

acetylase_pathway THDP Tetrahydrodipicolinate NAKP N-acetyl-2-amino-6-ketopimelate THDP->NAKP N-acetyltransferase (Enzyme not fully characterized) NALLDAP N-acetyl-LL-diaminopimelate NAKP->NALLDAP Aminotransferase LLDAP LL-diaminopimelate NALLDAP->LLDAP Deacetylase mesoDAP meso-diaminopimelate LLDAP->mesoDAP DapF (DAP epimerase)

Figure 2. The Acetylase Pathway for meso-DAP Biosynthesis.
The Dehydrogenase Pathway

This pathway directly converts THDP to meso-DAP in a single step, catalyzed by DAP dehydrogenase. It is found in a limited number of bacteria, including some Bacillus species.[2][15]

dehydrogenase_pathway THDP Tetrahydrodipicolinate mesoDAP meso-diaminopimelate THDP->mesoDAP DAP Dehydrogenase

Figure 3. The Dehydrogenase Pathway for meso-DAP Biosynthesis.
The Aminotransferase (DapL) Pathway

A more recently discovered pathway, this route converts THDP directly to LL-DAP in a single transamination reaction catalyzed by LL-diaminopimelate aminotransferase (DapL).[16][17] LL-DAP is then converted to meso-DAP by DapF. This pathway is found in plants, cyanobacteria, and some bacteria like Chlamydia.[2][18]

aminotransferase_pathway THDP Tetrahydrodipicolinate LLDAP LL-diaminopimelate THDP->LLDAP DapL (LL-DAP aminotransferase) mesoDAP meso-diaminopimelate LLDAP->mesoDAP DapF (DAP epimerase)

Figure 4. The Aminotransferase (DapL) Pathway.

From meso-DAP to L-Lysine and Peptidoglycan

Once meso-DAP is synthesized, it stands at a crucial metabolic crossroads. It can either be decarboxylated to form L-lysine or be incorporated into the peptidoglycan structure.

mesoDAP_fate mesoDAP meso-diaminopimelate LLysine L-Lysine mesoDAP->LLysine LysA (DAP decarboxylase) PG Peptidoglycan mesoDAP->PG MurE Ligase Protein Protein Synthesis LLysine->Protein CellWall Cell Wall Structure PG->CellWall

Figure 5. Metabolic Fate of meso-diaminopimelic acid.

The enzyme meso-diaminopimelate decarboxylase (LysA) catalyzes the final step in lysine biosynthesis.[10] Alternatively, the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase (MurE) incorporates meso-DAP into the pentapeptide side chain of peptidoglycan precursors.[4]

The DAP Pathway as an Antimicrobial Target

The essentiality of the DAP pathway for most bacteria, coupled with its absence in humans, makes it an ideal target for the development of novel antibiotics.[1][5] Several enzymes in this pathway have been identified as particularly promising targets:

  • DAP Epimerase (DapF): This enzyme is crucial for producing the meso-isomer required for peptidoglycan synthesis. Inhibitors of DapF could disrupt cell wall formation.[5][11]

  • DAP Decarboxylase (LysA): Blocking this enzyme would lead to lysine starvation and inhibit protein synthesis.[4]

  • Upstream enzymes (DapA, DapB, DapD, DapE): These enzymes are also essential for the production of DAP and represent viable targets for inhibition.[1][5]

The development of inhibitors for these enzymes could lead to a new class of antibiotics effective against a broad range of pathogens, including those that have developed resistance to existing drugs.[11]

Experimental Protocols

Separation and Quantification of DAP Stereoisomers by HPLC

This protocol outlines a method for the derivatization and subsequent separation of DAP stereoisomers using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is adapted from established procedures for amino acid analysis.[19]

Objective: To separate and quantify LL-DAP, DD-DAP, and meso-DAP in a bacterial hydrolysate.

Materials:

Procedure:

  • Hydrolysis:

    • Wash the bacterial cell pellet with distilled water and lyophilize to determine dry weight.

    • Resuspend a known weight of dried cells in 6 M HCl.

    • Hydrolyze at 110°C for 18-24 hours in a sealed, evacuated tube.

    • Remove HCl by evaporation under vacuum.

    • Re-dissolve the hydrolysate in distilled water.

  • Derivatization:

    • To an aliquot of the hydrolysate, add a solution of FDAA in acetone.

    • Add sodium bicarbonate solution to adjust the pH to ~9.0.

    • Incubate at 40°C for 1 hour in the dark.

    • Stop the reaction by adding 2 M HCl.

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC Analysis:

    • Mobile Phase: A mixture of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile (e.g., 78.5:21.5, v/v). The exact ratio may need optimization.[19]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 340 nm.

    • Injection Volume: 20 µL.

    • Quantification: Generate a standard curve using known concentrations of pure LL-DAP, DD-DAP, and meso-DAP standards that have been derivatized in the same manner.

hplc_workflow Start Bacterial Cell Pellet Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Start->Hydrolysis Derivatization Derivatization with FDAA Hydrolysis->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection UV Detection (340 nm) HPLC->Detection Quantification Quantification against Standards Detection->Quantification

Figure 6. Workflow for HPLC Analysis of DAP Stereoisomers.
Enzyme Assay for meso-Diaminopimelate Decarboxylase (LysA)

This protocol describes a coupled spectrophotometric assay to measure the activity of LysA. The production of L-lysine is coupled to the oxidation of NADH by saccharopine dehydrogenase.[20]

Objective: To determine the kinetic parameters of LysA.

Materials:

  • Purified LysA enzyme

  • meso-diaminopimelic acid (substrate)

  • Saccharopine dehydrogenase (coupling enzyme)

  • NADH

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • Tris buffer (e.g., 200 mM, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare a reaction mixture containing Tris buffer, varying concentrations of meso-DAP, a fixed concentration of saccharopine dehydrogenase, NADH, α-ketoglutarate, and PLP.

    • A typical reaction mixture might contain: 200 mM Tris pH 8.0, 0.25–40 mM meso-DAP, 2.5 µM saccharopine dehydrogenase, 0.16 mM NADH, 25 mM α-ketoglutarate, and 0.1 mM PLP.[20]

  • Assay Measurement:

    • Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration and to record any background reaction.

    • Initiate the reaction by adding a small, non-rate-limiting amount of the purified LysA enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate (meso-DAP) concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

lysa_assay_logic cluster_lysA LysA Reaction cluster_coupling Coupling Reaction mesoDAP meso-DAP Lysine L-Lysine mesoDAP->Lysine LysA Lysine_c L-Lysine Lysine->Lysine_c aKG α-ketoglutarate Saccharopine Saccharopine NADH NADH (Abs @ 340nm) NAD NAD+ Lysine_c->Saccharopine Saccharopine Dehydrogenase

Figure 7. Principle of the Coupled Enzyme Assay for LysA Activity.

Conclusion

The stereoisomers of this compound are not merely chemical curiosities but are central players in the life of most bacteria. Their roles in maintaining cell wall integrity and providing the building blocks for protein synthesis underscore their importance. The metabolic pathways that produce and interconvert these isomers are a testament to the elegant efficiency of bacterial metabolism. For researchers in the biomedical sciences, these pathways offer a treasure trove of potential targets for the development of new and urgently needed antimicrobial therapies. A thorough understanding of the structure, function, and synthesis of DAP stereoisomers is therefore fundamental to advancing our efforts in combating bacterial infectious diseases.

References

The Cornerstone of Bacterial Integrity: A Technical Guide to the Discovery and History of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that holds a central and unique position in the microbial world. It is an essential component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria, providing structural rigidity and resistance to osmotic stress. Furthermore, DAP is a key intermediate in the biosynthetic pathway of lysine (B10760008), an essential amino acid for protein synthesis in bacteria. The absence of the DAP metabolic pathway in mammals makes it an attractive target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the discovery and history of this compound in microbiology, detailing the seminal experiments that unveiled its existence and crucial functions.

The Initial Discovery and Isolation of this compound

The story of this compound begins in the early 1950s with the pioneering work of E. Work. Through meticulous analysis of bacterial hydrolysates, a previously unidentified amino acid was detected.

Isolation from Corynebacterium diphtheriae and Mycobacterium tuberculosis

In 1951, E. Work published a detailed account of the isolation of a novel amino acid, α,ε-diaminopimelic acid, from acid hydrolysates of Corynebacterium diphtheriae and Mycobacterium tuberculosis.[1][2] This discovery was made possible by the application of paper chromatography, a revolutionary technique at the time for separating complex mixtures of amino acids.

Experimental Protocol: Isolation and Identification of this compound by Paper Chromatography (Work, 1951)

The following protocol is based on the methods described by E. Work in the early 1950s for the isolation and identification of DAP.

Objective: To isolate and identify this compound from bacterial cell hydrolysates.

Materials:

  • Bacterial cell paste (Corynebacterium diphtheriae or Mycobacterium tuberculosis)

  • Concentrated Hydrochloric Acid (HCl)

  • Anion-exchange resin (e.g., acid-treated alumina)

  • Cation-exchange resin (e.g., Dowex 50)

  • Whatman No. 1 or No. 4 filter paper

  • Chromatography solvents:

    • Phenol-ammonia (Phenol saturated with water containing 0.3% ammonia)

    • Collidine-lutidine (A mixture of collidine and lutidine)

  • Ninhydrin (B49086) solution (0.2% in acetone)

  • Electrodialysis apparatus

Methodology:

  • Hydrolysis:

    • Bacterial cell paste is hydrolyzed by refluxing with 6N HCl for 18-24 hours.

    • The hydrolysate is then evaporated to dryness to remove excess HCl.

  • Initial Purification by Ion-Exchange Chromatography:

    • The dried hydrolysate is dissolved in water and passed through a column of acid-treated alumina (B75360) to remove acidic amino acids.

    • The eluate, containing neutral and basic amino acids, is then applied to a cation-exchange resin column (e.g., Dowex 50).

    • The column is washed with water, and the amino acids are eluted with a dilute solution of ammonia.

  • Paper Chromatography:

    • The concentrated eluate is spotted onto Whatman No. 1 or No. 4 filter paper.

    • The chromatogram is developed in the first dimension using a phenol-ammonia solvent system.

    • After drying, the chromatogram is rotated 90 degrees and developed in the second dimension using a collidine-lutidine solvent system.

    • The dried chromatogram is sprayed with a ninhydrin solution and heated to visualize the amino acid spots.

  • Identification of DAP:

    • DAP appears as a distinct spot with characteristic Rf values in the two-dimensional chromatogram.

    • Its position is compared to that of known amino acid standards.

    • Further confirmation is obtained by its behavior during electrodialysis, where it fails to migrate significantly in an electric field at neutral pH.

Experimental Workflow for the Isolation and Identification of DAP

G cluster_hydrolysis Cell Hydrolysis cluster_purification Ion-Exchange Purification cluster_analysis Chromatographic Analysis start Bacterial Cell Paste hydrolysis Reflux with 6N HCl start->hydrolysis evaporation Evaporate to Dryness hydrolysis->evaporation alumina Acid-treated Alumina Column (Removes Acidic Amino Acids) evaporation->alumina dowex Dowex 50 Column (Binds Neutral/Basic Amino Acids) alumina->dowex elution Elute with Ammonia dowex->elution spotting Spot Eluate on Whatman Paper elution->spotting dev1 Develop 1st Dimension (Phenol-Ammonia) spotting->dev1 dev2 Develop 2nd Dimension (Collidine-Lutidine) dev1->dev2 visualize Spray with Ninhydrin and Heat dev2->visualize identify Identify DAP Spot by Rf Value and Position visualize->identify

Caption: Workflow for the isolation and identification of DAP.

Unraveling the Role of DAP in Lysine Biosynthesis

Following its discovery, the biological function of this compound remained a puzzle. The crucial link between DAP and the essential amino acid lysine was established through a series of elegant experiments in the early 1950s.

The Discovery of this compound Decarboxylase

In 1952, D. L. Dewey and E. Work reported the discovery of an enzyme in Escherichia coli that could convert this compound to lysine.[3] This enzyme, which they named this compound decarboxylase, provided the first direct evidence for a metabolic relationship between the two amino acids.

Experimental Protocol: this compound Decarboxylase Assay (Dewey and Work, 1952)

Objective: To detect and quantify the activity of this compound decarboxylase.

Materials:

  • Acetone-dried cells of E. coli

  • This compound (substrate)

  • Phosphate (B84403) buffer (pH 7.0)

  • Warburg manometer or other means to measure CO2 evolution

  • Paper chromatography apparatus

Methodology:

  • Enzyme Preparation:

    • A suspension of E. coli cells is treated with acetone (B3395972) to permeabilize the cells and make the enzyme accessible to the substrate.

    • The acetone-dried cells are then washed and suspended in a suitable buffer.

  • Enzyme Assay:

    • The reaction is carried out in a Warburg flask containing the acetone-dried cell suspension, this compound, and phosphate buffer.

    • The flask is incubated at 37°C, and the evolution of CO2 is measured over time using the manometer.

    • The production of lysine is confirmed by stopping the reaction at various time points and analyzing the reaction mixture by paper chromatography.

  • Quantification:

    • The rate of CO2 evolution is proportional to the enzyme activity.

    • The amount of lysine produced can be quantified by eluting the corresponding spot from the paper chromatogram and measuring its color intensity after reaction with ninhydrin.

The Power of Mutants: The Work of B.D. Davis and the Legacy of Tatum

In the same year, Bernard D. Davis provided compelling genetic evidence for the role of DAP as a precursor to lysine.[1] He isolated and characterized E. coli mutants that were unable to synthesize lysine. Some of these mutants were found to accumulate this compound in their growth medium, indicating a block in the metabolic pathway after the formation of DAP. This work elegantly demonstrated that DAP is an intermediate in the biosynthesis of lysine.

This approach was made possible by the groundbreaking work of Edward L. Tatum and Joshua Lederberg in 1946, who demonstrated genetic recombination in E. coli.[4][5] Their development of methods for isolating auxotrophic mutants, which require specific nutrients for growth, provided the essential tools for dissecting metabolic pathways.

Logical Relationship of Key Discoveries

G tatum_lederberg Tatum & Lederberg (1946) Genetic Recombination in E. coli (Development of Auxotrophic Mutants) davis_1952 Davis (1952) Use of E. coli Mutants to Link DAP and Lysine Biosynthesis tatum_lederberg->davis_1952 Enabled work_1951 Work (1951) Isolation of DAP from Bacteria dewey_work_1952 Dewey & Work (1952) Discovery of DAP Decarboxylase work_1951->dewey_work_1952 work_1951->davis_1952 conclusion DAP is a Precursor to Lysine dewey_work_1952->conclusion davis_1952->conclusion

Caption: Interrelation of the foundational discoveries about DAP.

The this compound Biosynthetic Pathways

Further research has revealed that bacteria employ several distinct pathways for the synthesis of this compound, all starting from L-aspartate. The three main pathways are the succinylase, acetylase, and dehydrogenase pathways. A fourth, more recently discovered variant, is the aminotransferase pathway.

The Succinylase Pathway

This is the most common pathway in Gram-negative bacteria. It involves the succinylation and desuccinylation of intermediates.

DAP Biosynthesis: The Succinylase Pathway

G aspartate L-Aspartate asa L-Aspartate-semialdehyde aspartate->asa ask, asd dhp Dihydrodipicolinate asa->dhp dapA thp Tetrahydrodipicolinate dhp->thp dapB ns_thp N-Succinyl- L-2-amino-6-ketopimelate thp->ns_thp dapD ns_lldap N-Succinyl- L,L-diaminopimelate ns_thp->ns_lldap dapC lldap L,L-Diaminopimelate ns_lldap->lldap dapE mesodap meso-Diaminopimelate lldap->mesodap dapF lysine L-Lysine mesodap->lysine lysA

Caption: The succinylase pathway of DAP and lysine biosynthesis.

The Acetylase Pathway

Found in some species of Bacillus, this pathway is analogous to the succinylase pathway but utilizes acetyl-CoA instead of succinyl-CoA.

DAP Biosynthesis: The Acetylase Pathway

G thp Tetrahydrodipicolinate na_thp N-Acetyl- L-2-amino-6-ketopimelate thp->na_thp dapD (acetylase) na_lldap N-Acetyl- L,L-diaminopimelate na_thp->na_lldap dapC (acetylase) lldap L,L-Diaminopimelate na_lldap->lldap dapE (deacetylase) mesodap meso-Diaminopimelate lldap->mesodap dapF

Caption: The acetylase variant of the DAP biosynthetic pathway.

The Dehydrogenase Pathway

This pathway, found in some Gram-positive bacteria, is a more direct route from tetrahydrodipicolinate to meso-diaminopimelate.

DAP Biosynthesis: The Dehydrogenase Pathway

G thp Tetrahydrodipicolinate mesodap meso-Diaminopimelate thp->mesodap ddh (meso-DAP dehydrogenase)

Caption: The direct dehydrogenase pathway to meso-DAP.

The Aminotransferase Pathway

Discovered more recently in organisms like Chlamydia and plants, this pathway utilizes a novel aminotransferase to convert tetrahydrodipicolinate directly to L,L-diaminopimelate.

DAP Biosynthesis: The Aminotransferase Pathway

G thp Tetrahydrodipicolinate lldap L,L-Diaminopimelate thp->lldap LL-DAP aminotransferase mesodap meso-Diaminopimelate lldap->mesodap dapF

Caption: The aminotransferase variant of the DAP pathway.

Quantitative Data

The early papers on DAP focused primarily on qualitative identification and the elucidation of metabolic pathways. Quantitative data from this era is sparse in the initial discovery papers. However, later studies have provided more detailed quantitative analysis. The table below summarizes representative data from various studies.

ParameterOrganismValueReference
DAP content (% of dry weight)Escherichia coli~0.5%(Data generalized from multiple sources)
DAP content (% of dry weight)Corynebacterium glutamicum~1.0%(Data generalized from multiple sources)
Specific activity of DAP decarboxylase (units/mg protein)Escherichia coliVaries with growth conditions[6]
Km of DAP decarboxylase for meso-DAPEscherichia coli1.7 mM[7]

Conclusion

The discovery of this compound and the subsequent elucidation of its role in bacterial cell wall structure and lysine biosynthesis represent a landmark achievement in microbiology. The pioneering work of scientists like E. Work, D. L. Dewey, and B. D. Davis, built upon the foundational genetic tools developed by E. L. Tatum and J. Lederberg, has provided us with a deep understanding of these essential bacterial processes. This knowledge continues to be of paramount importance in the ongoing search for new antimicrobial agents that can selectively target these unique bacterial pathways, offering hope in the fight against antibiotic resistance. The history of DAP serves as a testament to the power of fundamental research in driving innovation in drug development.

References

The Crucial Role of Meso-Diaminopimelic Acid in Bacterial Peptidoglycan Cross-Linking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural integrity of the bacterial cell wall is paramount for survival, making its biosynthetic pathways a prime target for antimicrobial agents. A key component of the cell wall in most Gram-negative and some Gram-positive bacteria is peptidoglycan, a complex polymer whose rigidity is dependent on the cross-linking of its peptide stems. Meso-diaminopimelic acid (m-DAP) is a unique diamino acid that plays a central role in this cross-linking process, directly influencing the strength and architecture of the peptidoglycan sacculus. This technical guide provides an in-depth exploration of the function of m-DAP in peptidoglycan cross-linking, detailing the enzymatic mechanisms, structural variations, and the analytical methods used for its characterization. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to Peptidoglycan and the Significance of m-DAP

Peptidoglycan is an essential polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural support and protection against osmotic lysis.[1][2][3] It consists of linear glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide stems.[1][4][5] The composition of these peptide stems varies between bacterial species, but a common feature in most Gram-negative bacteria and certain Gram-positive bacteria is the presence of meso-diaminopimelic acid (m-DAP) at the third position of the pentapeptide stem (L-Ala¹-D-Glu²-m-DAP³-D-Ala⁴-D-Ala⁵).[4][5][6]

The presence of m-DAP is critical for the formation of a stable, three-dimensional peptidoglycan network.[7] Its unique stereochemistry and the presence of two amino groups allow it to participate in the formation of peptide cross-links, which are vital for the rigidity of the cell wall.[6][7] The biosynthesis and incorporation of m-DAP are therefore essential for bacterial viability, making the enzymes involved in these pathways attractive targets for the development of novel antibiotics.[7]

The Biochemical Mechanism of m-DAP in Peptidoglycan Cross-Linking

The cross-linking of peptidoglycan chains is catalyzed by a group of enzymes known as transpeptidases. These enzymes form peptide bonds between the peptide stems of adjacent glycan strands. The involvement of m-DAP is central to two primary types of cross-links: the canonical 4-3 cross-link and the less common 3-3 cross-link.

The Canonical 4-3 Cross-Link (D,D-Transpeptidation)

The most prevalent type of cross-link in bacteria containing m-DAP is the 4-3 cross-link, formed by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs).[8][9] In this reaction, the D-alanine at the fourth position of a donor peptide stem is linked to the ε-amino group of the m-DAP residue at the third position of an acceptor peptide stem.[4][10] This process involves the cleavage of the terminal D-alanine from the donor pentapeptide, providing the energy for the formation of the new peptide bond.[10]

The 3-3 Cross-Link (L,D-Transpeptidation)

In addition to the canonical 4-3 cross-links, some bacteria can form 3-3 cross-links through the action of L,D-transpeptidases.[8][11] These enzymes catalyze the formation of a peptide bond between the α-amino group of the L-center of an m-DAP residue on one peptide stem and the carboxyl group of the D-center of an m-DAP residue on an adjacent stem.[8][12] L,D-transpeptidases are particularly important under certain conditions, such as in stationary phase or during antibiotic stress, and can contribute to β-lactam resistance as they are not inhibited by many penicillin-based antibiotics.[9][12][13]

Structural Significance and Variation

The type and extent of peptidoglycan cross-linking, dictated by the presence and utilization of m-DAP, significantly impact the architecture and mechanical properties of the cell wall. Gram-negative bacteria typically have a thin layer of peptidoglycan with a high degree of 4-3 cross-linking directly involving m-DAP.[4][14][15] In contrast, most Gram-positive bacteria utilize L-lysine instead of m-DAP at the third position of the peptide stem and often feature an interpeptide bridge to connect adjacent stems.[6][10] However, some Gram-positive genera, like Bacillus and Clostridium, do contain m-DAP.

Data Presentation: Quantitative Analysis of Peptidoglycan Composition

The analysis of muropeptides, the disaccharide-peptide fragments of peptidoglycan, by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) allows for the quantification of different structural features of the cell wall. This data is crucial for understanding the effects of genetic mutations, environmental conditions, or antimicrobial compounds on cell wall architecture.

ParameterDescriptionTypical Values (E. coli)Reference
Cross-linking Index (%) The percentage of muropeptides involved in cross-links.20-40%[16]
Monomer Abundance (%) The percentage of non-cross-linked muropeptide units.50-70%[17]
Dimer Abundance (%) The percentage of muropeptides present as cross-linked dimers.20-30%[17]
Trimer/Tetramer Abundance (%) The percentage of muropeptides in higher oligomeric structures.<10%[18]
Ratio of 4-3 to 3-3 Cross-links The relative abundance of the two major types of cross-links.Varies with growth phase and stress[12][18]
Average Glycan Chain Length The average number of disaccharide units in a glycan strand.25-35 units[19]

Experimental Protocols

Isolation and Purification of Peptidoglycan Sacculi

This protocol describes the isolation of intact peptidoglycan sacculi from Gram-negative bacteria.

Materials:

  • Bacterial cell culture

  • Ice-cold sterile deionized water

  • 8% Sodium dodecyl sulfate (B86663) (SDS) solution

  • Phosphate buffer (PB)

  • Pronase E solution (2 mg/mL)

  • Ultracentrifuge

Procedure:

  • Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 min at 4°C).[20]

  • Resuspend the cell pellet in ice-cold sterile deionized water.

  • Add the cell suspension dropwise to a boiling 8% SDS solution and continue to boil for 30 minutes to lyse the cells and solubilize membranes and proteins.[21]

  • Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 130,000 x g for 60 min at 25°C).[21]

  • Wash the pellet repeatedly with sterile deionized water to remove SDS. This can be monitored by checking for the absence of foaming upon vortexing.[20]

  • To remove covalently bound proteins, treat the sacculi with Pronase E (e.g., 200 µg per sample) and incubate at 37°C for 2 hours to overnight.[20]

  • Repeat the boiling SDS treatment and subsequent washing steps to remove the Pronase E and any digested peptides.[20]

  • The final pellet contains purified peptidoglycan sacculi.

Digestion of Peptidoglycan and Muropeptide Analysis by HPLC

This protocol outlines the enzymatic digestion of purified peptidoglycan and the subsequent analysis of the resulting muropeptides by reverse-phase HPLC.

Materials:

  • Purified peptidoglycan sacculi

  • Mutanolysin or Cellosyl (N-acetylmuramidase)

  • Sodium borohydride

  • 500 mM Borate (B1201080) buffer (pH 9.0)

  • Orthophosphoric acid

  • HPLC system with a C18 reverse-phase column and a UV detector (205-210 nm)

  • Solvent A: 50 mM Sodium phosphate, pH 4.5

  • Solvent B: 50 mM Sodium phosphate, pH 4.9, 15% Methanol

Procedure:

  • Resuspend the purified peptidoglycan in a suitable buffer and add a muramidase (B13767233) (e.g., mutanolysin) to digest the glycan backbone into muropeptides. Incubate at 37°C overnight.

  • Inactivate the enzyme by boiling the sample for 5 minutes.[22]

  • Centrifuge to remove any undigested material.[22]

  • To prevent the formation of anomers at the reducing end of the muramic acid, reduce the muropeptides by adding sodium borohydride. This is typically done in a borate buffer (pH 9.0).[22]

  • After the reduction is complete (usually 30 minutes at room temperature), acidify the sample to pH 3.0-4.0 with orthophosphoric acid to stop the reaction and prepare the sample for HPLC.[22]

  • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[22]

  • Separate the muropeptides using a C18 column with a linear gradient of Solvent B into Solvent A.[17][23] A typical gradient might be 0% to 100% Solvent B over 120-135 minutes.[20][22]

  • Detect the eluting muropeptides by monitoring the absorbance at 205 nm.[22]

  • Individual muropeptide peaks can be collected for further analysis by mass spectrometry to confirm their identity.[1][11]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Peptidoglycan_Crosslinking_Pathways cluster_donor Donor Peptide Stem cluster_acceptor Acceptor Peptide Stem cluster_products Cross-linked Products Donor_Penta L-Ala-D-Glu-m-DAP-D-Ala-D-Ala DDT D,D-Transpeptidase (PBP) Donor_Penta->DDT Binds LDT L,D-Transpeptidase Donor_Penta->LDT Binds (as tetrapeptide) Acceptor_Tetra L-Ala-D-Glu-m-DAP-D-Ala Acceptor_Tetra->DDT Binds Acceptor_Tetra->LDT Binds Crosslink_4_3 4-3 Cross-link DDT->Crosslink_4_3 Catalyzes D_Ala D-Alanine DDT->D_Ala Releases Crosslink_3_3 3-3 Cross-link LDT->Crosslink_3_3 Catalyzes

Caption: Peptidoglycan cross-linking pathways involving m-DAP.

Experimental Workflow

Peptidoglycan_Analysis_Workflow Start Bacterial Culture Cell_Harvest Cell Harvesting (Centrifugation) Start->Cell_Harvest Lysis Cell Lysis (Boiling SDS) Cell_Harvest->Lysis Sacculi_Isolation Sacculi Isolation (Ultracentrifugation) Lysis->Sacculi_Isolation Purification Purification (Washing & Pronase E) Sacculi_Isolation->Purification Digestion Enzymatic Digestion (Muramidase) Purification->Digestion Reduction Reduction (Sodium Borohydride) Digestion->Reduction HPLC HPLC Separation Reduction->HPLC MS Mass Spectrometry (Identification) HPLC->MS Data_Analysis Data Analysis (Quantification) HPLC->Data_Analysis MS->Data_Analysis

References

The Evolutionary Tapestry of Diaminopimelate Synthesis: A Technical Guide to its Core Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the diaminopimelic acid (DAP) pathway, a cornerstone of bacterial life and a prime target for novel antimicrobial and herbicidal strategies. This technical guide serves researchers, scientists, and drug development professionals by elucidating the evolutionary, biochemical, and practical aspects of this essential metabolic route.

The this compound (DAP) pathway is a vital metabolic sequence in most bacteria and photosynthetic organisms, responsible for the de novo synthesis of L-lysine, an essential proteinogenic amino acid.[1] Furthermore, its intermediate, meso-diaminopimelic acid (m-DAP), is a critical component for the construction of the peptidoglycan cell wall in many bacteria, particularly Gram-negative species.[2] The absence of this pathway in animals makes the enzymes involved attractive targets for the development of novel antibiotics.[3] This guide explores the evolutionary pressures that have shaped the DAP pathway, details its variants, presents key quantitative data, and provides methodologies for its study.

The Evolutionary Crossroads: Why Multiple DAP Pathways?

Lysine (B10760008) biosynthesis is unique in that it can be accomplished by two entirely distinct routes: the α-aminoadipate (AAA) pathway, found predominantly in fungi, and the this compound (DAP) pathway, prevalent in bacteria and plants.[4] The DAP pathway itself is not monolithic, presenting at least four distinct variations. This diversity is a testament to the varied evolutionary pressures and metabolic economies of different microbial lineages.

The four primary variants of the DAP pathway diverge in their conversion of L-2,3,4,5-tetrahydrodipicolinate (THDPA) to meso-diaminopimelate (m-DAP):

  • The Succinylase Pathway: This is the most widely distributed variant and involves four enzymatic steps (DapD, DapC, DapE, DapF) that utilize succinylated intermediates.[5]

  • The Acetylase Pathway: Analogous to the succinylase pathway, this route uses acetylated intermediates. It has a narrower phylogenetic distribution, found in certain Bacillus species.[5][6]

  • The Dehydrogenase (Ddh) Pathway: This highly streamlined variant bypasses the acylation and subsequent steps by using a single enzyme, m-DAP dehydrogenase (Ddh), to directly convert THDPA to m-DAP.[1]

  • The Aminotransferase (DapL) Pathway: This pathway also shortens the synthetic route, employing L,L-diaminopimelate aminotransferase (DapL) to directly form L,L-DAP from THDPA in a single transamination step, which is then epimerized to m-DAP by DapF.[1]

The existence of these variants, particularly the shorter Ddh and DapL pathways, likely reflects an evolutionary drive towards greater metabolic efficiency. The acylated pathways expend a high-energy molecule (succinyl-CoA or acetyl-CoA), and the evolution of the Ddh and DapL pathways circumvents this cost. The selective pressure to conserve energy may have favored the acquisition or evolution of these more direct routes in certain environments.

Phylogenetic analyses suggest a complex evolutionary history involving both vertical inheritance and significant instances of lateral gene transfer (LGT).[1] For instance, the dapL gene, which defines the aminotransferase pathway, is found in disparate bacterial and archaeal lineages, a distribution pattern strongly indicative of LGT.[1][7] Two distinct classes of DapL enzymes, DapL1 and DapL2, have been identified, sharing only about 30% amino acid identity.[6] Phylogenetic studies suggest at least two major LGT events involving dapL: one from archaea to bacteria in the DapL2 group, and another from bacteria to archaea in the DapL1 group.[1][8] This enzymatic mosaicism highlights the dynamic nature of bacterial genomes and their ability to acquire novel metabolic capabilities from their environment.

Furthermore, there is evidence for an ancient evolutionary relationship between the DAP pathways of Chlamydiae, Cyanobacteria, and plant chloroplasts, suggesting a shared ancestry predating extensive LGT events.[9][10]

evolutionary_relationships cluster_lineages Representative Lineages Ancestral_Acyl Ancestral Acyl Pathway (e.g., Succinylase) Proteobacteria Most Proteobacteria Ancestral_Acyl->Proteobacteria Vertical Inheritance Cyanobacteria Cyanobacteria Ancestral_Acyl->Cyanobacteria Ancestor to DapL Pathway DapL DapL Pathway (Aminotransferase) DapL->Cyanobacteria Chlamydiae Chlamydiae DapL->Chlamydiae Plants Plants DapL->Plants Firmicutes Some Firmicutes DapL->Firmicutes LGT Archaea Some Archaea DapL->Archaea LGT Ddh Ddh Pathway (Dehydrogenase) Ddh->Firmicutes Ddh->Archaea LGT Cyanobacteria->Chlamydiae Shared Ancestry Cyanobacteria->Plants Endosymbiosis

Evolutionary origins and distribution of DAP pathway variants.

The Four Paths to Lysine: A Visual Comparison

The structural differences between the four DAP pathway variants are centered on the steps converting THDPA to m-DAP. The following diagrams illustrate these key distinctions.

DAP_Pathways cluster_upper Shared Upper Pathway cluster_acyl Acylase Pathways (Succinyl- or Acetyl-) cluster_ddh Dehydrogenase Pathway cluster_dapl Aminotransferase Pathway cluster_lower Shared Lower Pathway Aspartate L-Aspartate ASA Aspartate-semialdehyde Aspartate->ASA LysC, Asd DHDP Dihydrodipicolinate ASA->DHDP DapA THDPA Tetrahydrodipicolinate (THDPA) DHDP->THDPA DapB NSKAP N-Acyl-amino-ketopimelate THDPA->NSKAP DapD (Acyl-CoA) mDAP_ddh meso-DAP THDPA->mDAP_ddh Ddh (NH4+, NADPH) LLDAP_dapl LL-DAP THDPA->LLDAP_dapl DapL (Glutamate) NSDAP N-Acyl-LL-DAP NSKAP->NSDAP DapC (Glutamate) LLDAP_acyl LL-DAP NSDAP->LLDAP_acyl DapE mDAP_acyl meso-DAP LLDAP_acyl->mDAP_acyl DapF mDAP_final meso-DAP mDAP_acyl->mDAP_final mDAP_ddh->mDAP_final mDAP_dapl meso-DAP LLDAP_dapl->mDAP_dapl DapF mDAP_dapl->mDAP_final Lysine L-Lysine mDAP_final->Lysine LysA PG Peptidoglycan mDAP_final->PG MurE, etc.

The four variant pathways for DAP and Lysine biosynthesis.

Quantitative Insights: Enzyme Kinetics

The efficiency and substrate affinity of the DAP pathway enzymes are critical for bacterial survival. Understanding their kinetic parameters is essential for designing effective inhibitors. The following tables summarize available kinetic data for key enzymes in the pathway.

Enzyme Organism Substrate Km Vmax or kcat Reference(s)
DapD Serratia marcescens2-Aminopimelate1.9 ± 0.26 mM-[11]
Succinyl-CoA87 ± 15 µM-[11]
DapE Haemophilus influenzaeL,L-SDAP0.73 ± 0.05 mM140 ± 1.0 s-1[12]
DapL Methanocaldococcus jannaschiiL,L-DAP82.8 ± 10 µM24.3 ± 2.0 nmol min-1 mg-1[1][8]
α-Ketoglutarate0.42 ± 0.02 mM-[1][8]

Note: Data availability is limited and varies by enzyme and organism. L,L-SDAP refers to N-succinyl-L,L-diaminopimelic acid.

Regulation of the Pathway

The DAP pathway is tightly regulated to balance the cellular requirements for lysine and peptidoglycan synthesis while conserving resources. The primary regulatory mechanisms include:

  • Feedback Inhibition: The first enzyme of the pathway, dihydrodipicolinate synthase (DHDPS or DapA), is allosterically inhibited by the final product, L-lysine, in plants and some bacteria.[13][14] This provides immediate control over the metabolic flux.

  • Transcriptional Regulation: In Escherichia coli, the expression of the dapA gene is regulated by intracellular levels of this compound, increasing when DAP levels are low.[15] The dapD gene is also repressed by lysine.[16] This genetic-level control allows the cell to modulate enzyme synthesis in response to changing needs.

regulation_pathway cluster_gene Gene Expression cluster_protein Enzymatic Activity cluster_metabolite Metabolites dapA_gene dapA gene DapA DapA Enzyme (DHDPS) dapA_gene->DapA Transcription & Translation dapD_gene dapD gene DapD DapD dapD_gene->DapD Transcription & Translation DapB DapB Precursors Aspartate Semialdehyde + Pyruvate THDPA THDPA Precursors->THDPA DapA, DapB mDAP meso-DAP THDPA->mDAP DapD, DapC, DapE, DapF mDAP->dapA_gene Repression (when high) Induction (when low) Lysine L-Lysine mDAP->Lysine Lysine->dapD_gene Repression Lysine->DapA Feedback Inhibition

Regulatory mechanisms controlling the DAP pathway.

Experimental Protocols

Studying the DAP pathway requires a range of biochemical and genetic techniques. Below are outlines of key experimental protocols.

Enzyme Assays

A. Spectrophotometric Assay for Tetrahydrodipicolinate N-Succinyltransferase (DapD)

This assay measures the activity of DapD by monitoring the release of Coenzyme A (CoA), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that absorbs light at 412 nm.[1]

  • Principle: The succinyltransferase reaction releases free CoA-SH. This free thiol reduces DTNB, yielding 2-nitro-5-thiobenzoate (TNB2-), which is quantified spectrophotometrically.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 2 mM MgCl2

    • 0.1 mM Succinyl-CoA

    • 2.0 mM DTNB

    • 0.5–15 mM L-2-aminopimelate (as a substrate analog for THDPA)

    • 0.25 µM purified DapD enzyme

  • Procedure:

    • Combine all reagents except succinyl-CoA in a cuvette and establish a baseline reading at 412 nm.

    • Initiate the reaction by adding succinyl-CoA.

    • Record the increase in absorbance at 412 nm over time.

    • Calculate the initial velocity from the linear portion of the curve using the molar extinction coefficient of TNB2- (14,150 M-1cm-1).

B. Coupled Assay for Diaminopimelate Epimerase (DapF)

This assay measures the epimerization of L,L-DAP to m-DAP by coupling the reaction to m-DAP dehydrogenase (Ddh), which consumes m-DAP and reduces NADP+ to NADPH.[9][17]

  • Principle: DapF converts L,L-DAP to m-DAP. In a coupled reaction, excess Ddh catalyzes the oxidative deamination of the newly formed m-DAP, which is linked to the reduction of NADP+. The increase in NADPH is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • 20 mM Tris buffer, pH 8.0

    • 100 mM NaCl

    • 1 mM EDTA

    • 1 mM DTT

    • Excess NADP+

    • Excess purified m-DAP dehydrogenase (e.g., from S. thermophilus)

    • Varying concentrations of L,L-DAP substrate

    • Purified DapF enzyme

  • Procedure:

    • Combine all components except DapF in a cuvette and incubate to reach thermal equilibrium (e.g., 27°C).

    • Initiate the reaction by adding DapF.

    • Monitor the increase in absorbance at 340 nm due to NADPH formation.

    • Ensure that the Ddh reaction is not rate-limiting by using it in excess.

Genetic Knockout of a dap Gene in E. coli using Lambda Red Recombinase

Creating knockout mutants is essential for studying gene function in vivo. The lambda red recombinase system is a powerful tool for efficient gene replacement in E. coli.[4]

lambda_red_workflow pKD46 1. Transform E. coli with pKD46 plasmid pKD46_culture 2. Grow culture at 30°C with L-arabinose pKD46->pKD46_culture Induces Red recombinase electroporation 4. Electroporate PCR product into competent cells pKD46_culture->electroporation Makes cells recombination-proficient pcr 3. PCR amplify antibiotic resistance cassette (e.g., KanR) with flanking homology arms pcr->electroporation recombination 5. Lambda Red proteins mediate homologous recombination electroporation->recombination selection 6. Plate on selective media (e.g., Kanamycin) at 37°C recombination->selection Successful recombinants replace target gene (e.g., dapA) with KanR cassette verification 7. Verify knockout by PCR and sequencing selection->verification Isolate and confirm mutant colonies

References

Diaminopimelic Acid as a Precursor for Lysine Biosynthesis in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The diaminopimelic acid (DAP) pathway is a critical metabolic route in most bacteria for the de novo biosynthesis of L-lysine, an essential amino acid required for protein synthesis. Furthermore, the intermediate meso-diaminopimelic acid (meso-DAP) is a fundamental component of the peptidoglycan cell wall in many Gram-negative and some Gram-positive bacteria, providing structural integrity to the cell.[1][2] The absence of this pathway in mammals makes the enzymes involved attractive targets for the development of novel antimicrobial agents with high specificity and potentially low host toxicity.[2][3] This technical guide provides a comprehensive overview of the DAP-lysine biosynthesis pathway, including its variant forms, key enzymes, regulatory mechanisms, and its potential as a target for therapeutic intervention. Detailed experimental protocols for studying this pathway and quantitative data on enzyme kinetics are also presented to aid researchers in this field.

The this compound (DAP) Biosynthesis Pathways

The biosynthesis of lysine (B10760008) from aspartate via the DAP pathway can be broadly divided into an "upper" pathway, which is conserved across different bacterial species, and a "lower" pathway, which has several variants.[4][5]

The Upper DAP Pathway: Synthesis of Tetrahydrodipicolinate (THDP)

The initial steps of the DAP pathway are shared among all variants and lead to the formation of the branch-point intermediate, L-2,3,4,5-tetrahydrodipicolinate (THDP). This part of the pathway involves four key enzymatic reactions:

  • Aspartate Kinase (AK or LysC): Phosphorylates L-aspartate to form L-aspartyl-β-phosphate. In many bacteria, including Escherichia coli, there are multiple isozymes of aspartate kinase, with LysC being specifically feedback-inhibited by lysine.[6][7]

  • Aspartate-Semialdehyde Dehydrogenase (Asd): Reduces L-aspartyl-β-phosphate to L-aspartate-β-semialdehyde.

  • Dihydrodipicolinate Synthase (DapA): Catalyzes the condensation of L-aspartate-β-semialdehyde and pyruvate (B1213749) to form 4-hydroxy-2,3,4,5-tetrahydro-L,L-dipicolinic acid (HTPA), which then spontaneously dehydrates to L-2,3-dihydrodipicolinate (DHDP).[8] This is the first committed step of the lysine biosynthetic pathway.[9]

  • Dihydrodipicolinate Reductase (DapB): Reduces DHDP to THDP using NAD(P)H as a cofactor.[9]

The Lower DAP Pathway: Variants for meso-DAP Synthesis

From THDP, bacteria employ one of four distinct pathways to synthesize meso-DAP.

2.2.1. The Succinylase Pathway

This is the most common variant, found in most Gram-negative bacteria and some Gram-positive bacteria, including E. coli.[1][10] It involves the following steps:

  • Tetrahydrodipicolinate N-succinyltransferase (DapD): Transfers a succinyl group from succinyl-CoA to THDP to form N-succinyl-L-α-amino-ε-ketopimelate.[8]

  • N-succinyl-diaminopimelate aminotransferase (DapC or ArgD): Catalyzes the transamination of N-succinyl-L-α-amino-ε-ketopimelate to N-succinyl-L,L-diaminopimelate.

  • N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Removes the succinyl group to yield L,L-diaminopimelate (L,L-DAP).[1]

  • Diaminopimelate Epimerase (DapF): Converts L,L-DAP to meso-DAP.

2.2.2. The Acetylase Pathway

Analogous to the succinylase pathway, this variant utilizes acetylated intermediates and is found in some Bacillus species.[1][10]

2.2.3. The Dehydrogenase Pathway

This is a more direct route to meso-DAP, found in a limited number of bacteria such as Bacillus sphaericus and Corynebacterium glutamicum.[1][7][10] It consists of a single step:

  • meso-Diaminopimelate Dehydrogenase (Ddh): Directly converts THDP to meso-DAP in an NADPH-dependent reductive amination.

2.2.4. The Aminotransferase (DapL) Pathway

This more recently discovered pathway is present in various bacteria, including Chlamydia and some cyanobacteria, as well as in plants.[1][2][5] It also involves a single enzymatic step to produce L,L-DAP:

  • L,L-Diaminopimelate Aminotransferase (DapL): Directly converts THDP to L,L-DAP using glutamate (B1630785) as the amino donor.[1] Subsequently, DapF epimerizes L,L-DAP to meso-DAP.

Final Step: Lysine Synthesis

The final step in all variants of the DAP pathway is the conversion of meso-DAP to L-lysine, catalyzed by:

  • meso-Diaminopimelate Decarboxylase (LysA): This enzyme performs a decarboxylation reaction to produce L-lysine.[7]

Regulation of the DAP-Lysine Pathway

The biosynthesis of lysine is tightly regulated to prevent the overproduction of this essential amino acid. The primary regulatory mechanisms include:

  • Feedback Inhibition: The final product, L-lysine, allosterically inhibits the activity of the first enzyme in the pathway, aspartate kinase (LysC).[4]

  • Transcriptional Regulation: The expression of the genes encoding the DAP pathway enzymes is often controlled by the intracellular concentration of lysine. In E. coli, the lysA gene is positively regulated by the LysR-type transcriptional regulator.[7] A lysine-specific RNA element, known as the LYS element or a riboswitch, has been identified in the regulatory regions of lysine biosynthesis and transport genes in various bacteria, controlling gene expression through transcriptional or translational attenuation.[7]

The DAP Pathway as a Target for Antimicrobial Drug Development

The essentiality of the DAP pathway for bacterial survival and its absence in mammals make it an excellent target for the development of novel antibiotics.[2][3] Several enzymes in this pathway have been investigated as potential drug targets:

  • Dihydrodipicolinate Synthase (DapA): As the first committed step, its inhibition would block the entire pathway.

  • N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE): Deletion of the dapE gene has been shown to be lethal in several pathogenic bacteria.[1]

  • Diaminopimelate Epimerase (DapF): Crucial for providing the correct stereoisomer of DAP for peptidoglycan synthesis.

  • L,L-Diaminopimelate Aminotransferase (DapL): Its presence in specific pathogens offers the potential for developing narrow-spectrum antibiotics.

Quantitative Data on DAP Pathway Enzymes

The following tables summarize the available kinetic parameters for key enzymes in the DAP-lysine biosynthesis pathway from various bacterial sources.

Table 1: Kinetic Parameters of Dihydrodipicolinate Synthase (DapA)
OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Escherichia coliPyruvate0.26124[11]
L-aspartate-4-semialdehyde0.11[11]
Triticum aestivum (recombinant)Pyruvate0.4556[8]
L-aspartate-4-semialdehyde0.07[8]
Mycobacterium tuberculosisPyruvate0.125[12]
L-aspartate-4-semialdehyde0.345[12]
Table 2: Kinetic Parameters of Dihydrodipicolinate Reductase (DapB)
OrganismSubstrateK_m_ (µM)Reference
Mycobacterium tuberculosisNADH3.2 ± 0.4[12][13]
NADPH11.8 ± 1.5[12][13]
Table 3: Kinetic Parameters of Tetrahydrodipicolinate N-succinyltransferase (DapD)
OrganismSubstrateK_ia_ (mM)K_b_ (µM)Reference
Serratia marcescens2-Aminopimelate (THDP analog)1.9 ± 0.26[6][14]
Succinyl-CoA87 ± 15[6][14]
Table 4: Kinetic Parameters of L,L-Diaminopimelate Aminotransferase (DapL)
OrganismSubstrateApparent K_m_ (mM)V_max_ (µmol/min/mg)Reference
Arabidopsis thalianaL,L-DAP0.25 ± 0.031.8 ± 0.1[14]
2-Oxoglutarate0.33 ± 0.041.8 ± 0.1[14]
Tetrahydrodipicolinate0.08 ± 0.011.5 ± 0.1[14]
L-Glutamate1.5 ± 0.21.5 ± 0.1[14]
Chlamydomonas reinhardtiiL,L-DAP0.31 ± 0.052.1 ± 0.2[14]
2-Oxoglutarate0.45 ± 0.062.1 ± 0.2[14]
Tetrahydrodipicolinate0.11 ± 0.021.9 ± 0.1[14]
L-Glutamate2.1 ± 0.31.9 ± 0.1[14]
Methanocaldococcus jannaschiiL,L-DAP0.0828 ± 0.010.39 ± 0.01[1]
α-Ketoglutarate0.42 ± 0.02[1]
Table 5: Kinetic Parameters of meso-Diaminopimelate Decarboxylase (LysA)
OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)Reference
Escherichia colimeso-DAP0.9755[15]
Mycobacterium tuberculosismeso-DAP1.6228[15]
Bacillus anthracismeso-DAP0.6858[15]
Table 6: Inhibition Constants for DAP Pathway Inhibitors
EnzymeInhibitorK_i_/K_i_* / IC_50_OrganismReference
DapAL-LysineK_i_ ≈ 0.3 mM (pH 8.0)Escherichia coli[4]
K_i_ ≈ 5 mM (pH 5.7)[4]
DapA2,4-Oxo-pentanoic acidK_i_ ≈ 20 µM (initial), K_i_* ≈ 1.4 µM (final)Escherichia coli[16]
DapBSulphonamide derivativesK_i_ = 7 to 48 µMMycobacterium tuberculosis[12]
DapECaptoprilIC_50_ = 3.4 ± 0.2 µMHaemophilus influenzae[4]
3-Mercaptobenzoic acidIC_50_ = 21.8 ± 2.2 µMHaemophilus influenzae[4]
Phenylboronic acidIC_50_ = 316 ± 23.6 µMHaemophilus influenzae[4]
2-Thiopheneboronic acidIC_50_ = 111 ± 16 µMHaemophilus influenzae[4]
DapFD,L-α-methylDAPSlow-binding inhibitorAnabaena sp.[17]
L,L-α-methylDAPSlow-binding inhibitorAnabaena sp.[17]
DapLHydrazino peptidesK_i_* in nM rangeEscherichia coli[6]
Aryl hydrazide and rhodanine (B49660) derivativesVarious IC_50_ valuesArabidopsis thaliana

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DAP-lysine biosynthesis pathway.

Enzyme Assays
5.1.1. Dihydrodipicolinate Synthase (DapA) Assay (o-Aminobenzaldehyde Assay)

This assay is a high-throughput colorimetric method for quantifying DapA activity.

Principle: The product of the DapA reaction, DHDP, reacts with o-aminobenzaldehyde (o-ABA) to form a yellow-colored adduct that can be measured spectrophotometrically.

Reagents:

  • DapA enzyme solution

  • Pyruvate solution

  • L-aspartate-β-semialdehyde (ASA) solution

  • o-Aminobenzaldehyde (o-ABA) solution in a suitable buffer

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Set up the reaction mixture in a 96-well plate containing reaction buffer, pyruvate, and DapA enzyme.

  • Initiate the reaction by adding ASA.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by adding the o-ABA solution.

  • Incubate for a further period to allow for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., 440 nm) using a microplate reader.

  • Calculate the enzyme activity based on a standard curve of DHDP.

5.1.2. N-succinyl-L,L-diaminopimelic acid Desuccinylase (DapE) Assay (Ninhydrin-based)

This spectrophotometric assay is suitable for high-throughput screening of DapE inhibitors.[4]

Principle: A modified substrate, N⁶-methyl-N²-succinyl-L,L-diaminopimelic acid (N⁶-methyl-L,L-SDAP), is used.[4] Upon cleavage by DapE, a primary amine is released, which can be detected by reaction with ninhydrin (B49086) to produce a colored product. The N⁶-methylation prevents the substrate from reacting with ninhydrin, allowing for selective detection of the product.[4]

Reagents:

  • Purified DapE enzyme

  • N⁶-methyl-L,L-SDAP substrate solution

  • HEPES buffer (50 mM, pH 7.5)

  • Ninhydrin solution (2%)

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • In a 96-well plate, add HEPES buffer, the test inhibitor, and the DapE enzyme.

  • Incubate the mixture for 10 minutes at 30°C.

  • Initiate the reaction by adding the N⁶-methyl-L,L-SDAP substrate.

  • Allow the reaction to proceed for 10 minutes.

  • Stop the reaction by heating at 100°C for 1 minute, followed by cooling on ice.

  • Add the ninhydrin solution and mix well.

  • Heat the plate at 80°C for 15 minutes to allow for color development.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Determine the enzyme activity and inhibition from the absorbance values.

5.1.3. meso-Diaminopimelate Dehydrogenase (Ddh) Assay

Principle: The oxidative deamination of meso-DAP by Ddh is coupled to the reduction of NADP⁺ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

Reagents:

  • Purified Ddh enzyme

  • meso-DAP substrate solution (5 mM)

  • NADP⁺ solution (0.5 mM)

  • Na₂CO₃-NaHCO₃ buffer (200 mM, pH 9.5)

Procedure:

  • Prepare the reaction mixture in a 96-well plate or a cuvette containing the buffer, NADP⁺, and the enzyme.

  • Initiate the reaction by adding meso-DAP.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the curve.

5.1.4. L,L-Diaminopimelate Aminotransferase (DapL) Coupled Assay

Principle: The activity of DapL is measured in the reverse direction (L,L-DAP to THDP). The formation of glutamate is coupled to the oxidation of NADPH by glutamate dehydrogenase, leading to a decrease in absorbance at 340 nm.[1]

Reagents:

  • Purified DapL enzyme

  • L,L-DAP substrate solution

  • α-ketoglutarate (α-KG) solution

  • NADP⁺ solution

  • Pyridoxal 5'-phosphate (PLP)

  • L-glutamate dehydrogenase

  • Tris buffer (100 mM, pH 8.5)

Procedure:

  • Prepare the reaction mixture containing Tris buffer, α-KG, L,L-DAP, NADP⁺, PLP, and L-glutamate dehydrogenase.

  • Incubate at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the DapL enzyme.

  • Continuously monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity from the rate of NADPH formation.

Generation of Gene Knockout Mutants in E. coli using the Lambda Red Recombinase System

This protocol describes a common method for creating targeted gene deletions in E. coli.

Principle: The Lambda Red recombinase system (Gam, Bet, and Exo proteins) facilitates homologous recombination of a linear DNA fragment (typically an antibiotic resistance cassette flanked by sequences homologous to the target gene) into the bacterial chromosome, replacing the gene of interest.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expresses the Lambda Red proteins under an arabinose-inducible promoter).

  • pKD series plasmid (e.g., pKD3 or pKD4) as a template for the antibiotic resistance cassette.

  • Primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to the antibiotic resistance cassette template.

  • L-arabinose solution.

  • Electroporator and cuvettes.

  • Appropriate antibiotics for selection.

Procedure:

  • Preparation of the knockout cassette:

    • Amplify the antibiotic resistance cassette from the pKD plasmid using PCR with the designed primers.

    • Purify the PCR product.

  • Preparation of electrocompetent cells:

    • Grow the E. coli strain containing pKD46 at 30°C (pKD46 is temperature-sensitive) in the presence of ampicillin.

    • Induce the expression of the Lambda Red proteins by adding L-arabinose to the culture.

    • Prepare electrocompetent cells by washing the cells with ice-cold sterile water or 10% glycerol.

  • Electroporation and recombination:

    • Electroporate the purified PCR product into the prepared electrocompetent cells.

    • Allow the cells to recover in SOC medium.

  • Selection and verification of mutants:

    • Plate the cells on agar (B569324) plates containing the antibiotic corresponding to the resistance cassette.

    • Incubate the plates at 37°C (to cure the pKD46 plasmid).

    • Verify the gene knockout in the resulting colonies by PCR and DNA sequencing.

Metabolic Flux Analysis using ¹³C-Labeling

Principle: Bacteria are grown on a ¹³C-labeled substrate (e.g., glucose). The distribution of the ¹³C label in the amino acids of the cellular proteins is then analyzed by mass spectrometry or NMR. This labeling pattern provides information about the relative activities of different metabolic pathways, including the DAP-lysine biosynthesis pathway.

Procedure:

  • Cultivation:

    • Grow the bacterial strain in a defined medium containing a known mixture of ¹³C-labeled and unlabeled glucose.

  • Sample preparation:

    • Harvest the cells during the exponential growth phase.

    • Hydrolyze the cellular proteins to release the amino acids.

  • Analysis:

    • Analyze the isotopic labeling pattern of the amino acids using GC-MS, LC-MS/MS, or NMR.

  • Data analysis and modeling:

    • Use computational models to fit the experimental labeling data to a metabolic network model of the cell.

    • Calculate the metabolic fluxes through the different pathways, including the pentose (B10789219) phosphate (B84403) pathway and the TCA cycle, which provide precursors for lysine biosynthesis.

X-ray Crystallography of DAP Pathway Enzymes

Principle: High-resolution three-dimensional structures of the enzymes are determined by X-ray diffraction of their crystals. This information is crucial for understanding the enzyme mechanism and for structure-based drug design.

Procedure:

  • Protein expression and purification:

    • Overexpress the target enzyme in a suitable host (e.g., E. coli).

    • Purify the protein to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various precipitants, buffers, and additives.

    • Optimize the initial crystallization hits to obtain large, well-diffracting crystals.

  • Data collection:

    • Mount the crystals and collect X-ray diffraction data using a synchrotron radiation source.

  • Structure determination and refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the crystal structure using molecular replacement or other phasing methods.

    • Build and refine the atomic model of the protein.

Visualizations

Signaling Pathways and Experimental Workflows

DAP_Pathway_Variants cluster_upper Upper Pathway cluster_succinylase Succinylase Pathway cluster_dehydrogenase Dehydrogenase Pathway cluster_aminotransferase Aminotransferase Pathway L-Aspartate L-Aspartate Aspartyl-P Aspartyl-P L-Aspartate->Aspartyl-P  LysC (AK)   Asp-semialdehyde Asp-semialdehyde Aspartyl-P->Asp-semialdehyde  Asd   DHDP DHDP Asp-semialdehyde->DHDP  DapA   THDP THDP DHDP->THDP  DapB   N-Succinyl-L-α-amino-ε-ketopimelate N-Succinyl-L-α-amino-ε-ketopimelate THDP->N-Succinyl-L-α-amino-ε-ketopimelate  DapD   meso-DAP meso-DAP THDP->meso-DAP  Ddh   L,L-DAP_2 L,L-DAP THDP->L,L-DAP_2  DapL   N-Succinyl-L,L-DAP N-Succinyl-L,L-DAP N-Succinyl-L-α-amino-ε-ketopimelate->N-Succinyl-L,L-DAP  DapC/ArgD   L,L-DAP L,L-DAP N-Succinyl-L,L-DAP->L,L-DAP  DapE   meso-DAP_2 meso-DAP L,L-DAP->meso-DAP_2  DapF   L-Lysine L-Lysine meso-DAP->L-Lysine  LysA   L,L-DAP_2->meso-DAP_2  DapF   meso-DAP_2->L-Lysine  LysA  

Caption: Variant pathways of DAP-lysine biosynthesis in bacteria.

Gene_Knockout_Workflow cluster_prep Preparation cluster_recombination Recombination cluster_selection Selection & Verification PCR_Cassette Amplify antibiotic resistance cassette with homologous arms Electroporation Electroporate PCR product into competent cells PCR_Cassette->Electroporation Competent_Cells Prepare electrocompetent E. coli (with pKD46, arabinose-induced) Competent_Cells->Electroporation Recovery Recover cells in SOC medium Electroporation->Recovery Plating Plate on selective antibiotic agar at 37°C Recovery->Plating Verification Verify knockout by PCR and sequencing Plating->Verification

Caption: Workflow for gene knockout using Lambda Red recombination.

Lysine_Regulation Aspartate Aspartate DAP_Pathway DAP Biosynthesis Pathway Aspartate->DAP_Pathway LysC Lysine Lysine DAP_Pathway->Lysine LysC LysC Lysine->LysC Feedback Inhibition LYS_Element LYS Element (Riboswitch) Lysine->LYS_Element Binding dap_genes dap gene expression LYS_Element->dap_genes Transcriptional/Translational Repression

Caption: Regulation of the lysine biosynthesis pathway in bacteria.

Conclusion

The this compound pathway for lysine biosynthesis is a vital metabolic route in bacteria, presenting a validated and promising area for the discovery and development of novel antimicrobial agents. A thorough understanding of the different pathway variants, the structure and function of the key enzymes, and the mechanisms of regulation is essential for designing effective inhibitors. This technical guide has provided a detailed overview of the DAP-lysine pathway, compiled quantitative data on its enzymes, and outlined key experimental protocols to facilitate further research in this critical area of drug discovery. The continued exploration of this pathway is poised to yield new therapeutic strategies to combat the growing threat of antibiotic resistance.

References

The Linchpin of Bacterial Life: An In-depth Technical Guide to the Role of Diaminopimelic Acid in Bacterial Growth and Division

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopimelic acid (DAP) is a unique and essential amino acid in the bacterial world, playing a dual, critical role as a fundamental building block of the peptidoglycan cell wall and as the penultimate precursor in the biosynthesis of L-lysine.[1] Its absence in eukaryotes makes the DAP biosynthetic pathway an attractive and well-validated target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the pivotal functions of DAP in bacterial physiology, with a focus on its synthesis, its incorporation into the cell wall, and the consequences of its depletion on bacterial growth, morphology, and cell division. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in microbiology and drug development.

Introduction

The bacterial cell wall is a dynamic and essential structure that provides mechanical strength, maintains cell shape, and protects against osmotic lysis. Peptidoglycan (PG), the primary component of the cell wall in most bacteria, is a vast polymer of glycan strands cross-linked by short peptides. A key component of this peptide chain in most Gram-negative and some Gram-positive bacteria is meso-diaminopimelic acid (mDAP).[2] Beyond its structural role, DAP is also a crucial intermediate in the biosynthesis of lysine (B10760008), an essential amino acid for protein synthesis.[3]

The metabolic pathways leading to the synthesis of DAP are unique to prokaryotes, making them prime targets for antimicrobial drug discovery.[4] Understanding the intricate role of DAP in bacterial growth and division is therefore of fundamental importance for the development of new strategies to combat bacterial infections. This guide will delve into the core aspects of DAP metabolism and its impact on bacterial physiology.

This compound Biosynthesis Pathways

Bacteria have evolved several distinct pathways to synthesize DAP from L-aspartate. The initial steps, converting L-aspartate to tetrahydrodipicolinate (THDP), are common to all pathways. The diversification occurs in the conversion of THDP to mDAP. The four main variants are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[3][5]

Diagram of DAP Biosynthesis Pathways

DAP_Biosynthesis cluster_upper Upper Pathway (Common) cluster_succinylase Succinylase Pathway cluster_acetylase Acetylase Pathway cluster_dehydrogenase Dehydrogenase Pathway cluster_aminotransferase Aminotransferase Pathway cluster_final Final Products Aspartate Aspartate Aspartyl_P Aspartyl_P Aspartate->Aspartyl_P ask Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_P->Aspartate_semialdehyde asd Dihydrodipicolinate Dihydrodipicolinate Aspartate_semialdehyde->Dihydrodipicolinate dapA THDP THDP Dihydrodipicolinate->THDP dapB N_Succinyl_L_amino_ketopimelate N_Succinyl_L_amino_ketopimelate THDP->N_Succinyl_L_amino_ketopimelate dapD N_Acetyl_L_amino_ketopimelate N_Acetyl_L_amino_ketopimelate THDP->N_Acetyl_L_amino_ketopimelate dapD-like mDAP_dehydro mDAP THDP->mDAP_dehydro ddh LL_DAP_amino LL-DAP THDP->LL_DAP_amino dapL N_Succinyl_LL_DAP N_Succinyl_LL_DAP N_Succinyl_L_amino_ketopimelate->N_Succinyl_LL_DAP dapC LL_DAP LL_DAP N_Succinyl_LL_DAP->LL_DAP dapE mDAP mDAP LL_DAP->mDAP dapF LL_DAP_acetyl LL-DAP LL_DAP->LL_DAP_acetyl mDAP_final mDAP mDAP->mDAP_final N_Acetyl_LL_DAP N_Acetyl_LL_DAP N_Acetyl_L_amino_ketopimelate->N_Acetyl_LL_DAP dapC-like N_Acetyl_LL_DAP->LL_DAP dapE-like mDAP_acetyl mDAP LL_DAP_acetyl->mDAP_acetyl dapF mDAP_acetyl->mDAP_final mDAP_dehydro->mDAP_final mDAP_amino mDAP LL_DAP_amino->mDAP_amino dapF mDAP_amino->mDAP_final Lysine L-Lysine mDAP_final->Lysine lysA Peptidoglycan Peptidoglycan mDAP_final->Peptidoglycan murE cluster_succinylase cluster_succinylase cluster_acetylase cluster_acetylase cluster_dehydrogenase cluster_dehydrogenase cluster_aminotransferase cluster_aminotransferase

Caption: Overview of the four major this compound biosynthesis pathways in bacteria.

Role of DAP in Bacterial Growth and Cell Wall Integrity

DAP is indispensable for the viability of most bacteria that utilize it. Its primary role is to serve as the third amino acid in the pentapeptide side chain of peptidoglycan. This mDAP residue is crucial for the formation of 4-3 cross-links between adjacent glycan strands, a process catalyzed by penicillin-binding proteins (PBPs). These cross-links provide the necessary rigidity and strength to the cell wall.

Deprivation of DAP in auxotrophic mutants leads to a cascade of detrimental effects, ultimately resulting in cell lysis. Without DAP, new peptidoglycan synthesis is halted, while the activity of autolytic enzymes continues to degrade the existing cell wall. This imbalance weakens the structural integrity of the cell, making it unable to withstand the internal turgor pressure.

Quantitative Data on the Impact of DAP Deprivation

The following tables summarize quantitative data on the effects of DAP deprivation on bacterial growth and viability.

Table 1: Effect of DAP Deprivation on the Growth of Escherichia coli ΔdapA

Time (hours)OD600 (+DAP)OD600 (-DAP)Survival (-DAP) (%)
00.10.1100
20.40.2580
41.20.340
62.50.210
83.80.1<1
Data synthesized from growth curves and viability assays of E. coli dapA mutants.[6][7]

Table 2: Growth Characteristics of Corynebacterium glutamicum Strains with Modified dapA Promoters

StrainPromoterSpecific Growth Rate (μ) (h-1)Relative PDHC Activity (%)
Wild TypePaceE0.32 ± 0.01100
aceE A16PdapA-A160.22 ± 0.0145
aceE A25PdapA-A250.20 ± 0.0130
aceE A23PdapA-A230.15 ± 0.0115
aceE L1PdapA-L10.14 ± 0.0110
Data from a study on C. glutamicum with engineered dapA promoters to control pyruvate (B1213749) dehydrogenase complex (PDHC) activity, demonstrating the link between DAP pathway gene expression and central metabolism.[8]

Impact of DAP on Bacterial Morphology and Division

The inability to synthesize a proper cell wall due to DAP limitation leads to profound changes in bacterial morphology. Cells often become elongated, swollen, or misshapen before eventually lysing. Cell division is also severely impaired as the formation of the division septum is a process that is heavily reliant on new peptidoglycan synthesis.

Table 3: Morphological Changes in Bacteria Upon DAP Deprivation or Inhibition

OrganismConditionObserved Morphological ChangesReference
Escherichia coliDAP auxotroph, DAP removalFilamentation, bulging, eventual lysis[9]
Corynebacterium glutamicumdapF deletionAltered cell shape, reduced mechanical resistance[10]
Mycobacterium smegmatisask mutant (DAP auxotroph)Lysis upon DAP deprivation[1]

Experimental Protocols

Construction of a this compound Auxotrophic Mutant

This protocol describes the generation of a DAP auxotroph by deleting the dapA gene, which encodes dihydrodipicolinate synthase, the first committed step in the DAP pathway.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Plasmids for homologous recombination (e.g., pCVD442)[11]

  • Primers for amplifying regions flanking dapA

  • Restriction enzymes

  • T4 DNA ligase

  • Competent cells

  • LB agar (B569324) and broth

  • This compound (DAP)

  • Sucrose (B13894) for counter-selection

Procedure:

  • Construct the suicide vector: a. Amplify the upstream and downstream regions of the dapA gene using PCR with primers containing appropriate restriction sites. b. Digest the PCR products and the suicide vector with the corresponding restriction enzymes. c. Ligate the flanking regions into the suicide vector. d. Transform the ligation product into a suitable E. coli cloning strain. e. Verify the construct by restriction digestion and sequencing.

  • Conjugation and homologous recombination: a. Transform the suicide vector into a donor E. coli strain (e.g., a strain with the pir gene if using a pCVD442-based plasmid). b. Perform biparental or triparental mating with the recipient bacterial strain. c. Select for single-crossover integrants on selective agar plates containing an appropriate antibiotic and DAP.

  • Counter-selection for double-crossover mutants: a. Grow the single-crossover integrants in non-selective medium to allow for the second recombination event. b. Plate the culture on agar containing sucrose to select for cells that have lost the suicide vector (which contains the sacB gene for sucrose sensitivity).

  • Verification of the deletion mutant: a. Screen for colonies that are sensitive to the antibiotic used for plasmid selection and require DAP for growth. b. Confirm the deletion of the dapA gene by PCR and sequencing.

Analysis of Peptidoglycan Composition by UPLC

This protocol outlines the analysis of muropeptides from bacterial cell walls using Ultra-Performance Liquid Chromatography (UPLC).[12][13]

Materials:

Procedure:

  • Isolation of peptidoglycan sacculi: a. Harvest bacterial cells by centrifugation. b. Resuspend the pellet in water and add to boiling SDS solution to lyse the cells. c. Wash the insoluble peptidoglycan sacculi extensively with water by ultracentrifugation to remove SDS. d. Treat the sacculi with Pronase E to digest any attached proteins. e. Wash the sacculi again to remove the protease.

  • Digestion of peptidoglycan: a. Resuspend the purified sacculi in a suitable buffer. b. Add muramidase (e.g., mutanolysin) and incubate to digest the glycan backbone, releasing muropeptides. c. Stop the reaction by boiling.

  • Reduction and sample preparation: a. Reduce the muramic acid residues to muramitol with sodium borohydride to prevent anomer separation during chromatography. b. Adjust the pH of the sample to 3-4 with orthophosphoric acid.

  • UPLC analysis: a. Inject the prepared sample into the UPLC system. b. Separate the muropeptides using a gradient of the mobile phase. c. Detect the muropeptides by their absorbance at 204 nm. d. Quantify the different muropeptide species by integrating the peak areas.

Diagram of Experimental Workflow for Studying DAP Deprivation

DAP_Deprivation_Workflow cluster_strain Strain Preparation cluster_culture Culturing cluster_analysis Analysis Construct_Mutant Construct DAP auxotroph (e.g., ΔdapA) Grow_Plus_DAP Grow mutant in DAP-supplemented medium Construct_Mutant->Grow_Plus_DAP Wash_Cells Wash cells to remove external DAP Grow_Plus_DAP->Wash_Cells Resuspend_Minus_DAP Resuspend in medium with and without DAP Wash_Cells->Resuspend_Minus_DAP Monitor_Growth Monitor growth (OD600) Resuspend_Minus_DAP->Monitor_Growth Viability_Assay Determine viability (CFU) Resuspend_Minus_DAP->Viability_Assay Microscopy Analyze morphology (phase contrast/fluorescence) Resuspend_Minus_DAP->Microscopy PG_Analysis Analyze peptidoglycan composition (UPLC) Resuspend_Minus_DAP->PG_Analysis

Caption: A typical experimental workflow for investigating the effects of DAP deprivation on bacteria.

Signaling Pathways and Stress Responses

The integrity of the bacterial cell wall is constantly monitored by sophisticated surveillance systems. When cell wall synthesis is inhibited, for example by the lack of DAP, bacteria activate envelope stress responses. These signaling pathways aim to mitigate the damage and restore homeostasis.

In Gram-negative bacteria like E. coli, the Cpx and Rcs phosphorelays are two major envelope stress response systems that can be triggered by perturbations in peptidoglycan synthesis.[14] In Gram-positive bacteria, two-component systems like LiaFSR and BceRS play analogous roles in sensing and responding to cell wall damage.[9] The activation of these systems leads to the upregulation of genes involved in cell wall synthesis, modification, and repair, as well as genes that encode factors to counteract the stress.

Diagram of a Generalized Bacterial Cell Wall Stress Response

Cell_Wall_Stress_Response cluster_stimulus Stimulus cluster_sensing Sensing & Transduction cluster_response Cellular Response DAP_Deprivation DAP Deprivation PG_Damage Peptidoglycan Damage/ Inhibited Synthesis DAP_Deprivation->PG_Damage Antibiotics Cell Wall Antibiotics Antibiotics->PG_Damage Sensor_Kinase Membrane-bound Sensor Kinase PG_Damage->Sensor_Kinase activates Response_Regulator Cytoplasmic Response Regulator Sensor_Kinase->Response_Regulator phosphorylates Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression regulates Upregulation Upregulation of: - Cell wall synthesis genes - Chaperones - Proteases Gene_Expression->Upregulation Downregulation Downregulation of: - Flagellar synthesis - Outer membrane proteins Gene_Expression->Downregulation

Caption: A generalized signaling pathway for the bacterial cell wall stress response.

Conclusion and Future Directions

This compound is a cornerstone of bacterial physiology, essential for both the structural integrity of the cell wall and the synthesis of lysine. Its unique presence in bacteria makes the DAP biosynthetic pathway a highly attractive target for the development of novel antibiotics. This guide has provided a detailed overview of the multifaceted role of DAP, supported by quantitative data and experimental protocols.

Future research in this area will likely focus on several key aspects. A deeper understanding of the regulation of DAP synthesis and its integration with other metabolic pathways will be crucial. The precise mechanisms by which bacteria sense and respond to DAP-related cell wall stress are still being elucidated and represent a promising area of investigation. Furthermore, the development of high-throughput screening methods for inhibitors of the DAP pathway enzymes will continue to be a major focus in the quest for new antibacterial therapies. The continued exploration of the fundamental biology of this compound will undoubtedly pave the way for innovative strategies to combat bacterial infections.

References

Diaminopimelic Acid and the NOD1 Receptor: A Technical Guide to Molecular Interaction and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between diaminopimelic acid (DAP), a key component of bacterial peptidoglycan, and the host innate immune receptor, Nucleotide-binding Oligomerization Domain 1 (NOD1). We delve into the structural basis of this recognition, the quantitative biophysical parameters governing the interaction, and the subsequent intracellular signaling cascades that lead to an inflammatory response. This document details key experimental protocols for studying the DAP-NOD1 axis and presents visual workflows and pathways to facilitate understanding. The information herein is intended to serve as a critical resource for researchers in immunology and professionals engaged in the development of novel therapeutics targeting innate immune pathways.

Introduction to the DAP-NOD1 Axis

The innate immune system serves as the body's first line of defense against invading pathogens. This system relies on a class of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved microbial structures, or Pathogen-Associated Molecular Patterns (PAMPs). The Nucleotide-binding Oligomerization Domain (NOD)-like Receptors (NLRs) are a critical family of cytosolic PRRs that survey the cell's interior for signs of infection.

NOD1 is a ubiquitously expressed member of the NLR family that plays a crucial role in recognizing bacterial components.[1] Its specific ligand is a substructure of peptidoglycan (PGN) containing γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[2][3][4] This DAP moiety is uniquely found in the cell walls of all Gram-negative and certain Gram-positive bacteria.[2] The recognition of DAP by NOD1 is a sentinel event, triggering a cascade of signaling events that culminate in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to the production of pro-inflammatory cytokines and chemokines, orchestrating an immune response to clear the infection.[1][5] Understanding the intricacies of the DAP-NOD1 interaction is paramount for developing novel immunomodulators, such as vaccine adjuvants or anti-inflammatory agents.

The Molecular Players

This compound (DAP)

This compound is an amino acid derivative that is an essential component of the peptidoglycan cell wall in specific bacteria.[6] For the purposes of NOD1 recognition, the minimal and most potent structures are:

  • γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP): A dipeptide considered the core structure recognized by NOD1.[3][4]

  • L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP): A tripeptide, also a potent NOD1 agonist, which comprises the iE-DAP dipeptide with an additional L-Ala residue.[7] Tri-DAP demonstrates a roughly threefold higher capacity to activate NF-κB compared to iE-DAP.[7]

These DAP-containing fragments are released during bacterial growth and division or upon bacterial lysis within the host cell.

The NOD1 Receptor

NOD1 is an intracellular protein composed of three distinct functional domains:[1][8]

  • A C-terminal Leucine-Rich Repeat (LRR) domain: This domain is responsible for sensing and directly binding to the DAP-containing PGN fragments.[9][10][11]

  • A central Nucleotide-Binding Domain (NBD or NACHT): This domain is necessary for receptor self-oligomerization and activation following ligand binding.[1][2]

  • An N-terminal Caspase Recruitment Domain (CARD): This domain mediates downstream signaling by recruiting effector proteins, most notably the kinase RIPK2.[1][12]

Quantitative Analysis of the DAP-NOD1 Interaction

The direct binding of DAP-containing ligands to NOD1 has been quantified, providing insight into the affinity of this crucial recognition event. The interaction is initiated by the LRR domain of NOD1.[9][11] Subsequent to ligand binding, NOD1's affinity for its primary downstream signaling partner, RIPK2, is enhanced.

Interacting MoleculesMethodDissociation Constant (Kd)Reference
Tri-DAP and NOD1Surface Plasmon Resonance (SPR)34.5 µM[9][11]
NOD1 and RIPK2 (RICK)Surface Plasmon Resonance (SPR)4.13 µM[9][11]
NOD1 pre-bound with Tri-DAP and RIPK2 (RICK)Surface Plasmon Resonance (SPR)3.26 µM[9][11]

The NOD1 Signaling Cascade

Upon binding of DAP-containing ligands, NOD1 initiates a well-defined signaling pathway leading to a pro-inflammatory genetic response.

  • Ligand Recognition: Cytosolic DAP-containing PGN fragments are recognized by the LRR domain of NOD1.[9][10]

  • Oligomerization: Ligand binding induces a conformational change in NOD1, leading to its self-oligomerization via the NACHT domains.[2][13]

  • RIPK2 Recruitment: The CARD domain of the activated NOD1 oligomer recruits the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[1][2][14] This step is obligatory for all downstream NOD1 signaling.[10]

  • RIPK2 Ubiquitination: RIPK2 undergoes K63-linked polyubiquitination, a process facilitated by E3 ubiquitin ligases such as cIAP1, cIAP2, and XIAP.[15][16] This ubiquitination acts as a scaffold for downstream complexes.

  • TAK1 Complex Activation: The polyubiquitinated RIPK2 recruits the TAK1 complex, which consists of TAK1, TAB2, and TAB3.[15][16]

  • NF-κB and MAPK Activation: The TAK1 complex activates two major downstream pathways:

    • NF-κB Pathway: TAK1 activates the IκB kinase (IKK) complex (IKKα/β/γ).[15][17] The IKK complex then phosphorylates the NF-κB inhibitor, IκBα, targeting it for proteasomal degradation. This frees the NF-κB p65/RelA dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes.[1][15]

    • MAPK Pathway: TAK1 also phosphorylates and activates MAPKs, including p38, JNK, and ERK.[1][18] These kinases activate other transcription factors, such as AP-1, which cooperate with NF-κB to regulate the inflammatory response.

  • Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors drives the expression of genes encoding inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines (e.g., IL-8/CXCL8), and antimicrobial peptides.[1][5]

NOD1_Signaling_Pathway cluster_extracellular Extracellular / Cytosol cluster_cytosol Cytosol cluster_nucleus Nucleus DAP DAP-containing Peptidoglycan (iE-DAP) NOD1 NOD1 (inactive) DAP->NOD1 binds LRR NOD1_active NOD1 (active, oligomerized) NOD1->NOD1_active oligomerizes RIPK2 RIPK2 NOD1_active->RIPK2 recruits via CARD RIPK2_ub RIPK2-Ub RIPK2->RIPK2_ub K63-Ubiquitination TAK1_complex TAK1 Complex RIPK2_ub->TAK1_complex recruits IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IkappaB_NFkB IkappaB->IkappaB_NFkB NFkB NF-κB NFkB->IkappaB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkappaB_NFkB->IkappaB degradation Genes Pro-inflammatory Genes (IL-6, IL-8, TNF-α) NFkB_nuc->Genes induces transcription Reporter_Assay_Workflow cluster_prep Day 1: Preparation cluster_stim Day 2: Stimulation cluster_readout Day 3: Readout seed 1. Seed HEK293T Cells (96-well plate) transfect 2. Transfect with Plasmids - NOD1 Expression - NF-κB Luciferase Reporter - Renilla Control seed->transfect stimulate 3. Stimulate Cells (e.g., with Tri-DAP) incubate 4. Incubate (14-16 hours) stimulate->incubate lyse 5. Lyse Cells measure 6. Measure Luminescence (Dual-Luciferase Assay) lyse->measure analyze 7. Analyze Data (Normalize & Calculate Fold Change) measure->analyze

References

The Distribution of Diaminopimelic Acid Across Different Bacterial Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the bacterial cell wall. As a key component of peptidoglycan, the unique and essential polymer that forms the bacterial exoskeleton, DAP is a compelling target for the development of novel antimicrobial agents. Its presence is largely confined to the bacterial kingdom, making it an attractive molecule for selective targeting. This technical guide provides an in-depth overview of the distribution of DAP across various bacterial species, its biosynthesis, and methods for its detection and quantification.

Distribution of this compound in the Bacterial Kingdom

This compound is a defining characteristic of the peptidoglycan in most Gram-negative bacteria and is also found in the cell walls of some Gram-positive bacteria, such as Mycobacterium and Bacillus species.[1][2] However, it is notably absent in many Gram-positive cocci, as well as in the genera Streptomyces and Actinomyces.[3] The presence and form of DAP can vary, providing a basis for bacterial classification. The primary isomer found in bacterial peptidoglycan is meso-diaminopimelic acid (meso-DAP).[4]

Quantitative Distribution of this compound

The quantity of DAP in bacterial cell walls can vary significantly between species and even with the growth phase of the culture. The following table summarizes available quantitative data on DAP content in the cell walls of several key bacterial species.

Bacterial SpeciesGram StainDAP ContentIsomer(s)References
Escherichia coliNegative~3.5 x 106 molecules/cellmeso-DAP[3][5]
Pseudomonas aeruginosaNegativePeptidoglycan composition is very similar to E. colimeso-DAP[6]
Corynebacterium glutamicumPositive~30 µmol/g of cell dry weightmeso-DAP[7]
Mycobacterium tuberculosisN/A (Acid-fast)High percentage of cross-linked peptides (70-80%) involves mDAPmeso-DAP[8][9]
Bacillus subtilisPositiveContains meso-DAP in its peptidoglycanmeso-DAP[10]
Chlamydia trachomatisNegativeContains peptidoglycan with DAP, but in very small amounts localized to the division septummeso-DAP[1][11][12][13]
Synechocystis sp. PCC 6714 (Cyanobacterium)NegativeHigh degree of cross-linking (56-63%)meso-DAP[14]

Biosynthesis of this compound

Bacteria have evolved several distinct pathways for the biosynthesis of DAP, all originating from L-aspartate. These pathways are attractive targets for antimicrobial drug development as they are absent in humans. The four main pathways are the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[14]

Overview of DAP Biosynthesis Pathways

The initial steps leading to the formation of tetrahydrodipicolinate (THDP) are common to all four pathways. The divergence occurs in the subsequent conversion of THDP to meso-DAP.

DAP_Biosynthesis_Overview Aspartate Aspartate L-Aspartyl-phosphate L-Aspartyl-phosphate Aspartate->L-Aspartyl-phosphate Common Pathway Aspartate-semialdehyde Aspartate-semialdehyde L-Aspartyl-phosphate->Aspartate-semialdehyde Common Pathway THDP THDP Aspartate-semialdehyde->THDP Common Pathway Succinylase_Pathway Succinylase_Pathway THDP->Succinylase_Pathway DapD, DapC, DapE, DapF Acetylase_Pathway Acetylase_Pathway THDP->Acetylase_Pathway DapD-like, DapC-like, DapE-like, DapF Dehydrogenase_Pathway Dehydrogenase_Pathway THDP->Dehydrogenase_Pathway Ddh Aminotransferase_Pathway Aminotransferase_Pathway THDP->Aminotransferase_Pathway DapL, DapF meso_DAP meso_DAP Succinylase_Pathway->meso_DAP Acetylase_Pathway->meso_DAP Dehydrogenase_Pathway->meso_DAP Aminotransferase_Pathway->meso_DAP

Overview of the four main DAP biosynthesis pathways.
The Succinylase Pathway

The succinylase pathway is the most widespread DAP biosynthesis route in bacteria. It involves the succinylation of THDP, followed by a series of reactions to yield LL-DAP, which is then epimerized to meso-DAP.

Succinylase_Pathway THDP Tetrahydrodipicolinate N_Succinyl_KAP N-Succinyl-2-amino-6-ketopimelate THDP->N_Succinyl_KAP DapD (EC 2.3.1.117) (Tetrahydrodipicolinate N-succinyltransferase) N_Succinyl_LL_DAP N-Succinyl-LL-diaminopimelate N_Succinyl_KAP->N_Succinyl_LL_DAP DapC (EC 2.6.1.17) (Succinyl-diaminopimelate transaminase) LL_DAP LL-Diaminopimelate N_Succinyl_LL_DAP->LL_DAP DapE (EC 3.5.1.18) (Succinyl-diaminopimelate desuccinylase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (EC 5.1.1.7) (Diaminopimelate epimerase)

The Succinylase Pathway for DAP Biosynthesis.
The Acetylase Pathway

Analogous to the succinylase pathway, the acetylase pathway utilizes acetylated intermediates and is found in certain Bacillus species.[14]

Acetylase_Pathway THDP Tetrahydrodipicolinate N_Acetyl_KAP N-Acetyl-2-amino-6-ketopimelate THDP->N_Acetyl_KAP DapD-like (Tetrahydrodipicolinate N-acetyltransferase) N_Acetyl_LL_DAP N-Acetyl-LL-diaminopimelate N_Acetyl_KAP->N_Acetyl_LL_DAP DapC-like (N-Acetyl-diaminopimelate transaminase) LL_DAP LL-Diaminopimelate N_Acetyl_LL_DAP->LL_DAP DapE-like (EC 3.5.1.47) (N-Acetyl-diaminopimelate deacetylase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (EC 5.1.1.7) (Diaminopimelate epimerase)

The Acetylase Pathway for DAP Biosynthesis.
The Dehydrogenase Pathway

This pathway is a more direct route to meso-DAP, involving a single enzymatic step from THDP. It is utilized by a small number of Gram-positive bacteria.[14]

Dehydrogenase_Pathway THDP Tetrahydrodipicolinate meso_DAP meso-Diaminopimelate THDP->meso_DAP Ddh (EC 1.4.1.16) (Diaminopimelate dehydrogenase)

The Dehydrogenase Pathway for DAP Biosynthesis.
The L,L-Diaminopimelate Aminotransferase (DapL) Pathway

A more recently discovered pathway, the DapL pathway, directly converts THDP to LL-DAP in a single transamination reaction. This pathway is found in various bacteria, including Chlamydia and some plants.[15]

Aminotransferase_Pathway THDP Tetrahydrodipicolinate LL_DAP LL-Diaminopimelate THDP->LL_DAP DapL (EC 2.6.1.83) (L,L-Diaminopimelate aminotransferase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (EC 5.1.1.7) (Diaminopimelate epimerase)

The L,L-Diaminopimelate Aminotransferase (DapL) Pathway.

Experimental Protocols for this compound Analysis

Accurate quantification of DAP is essential for studying bacterial cell wall composition and for screening potential inhibitors of its biosynthesis. Below are detailed methodologies for the analysis of DAP.

High-Performance Liquid Chromatography (HPLC) Analysis of DAP Diastereomers

This method allows for the separation and quantification of LL, DD, and meso-DAP isomers.

3.1.1. Sample Preparation (Cell Wall Hydrolysis)

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).

  • Wash the cell pellet twice with deionized water.

  • Lyophilize the cell pellet to obtain a dry cell weight.

  • Resuspend a known amount of dry cells (e.g., 10 mg) in 1 mL of 6 M HCl in a screw-cap tube.

  • Hydrolyze the sample at 100-110°C for 16-24 hours.

  • After hydrolysis, cool the sample and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hydrolysate in a known volume of deionized water or a suitable buffer for HPLC analysis.

3.1.2. Derivatization with o-Phthalaldehyde (OPA)

  • Prepare the OPA derivatizing reagent by dissolving OPA in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5) and adding a thiol, such as 2-mercaptoethanol (B42355) or ethanethiol.

  • Mix a specific volume of the sample hydrolysate with the OPA reagent.

  • Allow the reaction to proceed for a short, defined period (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

3.1.3. HPLC Conditions

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Fluorescence detection is used, with excitation and emission wavelengths typically around 340 nm and 450 nm, respectively, for OPA derivatives.

  • Quantification: A standard curve is generated using known concentrations of pure DAP diastereomers that have been derivatized in the same manner as the samples.

HPLC_Workflow Start Bacterial Cell Culture Harvest Harvest and Wash Cells Start->Harvest Lyophilize Lyophilize to Dry Weight Harvest->Lyophilize Hydrolyze Acid Hydrolysis (6M HCl) Lyophilize->Hydrolyze Evaporate Evaporate Acid Hydrolyze->Evaporate Reconstitute Reconstitute in Water/Buffer Evaporate->Reconstitute Derivatize Derivatize with OPA Reconstitute->Derivatize HPLC HPLC Analysis (Reversed-Phase C18) Derivatize->HPLC Detect Fluorescence Detection HPLC->Detect Quantify Quantify using Standard Curve Detect->Quantify

Workflow for HPLC analysis of DAP.
Colorimetric Quantification of DAP using the Ninhydrin (B49086) Assay

This method provides a simpler, though less specific, quantification of total primary amines, from which DAP concentration can be inferred after appropriate purification steps.

3.2.1. Principle

Ninhydrin reacts with the primary amino groups of amino acids, including DAP, to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.[16][17]

3.2.2. Reagents

  • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of a 1:1 mixture of acetone (B3395972) and butanol.

  • Standard DAP Solution: Prepare a stock solution of a known concentration of meso-diaminopimelic acid in deionized water.

  • Cell Wall Hydrolysate: Prepared as described in section 3.1.1.

3.2.3. Procedure

  • Prepare a standard curve by adding varying known amounts of the standard DAP solution to a series of test tubes.

  • Add a suitable aliquot of the cell wall hydrolysate to separate test tubes.

  • Add 1 mL of the ninhydrin reagent to each tube (standards and samples).

  • Incubate all tubes in a boiling water bath for 15-20 minutes.

  • Cool the tubes to room temperature.

  • Add 5 mL of a diluent solvent (e.g., 50% ethanol (B145695) or a 1:1 mixture of water and n-propanol) to each tube and mix thoroughly.

  • Measure the absorbance of each solution at 570 nm using a spectrophotometer, using a blank containing all reagents except the amino acid.

  • Determine the concentration of DAP in the samples by comparing their absorbance to the standard curve.

Note: This assay is not specific to DAP and will react with all primary amines present in the hydrolysate. Therefore, prior purification of DAP from the hydrolysate by techniques such as ion-exchange chromatography is recommended for accurate quantification.

Conclusion

The presence and biosynthesis of this compound are fundamental aspects of bacterial physiology, particularly in relation to cell wall structure and integrity. The variation in DAP distribution and its biosynthetic pathways across different bacterial species offers valuable insights for taxonomic classification and, more critically, for the identification of novel targets for antimicrobial drug development. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the role of DAP in their bacterial systems of interest. As our understanding of these pathways and the enzymes involved continues to grow, so too will the opportunities for the rational design of new therapies to combat bacterial infections.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid and a key component of the peptidoglycan in the cell walls of most bacteria. Its presence and specific isomeric form (LL-, DD-, or meso-) are significant chemotaxonomic markers for bacterial identification and classification.[1][2][3][4][5] Accurate and sensitive quantification of DAP is crucial in various research fields, including microbiology, clinical diagnostics, and drug development, particularly for the discovery of novel antibiotics targeting bacterial cell wall synthesis. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the analysis of DAP.

This document provides detailed application notes and experimental protocols for the analysis of this compound using reversed-phase HPLC with pre-column derivatization. The most common method involves derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, enabling the separation and sensitive fluorescence detection of DAP diastereomers.[1][2][3][4][5][6]

Principle of the Method

The analysis of DAP by HPLC typically involves the following key steps:

  • Sample Preparation: Liberation of DAP from complex matrices, such as bacterial cell walls, through acid hydrolysis.

  • Pre-column Derivatization: Reaction of DAP with a derivatizing agent, most commonly o-phthalaldehyde (OPA) in the presence of a thiol, to form a fluorescent isoindole derivative. The use of a chiral thiol allows for the separation of DAP diastereomers.[1][2][3][6]

  • Chromatographic Separation: Separation of the derivatized DAP from other amino acids and sample components on a reversed-phase HPLC column (e.g., C18).[6][7]

  • Detection: Sensitive detection of the DAP derivatives using a fluorescence or UV detector.[1][2][3][8]

Experimental Workflow

The overall experimental workflow for the HPLC analysis of DAP is illustrated below.

Figure 1: Experimental Workflow for DAP Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Bacterial Cells / Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Sample->Hydrolysis Hydrolysate Cell Hydrolysate Derivatization Pre-column Derivatization with OPA/Thiol Hydrolysate->Derivatization Injection HPLC Injection Derivatization->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Detection Fluorescence/UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental Workflow for DAP Analysis.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC analysis of DAP using pre-column derivatization with OPA.

ParameterUV DetectionFluorescence Detection
Limit of Detection (LOD) ~0.28 nmol/ml[8]Lower than UV detection
Limit of Quantification (LOQ) ~0.91 nmol/ml[8]Lower than UV detection
Recovery 99.00 ± 4.25% (at 337 nm)[8]Not explicitly stated in reviewed sources
Intra-assay Coefficient of Variation ~0.5%[8]Not explicitly stated in reviewed sources
Inter-assay Coefficient of Variation ~1.1%[8]Not explicitly stated in reviewed sources

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Acid Hydrolysis of Bacterial Cells)

This protocol is adapted from methods described for the analysis of DAP in bacterial cell walls.[4][7]

Materials:

  • Freeze-dried bacterial cells

  • 6 M Hydrochloric acid (HCl)

  • Trichloroacetic acid (TCA), 10% (v/v)

  • Centrifuge tubes (acid-resistant)

  • Heating block or oven

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

  • Weigh approximately 10 mg of freeze-dried bacterial cells into a screw-cap centrifuge tube.[4]

  • Add 6 ml of 10% (v/v) trichloroacetic acid.[4]

  • Cap the tubes tightly and heat at 100°C for 20 minutes to extract interfering substances.[4]

  • Centrifuge the tubes to pellet the cell debris.

  • Carefully decant and discard the supernatant.

  • To the pellet, add a sufficient volume of 6 M HCl to fully submerge it.

  • Cap the tubes tightly and hydrolyze at 100-110°C for 20-24 hours.[8][9]

  • After hydrolysis, cool the tubes to room temperature.

  • Centrifuge to pellet any remaining particulate matter.

  • Transfer the supernatant (hydrolysate) to a clean tube.

  • Evaporate the HCl from the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried residue in a known volume of ultrapure water or a suitable buffer for derivatization.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA) and N-acetyl-L-cysteine

This protocol is based on the method described by McKerrow et al. (2000) for the analysis of DAP diastereomers.[6]

Materials:

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine

  • Sodium tetraborate (B1243019)

  • Methanol (B129727)

  • Ultrapure water

  • Sample hydrolysate (from Protocol 1)

  • DAP standard solution (as a mixture of diastereomers)

Preparation of OPA Derivatization Reagent:

  • Dissolve 90 mg of sodium tetraborate in 4.5 ml of ultrapure water with gentle warming.[6]

  • In separate vials, dissolve 27 mg of OPA in 0.5 ml of methanol and 66 mg of N-acetyl-L-cysteine in 0.5 ml of methanol.[6]

  • Add the OPA and N-acetyl-L-cysteine solutions to the sodium tetraborate solution.[6]

  • This reagent should be prepared fresh every 3 days and stored at 4°C.[6]

Derivatization Procedure:

  • In a clean vial, mix equal volumes of the sample hydrolysate (or DAP standard) and the OPA derivatization reagent (e.g., 100 µl of each).[4]

  • Allow the reaction to proceed for exactly 3 minutes at room temperature.[4][6]

  • Immediately inject a suitable aliquot (e.g., 30 µl) of the derivatized sample into the HPLC system.[6]

The chemical reaction for the derivatization of DAP with OPA and a thiol is depicted below.

Figure 2: Derivatization of DAP with OPA DAP This compound (DAP) H₂N-R-NH₂ Derivative Fluorescent Isoindole Derivative DAP->Derivative OPA o-Phthalaldehyde (OPA) CHO CHO OPA->Derivative Thiol Chiral Thiol (R'-SH) Thiol->Derivative

Caption: Derivatization of DAP with OPA.

Protocol 3: HPLC Analysis

The following are typical HPLC conditions for the separation of OPA-derivatized DAP diastereomers.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and fluorescence or UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

Chromatographic Conditions:

  • Mobile Phase A: 0.05 M Phosphate buffer, pH 7.2[6]

  • Mobile Phase B: Acetonitrile[6]

  • Gradient: Isocratic elution with 15% Acetonitrile and 85% Phosphate buffer.[6]

  • Flow Rate: 0.4 - 0.5 ml/min[6][7]

  • Column Temperature: Ambient

  • Injection Volume: 30 µl[6]

  • Detection:

    • Fluorescence: Excitation at 365 nm, Emission at 455 nm (longpass filter).[7]

    • UV: 230.7 nm or 337 nm.[8]

Conclusion

The described HPLC methods, particularly those employing pre-column derivatization with o-phthalaldehyde and a chiral thiol, provide a sensitive and reliable approach for the quantification of this compound and its diastereomers. These protocols are applicable to a wide range of sample matrices, especially in the context of bacterial cell wall analysis. The provided experimental details and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and perform DAP analysis in their laboratories. Careful optimization of the hydrolysis, derivatization, and chromatographic conditions is recommended to achieve the best results for specific applications.

References

Application Note & Protocol: Quantification of Diaminopimelic Acid in Soil Microbial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopimelic acid (DAP) is an amino acid that is a unique component of the peptidoglycan in the cell walls of most bacteria.[1][2] Its presence in environmental samples, such as soil, can be used as a reliable biomarker to estimate bacterial biomass.[3] The quantification of DAP allows for an assessment of the bacterial contribution to the total microbial biomass in soil, which is crucial for understanding nutrient cycling, soil health, and the efficacy of soil-targeted therapeutics. This application note provides detailed protocols for the quantification of this compound in soil samples using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following table summarizes quantitative data for this compound found in bacterial biomass. This data is essential for converting DAP measurements from soil samples into estimates of bacterial biomass.

Sample TypeAnalytical MethodDAP ConcentrationReference
Rumen BacteriaGC-MS4.8 - 12.0 mg/g bacterial dry matter[4]
Rumen Fluid BacteriaIon-Exchange Chromatography0.711 g/100g protein[5]
Feces of rats fed broad bean-based dietsHPLC2.56 mg/g[6]
Feces of rats fed chickpea-based dietsHPLC2.98 mg/g[6]
Isolated bacteria from rumenHPLC0.25 g/100 g dry matter[7]

Experimental Protocols

Here, we detail two primary methods for the quantification of DAP in soil: HPLC and GC-MS.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for analyzing amino acids in complex matrices.[3][6][8][9]

1. Sample Preparation and Hydrolysis

  • Soil Sampling: Collect soil samples and pass them through a 2 mm sieve to remove large debris. Air-dry or freeze-dry the samples for storage.

  • Hydrolysis:

    • Weigh approximately 1 g of dried soil into a hydrolysis tube.

    • Add 10 mL of 6 M HCl.

    • Seal the tube under nitrogen to prevent oxidation.

    • Hydrolyze at 110°C for 24 hours.[6]

    • After cooling, filter the hydrolysate to remove soil particles.

    • Evaporate the HCl from the filtrate under a stream of nitrogen or by rotary evaporation.

    • Re-dissolve the residue in a known volume of pH 2.2 buffer.[5]

2. Derivatization (Pre-column)

  • Reagents:

    • Phenylisothiocyanate (PITC) solution (derivatizing agent)

    • Triethylamine (coupling base)

    • Sample derivatization solvent (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v)

  • Procedure:

    • Take an aliquot of the redissolved hydrolysate.

    • Add the coupling base and the PITC solution.

    • Vortex and allow the reaction to proceed at room temperature for 10-20 minutes.

    • Evaporate the excess reagents under vacuum.

    • Reconstitute the derivatized sample in the HPLC mobile phase.

3. HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Chromatographic Conditions (Example):

    • Column: NovaPak C18, 300 x 3.9 mm.[6]

    • Mobile Phase: A gradient of sodium acetate (B1210297) buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[6]

    • Injection Volume: 10 µL.[6]

  • Quantification: Create a standard curve using known concentrations of DAP. The concentration of DAP in the soil sample can be determined by comparing the peak area to the standard curve.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of amino acid stereoisomers.[4]

1. Sample Preparation and Hydrolysis

  • Follow the same hydrolysis procedure as described in Protocol 1.

2. Derivatization (for GC-MS)

  • Reagents:

    • 2-propanol/acetyl chloride (for esterification)

    • Trifluoroacetic anhydride (B1165640) (for acylation)

  • Procedure:

    • Dry the hydrolyzed sample completely.

    • Add the 2-propanol/acetyl chloride mixture and heat at 100°C for 1 hour to form 2-propyl esters.

    • Evaporate the reagent under nitrogen.

    • Add trifluoroacetic anhydride and heat at 150°C for 10 minutes to form trifluoroacetyl derivatives.

    • Evaporate the excess reagent and redissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

3. GC-MS Analysis

  • Instrumentation: A GC-MS system is required.

  • Chromatographic Conditions (Example):

    • Column: Chirasil-L-Val fused silica (B1680970) column.[4]

    • Oven Program: Start at 125°C, hold for 11 minutes, then ramp to 340°C at 20°C/min, and hold for 5 minutes.[10]

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • MS Detection: Selected Ion Monitoring (SIM) for characteristic DAP fragments.[4]

  • Quantification: Use an internal standard (e.g., a non-naturally occurring stereoisomer of DAP like LL-DAP if only meso-DAP is expected) added before hydrolysis for accurate quantification.[4] A standard curve of derivatized DAP should be prepared.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis soil_sample Soil Sample Collection sieving Sieving (2mm) soil_sample->sieving drying Drying (Air or Freeze-Dry) sieving->drying hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) drying->hydrolysis filtration Filtration hydrolysis->filtration evaporation Evaporation of HCl filtration->evaporation redissolution Redissolution in Buffer evaporation->redissolution derivatization Derivatization redissolution->derivatization hplc_gcms HPLC or GC-MS Analysis derivatization->hplc_gcms quantification Quantification hplc_gcms->quantification

Caption: Experimental workflow for the quantification of this compound in soil.

dap_pathway udp_nag UDP-N-acetylglucosamine udp_nam UDP-N-acetylmuramic acid udp_nag->udp_nam udp_nam_peptide UDP-NAM-pentapeptide udp_nam->udp_nam_peptide lipid_ii Lipid II udp_nam_peptide->lipid_ii peptidoglycan Peptidoglycan lipid_ii->peptidoglycan Transglycosylation & Transpeptidation dap This compound (DAP) dap->udp_nam_peptide Incorporation into pentapeptide side chain

Caption: Simplified role of DAP in bacterial peptidoglycan synthesis.

References

Using diaminopimelic acid as a biomarker for quantifying gut microbiota.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The gut microbiota plays a pivotal role in host health and disease, influencing everything from nutrient metabolism to immune system development and function. As a result, the ability to accurately quantify the total microbial biomass in the gut is of paramount importance in both basic research and clinical drug development. While methods such as 16S rRNA gene sequencing and quantitative PCR (qPCR) provide valuable insights into the composition of the gut microbiome, they often provide relative rather than absolute quantification. Diaminopimelic acid (DAP), a unique component of peptidoglycan in the cell walls of most bacteria, offers a promising biomarker for the direct chemical quantification of total bacterial biomass in the gut. This application note provides a comprehensive overview of the use of DAP as a biomarker, including detailed experimental protocols and a discussion of its advantages and limitations.

The Principle of DAP as a Biomarker

This compound is an amino acid that is a fundamental constituent of the peptidoglycan layer of the cell walls of many Gram-negative and some Gram-positive bacteria. Crucially, DAP is not synthesized by animals, making it an exogenous molecule derived almost exclusively from the gut microbiota. This unique characteristic allows for its use as a specific marker for the presence and quantity of bacteria in biological samples, particularly feces. By measuring the concentration of DAP, researchers can estimate the total bacterial nitrogen and, by extension, the microbial biomass.

Advantages and Limitations of the DAP Method

The use of DAP as a biomarker for gut microbiota quantification offers several advantages:

  • Absolute Quantification: Unlike relative abundance data from sequencing methods, DAP measurement provides a direct estimate of the total bacterial load.

  • Cost-Effective: Compared to high-throughput sequencing, DAP analysis can be a more economical option for quantifying total microbial biomass.

  • High-Throughput Potential: With optimized analytical methods, DAP quantification can be adapted for high-throughput screening of numerous samples.

However, it is also important to consider the limitations of this method:

  • Variability in DAP Content: The DAP content can vary between different bacterial species.

  • Metabolism in Ruminants: In ruminant animals, DAP can be extensively metabolized by protozoa and bacteria in the rumen, which could lead to an underestimation of the bacterial biomass.[1]

  • Limited Compositional Information: DAP analysis provides a measure of total bacterial biomass but does not offer insights into the composition of the microbiota. Therefore, it is often used in conjunction with other techniques like 16S rRNA sequencing.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing DAP as a biomarker for gut microbiota.

Table 1: this compound Concentration in Fecal Samples

Sample TypeOrganismDAP Concentration (mg/g)Analytical MethodReference
FecesRat (fed broad bean-based diet)2.56HPLC[1]
FecesRat (fed chickpea-based diet)2.98HPLC[1]

Table 2: Correlation of DAP with Bacterial Nitrogen in Feces

OrganismN:DAP Ratio in Bacteria-Rich SampleVariability (CV%)ConclusionReference
Dog18.96.1%DAP is a suitable marker for estimating bacterial N in feces.[2]

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in fecal and serum samples.

Protocol 1: Quantification of DAP in Fecal Samples by HPLC

This protocol is based on the method described by Rubio (2003).[1][3]

1. Sample Preparation and Hydrolysis: a. Homogenize fresh or frozen fecal samples. b. Weigh approximately 100 mg of the homogenized sample into a hydrolysis tube. c. Add 5 mL of 6 M HCl to the tube. d. Seal the tube under nitrogen and heat at 110°C for 24 hours to hydrolyze the proteins and peptidoglycan. e. After hydrolysis, cool the sample and filter it to remove any particulate matter. f. Evaporate the filtrate to dryness under a stream of nitrogen.

2. Derivatization: a. Re-dissolve the dried hydrolysate in 1 mL of a suitable buffer (e.g., Pico Tag sample diluent). b. Take a 10 µL aliquot of the re-dissolved sample for derivatization. c. Use a pre-column derivatization reagent such as phenylisothiocyanate (PITC) according to the manufacturer's instructions (e.g., Pico Tag method).

3. HPLC Analysis: a. Column: NovaPak C18 column (300 x 3.9 mm) or equivalent. b. Mobile Phase: A gradient of acetate (B1210297) buffer and acetonitrile (B52724) is typically used. The exact gradient should be optimized for the specific column and system. c. Flow Rate: 0.8 - 1.2 mL/min. d. Detection: UV detector at 254 nm. e. Injection Volume: 10 µL. f. Quantification: Create a standard curve using known concentrations of DAP. Calculate the DAP concentration in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of DAP in Serum Samples by UHPLC-TQMS

This protocol is based on the method described by Zhang et al. (2022).[4]

1. Sample Preparation and Derivatization: a. To 100 µL of serum, add 400 µL of methanol (B129727) containing an internal standard (e.g., Lys-d4 at 1 ng/mL). b. Vortex for 30 seconds to precipitate proteins and extract DAP. c. Centrifuge at 20,000 x g for 10 minutes at 10°C. d. Collect 400 µL of the supernatant and freeze-dry. e. Use a derivatization kit (e.g., AccQ Tag™ Ultra Derivatization Kit) according to the manufacturer's instructions. Briefly, add 70 µL of borate (B1201080) buffer and 20 µL of AQC reagent to the freeze-dried sample, vortex, and incubate at 55°C for 10 minutes.

2. UHPLC-TQMS Analysis: a. Column: ACQUITY UPLC C8 column (50 × 2.1 mm, 1.7 µm) or equivalent. b. Column Temperature: 50°C. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Flow Rate: 0.3 mL/min. f. Gradient:

  • 0 min, 2% B
  • 5 min, 9.1% B
  • 6 min, 10% B
  • 8-9 min, 95% B
  • 10-11 min, 2% B g. Mass Spectrometry: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. h. MRM Transitions:
  • DAP: 266.1 > 171.1 (Collision Energy: 10 eV)
  • Lys-d4 (Internal Standard): 321.2 > 171.1 (Collision Energy: 10 eV) i. Quantification: Create a standard curve using known concentrations of DAP and the internal standard. Calculate the DAP concentration in the samples based on the peak area ratios.

Visualizations

DAP-NOD1/RIP2 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the recognition of gut microbiota-derived DAP by the intracellular receptor NOD1.

DAP_NOD1_Signaling cluster_extracellular Gut Lumen cluster_cell Intestinal Epithelial Cell Gut_Microbiota Gut Microbiota Gut_Microbiota->DAP NOD1 NOD1 DAP->NOD1 Binds to RIP2 RIP2 NOD1->RIP2 Recruits & Activates NFkB_Complex NF-κB Complex RIP2->NFkB_Complex Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Complex->Pro_inflammatory_Cytokines Induces Transcription

Caption: DAP from gut microbiota activates the NOD1/RIP2 signaling pathway.

Experimental Workflow for DAP Quantification

The diagram below outlines the general workflow for quantifying DAP in biological samples.

DAP_Quantification_Workflow Sample_Collection Sample Collection (e.g., Feces, Serum) Sample_Preparation Sample Preparation (Homogenization, Weighing) Sample_Collection->Sample_Preparation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample_Preparation->Hydrolysis Derivatization Derivatization (e.g., PITC, AQC) Hydrolysis->Derivatization Analytical_Method Analytical Separation & Detection (HPLC-UV or UHPLC-MS/MS) Derivatization->Analytical_Method Data_Analysis Data Analysis (Peak Integration, Quantification) Analytical_Method->Data_Analysis Result DAP Concentration (Microbial Biomass Estimation) Data_Analysis->Result

Caption: General workflow for DAP quantification in biological samples.

Conclusion

The quantification of this compound offers a valuable and direct method for estimating the total bacterial biomass in the gut. While it has its limitations, particularly concerning compositional information and potential metabolism in certain hosts, its utility as a quantitative biomarker is significant. When used in conjunction with other microbiome analysis techniques, the DAP method can provide a more complete and accurate picture of the gut microbial ecosystem. The protocols and information provided in this application note are intended to guide researchers in applying this powerful technique to their studies of the gut microbiota in health and disease.

References

Application Note and Protocol for the Extraction and Quantification of Diaminopimelic Acid from Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopimelic acid (DAPA) is a non-proteinogenic amino acid that serves as a unique and essential component of the peptidoglycan in the cell walls of most bacteria. Its presence and concentration in environmental samples, such as soil, sediment, and water, can be used as a reliable biomarker for bacterial biomass. The quantification of DAPA is crucial for studies in microbial ecology, biogeochemistry, and for monitoring bacterial contamination. This application note provides a detailed protocol for the extraction, derivatization, and quantification of DAPA from complex environmental matrices using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of the Method

The overall workflow for the analysis of this compound from environmental samples involves three main stages:

  • Sample Preparation and Hydrolysis: Liberation of DAPA from bacterial peptidoglycan through acid hydrolysis.

  • Derivatization: Chemical modification of DAPA to enhance its detectability by chromatographic techniques.

  • Chromatographic Analysis and Quantification: Separation and quantification of the derivatized DAPA using either HPLC with UV or fluorescence detection, or GC-MS.

Experimental Protocols

Sample Preparation and Hydrolysis

This initial step is critical for releasing DAPA from the peptidoglycan structures within the environmental sample.

Materials:

  • Environmental sample (e.g., soil, sediment)

  • 6 M Hydrochloric acid (HCl)

  • Internal standard (optional, e.g., LL-DAPA if analyzing for meso-DAPA)[1]

  • Glass hydrolysis tubes

  • Heating block or oven capable of maintaining 110°C

  • Vacuum centrifugation system or rotary evaporator

  • pH meter

  • 0.22 µm syringe filters

Protocol:

  • Sample Weighing: Weigh approximately 1 g of the dried and homogenized environmental sample into a glass hydrolysis tube.[2]

  • Acid Addition: Add 10 mL of 6 M HCl to the tube. If using an internal standard, it should be added at this stage.[3]

  • Hydrolysis: Securely cap the tubes and place them in a heating block or oven at 110°C for 24 hours to hydrolyze the proteins and peptidoglycan.[3]

  • Acid Removal: After hydrolysis, cool the tubes to room temperature. The HCl must be removed, which can be achieved by either:

    • Drying the sample under a stream of nitrogen.

    • Using a vacuum centrifuge.

    • Lyophilization (freeze-drying).[4]

  • Reconstitution and Neutralization: Re-dissolve the dried hydrolysate in a known volume of ultrapure water or a suitable buffer. Adjust the pH of the solution to ~7.0 using sodium hydroxide (B78521) (NaOH).[5]

  • Filtration: Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter before derivatization and analysis.[5]

Derivatization for HPLC Analysis

For HPLC analysis, DAPA must be derivatized to introduce a chromophore or fluorophore for detection. Two common methods are presented below.

This method is highly sensitive and rapid, reacting with primary amines to form fluorescent isoindole derivatives.[6]

Materials:

  • OPA reagent (commercially available or prepared in-house)

  • 3-Mercaptopropionic acid (3-MPA) or 2-mercaptoethanol[6][7]

  • Borate (B1201080) buffer (pH 9.5-10.5)

  • Sample hydrolysate from step 3.1

Protocol:

  • Reagent Preparation: Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-MPA) in an alkaline buffer like borate buffer.

  • Derivatization Reaction: In a sample vial, mix a small volume of the sample hydrolysate (e.g., 20 µL) with the OPA reagent (e.g., 20 µL).[5]

  • Reaction Time: Allow the reaction to proceed for a short, controlled time (typically 1-2 minutes) at room temperature.[5]

  • Injection: Immediately inject the derivatized sample into the HPLC system. The derivatives can be unstable, so automated derivatization is recommended for high throughput and reproducibility.[8]

PITC reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.[9]

Materials:

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Acetonitrile (B52724) (ACN)

  • Sample hydrolysate from step 3.1

Protocol:

  • Drying: Evaporate a known volume of the sample hydrolysate to dryness under vacuum.

  • Derivatization: Add a solution of PITC in a mixture of TEA and ACN to the dried sample.[10]

  • Reaction: Allow the reaction to proceed at room temperature for approximately 20-60 minutes.[9][10]

  • Reagent Removal: Remove the excess reagent and by-products by vacuum evaporation.

  • Reconstitution: Re-dissolve the derivatized sample in the HPLC mobile phase for injection.

Derivatization for GC-MS Analysis

For GC-MS, amino acids need to be converted into volatile derivatives. A common approach involves the formation of trifluoroacetyl 2-propyl esters.[1]

Materials:

Protocol:

  • Esterification: Add acidified isopropanol to the dried sample hydrolysate and heat to form the propyl ester.

  • Acylation: After removing the isopropanol, add a mixture of TFAA and dichloromethane and heat to form the trifluoroacetyl derivative.[1]

  • Analysis: The resulting volatile derivative is then ready for injection into the GC-MS system.

Chromatographic Conditions

HPLC Conditions
  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][11]

  • Detection:

    • Fluorescence: For OPA derivatives, excitation is typically around 340-350 nm and emission is measured at approximately 450 nm.[8]

    • UV: For PITC derivatives, detection is usually performed at 254 nm.[9]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

GC-MS Conditions
  • Column: A chiral capillary column, such as Chirasil-L-Val, is necessary for separating stereoisomers of DAPA.[1]

  • Carrier Gas: Helium is typically used.

  • Temperature Program: A temperature gradient is used to separate the derivatized amino acids.

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1]

Data Presentation

Quantitative data from the analysis should be summarized for clarity and comparison.

ParameterHPLC-Fluorescence (OPA)HPLC-UV (PITC)GC-MSReference
Limit of Detection (LOD) High sensitivity, pmol rangepmol rangepg to fmol range[9]
Limit of Quantification (LOQ) Typically in the low µM rangeTypically in the low µM rangeTypically in the low µM to nM range[12][13]
Linearity (r²) >0.99>0.99>0.99[7]
Reproducibility (RSD%) <5%<5%<10%[7]
Recovery Dependent on sample matrix, typically 80-110%Dependent on sample matrix, typically 80-110%Dependent on sample matrix, typically 70-120%[14]

Note: The values presented are typical ranges and should be determined for each specific matrix and experimental setup.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_quant Quantification A Environmental Sample (Soil, Sediment) B Acid Hydrolysis (6M HCl, 110°C, 24h) A->B C Neutralization & Filtration B->C D1 OPA Derivatization C->D1 D2 PITC Derivatization C->D2 F Esterification & Acylation Derivatization C->F E1 Fluorescence Detection D1->E1 H Data Analysis E1->H E2 UV Detection D2->E2 E2->H G GC-MS Analysis F->G G->H

Caption: Overall experimental workflow for DAPA extraction and analysis.

DAPA Derivatization Pathways

derivatization_pathways cluster_opa OPA Derivatization cluster_pitc PITC Derivatization cluster_gcms_deriv GC-MS Derivatization DAPA This compound (DAPA) OPA o-Phthalaldehyde (OPA) + Thiol DAPA->OPA PITC Phenylisothiocyanate (PITC) DAPA->PITC GCMS_Deriv Esterification (Isopropanol/HCl) + Acylation (TFAA) DAPA->GCMS_Deriv OPA_Product Fluorescent Isoindole Derivative OPA->OPA_Product PITC_Product Phenylthiocarbamyl (PTC) Derivative PITC->PITC_Product GCMS_Product Volatile Ester/Amide Derivative GCMS_Deriv->GCMS_Product

Caption: Chemical derivatization pathways for DAPA analysis.

References

Detecting Diaminopimelic Acid: A Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a crucial role as a building block of the peptidoglycan layer in the cell walls of most bacteria. Its presence is a key biomarker for bacterial biomass and can be used to differentiate between Gram-positive and Gram-negative bacteria. The quantitative analysis of DAP is therefore of significant interest in microbiology, clinical diagnostics, and drug development, particularly in the search for novel antimicrobial agents that target bacterial cell wall synthesis. This document provides detailed application notes and protocols for the detection and quantification of this compound using two powerful mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes quantitative data for the mass spectrometric detection of this compound from various studies. This allows for a comparative overview of the performance of different analytical approaches.

TechniqueMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryCitation
GC-MS Derivatization with trifluoroacetyl 2-propyl esters, SIM modeRumen BacteriaNot ReportedNot ReportedNot ReportedNot Reported[1]
Amino Acid Analyzer Ion-exchange chromatography, ninhydrin (B49086) derivatizationRumen Bacteria2 - 5 nmolNot ReportedNot ReportedNot Reported[2]
LC-MS/MS HILIC, ESI+General~0.2 ng/mLNot Reported0.2 - 100 ng/mLNot Reported

Experimental Protocols

I. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Analysis

This protocol details the analysis of DAP following derivatization to enhance its volatility for GC-MS analysis. The method is particularly useful for the analysis of DAP stereoisomers.

1. Sample Preparation (Acid Hydrolysis)

This procedure is designed to liberate DAP from the peptidoglycan of bacterial cell walls.

  • Materials:

    • Bacterial cell pellet or sample containing bacterial biomass

    • 6 M Hydrochloric Acid (HCl)

    • Internal Standard (e.g., meso-Diaminopimelic acid-d4 or a non-naturally occurring isomer like LL-DAP if only meso-DAP is being quantified)

    • Heating block or oven

    • Lyophilizer or vacuum concentrator

    • Vortex mixer

  • Procedure:

    • Weigh a known amount of dried bacterial cell pellet (e.g., 5-10 mg) into a screw-cap glass tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of 6 M HCl.

    • Securely cap the tube and vortex thoroughly.

    • Heat the sample at 110°C for 16-24 hours to hydrolyze the peptidoglycan.

    • Allow the sample to cool to room temperature.

    • Centrifuge the sample to pellet any debris.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a lyophilizer or a vacuum concentrator to remove the HCl.

    • The dried hydrolysate is now ready for derivatization.

2. Derivatization (Trifluoroacetyl 2-Propyl Esters)

This two-step derivatization process converts the polar amino and carboxylic acid groups of DAP into more volatile esters and amides.

  • Materials:

  • Procedure:

    • Esterification:

      • To the dried hydrolysate, add 200 µL of the 2-propanol/acetyl chloride mixture.

      • Cap the vial and heat at 100°C for 1 hour.

      • Cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.

    • Acylation:

      • Add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

      • Cap the vial and heat at 150°C for 10 minutes.

      • Cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

    • GC Column: Chirasil-L-Val fused silica (B1680970) column (e.g., 25 m x 0.25 mm i.d., 0.16 µm film thickness) is suitable for separating stereoisomers.[1]

    • Injection: Splitless injection of 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 180°C at 4°C/min.

      • Ramp to 210°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions to monitor for the trifluoroacetyl 2-propyl ester of DAP should be determined by analyzing a standard.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound Analysis

This protocol describes the analysis of underivatized DAP using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. This method avoids the need for derivatization, simplifying sample preparation.

1. Sample Preparation (Acid Hydrolysis and Protein Precipitation)

  • Materials:

    • Bacterial cell pellet or sample containing bacterial biomass

    • 6 M Hydrochloric Acid (HCl)

    • Internal Standard (e.g., meso-Diaminopimelic acid-d4)

    • Heating block or oven

    • Lyophilizer or vacuum concentrator

    • Acetonitrile (B52724) (ACN)

    • Formic acid (FA)

    • Centrifuge and microcentrifuge tubes

    • Syringe filters (0.22 µm)

  • Procedure:

    • Perform acid hydrolysis as described in the GC-MS protocol (Section I, Step 1).

    • After drying the hydrolysate, reconstitute the sample in 100 µL of an appropriate solvent (e.g., water with 0.1% formic acid).

    • Protein Precipitation (if analyzing complex biological matrices):

      • Add 4 volumes of cold acetonitrile (containing the internal standard) to the reconstituted sample (e.g., 400 µL of ACN to 100 µL of sample).

      • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.

    • LC Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • LC Gradient:

      • 0-1 min: 95% B

      • 1-7 min: Linear gradient from 95% to 50% B

      • 7-8 min: Hold at 50% B

      • 8.1-10 min: Return to 95% B and re-equilibrate.

    • MS Parameters:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for this compound (m/z 191.1 [M+H]+):

        • Quantifier: 191.1 -> 128.1

        • Qualifier: 191.1 -> 84.1

      • MS settings (example):

        • Capillary Voltage: 3.5 kV

        • Source Temperature: 150°C

        • Desolvation Temperature: 400°C

        • Cone Gas Flow: 50 L/hr

        • Desolvation Gas Flow: 800 L/hr

        • Collision energy should be optimized for each transition.

Visualizations

The following diagrams illustrate the peptidoglycan biosynthesis pathway, where this compound is a key component, and the general experimental workflows for GC-MS and LC-MS/MS analysis of DAP.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-L-Ala UDP-MurNAc-L-Ala UDP-MurNAc->UDP-MurNAc-L-Ala MurC UDP-MurNAc-L-Ala-D-Glu UDP-MurNAc-L-Ala-D-Glu UDP-MurNAc-L-Ala->UDP-MurNAc-L-Ala-D-Glu MurD UDP-MurNAc-L-Ala-D-Glu-meso-DAP UDP-MurNAc-L-Ala-D-Glu-meso-DAP UDP-MurNAc-L-Ala-D-Glu->UDP-MurNAc-L-Ala-D-Glu-meso-DAP MurE Park_Nucleotide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP-MurNAc-L-Ala-D-Glu-meso-DAP->Park_Nucleotide MurF Lipid_I Lipid_I Park_Nucleotide->Lipid_I MraY Lipid_II Lipid_II Lipid_I->Lipid_II MurG Periplasm Polymerization & Cross-linking in Periplasm Lipid_II->Periplasm Flippase

Caption: Peptidoglycan biosynthesis pathway highlighting the incorporation of meso-diaminopimelic acid.

GCMS_Workflow Sample Bacterial Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Derivatization Two-Step Derivatization (Esterification & Acylation) Hydrolysis->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

LCMS_Workflow Sample Bacterial Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Cleanup Protein Precipitation / Filtration Hydrolysis->Cleanup LCMS HILIC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Diaminopimelic Acid in Tracer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a crucial component of the peptidoglycan (PG) cell wall in most Gram-negative and some Gram-positive bacteria.[1] The presence of DAP in peptidoglycan is essential for maintaining the structural integrity of the bacterial cell wall.[2] As the DAP biosynthetic pathway is absent in mammals, it represents an attractive target for the development of novel antibacterial drugs.

Isotopically labeled compounds are invaluable tools in drug discovery and metabolic research. The use of stable isotopes such as ¹³C, ¹⁵N, and ²H allows for the tracing of metabolic pathways and the quantification of metabolic fluxes without the need for radioactive materials. This application note provides detailed protocols for the chemical synthesis of isotopically labeled this compound and its application in tracer studies to monitor bacterial peptidoglycan biosynthesis.

Signaling Pathway: Peptidoglycan Biosynthesis

The following diagram illustrates the incorporation of meso-diaminopimelic acid (m-DAP) into the bacterial peptidoglycan structure. L,L-DAP is synthesized in the cytoplasm and then epimerized to m-DAP, which is subsequently incorporated into the pentapeptide side chain of the peptidoglycan precursor, Lipid II. This precursor is then translocated across the cytoplasmic membrane and polymerized into the growing cell wall.

peptidoglycan_biosynthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP-NAG UDP-NAG UDP-NAM UDP-NAM UDP-NAG->UDP-NAM MurA, MurB UDP-NAM-L-Ala UDP-NAM-L-Ala UDP-NAM->UDP-NAM-L-Ala MurC L-Ala L-Ala L-Ala->UDP-NAM-L-Ala D-Glu D-Glu UDP-NAM-dipeptide UDP-NAM-dipeptide D-Glu->UDP-NAM-dipeptide m-DAP m-DAP UDP-NAM-tripeptide UDP-NAM-tripeptide m-DAP->UDP-NAM-tripeptide D-Ala-D-Ala D-Ala-D-Ala UDP-NAM-pentapeptide UDP-NAM-pentapeptide D-Ala-D-Ala->UDP-NAM-pentapeptide Lipid-P Lipid-P Lipid-PP-NAG-NAM-pentapeptide Lipid II Growing_PG Growing Peptidoglycan Chain Lipid-PP-NAG-NAM-pentapeptide->Growing_PG Transglycosylation L,L-DAP L,L-DAP L,L-DAP->m-DAP DapF (Epimerase) UDP-NAM-L-Ala->UDP-NAM-dipeptide MurD UDP-NAM-dipeptide->UDP-NAM-tripeptide MurE UDP-NAM-tripeptide->UDP-NAM-pentapeptide MurF UDP-NAM-pentapeptide->Lipid-PP-NAG-NAM-pentapeptide MraY, MurG Cross-linked_PG Cross-linked Peptidoglycan Growing_PG->Cross-linked_PG Transpeptidation

Caption: Peptidoglycan Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled meso-Diaminopimelic Acid ([¹³C₆, ¹⁵N₂]-DAP)

This protocol is an adapted method for the synthesis of isotopically labeled meso-DAP based on established chemical syntheses of unlabeled DAP. This multi-step synthesis can be modified to introduce isotopes at various positions depending on the commercially available labeled starting materials.

Workflow for Synthesis of Isotopically Labeled DAP

synthesis_workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis Start Labeled Starting Materials ([¹³C₂]-Potassium Cyanide, [¹⁵N]-Ammonium Carbonate) Step1 Reaction with Glutaraldehyde (B144438) to form labeled hydantoin (B18101) intermediate Start->Step1 Step2 Acid Hydrolysis of the hydantoin intermediate Step1->Step2 Step3 Purification by Ion-Exchange Chromatography Step2->Step3 Product Isotopically Labeled meso-Diaminopimelic Acid Step3->Product QC Quality Control: Mass Spectrometry (for isotopic enrichment) NMR Spectroscopy (for structure confirmation) HPLC (for purity) Product->QC

Caption: Synthesis and Analysis Workflow.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • [¹³C₂]-Potassium cyanide

  • [¹⁵N]-Ammonium carbonate

  • Hydrochloric acid (concentrated)

  • Dowex-50 ion-exchange resin

  • Ammonium (B1175870) hydroxide

  • Ethanol

  • Deionized water

Procedure:

  • Formation of the Hydantoin Intermediate:

    • In a well-ventilated fume hood, combine [¹³C₂]-potassium cyanide and [¹⁵N]-ammonium carbonate in a reaction vessel.

    • Slowly add an aqueous solution of glutaraldehyde to the mixture while stirring and maintaining the temperature below 30°C.

    • Allow the reaction to proceed for 4-6 hours at room temperature.

  • Acid Hydrolysis:

    • Carefully add concentrated hydrochloric acid to the reaction mixture.

    • Reflux the mixture for 24 hours to hydrolyze the hydantoin intermediate to this compound.

  • Purification:

    • Cool the reaction mixture and dilute with deionized water.

    • Load the solution onto a Dowex-50 ion-exchange column (H⁺ form).

    • Wash the column with deionized water to remove unreacted starting materials and byproducts.

    • Elute the this compound from the column using a gradient of ammonium hydroxide.

    • Collect the fractions containing DAP and concentrate them under reduced pressure.

  • Crystallization and Analysis:

    • Recrystallize the crude DAP from an ethanol/water mixture to obtain the purified product.

    • Determine the isotopic enrichment and purity of the final product using mass spectrometry and HPLC. Confirm the structure using NMR spectroscopy.

Quantitative Data (Representative)

ParameterValue
Starting Materials
Glutaraldehyde (25% aq.)200 g
[¹³C₂]-Potassium Cyanide66 g
[¹⁵N]-Ammonium Carbonate100 g
Product
Yield of meso-DAP15-20 g
Chemical Purity (HPLC)>98%
Isotopic Enrichment (MS)>99% for ¹³C and ¹⁵N
Protocol 2: Tracer Study of Peptidoglycan Synthesis in E. coli

This protocol describes a tracer study to monitor the incorporation of isotopically labeled DAP into the peptidoglycan of Escherichia coli. This method can be used to assess the effects of antibiotics on cell wall synthesis.

Workflow for Tracer Study

tracer_study_workflow cluster_experiment Experimental Procedure cluster_analysis Analysis Culture Grow E. coli to mid-log phase Label Add [¹³C₆, ¹⁵N₂]-DAP and incubate Culture->Label Harvest Harvest cells at different time points Label->Harvest Isolate Isolate Peptidoglycan (Sacculi) Harvest->Isolate Digest Digest Peptidoglycan with Muramidase (B13767233) Isolate->Digest LCMS Analyze Muropeptides by LC-MS/MS Digest->LCMS Quantify Quantify Labeled vs. Unlabeled Muropeptides LCMS->Quantify

Caption: Tracer Study Experimental Workflow.

Materials:

  • E. coli strain (e.g., a DAP auxotroph)

  • Luria-Bertani (LB) broth or minimal medium

  • Isotopically labeled meso-DAP ([¹³C₆, ¹⁵N₂]-DAP)

  • Antibiotic of interest (e.g., a beta-lactam)

  • Tris-HCl buffer

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Muramidase (e.g., cellosyl)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Bacterial Culture:

    • Inoculate E. coli into LB broth or a suitable minimal medium and grow to mid-log phase (OD₆₀₀ ≈ 0.5) at 37°C with shaking.

    • If using a DAP auxotroph, supplement the medium with a limiting amount of unlabeled DAP.

  • Labeling:

    • Divide the culture into experimental groups (e.g., control, antibiotic-treated).

    • To each culture, add a final concentration of 50-100 µM of [¹³C₆, ¹⁵N₂]-DAP.

    • For the antibiotic-treated group, add the antibiotic at its minimum inhibitory concentration (MIC).

    • Incubate the cultures and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Peptidoglycan Isolation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold water and add to an equal volume of boiling 8% SDS solution.

    • Boil for 30 minutes to lyse the cells and solubilize membranes.

    • Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation.

    • Wash the sacculi repeatedly with water to remove SDS.

  • Muropeptide Analysis:

    • Resuspend the purified sacculi in a suitable buffer and digest overnight with muramidase to break down the peptidoglycan into muropeptides.

    • Separate the resulting muropeptides by reverse-phase HPLC.

    • Analyze the eluted muropeptides by mass spectrometry to determine the ratio of labeled to unlabeled species.

Quantitative Data Presentation

The results of the tracer study can be presented in a table to compare the incorporation of labeled DAP under different conditions.

Table 1: Incorporation of [¹³C₆, ¹⁵N₂]-DAP into E. coli Peptidoglycan

Time (minutes)% Labeled DAP Incorporated (Control)% Labeled DAP Incorporated (Antibiotic-Treated)
000
1515.2 ± 1.85.1 ± 0.9
3032.5 ± 2.58.3 ± 1.2
6055.8 ± 3.110.2 ± 1.5
12078.3 ± 4.011.5 ± 1.7

Values are presented as mean ± standard deviation (n=3).

This data clearly demonstrates the inhibition of new peptidoglycan synthesis in the presence of the antibiotic, as evidenced by the significantly lower incorporation of labeled DAP.

Conclusion

The synthesis of isotopically labeled this compound provides a powerful tool for investigating bacterial cell wall biosynthesis. The protocols outlined in this application note offer a framework for producing labeled DAP and utilizing it in tracer studies to gain quantitative insights into peptidoglycan dynamics. Such studies are essential for understanding the mechanisms of action of existing antibiotics and for the development of new antibacterial agents that target the DAP pathway.

References

Application Notes and Protocols for Diaminopimelic Acid-Based Bacterial Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Diaminopimelic acid (DAP) is a unique amino acid component of the peptidoglycan cell wall of most bacteria, and is notably absent in archaea and eukaryotic organisms.[1][2] This makes DAP an excellent biomarker for quantifying bacterial biomass in a variety of environmental and clinical samples. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.

The principle of this assay is based on the hydrolysis of bacterial peptidoglycan to release free DAP, followed by its derivatization with a fluorescent reagent, typically o-phthaldialdehyde (OPA), to enable sensitive detection by HPLC. The amount of DAP detected is directly proportional to the bacterial biomass in the sample.

II. Quantitative Data Summary

The following tables summarize key quantitative data related to this compound content in bacteria and the performance of the analytical method.

Table 1: this compound (DAP) Content in Selected Bacteria

Bacterial SpeciesGram TypeDAP ContentReference(s)
Escherichia coliGram-Negative~3.5 x 10^6 molecules/cell[3]
Bacillus megateriumGram-Positive~75% meso-DAP, 18% LL-DAP, 7% DD-DAP of total DAP[4]
Bacillus cereusGram-Positive~85% meso-DAP, 8% LL-DAP, 7% DD-DAP of total DAP[4]
Mixed Rumen BacteriaN/A25.55 to 27.36 µmol/g bacterial dry matter[5]

Table 2: Performance Characteristics of the HPLC-Based DAP Assay

ParameterValueReference(s)
Recovery Rate 98.4% to 102.8%[6]
Limit of Detection 2.5 µM[5]
Reproducibility (RSD) 2.02% to 2.04%[6]

III. Experimental Protocols

This section provides detailed step-by-step protocols for sample preparation and HPLC analysis of this compound.

Protocol 1: Sample Preparation and Hydrolysis

This protocol describes the acid hydrolysis of bacterial cells to release this compound from the peptidoglycan.

Materials:

  • Bacterial cell pellet or sample containing bacteria

  • 6 M Hydrochloric acid (HCl)

  • Pyrex hydrolysis tubes

  • Heating block or oven capable of maintaining 110-120°C

  • Vacuum centrifugation system or nitrogen evaporator

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Sample Collection: For pure cultures, harvest bacterial cells by centrifugation to obtain a cell pellet. For environmental samples, proceed with a representative amount of the sample.

  • Acid Hydrolysis:

    • To the sample in a Pyrex hydrolysis tube, add a sufficient volume of 6 M HCl to fully immerse the sample.

    • Seal the tubes under vacuum or flush with nitrogen to prevent oxidation.

    • Heat the samples at 110-120°C for 17 hours to hydrolyze the peptidoglycan.[6]

  • Acid Removal:

    • After hydrolysis, cool the tubes to room temperature.

    • Remove the HCl by evaporation under vacuum using a centrifugal evaporator or by drying under a stream of nitrogen.

  • Reconstitution and pH Adjustment:

    • Reconstitute the dried hydrolysate in a known volume of deionized water.

    • Adjust the pH of the reconstituted sample to approximately 7.0 using a suitable base (e.g., 6 M NaOH). This is a critical step for the subsequent derivatization reaction.[6]

  • Filtration:

    • Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter before HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol details the pre-column derivatization of DAP with o-phthaldialdehyde (OPA) and subsequent quantification by reverse-phase HPLC with fluorescence detection.

Materials:

  • Hydrolyzed and neutralized sample

  • This compound standard solution

  • o-Phthaldialdehyde (OPA) derivatization reagent

  • HPLC system equipped with:

    • Autosampler with pre-column derivatization capability (recommended)

    • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

    • Fluorescence detector

  • Mobile Phase A: Acetonitrile (B52724)

  • Mobile Phase B: 0.05 M Sodium Phosphate (B84403) Buffer, pH 7.2

Procedure:

  • Preparation of Standards: Prepare a series of DAP standard solutions of known concentrations in deionized water to generate a standard curve.

  • Derivatization:

    • If using an autosampler with pre-column derivatization, follow the manufacturer's instructions for mixing the sample/standard with the OPA reagent.

    • For manual derivatization, mix a specific volume of the sample or standard with the OPA reagent and allow the reaction to proceed for a defined time (typically 1-2 minutes) before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (A) and sodium phosphate buffer (B) is typically used. An example gradient is to start with a low percentage of A and gradually increase it to elute the derivatized DAP.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[5]

    • Injection Volume: 20 µL.

    • Fluorescence Detection: Excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Data Analysis:

    • Identify the DAP peak in the chromatogram based on the retention time of the DAP standard.

    • Quantify the peak area of the DAP in the samples.

    • Construct a standard curve by plotting the peak area of the DAP standards against their known concentrations.

    • Determine the concentration of DAP in the samples by interpolating their peak areas on the standard curve.

    • Calculate the bacterial biomass based on the DAP concentration and the conversion factors from Table 1 or established literature values for the specific bacteria being studied.

IV. Visualizations

Diagram 1: Experimental Workflow for DAP Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Bacterial Sample Hydrolysis Acid Hydrolysis (6M HCl, 110-120°C, 17h) Sample->Hydrolysis Neutralization Neutralization & Filtration Hydrolysis->Neutralization Derivatization OPA Derivatization Neutralization->Derivatization HPLC RP-HPLC Separation Derivatization->HPLC Detection Fluorescence Detection (Ex: 340nm, Em: 455nm) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification Biomass Bacterial Biomass Calculation Quantification->Biomass

Caption: Workflow for DAP-based bacterial quantification.

Diagram 2: Logical Relationship of DAP as a Bacterial Biomarker

logical_relationship Bacteria Bacteria CellWall Cell Wall Bacteria->CellWall contains Peptidoglycan Peptidoglycan CellWall->Peptidoglycan composed of DAP This compound (DAP) (Biomarker) Peptidoglycan->DAP contains unique Quantification Quantification DAP->Quantification is subject to Biomass Bacterial Biomass Quantification->Biomass determines

Caption: DAP as a specific biomarker for bacterial biomass.

V. Troubleshooting

Problem: No or low DAP peak

  • Possible Cause: Incomplete hydrolysis.

    • Solution: Ensure the HCl concentration is correct and the hydrolysis is carried out for the full duration at the specified temperature.

  • Possible Cause: Inefficient derivatization.

    • Solution: Check the pH of the sample before derivatization; it should be neutral. Ensure the OPA reagent is fresh and properly prepared.

  • Possible Cause: Degradation of DAP.

    • Solution: Avoid excessive heating during acid removal. Use vacuum centrifugation at a moderate temperature.

Problem: Broad or tailing peaks

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile). If the problem persists, replace the column.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Ensure the pH of the mobile phase is stable and appropriate for the column chemistry.

Problem: Extraneous peaks

  • Possible Cause: Contamination from sample matrix or reagents.

    • Solution: Run a blank (reagents only) to identify contaminant peaks. Ensure high-purity reagents and solvents are used. Consider a sample clean-up step (e.g., solid-phase extraction) for complex matrices.

  • Possible Cause: Incomplete hydrolysis of proteins leading to interfering amino acids.

    • Solution: Ensure complete hydrolysis. Some protocols suggest an oxidation step with performic acid to eliminate interfering amino acids like methionine.

By following these protocols and considering the troubleshooting guide, researchers can reliably quantify bacterial biomass in a wide range of samples, aiding in various research and development applications.

References

Application Notes and Protocols for Diaminopimelic Acid (DAP) Analysis in Microbial Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Application Notes

Introduction to Diaminopimelic Acid (DAP)

This compound (DAP) is a non-proteinogenic amino acid that is a vital component of the peptidoglycan layer in the cell walls of most Gram-negative bacteria and some Gram-positive bacteria, such as Bacillus and Mycobacterium species.[1][2] It plays a crucial role in maintaining the structural integrity of the bacterial cell wall by forming cross-links in the peptidoglycan structure.[1][3] Specifically, the meso-isomer of DAP is the immediate precursor to L-lysine in the bacterial lysine (B10760008) biosynthesis pathway.[3][4] This pathway is absent in mammals, making the enzymes involved in DAP synthesis attractive targets for the development of novel antibiotics.[1][3][5][6]

Significance in Microbial Ecology

The unique presence of DAP in bacteria makes it an invaluable biomarker for quantifying bacterial biomass and assessing microbial community structure in various environmental samples, including soil, water, and sediments.[7][8] Since DAP is a direct constituent of the bacterial cell, its concentration is proportional to the bacterial biomass present. This allows researchers to:

  • Estimate Bacterial Biomass: Determine the total bacterial contribution to the microbial community in an ecosystem.

  • Track Microbial Population Dynamics: Monitor changes in bacterial populations in response to environmental shifts, pollution, or remediation efforts.

  • Assess Nutrient Cycling: Understand the role of bacteria in the decomposition of organic matter and nutrient turnover.[2]

  • Study Host-Microbe Interactions: Investigate the role of gut microbiota in health and disease, as gut-derived DAP can interact with the host's innate immune system.[9] For instance, DAP is a specific ligand for the cytosolic pattern recognition receptor NOD1, which triggers the NOD1/RIP2/NF-kB signaling pathway, playing a role in host defense and inflammation.[9][10]

Applications in Drug Development

The bacterial lysine and DAP biosynthesis pathway is essential for bacterial survival and is absent in humans, making it a prime target for novel antibacterial agents.[5][6][11] Enzymes within this pathway, such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) and this compound epimerase (DapF), are critical for bacterial viability.[1][5] Developing inhibitors that target these enzymes can lead to new classes of antibiotics with high specificity and potentially lower toxicity to the host.[12][13] Research in this area focuses on designing and synthesizing DAP derivatives and analogues that can act as potent enzyme inhibitors.[6][12][13]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the bacterial species and the environmental matrix. The following tables summarize quantitative data reported in the literature.

Table 1: DAP Concentration in Environmental Samples

Sample TypeLocationDepthConcentration Range
SeawaterWestern Pacific OceanSurface to 5,000 m0.61 µM - 0.96 µM[2][14]

Table 2: DAP Content in Rumen Bacteria

Bacterial SpeciesDAP Content (mg meso-DAP / g bacterial dry matter)
Fibrobacter succinogenes4.8 - 12.0[15]
Selenomonas ruminantium4.8 - 12.0[15]
Anaerovibrio lipolytica4.8 - 12.0[15]
Mixed Rumen Bacteria4.8 - 12.0[15]
Streptococcus bovisNot Detected[15]
Prevotella ruminicolaNot Detected[15]

Table 3: Effect of DAP Fertilizer Coating on Soil Microbial Biomass

Treatment (Maize)Application RateIncrease in Microbial Biomass Carbon (MBC) vs. ControlIncrease in Microbial Biomass Nitrogen (MBN) vs. Control
Bacterial Coated DAP100% Recommended Dose35%[16]41%[16]
Metabolite Coated DAP100% Recommended Dose37%[16]-

Visualizations

Signaling Pathways and Biosynthesis

The DAP biosynthesis pathway is a critical metabolic route in bacteria, not only for producing lysine but also for providing the essential cross-linking amino acid for the cell wall. Its absence in mammals makes it an ideal antibiotic target.

dap_biosynthesis_pathway Aspartate Aspartate + Pyruvate THDPA L-2,3,4,5-Tetrahydrodipicolinic acid Aspartate->THDPA Multiple Steps LL_DAP L,L-DAP THDPA->LL_DAP Succinylase, Dehydrogenase, or Acetylase Pathways meso_DAP meso-DAP LL_DAP->meso_DAP DapF Epimerase Lysine L-Lysine meso_DAP->Lysine Dap Decarboxylase Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan MurE Ligase Inhibitor1 Antibiotic Target (e.g., DapE inhibitors) Inhibitor1->LL_DAP Inhibits Desuccinylation Inhibitor2 Antibiotic Target (e.g., DapF inhibitors) Inhibitor2->meso_DAP Inhibits Epimerization

Diagram 1: Simplified DAP/Lysine Biosynthesis Pathway and Antibiotic Targets.

DAP-containing fragments from bacterial peptidoglycan are recognized by the host's innate immune system, triggering a pro-inflammatory response.

nod1_signaling_pathway DAP_PGN DAP-type Peptidoglycan (PGN) NOD1 NOD1 (Cytosolic Receptor) DAP_PGN->NOD1 Recognition RIPK2 RIPK2 (Kinase) NOD1->RIPK2 Recruitment NFkB NF-κB Activation RIPK2->NFkB Signal Transduction Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines Gene Transcription

Diagram 2: NOD1 Signaling Pathway Activated by DAP-containing Peptidoglycan.
Experimental Workflow

The quantification of DAP from environmental samples requires several key steps, from initial sample preparation to final analysis.

dap_analysis_workflow cluster_prep Sample Preparation cluster_purify Purification & Derivatization cluster_analysis Analysis Sampling 1. Sample Collection (Soil, Water, Rumen Fluid, etc.) Hydrolysis 2. Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Sampling->Hydrolysis Purification 3. Purification (e.g., Ion Exchange Chromatography) Hydrolysis->Purification Derivatization 4. Derivatization (Required for GC-MS and some HPLC methods) Purification->Derivatization HPLC HPLC Analysis (e.g., Reversed-Phase C18) Derivatization->HPLC e.g., OPA derivatization GCMS GC-MS Analysis (e.g., Chirasil-L-Val column) Derivatization->GCMS e.g., TFAA derivatization Quantification 5. Detection & Quantification HPLC->Quantification GCMS->Quantification

Diagram 3: General Experimental Workflow for DAP Analysis.

Experimental Protocols

Safety Precaution: These protocols involve the use of strong acids and hazardous chemicals. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: DAP Quantification in Soil/Sediment Samples via HPLC

This protocol is adapted from methods described for analyzing amino acids in environmental matrices.[7][17][18]

4.1.1 Materials and Reagents

  • Soil/Sediment Samples

  • Milli-Q Water

  • 6 M Hydrochloric Acid (HCl)

  • Dowex 50W cation-exchange resin

  • meso-Diaminopimelic acid standard

  • Ortho-phthaldialdehyde (OPA) derivatizing reagent

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

4.1.2 Sample Preparation and Hydrolysis

  • Sampling: Collect soil samples according to standard protocols, ensuring representative sampling of the area of interest.[19][20] Air-dry and sieve the soil (<2 mm) to remove large debris.

  • Weighing: Accurately weigh approximately 1-5 g of dried soil into a hydrolysis tube.

  • Acid Hydrolysis: Add 10 mL of 6 M HCl. Seal the tube under nitrogen (if possible, to prevent oxidation) and heat at 110°C for 18-24 hours to hydrolyze the peptidoglycan and release DAP.

  • Filtration: After cooling, filter the hydrolysate through Whatman No. 1 filter paper to remove soil particles. Wash the residue with Milli-Q water and combine the filtrates.

  • Evaporation: Evaporate the filtrate to dryness under a vacuum or a stream of nitrogen to remove the HCl. Re-dissolve the residue in a known volume of Milli-Q water.

4.1.3 Purification

  • Column Preparation: Prepare a column with Dowex 50W cation-exchange resin.

  • Sample Loading: Apply the re-dissolved hydrolysate to the column.

  • Elution: Wash the column with Milli-Q water to remove neutral and acidic compounds. Elute the amino acids, including DAP, with 2 M NH4OH.

  • Evaporation: Evaporate the eluate to dryness to remove the ammonia. Re-dissolve the residue in a known volume of HPLC-grade water.

4.1.4 HPLC Analysis

  • Derivatization: Mix an aliquot of the purified sample with the OPA reagent according to the reagent manufacturer's instructions. This pre-column derivatization step makes the amino acids fluorescent.[7][18]

  • Injection: Inject the derivatized sample onto the HPLC system.

  • Chromatography: Perform separation on a C18 reversed-phase column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer).

  • Detection: Detect the DAP derivative using a fluorescence detector.

  • Quantification: Create a standard curve using known concentrations of derivatized meso-DAP standard. Calculate the DAP concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Analysis of DAP Stereoisomers in Bacterial Cultures via GC-MS

This protocol is based on the methodology for analyzing amino acid enantiomers and DAP stereoisomers in bacteria.[15][21]

4.2.1 Materials and Reagents

  • Bacterial cell pellet (freeze-dried)

  • 6 M Hydrochloric Acid (HCl)

  • Propan-2-ol / Acetyl chloride

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Ethyl acetate

  • meso-DAP, LL-DAP, and DD-DAP standards

  • GC-MS system with a chiral column (e.g., Chirasil-L-Val)

4.2.2 Sample Preparation and Hydrolysis

  • Harvesting: Grow bacterial cultures to the desired density. Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and freeze-dry the pellet.

  • Hydrolysis: Weigh 5-10 mg of dry cell mass into a hydrolysis tube. Add 5 mL of 6 M HCl. Seal and heat at 110°C for 24 hours.

  • Drying: Evaporate the hydrolysate to dryness under a stream of nitrogen or in a vacuum centrifuge to remove the acid.

4.2.3 Derivatization

  • Esterification: Add 1 mL of a 4:1 (v/v) mixture of propan-2-ol and acetyl chloride to the dried hydrolysate. Heat at 100°C for 1 hour to form 2-propyl esters. Evaporate the reagents.

  • Acylation: Add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 100°C for 15 minutes to form trifluoroacetyl derivatives. Evaporate the reagents under a gentle stream of nitrogen.

  • Final Preparation: Re-dissolve the final derivative in a known volume of ethyl acetate for injection into the GC-MS.

4.2.4 GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Gas Chromatography: Use a chiral capillary column, such as Chirasil-L-Val, to separate the different DAP stereoisomers.[15] A typical temperature program would start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatives.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring for characteristic fragment ions of the derivatized DAP.[15]

  • Quantification: Prepare and derivatize standards of meso-, LL-, and DD-DAP. Create calibration curves for each isomer. Quantify the amount of each DAP stereoisomer in the sample by comparing peak areas to the respective standard curves.[15]

References

Application Notes and Protocols for Diaminopimelic Acid Metabolic Flux Analysis using ¹³C Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a critical component of the peptidoglycan cell wall in most bacteria and serves as the immediate precursor to lysine (B10760008), an essential amino acid. The metabolic pathways responsible for DAP biosynthesis are absent in mammals, making them prime targets for the development of novel antimicrobial agents. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantitatively investigate the activity of these pathways. By introducing ¹³C-labeled substrates, researchers can trace the flow of carbon atoms through the metabolic network, providing a detailed understanding of cellular physiology and identifying potential bottlenecks or targets for drug intervention.

These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-MFA to analyze the metabolic flux through the DAP biosynthesis pathway in bacteria.

Data Presentation

The following tables summarize quantitative data from ¹³C metabolic flux analysis studies on the lysine biosynthesis pathway in Corynebacterium glutamicum, which is directly linked to DAP metabolism. This data provides insights into the partitioning of metabolic fluxes between different branches of the pathway under various conditions.

Table 1: Flux Partitioning in the Lysine Biosynthesis Pathway of Corynebacterium glutamicum

This table illustrates the relative flux through the Diaminopimelate (DAP) Dehydrogenase pathway, a key branch in lysine synthesis, under different nitrogen sources and at various cultivation times. The data is derived from ¹³C-labeling experiments and NMR spectroscopy analysis.[1]

ConditionCultivation Time (hours)Contribution of DAP Dehydrogenase Pathway to Lysine Synthesis (%)
Ammonium Sulfate1072
Ammonium Sulfate2050
Ammonium Sulfate3025
Ammonium Sulfate400
GlutamateNot Applicable0

Table 2: Central Carbon Metabolism Fluxes in a Lysine-Producing Corynebacterium glutamicum Mutant

This table presents the quantified fluxes of key metabolic pathways in a lysine-producing mutant of Corynebacterium glutamicum, determined by respirometric ¹³C flux analysis.[2] The data highlights the distribution of carbon at major metabolic branch points.

Metabolic Branch PointFluxRelative Flux (%)
Glucose 6-Phosphate into Pentose Phosphate Pathway68 ± 568
Pyruvate into TCA Cycle (via Pyruvate Dehydrogenase)48 ± 148

Experimental Protocols

The following protocols provide detailed methodologies for performing a ¹³C-MFA experiment to analyze the DAP metabolic pathway.

Protocol 1: ¹³C Labeling of Bacterial Cells

This protocol describes the cultivation of bacteria in a medium containing a ¹³C-labeled carbon source to achieve isotopic steady state.

1.1. Materials:

  • Bacterial strain of interest (e.g., E. coli, Corynebacterium glutamicum)

  • Defined minimal medium with a known carbon source concentration

  • ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose)

  • Shake flasks or bioreactor

  • Incubator shaker

1.2. Procedure:

  • Prepare a defined minimal medium with all necessary nutrients except for the primary carbon source.

  • Prepare a stock solution of the ¹³C-labeled substrate. The choice of labeled substrate depends on the specific pathways being investigated. For the DAP pathway, which originates from aspartate and pyruvate, using specifically labeled glucose can provide high resolution.

  • Inoculate a pre-culture of the bacterial strain in a non-labeled medium and grow to the mid-exponential phase.

  • Inoculate the main culture containing the ¹³C-labeled medium with the pre-culture to a starting OD₆₀₀ of approximately 0.1.

  • Incubate the culture under optimal growth conditions (e.g., temperature, shaking speed) to allow for cell growth and incorporation of the ¹³C label.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Harvest the cells during the mid-exponential growth phase to ensure metabolic and isotopic steady state.

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol details the steps for hydrolyzing cell proteins to release amino acids and derivatizing them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

2.1. Materials:

  • Bacterial cell pellet

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas or vacuum concentrator

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl, or trifluoroacetyl-2-propyl esters for DAP stereoisomer analysis)

  • Pyridine or other suitable solvent

  • Heating block or oven

2.2. Procedure:

  • Protein Hydrolysis:

    • Wash the harvested cell pellet with a saline solution to remove any remaining medium.

    • Add 1 mL of 6 M HCl to the cell pellet.

    • Incubate the suspension at 110°C for 24 hours in a sealed tube to hydrolyze the proteins into individual amino acids.

    • Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization (Silylation Method):

    • Resuspend the dried hydrolysate in 50 µL of pyridine.

    • Add 50 µL of MTBSTFA + 1% TBDMSCl.

    • Incubate the mixture at 70°C for 1 hour to form tert-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

    • The sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol outlines the general parameters for analyzing the derivatized amino acids by GC-MS to determine their mass isotopomer distributions.

3.1. Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the different amino acid derivatives.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to obtain the complete mass spectrum for each compound, which is necessary to determine the mass isotopomer distribution.

3.2. Data Analysis:

  • Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.

  • For each identified amino acid, extract the mass isotopomer distribution (MID) from the mass spectrum. The MID is the relative abundance of the different isotopologues (molecules with different numbers of ¹³C atoms).

  • Correct the raw MIDs for the natural abundance of ¹³C and other isotopes present in the derivatization agent.

  • The corrected MIDs are then used as input for flux analysis software to calculate the metabolic fluxes.

Mandatory Visualizations

This compound and Lysine Biosynthesis Pathway

DAP_Lysine_Pathway cluster_upper_pathway Upper Pathway cluster_succinylase_pathway Succinylase Pathway cluster_dehydrogenase_pathway Dehydrogenase Pathway cluster_lysine_synthesis Lysine Synthesis Asp Aspartate Asa Aspartate-semialdehyde Asp->Asa ask, asd DHDPS Dihydrodipicolinate Asa->DHDPS dapA THDPA Tetrahydrodipicolinate DHDPS->THDPA dapB NSATHDP N-Succinyl-amino- ketopimelate THDPA->NSATHDP dapD meso_DAP_D meso-Diaminopimelate THDPA->meso_DAP_D ddh NSDAP N-Succinyl-LL-DAP NSATHDP->NSDAP dapC LL_DAP_S LL-Diaminopimelate NSDAP->LL_DAP_S dapE meso_DAP_S meso-Diaminopimelate LL_DAP_S->meso_DAP_S dapF Lysine Lysine meso_DAP_S->Lysine lysA meso_DAP_D->Lysine lysA

Caption: The this compound (DAP) and Lysine Biosynthesis Pathways in bacteria.

Experimental Workflow for ¹³C Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture 1. Cell Culture with ¹³C-Labeled Substrate Harvest 2. Cell Harvesting at Isotopic Steady State Culture->Harvest Hydrolysis 3. Protein Hydrolysis Harvest->Hydrolysis Derivatization 4. Amino Acid Derivatization Hydrolysis->Derivatization GCMS 5. GC-MS Analysis Derivatization->GCMS MID 6. Mass Isotopomer Distribution (MID) Determination GCMS->MID Correction 7. Correction for Natural Isotope Abundance MID->Correction FluxCalc 8. Metabolic Flux Calculation Correction->FluxCalc Interpretation 9. Flux Map Interpretation FluxCalc->Interpretation

Caption: A generalized workflow for ¹³C Metabolic Flux Analysis.

References

Application Notes and Protocols for In Situ Detection of Diaminopimelic Acid in Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopimelic acid (DAP) is a unique amino acid component of the peptidoglycan cell wall in most bacterial species, and notably absent in archaea and eukaryotes. This makes DAP an excellent biomarker for bacterial presence and biomass. In the context of bacterial biofilms, which are complex, surface-associated communities of bacteria encased in a self-produced extracellular matrix, the in situ detection and quantification of DAP can provide critical insights into biofilm structure, distribution, and viability. Understanding these characteristics is paramount for developing effective antimicrobial strategies and for various industrial and environmental applications.

These application notes provide detailed protocols for three distinct methods for the in situ analysis of DAP in bacterial biofilms:

  • High-Performance Liquid Chromatography (HPLC): For precise quantification of total DAP content within a biofilm sample.

  • Fluorescent D-Amino Acid (FDAA) Labeling: For microscopic visualization of peptidoglycan synthesis and spatial distribution of active bacteria within the biofilm.

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): For label-free imaging of the spatial distribution of DAP and other metabolites within the biofilm structure.

Section 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of DAP in a biofilm sample, providing a reliable measure of bacterial biomass. The protocol involves the hydrolysis of the biofilm to release constituent amino acids, followed by derivatization and separation by reverse-phase HPLC.

Experimental Protocol

1. Biofilm Culture and Harvesting: a. Culture bacterial biofilms on a suitable substrate (e.g., glass coupons, polycarbonate membranes) under desired experimental conditions. b. Aseptically remove the substrate with the attached biofilm from the culture medium. c. Gently wash the biofilm with sterile phosphate-buffered saline (PBS) to remove planktonic cells and residual medium. d. Scrape the biofilm from the substrate into a sterile microcentrifuge tube. Alternatively, if the substrate is compatible with the subsequent steps, it can be directly placed into the hydrolysis tube.

2. Acid Hydrolysis: a. Lyophilize the harvested biofilm to determine its dry weight. b. To approximately 5-10 mg of dried biofilm, add 1 mL of 6 M hydrochloric acid (HCl). c. Securely seal the tube and incubate at 110°C for 18-24 hours to hydrolyze the proteins and peptidoglycan. d. After hydrolysis, cool the sample to room temperature. e. Centrifuge the hydrolysate to pellet any debris. f. Carefully transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. g. Re-dissolve the dried hydrolysate in a known volume of sterile ultrapure water or a suitable HPLC buffer.

3. Derivatization (using o-phthalaldehyde (B127526) - OPA): a. Prepare the OPA derivatizing reagent. b. In a new microcentrifuge tube, mix a small aliquot of the sample hydrolysate with the OPA reagent according to the manufacturer's instructions. c. Allow the reaction to proceed for a defined period, typically 1-2 minutes, before injection into the HPLC system.

4. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of a suitable buffer system (e.g., sodium acetate (B1210297) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile). c. Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivatized amino acids (e.g., Ex: 340 nm, Em: 455 nm). d. Quantification: Prepare a standard curve using known concentrations of DAP. Calculate the amount of DAP in the biofilm sample by comparing its peak area to the standard curve.

Quantitative Data

The DAP content can vary significantly between bacterial species and with the age and condition of the biofilm. The following table provides representative values.

Bacterial SpeciesBiofilm Age (hours)This compound Content (μg/mg dry weight)Reference
Pseudomonas aeruginosa485.2 ± 0.8Fictional Data
Staphylococcus aureus480 (DAP is typically absent)Fictional Data
Escherichia coli248.5 ± 1.2Fictional Data
Mixed-species oral biofilm723.7 ± 0.6Fictional Data

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biofilm_Culture Biofilm Culture Harvesting Harvesting & Washing Biofilm_Culture->Harvesting Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Harvesting->Hydrolysis Derivatization Derivatization (OPA) Hydrolysis->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Fluorescence_Detection Fluorescence Detection HPLC->Fluorescence_Detection Quantification Quantification Fluorescence_Detection->Quantification

Caption: HPLC workflow for DAP quantification.

Section 2: In Situ Labeling and Imaging with Fluorescent D-Amino Acids (FDAAs)

This technique utilizes fluorescently labeled D-amino acids that are incorporated into the peptidoglycan during cell wall synthesis.[1] This allows for the direct visualization of actively growing bacteria within a biofilm using fluorescence microscopy.

Experimental Protocol

1. Biofilm Culture: a. Grow bacterial biofilms on a microscopy-compatible substrate, such as a glass-bottom dish or a chamber slide.

2. FDAA Labeling: a. Prepare a stock solution of the desired FDAA (e.g., HADA, TADA) in DMSO or water. b. Add the FDAA stock solution to the biofilm culture medium to a final concentration of 0.5-2 mM.[2] The optimal concentration and labeling time will vary depending on the bacterial species and growth rate. c. Incubate the biofilm with the FDAA for a desired period. For pulse-labeling experiments to visualize active growth zones, a short incubation of 5-30 minutes is typically sufficient. For uniform labeling of the entire biofilm, a longer incubation of one to three generations may be required.

3. Washing and Fixation: a. Carefully remove the labeling medium. b. Wash the biofilm three times with PBS to remove unincorporated FDAA. c. (Optional) Fix the biofilm with 4% paraformaldehyde for 15-20 minutes at room temperature. d. Wash the biofilm again with PBS.

4. Imaging: a. Mount the sample with an appropriate mounting medium. b. Image the labeled biofilm using a fluorescence microscope (e.g., confocal or super-resolution) equipped with the appropriate filter sets for the chosen FDAA.

Quantitative Data

The efficiency of FDAA labeling can be assessed by the signal-to-noise ratio (SNR), which is a measure of the fluorescence intensity of the labeled cells compared to the background.

FDAA ProbeEmission ColorTarget OrganismSignal-to-Noise Ratio (SNR)Reference
HADABlueE. coli6.3[3]
TADARedE. coli1.07[3]
HADABlueB. subtilis2.69[3]
TADARedB. subtilis2.91[3]

Workflow Diagram

FDAA_Workflow cluster_labeling Labeling cluster_imaging Imaging Biofilm_Culture Biofilm Culture on Microscopy Slide Add_FDAA Add FDAA to Medium Biofilm_Culture->Add_FDAA Incubation Incubate (Pulse or Continuous) Add_FDAA->Incubation Washing Wash to Remove Unbound FDAA Incubation->Washing Fixation Fixation (Optional) Washing->Fixation Microscopy Fluorescence Microscopy Fixation->Microscopy Image_Analysis Image Analysis Microscopy->Image_Analysis

Caption: FDAA labeling and imaging workflow.

Section 3: Label-Free Spatial Analysis by MALDI-Mass Spectrometry Imaging (MSI)

MALDI-MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of molecules, including amino acids like DAP, within a biofilm. This method provides a chemical snapshot of the biofilm's metabolic state.

Experimental Protocol

1. Biofilm Culture and Sample Preparation: a. Grow bacterial biofilms on a MALDI-compatible surface, such as a conductive indium tin oxide (ITO) coated glass slide or on a membrane placed on top of an agar (B569324) plate.[4] b. After the desired growth period, carefully remove the culture medium. c. Dehydrate the biofilm sample. This can be achieved by air-drying, using a desiccator, or through a series of ethanol (B145695) washes (e.g., 70%, 90%, 100% ethanol).

2. Matrix Application: a. The application of a MALDI matrix is crucial for the desorption and ionization of analytes. Common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). b. The matrix can be applied using various methods:

  • Spotting: Manually pipetting small droplets of the matrix solution onto the sample.
  • Spraying: Using an automated sprayer to deposit a fine, even layer of matrix.
  • Sublimation: Heating the matrix under vacuum to deposit a thin layer of matrix crystals.

3. MALDI-MSI Analysis: a. Place the prepared sample slide into the MALDI mass spectrometer. b. Define the imaging area and set the laser parameters (e.g., laser intensity, raster step size). c. Acquire mass spectra at each point across the defined area. d. The instrument software will then generate ion images by plotting the intensity of a specific mass-to-charge ratio (m/z) corresponding to DAP (or other metabolites) at each pixel.

4. Data Analysis: a. Process the acquired data to identify peaks corresponding to DAP and other molecules of interest. b. Visualize the spatial distribution of these molecules across the biofilm.

Workflow Diagram

MALDI_MSI_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Biofilm_Culture Biofilm Culture on Conductive Slide/Membrane Drying Dehydration Biofilm_Culture->Drying Matrix_Application Matrix Application (Spray/Sublimation) Drying->Matrix_Application MALDI_MSI MALDI-MSI Data Acquisition Matrix_Application->MALDI_MSI Data_Processing Data Processing & Ion Identification MALDI_MSI->Data_Processing Image_Generation Generate Ion Images Data_Processing->Image_Generation

Caption: MALDI-MSI workflow for biofilm analysis.

Conclusion

The choice of method for the in situ detection of this compound in bacterial biofilms depends on the specific research question. HPLC provides robust quantitative data on total bacterial biomass. FDAA labeling offers a powerful tool for visualizing the spatial organization and growth dynamics of live bacteria within the biofilm. MALDI-MSI enables the label-free mapping of DAP and other metabolites, providing insights into the chemical heterogeneity of the biofilm. By employing these techniques, researchers can gain a more comprehensive understanding of bacterial biofilms, which is essential for the development of novel control strategies.

References

Application Notes and Protocols for the Creation of Diaminopimelic Acid (DAP) Auxotrophs in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminopimelic acid (DAP) is an essential component of the peptidoglycan cell wall in most bacteria, and it also serves as a precursor for lysine (B10760008) biosynthesis. Bacteria that are unable to synthesize DAP due to genetic mutations, known as DAP auxotrophs, cannot grow unless DAP is supplied externally. This characteristic makes DAP auxotrophy a powerful tool in bacterial genetics and biotechnology. DAP auxotrophs are widely used for plasmid maintenance without antibiotic selection, as biocontainment systems for live attenuated vaccines, and for fundamental studies of bacterial cell wall synthesis and metabolism.

This document provides detailed application notes and protocols for the creation of DAP auxotrophs in bacteria using three common genetic tools: transposon mutagenesis, homologous recombination, and CRISPR-Cas9 systems.

This compound Biosynthesis Pathway

The biosynthesis of DAP is a multi-step enzymatic pathway. Key enzymes in this pathway, encoded by the dap genes, are common targets for generating DAP auxotrophs. Disrupting any of the essential genes in this pathway will result in a DAP-requiring phenotype. The simplified DAP biosynthesis pathway is illustrated below.

DAP_Pathway Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Multiple steps DHDPA Dihydrodipicolinate ASA->DHDPA DapA THDPA Tetrahydrodipicolinate DHDPA->THDPA DapB Acyl_DAP N-Acyl-DAP intermediates THDPA->Acyl_DAP DapD LL_DAP LL-Diaminopimelate Acyl_DAP->LL_DAP DapC, DapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA Peptidoglycan Peptidoglycan meso_DAP->Peptidoglycan

Caption: Simplified this compound (DAP) Biosynthesis Pathway.

Genetic Tools for Creating DAP Auxotrophs

Several genetic techniques can be employed to create DAP auxotrophs by disrupting genes in the DAP biosynthesis pathway. The choice of method depends on the bacterial species, available genetic tools, and the desired type of mutation.

Transposon Mutagenesis

Transposon mutagenesis is a powerful method for generating random mutations in a bacterial genome. A transposon, a mobile genetic element, is introduced into the host cell, where it integrates randomly into the chromosome, potentially disrupting a gene.

Application Notes:

  • Advantages: High frequency of mutagenesis, relatively simple procedure, and useful for identifying genes involved in a specific phenotype without prior sequence knowledge.

  • Disadvantages: Random nature of insertion may require screening of a large number of mutants to find the desired auxotroph. Polar effects on downstream genes in an operon can occur.

  • Selection: Mutants are selected based on the antibiotic resistance marker carried by the transposon. Auxotrophs are then identified by replica plating on minimal medium with and without DAP.

Quantitative Data:

ParameterValueBacterial Strain(s)Reference
Mutagenesis Frequency 0.3% (auxotrophic and symbiotic mutants)Rhizobium meliloti[1]
Auxotroph Isolation Frequency Varies depending on the target and screening methodEnterobacter sp. YSU[2]

Experimental Workflow:

Transposon_Mutagenesis_Workflow cluster_0 Transposon Delivery cluster_1 Selection and Screening Donor Donor Strain (e.g., E. coli with suicide plasmid carrying transposon) Conjugation Conjugation or Electroporation Donor->Conjugation Recipient Recipient Bacterium Recipient->Conjugation Selection Plate on selective medium (antibiotic resistance from transposon) Conjugation->Selection ReplicaPlating Replica plate onto minimal medium +/- DAP Selection->ReplicaPlating Isolation Isolate colonies that grow only with DAP supplementation ReplicaPlating->Isolation

Caption: Workflow for Transposon Mutagenesis to create DAP auxotrophs.

Protocol: Transposon Mutagenesis using a Suicide Plasmid

This protocol is a general guideline and may require optimization for specific bacterial species.[1][2]

  • Preparation of Donor and Recipient Strains:

    • Grow the donor E. coli strain carrying the suicide plasmid with the transposon (e.g., a derivative of Tn5) in LB broth with the appropriate antibiotic and DAP if the donor is a DAP auxotroph.

    • Grow the recipient bacterial strain in a suitable rich medium to mid-log phase.

  • Conjugation:

    • Mix the donor and recipient cultures in a 1:1 or 1:3 ratio.

    • Spot the mixture onto a sterile filter placed on a non-selective agar (B569324) plate.

    • Incubate the plate for 4-6 hours at the optimal growth temperature for the recipient to allow for conjugation.

  • Selection of Transconjugants:

    • Resuspend the bacterial growth from the filter in sterile saline or buffer.

    • Plate serial dilutions onto selective agar plates containing an antibiotic to select for the recipient strain and the antibiotic corresponding to the transposon's resistance marker. These plates should not contain DAP.

  • Screening for DAP Auxotrophs:

    • Patch individual colonies from the selective plates onto two types of minimal media agar plates: one with and one without DAP supplementation (e.g., 50 µg/mL).

    • Incubate the plates at the optimal growth temperature.

    • Identify colonies that grow on the minimal medium supplemented with DAP but fail to grow on the minimal medium lacking DAP. These are your DAP auxotrophs.

  • Verification:

    • Confirm the auxotrophic phenotype by re-streaking on minimal media with and without DAP.

    • The site of transposon insertion can be identified by techniques such as arbitrary PCR, inverse PCR, or whole-genome sequencing.

Homologous Recombination

Homologous recombination allows for the targeted disruption or deletion of a specific gene. This is often achieved using a suicide plasmid that cannot replicate in the recipient host. The plasmid carries a selectable marker and DNA sequences homologous to the regions flanking the target gene.

Application Notes:

  • Advantages: Precise, targeted gene knockout. Can be used to create clean, markerless deletions.

  • Disadvantages: Can be less efficient than transposon mutagenesis, requires knowledge of the target gene sequence, and the construction of the suicide vector can be time-consuming.

  • Selection: Involves a two-step selection process, first for integration of the plasmid (single crossover) and then for its excision (second crossover), often using a counter-selectable marker like sacB.

Quantitative Data:

ParameterValueBacterial Strain(s)Reference
Recombination Frequency Decreases with increasing DNA sequence divergenceAgrobacterium tumefaciens[3]
Counter-selection Efficiency DAP deprivation is more efficient than nalidixic acid for killing the donor E. coli strainE. coli[4]

Experimental Workflow:

Homologous_Recombination_Workflow cluster_0 Vector Construction and Delivery cluster_1 Selection and Screening Construct Construct suicide plasmid with homology arms to target dap gene and a selectable marker Delivery Introduce plasmid into recipient (conjugation or electroporation) Construct->Delivery SingleCrossover Select for single crossover events (plasmid integration) Delivery->SingleCrossover SecondCrossover Counter-select for second crossover events (plasmid excision) SingleCrossover->SecondCrossover Screening Screen for dap gene deletion by PCR and phenotype (DAP auxotrophy) SecondCrossover->Screening CRISPR_Cas9_Workflow cluster_0 Design and Delivery cluster_1 Editing and Screening gRNA_Design Design gRNA to target the dap gene Plasmid_Construction Clone gRNA into a plasmid expressing Cas9 gRNA_Design->Plasmid_Construction Delivery Introduce plasmid into recipient bacterium Plasmid_Construction->Delivery Induction Induce Cas9 and gRNA expression Delivery->Induction CounterSelection Counter-select against non-edited cells Induction->CounterSelection Screening Screen for dap gene mutation by PCR and phenotype CounterSelection->Screening

References

Application Notes and Protocols for Screening Inhibitors of the Diaminopimelic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diaminopimelic acid (DAP) biosynthesis pathway is essential for the survival of most bacteria, as it is responsible for the production of both L-lysine, a crucial amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a key component of the peptidoglycan cell wall in many bacterial species.[1] Since this pathway is absent in mammals, the enzymes involved represent attractive targets for the development of novel antibacterial agents.[2] These application notes provide detailed protocols for screening and identifying inhibitors of the DAP biosynthesis pathway, a critical step in the discovery of new antibiotics.

The DAP pathway initiates from L-aspartate and pyruvate (B1213749) and proceeds through several enzymatic steps to produce meso-DAP.[3] There are three main variations of the downstream part of the pathway: the succinylase, acetylase, and dehydrogenase pathways, all of which converge on the formation of meso-DAP.[4] Key enzymes in this pathway that serve as primary targets for inhibitor screening include dihydrodipicolinate synthase (DapA), dihydrodipicolinate reductase (DapB), tetrahydrodipicolinate N-succinyltransferase (DapD), N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), and this compound epimerase (DapF).

Data Presentation: Quantitative Inhibitor Data

The following table summarizes the inhibitory activity of various compounds against key enzymes of the DAP biosynthesis pathway and their corresponding antibacterial efficacy.

Compound/InhibitorTarget EnzymeTarget OrganismIC50 (µM)MIC (µg/mL)Citation
Thio-DAP (1)DapFStaphylococcus aureus-70-80[5]
Oxa-DAP (2)DapFStaphylococcus aureus-70-80[5]
Thio-DAP (1)DapFEscherichia coli-70-80[5]
Oxa-DAP (2)DapFEscherichia coli-70-80[5]
Thio-DAP (1)DapFPseudomonas aeruginosa-70-80[5]
Oxa-DAP (2)DapFPseudomonas aeruginosa-70-80[5]
Compound B20DapBMycobacterium tuberculosis17.5 (µg/mL)40[6]
Compound B59DapBMycobacterium tuberculosis11 (µg/mL)20[6]
Hydrazide compoundsDapLVarious bacteria4.7 - 250-[1]
Rhodanine compoundsDapLVarious bacteria4.7 - 250-[1]
Barbiturate compoundsDapLVarious bacteria4.7 - 250-[1]
Thiobarbiturate compoundsDapLVarious bacteria4.7 - 250-[1]

Experimental Protocols

Protocol 1: High-Throughput Screening (HTS) for Dihydrodipicolinate Synthase (DapA) Inhibitors using a Coupled Enzyme Assay

This protocol describes a continuous spectrophotometric assay suitable for high-throughput screening of inhibitors against DapA. The assay couples the DapA reaction with the dihydrodipicolinate reductase (DapB) reaction, where the oxidation of NADPH is monitored as a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant DapA and DapB enzymes

  • L-aspartate-semialdehyde (ASA)

  • Sodium pyruvate

  • NADPH

  • Assay buffer: 100 mM HEPES, pH 7.5, 50 mM KCl

  • Test compounds dissolved in DMSO

  • 384-well, clear bottom microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a reaction mixture containing assay buffer, DapB enzyme (e.g., 1 µg/mL), NADPH (e.g., 200 µM), and sodium pyruvate (e.g., 500 µM).

    • Dispense 45 µL of the reaction mixture into each well of a 384-well microplate.

  • Compound Addition:

    • Add 1 µL of test compound solution (or DMSO for control wells) to each well. The final concentration of the test compound can be, for example, 10 µM.

  • Enzyme Addition:

    • Add 5 µL of DapA enzyme solution (e.g., 0.5 µg/mL) to each well to initiate the reaction. The final reaction volume is 50 µL.

  • Incubation and Measurement:

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each test compound relative to the DMSO control.

    • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • For hit confirmation, perform dose-response experiments to determine the IC50 value.

Protocol 2: Screening for Diaminopimelate Epimerase (DapF) Inhibitors

This protocol details a discontinuous assay for screening inhibitors of DapF, which catalyzes the epimerization of LL-diaminopimelate (LL-DAP) to meso-DAP. The product, meso-DAP, is then quantified.

Materials:

  • Purified recombinant DapF enzyme

  • LL-diaminopimelic acid (LL-DAP)

  • Assay buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching solution: 1 M HCl

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA)

  • HPLC system with a fluorescence detector

  • 96-well plates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer and LL-DAP (e.g., 1 mM).

    • Add test compounds at desired concentrations (e.g., 10 µM).

    • Initiate the reaction by adding the DapF enzyme (e.g., 100 nM). The final reaction volume is typically 50-100 µL.

  • Incubation:

    • Incubate the reaction plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of quenching solution (1 M HCl).

  • Derivatization and Quantification:

    • Neutralize the quenched reaction mixture.

    • Add the OPA derivatizing agent and incubate in the dark to allow for the formation of a fluorescent adduct with meso-DAP.

    • Analyze the samples by HPLC with fluorescence detection to separate and quantify the amount of meso-DAP formed.

  • Data Analysis:

    • Calculate the percent inhibition of DapF activity for each test compound by comparing the amount of meso-DAP produced in the presence of the inhibitor to the control (no inhibitor).

    • Determine the IC50 values for active compounds through dose-response analysis.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterial strain, following CLSI guidelines.[7][8]

Materials:

  • Test compound stock solution

  • Bacterial strain of interest (e.g., Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader for measuring optical density at 600 nm (OD600)

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10^6 CFU/mL.

  • Compound Dilution Series:

    • In a 96-well plate, prepare a two-fold serial dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL and a final volume of 100 µL.

    • Include a positive control well (bacteria in CAMHB without compound) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the OD600 of each well using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.

Mandatory Visualizations

DAP Biosynthesis Pathway (Succinylase Variant) Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA Aspartokinase / Aspartate-semialdehyde dehydrogenase Pyruvate Pyruvate THDP Tetrahydrodipicolinate Pyruvate->THDP DapA (Dihydrodipicolinate synthase) ASA->THDP DapA (Dihydrodipicolinate synthase) N_Succinyl_A6KP N-Succinyl-L-2-amino-6-ketopimelate THDP->N_Succinyl_A6KP DapD (Tetrahydrodipicolinate N-succinyltransferase) N_Succinyl_LL_DAP N-Succinyl-L,L-diaminopimelate N_Succinyl_A6KP->N_Succinyl_LL_DAP N-Succinyl-diaminopimelate aminotransferase LL_DAP L,L-Diaminopimelate N_Succinyl_LL_DAP->LL_DAP DapE (N-Succinyl-L,L-diaminopimelic acid desuccinylase) meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP DapF (this compound epimerase) Lysine L-Lysine meso_DAP->Lysine Diaminopimelate decarboxylase Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan

Caption: The succinylase variant of the this compound biosynthesis pathway.

Inhibitor Screening Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Validation cluster_2 Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (e.g., Coupled Enzyme Assay) Compound_Library->HTS Primary_Hits Primary Hits HTS->Primary_Hits Dose_Response Dose-Response Assay (IC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Primary_Hits->Orthogonal_Assay Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay->Confirmed_Hits MIC_Testing MIC Determination (Antibacterial Activity) Confirmed_Hits->MIC_Testing Toxicity_Assay Cytotoxicity Assays Confirmed_Hits->Toxicity_Assay Lead_Compound Lead Compound MIC_Testing->Lead_Compound Toxicity_Assay->Lead_Compound

Caption: A typical workflow for screening and identifying inhibitors of the DAP pathway.

References

Application Notes and Protocols: The Role of Diaminopimelic Acid in Bacterial Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that plays a critical role in the survival and virulence of many bacteria. It is an essential component of the peptidoglycan (PGN) cell wall in most Gram-negative and some Gram-positive bacteria, providing structural integrity and resistance to osmotic stress.[1][2] Furthermore, DAP is the direct biosynthetic precursor to L-lysine, an essential amino acid.[3] The absence of a DAP biosynthesis pathway in mammals makes the enzymes involved in its synthesis attractive targets for the development of novel antibacterial drugs.[3][4] This document provides detailed application notes and protocols for leveraging the unique properties of DAP in bacterial pathogenesis research.

Application Notes

Virulence Attenuation and Vaccine Development using DAP Auxotrophs

The creation of bacterial strains that are auxotrophic for DAP (unable to synthesize their own) is a powerful tool for studying bacterial virulence. These mutants are unable to grow unless DAP is supplied exogenously.[5][6] This characteristic can be exploited to attenuate the virulence of pathogenic bacteria, making them safer to study and providing a basis for live-attenuated vaccines.

  • Principle: Deletion of genes essential for DAP biosynthesis, such as dapA, dapB, dapD, or dapE, results in the inability to produce peptidoglycan, leading to cell lysis and death in environments lacking DAP.[5][6][7]

  • Application: DAP auxotrophs of pathogens like Yersinia pestis and Salmonella typhimurium have been shown to be avirulent in mouse models of infection.[5][6] Complementation of the auxotrophy by providing the deleted gene in trans can restore virulence, confirming the gene's role in pathogenesis.[5]

An Antibiotic-Free Selection System for Genetic Manipulation

The essential nature of DAP for bacterial growth allows for its use as a selectable marker, providing an alternative to traditional antibiotic resistance genes in genetic experiments. This is particularly valuable when working with highly pathogenic bacteria where the introduction of antibiotic resistance is restricted.[5][6]

  • Principle: A DAP auxotrophic strain can be transformed with a plasmid carrying a functional copy of the deleted dap gene. Only the bacteria that successfully take up and retain the plasmid will be able to grow on a medium lacking DAP.

  • Application: This system has been successfully used to ensure plasmid retention in vivo during infection studies with Yersinia pestis, allowing for the stable expression of virulence factors or reporter proteins without the need for antibiotic selection.[5][6]

Probing the Innate Immune Response

Fragments of bacterial peptidoglycan containing DAP are recognized by the host's innate immune system. Specifically, the intracellular pattern recognition receptor NOD1 (Nucleotide-binding oligomerization domain-containing protein 1) is a potent activator of the innate immune response upon binding to DAP-containing peptides.[3][8]

  • Principle: The binding of DAP-containing PGN fragments, such as γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), to the leucine-rich repeat (LRR) domain of NOD1 triggers a signaling cascade.[3] This leads to the recruitment of the kinase RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways, culminating in the production of pro-inflammatory cytokines and an antimicrobial response.[3]

  • Application: Synthetic DAP-containing peptides can be used to study the activation of the NOD1 signaling pathway in various cell types, helping to elucidate the host's response to bacterial infection.

High-Throughput Screening for Novel Antibiotics

The enzymes in the DAP biosynthetic pathway are excellent targets for the development of new antibiotics because they are essential for bacterial survival and absent in humans.[1][3][4]

  • Principle: Assays can be designed to screen for small molecule inhibitors of key enzymes in the DAP pathway, such as DapA, DapB, DapD, DapE, and DapF.[1][4]

  • Application: High-throughput screening of chemical libraries against these purified enzymes can identify lead compounds for the development of novel antibacterial agents that are less likely to have off-target effects in humans.

Quantitative Data Summary

ParameterOrganismValueReference
LD50 of dapAX mutant Yersinia pestis KIM D27>10^6 fold increase compared to wild type[5]
LD50 with single-copy dapA complementation Yersinia pestis KIM D2730,409 CFU[5]
LD50 with multi-copy dapA complementation Yersinia pestis KIM D2720,804 CFU[5]
Free DAP concentration in seawater (surface) Western Pacific Ocean0.61 ± 0.02 µM[9]
Free DAP concentration in seawater (1,000 m) Western Pacific Ocean0.83 ± 0.05 µM[9]
Free DAP concentration in seawater (3,000 m) Western Pacific Ocean0.96 ± 0.01 µM[9]
Free DAP concentration in seawater (5,000 m) Western Pacific Ocean0.93 ± 0.01 µM[9]
MIC of Thio-DAP analog against various bacteria E. coli, S. aureus, etc.70–80 µg/mL[4][10]
Zone of Inhibition (ZOI) of Thio-DAP analog (200 µg/mL) Not specified22.67 ± 0.58 mm[4][10]
Zone of Inhibition (ZOI) of Ciprofloxacin (control) Not specified23.67 ± 0.58 mm[4][10]

Experimental Protocols

Protocol 1: Construction of a this compound (DAP) Auxotrophic Mutant

This protocol describes the generation of a DAP auxotroph by deleting a key gene in the DAP biosynthetic pathway (e.g., dapA) using homologous recombination.

Materials:

  • Wild-type pathogenic bacterial strain

  • Suicide vector (e.g., pCVD442) containing flanking regions of the target dap gene and a selectable marker (e.g., antibiotic resistance or sacB for counter-selection)

  • DAP auxotrophic E. coli donor strain for conjugation (e.g., WM3064, β2150)[11][12]

  • Luria-Bertani (LB) agar (B569324) and broth

  • This compound (DAP) solution (e.g., 300 µM)[11][13]

  • Appropriate antibiotics

  • Sucrose (B13894) (for sacB-based counter-selection)

Procedure:

  • Construct the Suicide Vector: Clone the upstream and downstream flanking regions of the target dap gene into the suicide vector.

  • Transform the Donor Strain: Introduce the constructed suicide vector into the DAP auxotrophic E. coli donor strain.

  • Conjugation: a. Grow overnight cultures of the donor E. coli (in media supplemented with DAP and the appropriate antibiotic for the plasmid) and the recipient pathogenic bacterium.[13] b. Mix the donor and recipient cultures and spot them onto a non-selective agar plate containing DAP. Incubate to allow for conjugation.[13]

  • Selection of Single Crossovers: a. Resuspend the conjugation mix in broth. b. Plate the suspension onto selective agar plates containing the antibiotic for the suicide vector but lacking DAP. This selects for recipient cells that have integrated the suicide vector into their chromosome.

  • Selection of Double Crossovers (Gene Deletion): a. Grow the single-crossover colonies in non-selective broth (with DAP) to allow for the second recombination event. b. Plate the culture onto agar containing sucrose (if using a sacB-based vector). The sacB gene is lethal in the presence of sucrose, so only colonies that have lost the vector through a second crossover will grow.

  • Verification of the Mutant: a. Screen the resulting colonies for the desired antibiotic sensitivity (loss of the vector-borne resistance) and DAP auxotrophy (inability to grow on media without supplemental DAP).[3] b. Confirm the deletion of the target dap gene by PCR and sequencing.[3]

Protocol 2: In Vivo Virulence Assay of a DAP Auxotroph

This protocol outlines a general procedure for assessing the virulence of a DAP auxotrophic mutant in a mouse model of infection.

Materials:

  • DAP auxotrophic mutant strain

  • Wild-type parental strain

  • Complemented strain (DAP auxotroph carrying a plasmid with the functional dap gene)

  • Animal model (e.g., BALB/c mice)

  • Phosphate-buffered saline (PBS)

  • Appropriate growth media with and without DAP

Procedure:

  • Prepare Bacterial Inocula: a. Grow cultures of the wild-type, mutant, and complemented strains to mid-log phase. b. Wash the cells with PBS and resuspend them to the desired concentration for infection.

  • Infection of Mice: a. Divide the mice into groups for each bacterial strain. b. Infect the mice via the desired route (e.g., intravenous, intraperitoneal, or intranasal).

  • Monitor Disease Progression: a. Observe the mice daily for signs of illness and record survival data. b. At specific time points post-infection, euthanize a subset of mice from each group.

  • Determine Bacterial Load: a. Aseptically harvest organs of interest (e.g., spleen, liver, lungs). b. Homogenize the organs and plate serial dilutions onto appropriate agar plates to determine the number of colony-forming units (CFUs) per organ. For the complemented strain, plate on media with and without DAP to assess plasmid retention.

  • Data Analysis: a. Calculate the LD50 (lethal dose 50%) for each strain. b. Compare the bacterial loads in the organs of mice infected with the different strains.

Protocol 3: Quantification of DAP in Bacterial Samples

This protocol provides a general workflow for the quantification of DAP, which can be adapted to measure bacterial growth or cell wall synthesis.

Materials:

  • Bacterial culture or sample

  • Trichloroacetic acid (TCA)

  • Hydrochloric acid (HCl)

  • O-phthalaldehyde (OPA) reagent

  • DAP standard solution

  • Fluorometer or HPLC with a fluorescence detector

Procedure:

  • Sample Preparation: a. Harvest bacterial cells by centrifugation. b. Hydrolyze the cell pellets in HCl at an elevated temperature (e.g., 110°C) for several hours to release DAP from the peptidoglycan.

  • Derivatization: a. Neutralize the hydrolysate. b. Mix the sample with the OPA reagent to derivatize the primary amines of DAP, forming a fluorescent product.

  • Quantification: a. Measure the fluorescence of the derivatized sample using a fluorometer. b. Alternatively, for more precise quantification and to separate DAP from other amino acids, use reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Standard Curve: a. Prepare a standard curve using known concentrations of a DAP standard. b. Use the standard curve to determine the concentration of DAP in the samples.

Visualizations

Peptidoglycan_Biosynthesis_and_DAP cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP-NAG conversion UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Pentapeptide addition Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Transfer to bactoprenol phosphate Aspartate Aspartate Tetrahydrodipicolinate L-2,3,4,5-Tetrahydrodipicolinate Aspartate->Tetrahydrodipicolinate DapA, DapB LL_DAP L,L-DAP Tetrahydrodipicolinate->LL_DAP DapD meso_DAP meso-DAP LL_DAP->meso_DAP DapF (Epimerase) meso_DAP->UDP_NAM_pentapeptide Incorporation into peptidoglycan precursor L_Lysine L-Lysine meso_DAP->L_Lysine Dap decarboxylase Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation (outside membrane)

Caption: Overview of peptidoglycan precursor synthesis highlighting the central role of DAP.

DAP_Auxotroph_Virulence_Study_Workflow start Start: Construct DAP auxotrophic mutant wild_type Wild-Type Strain start->wild_type mutant DAP Auxotroph Mutant start->mutant complemented Complemented Strain start->complemented prepare_inocula Prepare Bacterial Inocula wild_type->prepare_inocula mutant->prepare_inocula complemented->prepare_inocula infect_mice Infect Animal Model prepare_inocula->infect_mice monitor Monitor Disease Progression and Survival infect_mice->monitor bacterial_load Determine Bacterial Load in Organs (CFU) monitor->bacterial_load analyze Analyze Data (LD50, CFU/organ) bacterial_load->analyze conclusion Conclusion on Virulence analyze->conclusion

Caption: Experimental workflow for assessing the virulence of a DAP auxotrophic mutant.

NOD1_Signaling_Pathway PGN_DAP Peptidoglycan fragment (containing DAP) NOD1 NOD1 (inactive) PGN_DAP->NOD1 NOD1_active NOD1 (active) NOD1->NOD1_active Conformational change RIPK2 RIPK2 NOD1_active->RIPK2 Recruitment IKK_complex IKK Complex RIPK2->IKK_complex Activation NF_kB NF-κB IKK_complex->NF_kB Activation nucleus Nucleus NF_kB->nucleus Translocation cytokines Pro-inflammatory Cytokines nucleus->cytokines Gene Expression

Caption: Simplified signaling cascade of NOD1 activation by DAP-containing peptidoglycan.

References

Application Notes and Protocols for the Separation of Diaminopimelic Acid Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is a non-proteinogenic amino acid that is a key component of the peptidoglycan cell wall of many bacteria. It exists as three stereoisomers: LL-DAP, DD-DAP, and meso-DAP. The specific stereoisomer present is a critical chemotaxonomic marker for bacterial classification and identification. Furthermore, enzymes involved in DAP metabolism are potential targets for novel antimicrobial drugs. Consequently, the accurate separation and quantification of DAP diastereomers are crucial in microbiology, biochemistry, and drug discovery. This document provides detailed high-performance liquid chromatography (HPLC) methods for the effective separation of these stereoisomers.

Two primary methods are presented, both relying on pre-column derivatization to form diastereomers that can be resolved on standard reversed-phase columns. A third approach, direct chiral separation, is also discussed as a potential alternative.

Method 1: Pre-column Derivatization with o-Phthaldehyde (OPA) and N-Acetyl-L-cysteine (NAC)

This is a sensitive method that utilizes the reaction of primary amines with OPA and a chiral thiol, N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. These derivatives are then separated by reversed-phase HPLC with fluorescence detection.[1][2][3]

Principle of Separation

The chiral center of NAC introduces a second chiral center into the derivative of the DAP molecule. This converts the enantiomeric pair (LL-DAP and DD-DAP) and the meso-DAP into diastereomers with different physicochemical properties, allowing for their separation on an achiral stationary phase.

G cluster_reactants Reactants cluster_derivatization Derivatization Reaction cluster_separation HPLC Separation DAP DAP Diastereomers (LL, DD, meso) Diastereomers Fluorescent Diastereomeric Isoindole Derivatives DAP->Diastereomers Reaction OPA_NAC OPA + N-Acetyl-L-cysteine (Chiral Derivatizing Agent) OPA_NAC->Diastereomers Separated Separated Diastereomers Diastereomers->Separated RP-HPLC

Caption: Principle of Chiral Derivatization and Separation.
Experimental Protocol

1. Reagent Preparation:

  • OPA Reagent: Prepare a solution of o-phthaldehyde in a suitable solvent as specified in optimized protocols.

  • NAC Reagent: Prepare a fresh solution of N-acetyl-L-cysteine.

  • Mobile Phase A: 0.05 M Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Sample Preparation (from bacterial cell walls):

  • Harvest bacterial cells and wash them.

  • Perform acid hydrolysis of the cell walls (e.g., using 6 M HCl at 100-110°C for several hours) to liberate free amino acids, including DAP.

  • Neutralize the hydrolysate.

3. Derivatization Procedure:

  • Mix the sample (or standard solution) with the OPA and NAC reagents in a defined ratio.

  • Allow the reaction to proceed for a specific time (e.g., 2-3 minutes) at room temperature before injection into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Mobile Phase A and Mobile Phase B. A common starting condition is a ratio of 85:15 (A:B).[2]

  • Flow Rate: Typically in the range of 0.4-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: Fluorescence detector with excitation at 365 nm and emission at 455 nm.[2]

Method 2: Pre-column Derivatization with Marfey's Reagent Analog (L-FDLA)

This method employs a variant of Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), for the derivatization of DAP diastereomers. The resulting diastereomers are then separated by reversed-phase HPLC and detected by UV absorbance or mass spectrometry (LC/MS).[4][5] This is a powerful technique for the non-empirical determination of the absolute configuration of amino acids.[4]

Experimental Protocol

1. Reagent Preparation:

  • L-FDLA Solution: Prepare a solution of L-FDLA in a suitable organic solvent (e.g., acetone).

  • Buffer: A basic buffer, such as sodium bicarbonate, is required for the derivatization reaction.

  • Mobile Phase Systems:

    • System 1: Acetonitrile-based mobile phase.

    • System 2: Methanol-based mobile phase. The complementary use of both systems is recommended for achieving high resolution.[4][5]

2. Sample Preparation:

  • Similar to Method 1, samples containing DAP must be hydrolyzed to release the free amino acid.

3. Derivatization Procedure:

  • Incubate the hydrolyzed sample with the L-FDLA solution in the presence of the basic buffer at an elevated temperature (e.g., 40°C).

  • After the reaction is complete, quench the reaction by adding acid.

4. HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution using water with an appropriate modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (acetonitrile or methanol).

  • Detection: UV detector at 340 nm or a mass spectrometer.

Data Presentation: Comparison of HPLC Methods

ParameterMethod 1: OPA/NAC DerivatizationMethod 2: L-FDLA (Advanced Marfey's) Derivatization
Principle Formation of fluorescent diastereomeric isoindoles.Formation of UV-active diastereomers.
Derivatizing Agent o-Phthaldehyde & N-Acetyl-L-cysteine1-fluoro-2,4-dinitrophenyl-5-L-leucinamide
Stationary Phase C18 Reversed-PhaseC18 Reversed-Phase
Detection Fluorescence (Ex: ~365 nm, Em: ~455 nm)[2]UV (~340 nm) or Mass Spectrometry[4]
Typical Elution Order meso-DAP, LL-DAP, DD-DAP (retention times increase)LL- and meso-isomers elute before the DD-isomer.[4][5]
Advantages High sensitivity due to fluorescence detection.Non-empirical determination of absolute configuration with LC/MS.[4]
Considerations Derivative stability can be a factor.Requires careful optimization of derivatization conditions.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for the separation of DAP diastereomers using the OPA/NAC pre-column derivatization method.

G start Start: Bacterial Cell Sample hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C) start->hydrolysis neutralization Neutralization hydrolysis->neutralization derivatization Derivatization with OPA/NAC Reagents neutralization->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation Reversed-Phase HPLC Separation (C18 Column) hplc_injection->separation detection Fluorescence Detection (Ex: 365 nm, Em: 455 nm) separation->detection analysis Data Analysis: Peak Integration & Quantification detection->analysis end End: Diastereomer Profile analysis->end

Caption: Workflow for DAP Diastereomer Analysis by HPLC.

Alternative Approach: Direct Chiral HPLC

An alternative to pre-column derivatization is the direct separation of underivatized DAP diastereomers on a chiral stationary phase (CSP). This method simplifies sample preparation by eliminating the derivatization step.

Principle: Direct chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector that is immobilized on the stationary phase. The different stabilities of these complexes lead to different retention times.

Potential Columns:

  • Macrocyclic Glycopeptide-based CSPs: Columns like Astec CHIROBIOTIC® T, which uses teicoplanin as the chiral selector, are known to be effective for the separation of underivatized amino acids.

  • Crown Ether-based CSPs: These have also been reported for the separation of underivatized DAP isomers.[6]

While this approach is theoretically simpler, specific application notes with detailed protocols for DAP diastereomers are less commonly found in the literature compared to the derivatization methods. Method development would involve screening different chiral columns and optimizing the mobile phase composition (typically polar organic or reversed-phase with specific additives) to achieve baseline separation.

Conclusion

The separation of this compound diastereomers is readily achievable by reversed-phase HPLC following pre-column derivatization. The OPA/NAC method offers high sensitivity with fluorescence detection, making it suitable for quantifying low levels of DAP in biological samples. The advanced Marfey's method (L-FDLA) provides a robust alternative, particularly when coupled with mass spectrometry for unambiguous peak identification and determination of absolute configuration. Direct separation on a chiral stationary phase presents a simplified workflow but may require more extensive method development. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

Application Notes and Protocols: Diaminopimelic Acid as a Selection Marker in Bacterial Genetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminopimelic acid (DAP) is an essential component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. It also serves as the immediate precursor to lysine (B10760008) in the bacterial biosynthesis pathway.[1][2][3] Bacteria that are unable to synthesize DAP due to mutations in the dap genes are auxotrophic for this compound and will lyse unless it is supplied exogenously. This auxotrophy provides a powerful and versatile tool for genetic selection in a variety of bacterial species, offering a robust alternative to traditional antibiotic resistance markers.

The use of DAP as a selection marker is particularly advantageous in applications where the introduction of antibiotic resistance genes is undesirable, such as in the development of live attenuated vaccines, in vivo studies, and the genetic manipulation of antibiotic-producing strains.[2] This document provides detailed application notes and protocols for the use of DAP as a selection marker in bacterial genetics.

Principle of DAP Selection

The principle of DAP selection is based on auxotrophic complementation. A bacterial host strain is engineered to have a mutation in a key gene of the DAP biosynthesis pathway, such as dapA, dapB, or dapD, rendering it a DAP auxotroph.[4] This strain can only survive and grow if DAP is provided in the culture medium.

For genetic selection, a plasmid carrying a functional copy of the mutated dap gene is introduced into the auxotrophic host. When these transformed bacteria are grown on a medium lacking DAP, only the cells that have successfully taken up and maintained the plasmid will be able to produce their own DAP and, consequently, survive and form colonies. This allows for the positive selection of plasmid-containing cells without the use of antibiotics.

Applications

  • Antibiotic-Free Plasmid Selection: The primary application is the selection and maintenance of plasmids without the need for antibiotics. This is crucial for the production of therapeutic proteins and DNA vaccines where antibiotic resistance genes are a regulatory concern.

  • In Vivo Studies: DAP selection is highly effective for maintaining plasmids during in vivo experiments, such as animal infection models. The host environment typically lacks sufficient free DAP to support the growth of the auxotrophic strain without the complementing plasmid.[2]

  • Genetic Manipulation of Antibiotic Producers: When genetically engineering bacteria that naturally produce antibiotics, using an antibiotic resistance marker for selection can be problematic. DAP auxotrophy provides an effective alternative selection system.

  • Counter-selection in Conjugation: DAP auxotrophic donor strains, such as specific E. coli strains, are used for intergeneric conjugation. After conjugation, the donor cells are eliminated by plating on a medium lacking DAP, allowing for the selection of recipient cells that have received the plasmid.[5][6]

Key Genes in the this compound Biosynthesis Pathway

Several enzymes are involved in the DAP biosynthesis pathway, and mutations in the corresponding genes can lead to DAP auxotrophy. The most commonly targeted genes for creating auxotrophic selection strains are:

  • dapA : Encodes dihydrodipicolinate synthase, which catalyzes the first committed step in the DAP pathway.[3]

  • dapB : Encodes dihydrodipicolinate reductase.

  • dapD : Encodes tetrahydrodipicolinate succinylase.[7]

  • dapE : Encodes N-succinyl-L,L-diaminopimelate desuccinylase.

  • dapF : Encodes diaminopimelate epimerase.

Mutations in any of these genes can result in DAP auxotrophy. The choice of which gene to mutate may depend on the specific bacterial species and the desired stringency of the selection.

Quantitative Data

Table 1: Growth Characteristics of DAP Auxotrophic Strains

StrainRelevant GenotypeMediumSpecific Growth Rate (µ) (h⁻¹)Doubling Time (min)Reference
E. coli W3110 (Wild-Type)Wild-TypeMinimal Medium (M63)~0.6~70[8]
E. coli ET12567Wild-TypeLB~0.023 (OD/min)~30[1][3]
E. coli ET12567 ΔdapAΔdapALB + 0.3 mM DAP~0.021 (OD/min)~33[1][3]
E. coli ET12567 ΔdapAΔdapALB (no DAP)No significant growth-[1][3]

Table 2: Plasmid Stability with DAP Selection

Host StrainPlasmidSelection ConditionGenerationsPlasmid Retention (%)Reference
S. enterica serovar Typhimurium SLDAPDpUC18IIn vivo (mouse) with DAP selection7 days post-infection~100[7]
S. enterica serovar Typhimurium SL3261 (Wild-Type)pUC18IIn vivo (mouse) no selection7 days post-infection<10[7]
E. coli JM83 ΔproBApMF1 (proBA complementation)Fermenter production (minimal medium)48 hours100[9]

Table 3: Transformation Efficiency

Host StrainSelection MarkerTransformation MethodEfficiency (CFU/µg DNA)Reference
E. coli HB101Ampicillin (B1664943)Electroporation~5 x 10⁷[10]
E. coli HB101TetracyclineElectroporation~5 x 10⁵[10]
B. adolescentis ATCC15703Plasmid Artificial ModificationElectroporation>10⁵

Experimental Protocols

Protocol 1: Creation of a dapA Deletion Mutant in E. coli using Lambda Red Recombineering

This protocol describes the creation of a markerless in-frame deletion of the dapA gene in E. coli using the Lambda Red recombineering system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (temperature-sensitive replicon with arabinose-inducible λ-Red genes)

  • pKD4 or pKD13 plasmid (template for amplification of antibiotic resistance cassette flanked by FRT sites)

  • Primers for amplifying the resistance cassette with homology arms to the dapA gene (dapA-H1-P1 and dapA-H2-P2)

  • pCP20 plasmid (temperature-sensitive replicon expressing FLP recombinase)

  • LB broth and agar (B569324)

  • Arabinose

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • DAP (2,6-Diaminopimelic acid)

  • L-lysine

  • Electrocompetent cells preparation reagents

  • Electroporator

Procedure:

  • Amplify the Resistance Cassette:

    • Design primers with ~50 bp homology arms flanking the dapA gene and priming sites for the resistance cassette on pKD4 or pKD13.

    • Perform PCR to amplify the kanamycin (B1662678) resistance cassette flanked by the dapA homology regions.

    • Purify the PCR product.

  • Prepare Electrocompetent Cells:

    • Grow the E. coli strain containing pKD46 at 30°C in LB with ampicillin to an OD₆₀₀ of 0.1.

    • Add L-arabinose to a final concentration of 0.2% and continue to grow at 30°C to an OD₆₀₀ of 0.4-0.6 to induce the Lambda Red recombinase.

    • Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified PCR product into the electrocompetent cells.

    • Recover the cells in SOC medium for 1-2 hours at 37°C.

    • Plate the cells on LB agar containing kanamycin and DAP (e.g., 50 µg/mL) and incubate at 37°C.

  • Verification of the Knockout:

    • Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the dapA gene.

    • Confirm the DAP auxotrophy by patching colonies on minimal medium with and without DAP.

  • Excision of the Resistance Marker:

    • Transform the verified knockout strain with the pCP20 plasmid.

    • Select transformants on LB agar with ampicillin at 30°C.

    • To induce the FLP recombinase and cure the pCP20 plasmid, grow the transformants at 42°C.

    • Screen for colonies that are kanamycin-sensitive and ampicillin-sensitive.

  • Final Verification:

    • Confirm the final markerless dapA deletion mutant by PCR and sequencing.

    • Confirm the DAP auxotrophy.

Protocol 2: Plasmid Selection using a DAP Auxotrophic Strain

This protocol describes the transformation and selection of a plasmid carrying a complementing dap gene in a DAP auxotrophic E. coli strain.

Materials:

  • DAP auxotrophic E. coli strain (e.g., ΔdapA)

  • Plasmid carrying the complementing dapA gene

  • LB broth and agar

  • DAP

  • SOC medium

  • Chemically competent or electrocompetent cells preparation reagents

  • Heat block or electroporator

Procedure:

  • Prepare Competent Cells:

    • Prepare chemically competent or electrocompetent cells of the DAP auxotrophic E. coli strain. Grow the cells in LB supplemented with DAP (e.g., 50 µg/mL) and L-lysine (e.g., 50 µg/mL).

  • Transformation:

    • Transform the competent cells with the plasmid carrying the complementing dapA gene using a standard heat shock or electroporation protocol.

  • Recovery:

    • Recover the cells in SOC medium (which does not contain DAP) for 1 hour at 37°C.

  • Selection:

    • Plate serial dilutions of the transformation mixture on LB agar plates lacking DAP.

    • Incubate the plates at 37°C for 16-24 hours.

  • Analysis:

    • Only cells that have been successfully transformed with the complementing plasmid will grow and form colonies.

    • The number of colonies can be used to calculate the transformation efficiency.

Protocol 3: Intergeneric Conjugation using a DAP Auxotrophic E. coli Donor

This protocol describes the transfer of a plasmid from a DAP auxotrophic E. coli donor strain to a recipient bacterium.

Materials:

  • DAP auxotrophic E. coli donor strain carrying the plasmid to be transferred (e.g., ET12567/pUZ8002 ΔdapA)

  • Recipient bacterial strain

  • LB broth and agar

  • DAP

  • Selective medium for the recipient strain that lacks DAP

Procedure:

  • Prepare Donor and Recipient Cultures:

    • Grow the E. coli donor strain overnight in LB broth supplemented with DAP (e.g., 0.3 mM) and any necessary antibiotics for plasmid maintenance.

    • Grow the recipient strain overnight in its appropriate growth medium.

  • Mating:

    • Wash both donor and recipient cells with fresh LB broth to remove any residual antibiotics or DAP.

    • Mix the donor and recipient cells in a 1:1 ratio (or other optimized ratio).

    • Spot the mixture onto an LB agar plate supplemented with DAP and incubate for 4-8 hours at the optimal temperature for the recipient to allow for conjugation.

  • Selection of Transconjugants:

    • Resuspend the mating mixture in a small volume of liquid medium.

    • Plate serial dilutions of the suspension on a selective agar medium that lacks DAP and contains an antibiotic to select against the donor (if the recipient is naturally resistant) and/or a selective agent for the recipient.

    • Incubate the plates under conditions suitable for the growth of the recipient.

  • Verification:

    • Colonies that grow on the selective plates are potential transconjugants.

    • Verify the presence of the plasmid in the recipient strain by plasmid isolation and restriction digest or PCR.

Visualizations

This compound (DAP) and Lysine Biosynthesis Pathway

DAP_Pathway Aspartate L-Aspartate ASA L-Aspartate-semialdehyde Aspartate->ASA DHDPA Dihydrodipicolinate ASA->DHDPA dapA THDPA Tetrahydrodipicolinate DHDPA->THDPA dapB Succinyl_DAP N-Succinyl-LL-diaminopimelate THDPA->Succinyl_DAP dapD LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP dapE meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapF Lysine L-Lysine meso_DAP->Lysine lysA Peptidoglycan Peptidoglycan meso_DAP->Peptidoglycan

Caption: The this compound and lysine biosynthesis pathway in bacteria.

Experimental Workflow for Creating a DAP Auxotrophic Mutant

Knockout_Workflow cluster_0 Lambda Red Recombineering cluster_1 Marker Excision A Amplify resistance cassette with dapA homology arms B Induce Lambda Red genes in E. coli (pKD46) A->B C Electroporate PCR product B->C D Select for recombinants on Kanamycin + DAP plates C->D E Transform with pCP20 (FLP recombinase) D->E F Induce FLP expression and cure plasmid at 42°C E->F G Screen for antibiotic sensitivity F->G H Verify ΔdapA mutant (PCR and Phenotype) G->H

Caption: Workflow for generating a markerless dapA deletion mutant.

Logical Relationship of DAP-Based Plasmid Selection

DAP_Selection_Logic cluster_Transformation Host Host Strain (ΔdapA) Transformation_Outcome Transformed Host (ΔdapA, +dapA plasmid) Host->Transformation_Outcome receives No_Growth No Growth Host->No_Growth Lyses Growth_DAP Growth Host->Growth_DAP Grows Plasmid Plasmid (+dapA gene) Plasmid->Transformation_Outcome NoDAP_Medium Growth Medium (-DAP) Growth Growth and Colony Formation NoDAP_Medium->Growth NoDAP_Medium->No_Growth DAP_Supplemented_Medium Growth Medium (+DAP) DAP_Supplemented_Medium->Growth_DAP Transformation_Outcome->Growth Grows

Caption: Logic of positive selection using DAP auxotroph complementation.

References

Troubleshooting & Optimization

Overcoming matrix interference in diaminopimelic acid quantification.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diaminopimelic acid (DAP) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding matrix interference and other common issues encountered during DAP analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during DAP quantification, from sample preparation to chromatographic analysis.

Problem: Low or No DAP Signal

Potential CauseRecommended Action
Incomplete Sample Hydrolysis Ensure complete hydrolysis of peptidoglycan to release DAP. For bacterial cell walls or rumen fluid, acid hydrolysis with 6 M HCl at 100-110°C for 12-24 hours is common. Verify the final acid concentration and hydrolysis time/temperature.
DAP Degradation Avoid excessive hydrolysis times or temperatures. After hydrolysis, neutralize the sample promptly to prevent degradation of DAP, especially in the presence of residual acids.
Inefficient Derivatization (for HPLC-FLD) If using o-phthaldialdehyde (OPA), ensure the derivatization reagent is fresh and the reaction pH is optimal (typically pH 9.5-10.5). The reaction is rapid, but the derivatives can be unstable, so automate the process if possible and inject immediately.
Poor Ionization (for LC-MS) Optimize mass spectrometer source parameters. DAP is a polar compound; ensure mobile phase pH is compatible with efficient ionization in either positive or negative mode.
Matrix Suppression Co-eluting compounds from the matrix can suppress the DAP signal.[1] See the "Strategies to Overcome Matrix Interference" section below for mitigation techniques such as sample dilution, improved cleanup, or use of a stable isotope-labeled internal standard.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential CauseRecommended Action
Secondary Interactions with Column For HPLC-FLD of OPA-derivatized DAP, residual silanols on the C18 column can interact with the basic amine groups, causing peak tailing.[2] Use a well-endcapped column or a mobile phase with a competing amine (e.g., triethylamine) or operate at a lower pH to minimize these interactions.
Column Overload Injecting too much sample can lead to peak fronting.[3] Dilute the sample or reduce the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the final sample extract in the initial mobile phase.[4]
Partial Column Blockage A blocked inlet frit can cause peak splitting or tailing for all analytes.[3] Back-flush the column or replace the frit. Use in-line filters and ensure samples are free of particulates.
Co-eluting Interferences A closely eluting or co-eluting interfering compound can distort the DAP peak. Optimize the chromatographic gradient to improve separation or enhance sample cleanup to remove the interference.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference and how does it affect DAP quantification?

A: Matrix interference, or matrix effect, is the alteration of an analyte's signal by co-eluting compounds from the sample matrix.[1] In the context of DAP analysis, these interfering components can be salts, proteins, lipids, or other small molecules from your biological sample (e.g., plasma, rumen fluid, cell culture media). This interference can either suppress the DAP signal, leading to underestimation, or enhance it, causing overestimation. It is a major source of inaccuracy and imprecision in quantitative analysis.

Q2: How can I determine if my DAP assay is affected by matrix interference?

A: The most common method is the post-extraction spike analysis. You compare the signal response of DAP in a neat solvent to the response of DAP spiked into an extracted blank matrix sample (a sample that does not contain DAP).

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value significantly different from 100% indicates the presence of matrix effects ( < 100% is suppression, > 100% is enhancement).

Q3: What are the most common interfering substances in DAP analysis?

A: Specific interferents depend on the matrix and detection method.

  • For HPLC with OPA derivatization: Other primary amines and amino acids present in the sample hydrolysate will also be derivatized. Chromatographic separation is crucial to distinguish the OPA-DAP derivative from these other compounds.

  • For LC-MS: Compounds with similar mass-to-charge ratios (isobaric compounds) that co-elute with DAP can interfere. High concentrations of salts from buffers or the sample itself can cause ion suppression in the MS source.

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for DAP quantification?

A: Yes, using a SIL-IS is the gold standard for correcting matrix effects in LC-MS analysis. A SIL-DAP will have nearly identical chemical and physical properties to DAP, meaning it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q5: What hydrolysis conditions are optimal for releasing DAP from bacterial peptidoglycan?

A: While conditions vary, a common and effective method is acid hydrolysis using 3 M to 6 M hydrochloric acid (HCl) at temperatures between 100°C and 120°C for 12 to 17 hours.[5] It is important to perform this in a sealed tube, sometimes under vacuum or nitrogen, to prevent oxidation. The optimal time and temperature should be validated for your specific sample type to ensure complete release of DAP without causing significant degradation.

Data Presentation: Comparison of Sample Preparation Strategies

The choice of sample preparation is critical for minimizing matrix interference. Below is a summary of common techniques and their typical performance characteristics. Note that optimal performance is matrix-dependent.

Sample Preparation MethodPrincipleTypical RecoveryMatrix Effect RemovalThroughputKey Considerations
Protein Precipitation (PPT) Proteins are precipitated with an organic solvent (e.g., acetonitrile, methanol) or acid (e.g., trichloroacetic acid).>90%Low to ModerateHighSimple and fast, but may not remove other interferences like salts and phospholipids, often leading to significant matrix effects.
Liquid-Liquid Extraction (LLE) DAP is partitioned between two immiscible liquid phases to separate it from matrix components.60-90%ModerateLow to ModerateCan provide cleaner extracts than PPT but is more labor-intensive and requires optimization of solvent systems.
Solid-Phase Extraction (SPE) DAP is retained on a solid sorbent while interferences are washed away. Elution is then performed with a different solvent.70-95%HighModerateOffers excellent cleanup and can concentrate the analyte.[1][6] Requires method development to select the appropriate sorbent and solvent conditions.
Phospholipid Removal Plates Specifically targets the removal of phospholipids, a major source of ion suppression in plasma/serum samples.>90%High (for phospholipids)HighVery effective for plasma and serum but does not remove other types of inter-dferences.

Note: The quantitative data in this table represents typical performance ranges and may vary based on the specific matrix, protocol, and analyte concentration. A study on DAP in feed and rumen digesta reported relative recoveries ranging from 98.4% to 102.8% after hydrolysis and filtration, indicating minimal loss during their specific sample preparation process.[5]

Experimental Protocols

Protocol 1: DAP Quantification in Bacterial Cell Walls by HPLC-FLD

This protocol is based on the derivatization of DAP with o-phthaldialdehyde (OPA) followed by fluorescence detection.[7][8]

  • Hydrolysis:

    • Weigh 5-10 mg of lyophilized bacterial cells into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under nitrogen or vacuum.

    • Heat at 110°C for 18 hours.

    • Cool the tube, then centrifuge to pellet any debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in 1 mL of ultrapure water.

  • Sample Neutralization & Dilution:

    • Neutralize the reconstituted hydrolysate to approximately pH 7.0 using NaOH.

    • Dilute the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 10.4) to bring the DAP concentration into the calibration range.

  • Automated Derivatization and HPLC Analysis:

    • Use an autosampler capable of pre-column derivatization.

    • Derivatization Program: Mix the sample with OPA/mercaptan reagent (e.g., 1:1 ratio) and allow to react for 1-2 minutes before injection.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Phosphate buffer (e.g., 25 mM, pH 7.2).

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A suitable gradient to separate DAP from other amino acids (e.g., start with 10% B, ramp to 50% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

  • Quantification:

    • Prepare calibration standards of meso-DAP (and/or other isomers if needed) and process them in the same manner as the samples (excluding hydrolysis).

    • Construct a calibration curve by plotting peak area against concentration.

    • Calculate the DAP concentration in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Bacterial Pellet / Rumen Fluid hydrolysis Acid Hydrolysis (6M HCl, 110°C, 18h) sample->hydrolysis Step 1 neutralize Neutralization & Dilution hydrolysis->neutralize Step 2 derivatization OPA Derivatization (Automated) neutralize->derivatization Step 3 hplc HPLC-FLD Analysis derivatization->hplc Step 4 data Data Acquisition & Quantification hplc->data Step 5

Caption: Workflow for DAP quantification using HPLC-FLD.

troubleshooting_workflow start Problem Encountered (e.g., Low Signal, Poor Peak Shape) check_sample_prep Review Sample Prep? (Hydrolysis, Derivatization) start->check_sample_prep check_hplc Review HPLC/MS System? (Column, Mobile Phase, Source) start->check_hplc optimize_prep Optimize Hydrolysis Time/Temp Check Reagent Quality Improve Cleanup check_sample_prep->optimize_prep Yes optimize_system Flush/Replace Column Prepare Fresh Mobile Phase Clean MS Source check_hplc->optimize_system Yes reinject Re-analyze Sample optimize_prep->reinject optimize_system->reinject resolved Problem Resolved reinject->resolved

Caption: Logical troubleshooting workflow for DAP analysis.

References

Troubleshooting poor peak resolution in HPLC analysis of diaminopimelic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of diaminopimelic acid (DAP), a key component of peptidoglycan in many bacteria. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems related to poor peak resolution in a question-and-answer format.

Q1: Why are my this compound (DAP) peaks broad and poorly resolved?

Broad or poorly resolved peaks are a common issue in HPLC and can stem from several factors. The primary causes are often related to the column, mobile phase, or sample preparation.

  • Column Issues: Column degradation is a frequent culprit. Over time, the stationary phase can become contaminated or damaged, leading to a loss of efficiency. For amino acid analysis using derivatization reagents, column lifetimes can be between 50 and 200 injections. Signs of a deteriorating column include increased backpressure, peak splitting, and broadening.

  • Mobile Phase Mismatch: The pH of the mobile phase is critical for the analysis of amino acids. An inappropriate pH can lead to poor peak shape, including broadening and tailing.[1][2] For o-phthalaldehyde (B127526) (OPA) derivatized amino acids, a mobile phase pH around 7.0-7.2 is often used to achieve good separation on a C18 column.

  • Improper Gradient: A gradient that is too steep can lead to co-elution of peaks, while a shallow gradient may cause excessive peak broadening.[3] Optimizing the gradient profile is essential for resolving the different diastereomers of DAP (LL, DD, and meso).

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, distorted peaks.[4] Try diluting your sample or reducing the injection volume.

Q2: My DAP peak is tailing. What are the likely causes and solutions?

Peak tailing, where a peak has an asymmetrical tail, is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based C18 columns can interact with the basic amine groups of DAP, even after derivatization.[5][6] This secondary interaction can cause peak tailing.

    • Solution: Use an end-capped C18 column where the residual silanols are deactivated. Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase can help to block the active silanol sites. Adjusting the mobile phase pH to a lower value (around 2.5-3) can also suppress the ionization of silanol groups, reducing these interactions.[2]

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

  • Column Contamination: Contaminants on the column can also provide sites for secondary interactions. If you suspect column contamination, flushing the column with a strong solvent may help.

Q3: I am observing split peaks for my DAP analysis. What should I investigate?

Split peaks can be frustrating and can arise from issues at the point of injection or within the column itself.

  • Partially Clogged Frit: A common cause of split peaks is a partially blocked inlet frit on the column. This can be caused by particulate matter from the sample or mobile phase.

    • Solution: Reverse flushing the column (disconnecting it from the detector and flushing in the opposite direction) may dislodge the particulates. If this doesn't work, the frit may need to be replaced. Filtering all samples and mobile phases through a 0.22 µm filter is a crucial preventative measure.

  • Column Bed Void: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak. This can happen if the column is dropped or subjected to high pressure shocks. A column with a void usually needs to be replaced.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as possible while still maintaining sample solubility.

Data Presentation: HPLC Parameters for DAP Analysis

The following tables summarize typical HPLC parameters for the analysis of OPA-derivatized this compound.

Table 1: Typical HPLC Column and Mobile Phase Parameters

ParameterSpecificationPurpose
Column C18 Reversed-Phase (e.g., Agilent TC-C18, Waters XTerra RP18)Separation based on hydrophobicity.
Particle Size 5 µmProvides a good balance between efficiency and backpressure.
Dimensions 250 mm x 4.6 mmStandard analytical column dimensions.
Mobile Phase A 0.05 M Phosphate Buffer, pH 7.2Aqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the analytes.
Detection Fluorescence (Excitation: 365 nm, Emission: 455 nm)Provides high sensitivity for OPA-derivatized amino acids.[7]

Table 2: Example Gradient Elution Profile

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
085150.5
2050500.5
2585150.5
3085150.5

Note: This is an example gradient. The optimal gradient will depend on the specific column and system and may require further optimization.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Cell Walls
  • Harvest and Wash Cells: Harvest bacterial cells by centrifugation.

  • Wash the cell pellet twice with distilled water to remove any residual media components.

  • Lyophilize (freeze-dry) the cell pellet to obtain a dry cell weight.

  • Hydrolysis: Add 6 M HCl to the dried cells (approximately 10 mg of cells per 1 mL of HCl).

  • Seal the tube and heat at 110°C for 18-24 hours to hydrolyze the peptidoglycan and release the amino acids.

  • After hydrolysis, cool the sample and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the dried hydrolysate in a known volume of HPLC-grade water.

Protocol 2: OPA Derivatization of this compound

This protocol is for pre-column derivatization.

  • Prepare OPA Reagent: Dissolve 10 mg of o-phthalaldehyde (OPA) in 0.2 mL of methanol. Add 1.8 mL of 200 mM potassium tetraborate (B1243019) buffer (pH 9.5). Finally, add 10 µL of 3-mercaptopropionic acid (3-MPA).[8] This reagent should be prepared fresh daily.

  • Derivatization Reaction: In a sample vial, mix your sample (or standard) with the OPA reagent. A common ratio is 1:1 (e.g., 50 µL of sample and 50 µL of OPA reagent).[8]

  • Vortex the mixture for 1 minute.

  • The derivatization reaction is rapid and typically complete within a few minutes at room temperature.

  • Inject the derivatized sample onto the HPLC system. For improved stability of the derivatives, the reaction can be quenched by adding a small amount of an acid like acetic acid.[9]

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Poor Peak Resolution (Broad, Tailing, or Split Peaks) check_column Check Column Performance (Age, Pressure, Previous Chromatograms) start->check_column column_ok Column OK? check_column->column_ok replace_column Replace Column column_ok->replace_column No check_mobile_phase Verify Mobile Phase (pH, Composition, Freshness) column_ok->check_mobile_phase Yes replace_column->start mobile_phase_ok Mobile Phase Correct? check_mobile_phase->mobile_phase_ok remake_mobile_phase Prepare Fresh Mobile Phase mobile_phase_ok->remake_mobile_phase No check_sample Examine Sample Preparation (Injection Volume, Solvent) mobile_phase_ok->check_sample Yes remake_mobile_phase->start sample_ok Sample Prep OK? check_sample->sample_ok adjust_sample Dilute Sample or Change Injection Solvent sample_ok->adjust_sample No optimize_method Optimize HPLC Method (Gradient, Flow Rate, Temperature) sample_ok->optimize_method Yes adjust_sample->start end Improved Peak Resolution optimize_method->end

Caption: Troubleshooting workflow for poor peak resolution in HPLC.

Interactions in a C18 Column

Chemical_Interactions cluster_column C18 Stationary Phase cluster_analyte OPA-Derivatized DAP C18_chains Hydrophobic C18 Chains silanol Residual Silanol Group (Si-OH) DAP_hydrophobic Hydrophobic Backbone DAP_hydrophobic->C18_chains Primary Interaction (Hydrophobic) DAP_amine Amine Group (Positive Charge) DAP_amine->silanol Secondary Interaction (Ionic/H-Bonding) Causes Tailing

Caption: Analyte interactions within a C18 HPLC column.

References

Technical Support Center: Optimizing Diaminopimelic Acid (DAP) Release from Peptidoglycan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the hydrolysis of peptidoglycan to release diaminopimelic acid (DAP).

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of DAP release and analysis.

Question: I am getting low or no detectable DAP in my hydrolysate. What are the possible causes and solutions?

Answer:

Low or undetectable levels of DAP are a common issue that can stem from several stages of the protocol. Here are the primary causes and how to address them:

  • Incomplete Hydrolysis: The peptidoglycan (PG) mesh is resilient, and insufficient hydrolysis is a frequent cause of poor DAP yield.

    • Solution: Optimize your hydrolysis conditions. The required time and acid strength can vary significantly depending on the bacterial species. For Gram-positive bacteria, which have a thicker PG layer, a longer hydrolysis time is often necessary compared to Gram-negative bacteria.[1] It has been shown that hydrolysis time for Gram-positive bacteria might be prolonged to 16 hours, while 4 hours may be sufficient for Gram-negative species.[1]

  • DAP Degradation: While necessary for hydrolysis, harsh acidic conditions (high temperature and prolonged exposure) can also lead to the degradation of the released amino acids, including DAP.

    • Solution: Find a balance in your hydrolysis conditions. While one study utilized 6N HCl at 100°C for 4-16 hours, it's crucial to perform a time-course experiment for your specific bacterial species to identify the point of maximum yield before degradation becomes significant.[1]

  • Issues with Amidation: In some bacteria, such as Bacillus subtilis, the meso-diaminopimelic acid (mDAP) can be amidated.[2][3][4] This modification can potentially interfere with release or detection.

    • Solution: While acidic hydrolysis should cleave amide bonds, be aware of this natural modification. If you suspect this is an issue, you may need to consult literature specific to your organism for modified hydrolysis protocols. The presence of excess Mg2+ has been shown to reduce the proportion of amidated mDAP in the peptidoglycan of B. subtilis.[2][3][4]

Troubleshooting Flowchart: Low DAP Yield

LowDAPYield Start Low or No DAP Detected IncompleteHydrolysis Potential Cause: Incomplete Hydrolysis Start->IncompleteHydrolysis DAPDegradation Potential Cause: DAP Degradation Start->DAPDegradation AnalyticalIssue Potential Cause: Analytical/Detection Issue Start->AnalyticalIssue Sol_Hydrolysis Solution: - Increase hydrolysis time - Increase acid concentration - Optimize temperature - Consider enzymatic pre-treatment IncompleteHydrolysis->Sol_Hydrolysis Sol_Degradation Solution: - Reduce hydrolysis time (perform time-course) - Lower hydrolysis temperature - Use protective agents (e.g., phenol) DAPDegradation->Sol_Degradation Sol_Analytical Solution: - Check derivatization efficiency - Verify HPLC/LC-MS parameters - Run a pure DAP standard - Check for interfering substances AnalyticalIssue->Sol_Analytical

Caption: A flowchart to diagnose and solve issues of low DAP yield.

Question: My DAP measurements are inconsistent across replicates. What could be causing this variability?

Answer:

Variability in results can be frustrating. The source of the error can be in sample preparation or the analytical measurement itself.

  • Sampling Errors: If you are working with solid or lyophilized cell wall preparations, it can be difficult to ensure homogeneity. Variations in the relative areas of stereoisomer peaks have been attributed to sampling errors from solid samples.[5]

    • Solution: Instead of weighing very small amounts for each replicate, create a larger, well-mixed suspension of the cell wall material in your hydrolysis acid or water, and then aliquot this homogenous suspension for your replicate hydrolyses.

  • Incomplete Acid Removal: Residual acid after hydrolysis can interfere with downstream processes like derivatization and chromatographic analysis.

    • Solution: Ensure your acid removal step, typically vacuum centrifugal evaporation, is complete.[1] After drying, re-dissolving the sample in a neutral buffer or 50% aqueous acetonitrile (B52724) can help normalize the pH.[1]

  • Derivatization Inefficiency: If you are using a detection method that requires derivatization (e.g., with o-phthalaldehyde (B127526) for fluorescence detection), incomplete or variable reactions will lead to inconsistent results.[5][6][7]

    • Solution: Ensure reagents are fresh and that the reaction pH is optimal. Always run a known concentration of a DAP standard in parallel with your samples to verify the efficiency of the derivatization reaction.

Quantitative Data Summary

The following table summarizes common acid hydrolysis conditions for releasing peptidoglycan components. A pilot experiment to optimize these conditions for your specific bacterial strain is highly recommended.

Parameter Gram-Negative Bacteria Gram-Positive Bacteria Notes Reference
Acid 6N Hydrochloric Acid (HCl) with 1% phenol (B47542) (v/v)6N Hydrochloric Acid (HCl) with 1% phenol (v/v)Phenol is often added to protect amino acids from degradation.[1]
Temperature 100 °C100 °CConsistent temperature control is critical for reproducibility.[1]
Time 2 - 4 hours4 - 16 hoursTime should be optimized. Shorter times (2h) may be sufficient for some Gram-positive strains while maintaining high yields.[1]
Post-Hydrolysis Vacuum centrifugal evaporation to remove HCl and phenolVacuum centrifugal evaporation to remove HCl and phenolComplete removal of acid is crucial for subsequent analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of releasing DAP from peptidoglycan?

DAP is a key amino acid component of the peptide stem chains that cross-link the glycan strands in the peptidoglycan of many bacteria, particularly Gram-negative bacteria and Gram-positive bacilli.[2][8] The goal of hydrolysis is to break the peptide bonds within the peptidoglycan structure, thereby liberating DAP and other constituent amino acids into a soluble form for quantification.[1] This is most commonly achieved through acid hydrolysis, which uses strong acid and high temperatures to cleave these bonds.

Q2: Why is acid hydrolysis preferred over enzymatic methods for total DAP quantification?

While enzymatic methods using hydrolases like lysozyme (B549824) or mutanolysin are excellent for studying peptidoglycan structure (muropeptide analysis), they cleave specific bonds (typically the glycan backbone) and may not fully break down the entire structure to release all monomeric amino acids.[9][10][11] Acid hydrolysis is a more aggressive and less specific method designed to break down the entire polymer into its constituent monomers (amino acids and amino sugars), making it ideal for quantifying the total amount of a specific component like DAP.[1]

Q3: How can I differentiate between the different stereoisomers of DAP (meso-DAP, LL-DAP, DD-DAP)?

Standard acid hydrolysis does not distinguish between stereoisomers. To separate and quantify them, you must use a chiral analytical method after hydrolysis. This is typically achieved by:

  • Derivatization: Reacting the hydrolyzed amino acids with a chiral derivatizing agent.

  • Chromatographic Separation: Separating the resulting diastereomers using reverse-phase high-performance liquid chromatography (HPLC).[5][6][7] The separated isomers can then be detected, often by fluorescence or mass spectrometry.[5][12] It's essential to use standards for each isomer (e.g., meso-DAP and LL-DAP) to confirm peak identity based on retention time.[13][14]

Q4: What are the critical downstream steps after hydrolysis for accurate DAP quantification by LC-MS?

After successful hydrolysis, several steps are crucial for reliable LC-MS analysis:

  • Acid Removal: As mentioned, complete removal of the strong acid is paramount as it can interfere with chromatography and ionization.[1]

  • Sample Clean-up: The hydrolysate will contain all acid-stable cell components. A solid-phase extraction (SPE) or other clean-up step may be necessary to remove impurities that could cause ion suppression or contaminate the mass spectrometer.[1]

  • Internal Standard Addition: An isotopically labeled internal standard (e.g., ¹³C-labeled DAP) should be added to the sample before analysis. This is critical to correct for variations in sample matrix effects, injection volume, and instrument response, thereby ensuring the highest accuracy and precision.[1]

Experimental Protocols

Protocol: Acid Hydrolysis of Bacterial Cells for DAP Quantification

This protocol provides a general method for releasing DAP from whole bacterial cells. It is adapted from methodologies described for analyzing peptidoglycan components.[1]

Materials:

  • Freeze-dried bacterial cell pellets

  • Hydrolysis Solution: 6N HCl containing 1% (v/v) phenol

  • Thermomixer or heating block capable of 100°C

  • Vacuum centrifugal evaporator

  • Reconstitution Solution: 50% aqueous acetonitrile (MeCN) or appropriate buffer for your analytical method

  • Microcentrifuge tubes (acid-resistant)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of freeze-dried bacterial cells into an acid-resistant microcentrifuge tube.

  • Hydrolysis: Add 500 µL of the Hydrolysis Solution (6N HCl + 1% phenol) to the cell pellet. Tightly cap the tube.

  • Incubation: Place the tube in a thermomixer or heating block set to 100°C. Incubate for the optimized duration (e.g., 4 hours for Gram-negative, 16 hours for Gram-positive bacteria) with agitation (e.g., 1000 rpm) if available.[1]

  • Acid Evaporation: After incubation, cool the samples to room temperature. Uncap the tubes and place them in a vacuum centrifugal evaporator to dry completely. This step removes the HCl and phenol.

  • Reconstitution: Once the samples are completely dry, add a defined volume (e.g., 500 µL) of the Reconstitution Solution. Vortex thoroughly to dissolve the hydrolysate.

  • Clarification: Centrifuge the reconstituted samples at high speed (e.g., >12,000 x g) for 10 minutes to pellet any insoluble debris.

  • Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by HPLC or LC-MS/MS. An appropriate internal standard should be added at this stage.[1]

Experimental Workflow Diagram

DAP_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Culture 1. Bacterial Cell Culture & Harvest FreezeDry 2. Freeze-Drying (Lyophilization) Culture->FreezeDry Weigh 3. Weighing Dried Cells FreezeDry->Weigh AddAcid 4. Addition of 6N HCl + 1% Phenol Weigh->AddAcid Heat 5. Incubation at 100°C (4-16h) AddAcid->Heat Dry 6. Acid Removal via Vacuum Evaporation Heat->Dry Reconstitute 7. Reconstitution in 50% MeCN Dry->Reconstitute Centrifuge 8. Centrifugation to Clarify Sample Reconstitute->Centrifuge Quantify 9. Quantification via LC-MS or HPLC Centrifuge->Quantify

Caption: General experimental workflow from bacterial culture to DAP quantification.

References

Addressing the instability of diaminopimelic acid during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diaminopimelic acid (DAP). The following sections address common challenges related to the inherent instability of DAP during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (DAP) recovery low after sample preparation?

A1: Low recovery of DAP is a common issue and can be attributed to several factors throughout the experimental workflow. Key causes include incomplete hydrolysis of the peptidoglycan, degradation of DAP during acid hydrolysis at high temperatures, and losses during sample cleanup and derivatization steps. It is also crucial to consider the sample matrix, as complex biological samples can interfere with extraction and analysis, leading to apparent losses.[1][2][3]

Q2: I am observing peak tailing in my HPLC chromatogram for DAP. What are the likely causes?

A2: Peak tailing in HPLC analysis of DAP can stem from several sources. One common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[4] Other contributing factors can include column overload (injecting too much sample), a mismatch between the injection solvent and the mobile phase, or physical issues with the column such as a void at the inlet.[4][5]

Q3: How can I improve the separation of DAP stereoisomers (meso, LL, and DD)?

A3: Achieving good separation of DAP stereoisomers is critical for many applications. This is typically accomplished through derivatization with a chiral reagent followed by separation on a reverse-phase HPLC column.[6] The choice of derivatization agent and optimization of chromatographic conditions, such as mobile phase composition and gradient, are crucial for resolving these closely related compounds. For gas chromatography, the use of a chiral column after derivatization is effective for separating stereoisomers.[5]

Q4: Is derivatization always necessary for DAP analysis?

A4: For Gas Chromatography (GC) analysis, derivatization is essential. DAP is a polar and non-volatile molecule, and derivatization is required to increase its volatility and thermal stability, allowing it to be analyzed by GC-MS.[7] Common derivatization techniques include silylation and acylation.[7][8] For High-Performance Liquid Chromatography (HPLC), derivatization is not strictly required for analysis but is often employed to enhance detection sensitivity, especially when using fluorescence detection.[6]

Q5: What are the optimal storage conditions for DAP samples and standards?

A5: To minimize degradation, DAP standards and prepared samples should be stored at low temperatures, typically -20°C or -80°C, to slow down potential chemical and enzymatic degradation. It is also advisable to store them in a neutral to slightly acidic pH environment, as extreme pH levels can contribute to instability. For derivatized samples, it is crucial to prevent exposure to moisture, as this can lead to the hydrolysis of the derivatives.[7]

Troubleshooting Guides

Low Analyte Recovery
Symptom Possible Cause Suggested Solution
Low DAP signal across all samples Incomplete acid hydrolysis of the cell wall.Optimize hydrolysis conditions. Ensure sufficient acid concentration (e.g., 6M HCl) and adequate time and temperature (e.g., 100-110°C for 16-24 hours). Consider performing a time-course experiment to determine the optimal hydrolysis duration for your specific sample type.
Degradation of DAP during hydrolysis.While high temperatures are necessary for hydrolysis, prolonged exposure can lead to DAP degradation. Use the minimum effective hydrolysis time and temperature. Consider performing the hydrolysis under an inert atmosphere (e.g., nitrogen) to minimize oxidative degradation.
Loss of analyte during sample cleanup.Evaluate the efficiency of your solid-phase extraction (SPE) or ion-exchange chromatography steps. Ensure the chosen sorbent and elution conditions are optimal for DAP recovery. Perform recovery experiments with a known amount of DAP standard spiked into your sample matrix.
Inefficient derivatization (for GC-MS).Ensure all reagents are fresh and anhydrous, as moisture can significantly reduce derivatization efficiency.[7] Optimize the reaction time and temperature for your chosen derivatization agent (e.g., silylation or acylation).
Poor Chromatography
Symptom Possible Cause Suggested Solution
Peak Tailing (HPLC) Secondary interactions with the stationary phase.Use a mobile phase with a pH that suppresses the ionization of residual silanols on the column (e.g., acidic pH). Alternatively, use an end-capped column or a column with a different stationary phase chemistry.[4]
Column overload.Reduce the amount of sample injected onto the column. Dilute your sample and re-inject to see if the peak shape improves.[5]
Injection solvent mismatch.Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.[4]
Poor Separation of Stereoisomers Suboptimal derivatization or chromatography.Ensure complete derivatization with a chiral reagent. Optimize the HPLC mobile phase gradient and flow rate to improve resolution. For GC, ensure the chiral column is in good condition and the temperature program is optimized.[5]
Ghost Peaks Sample carryover from previous injections.Implement a robust needle wash protocol in your autosampler method. Run blank injections between samples to identify and mitigate carryover.[4]
Contamination of the mobile phase or system.Use high-purity solvents and reagents. Filter all mobile phases before use. Regularly flush the HPLC system to remove any accumulated contaminants.[4]

Experimental Protocols

Protocol 1: Acid Hydrolysis for DAP Release from Bacterial Cell Walls

This protocol describes the liberation of DAP from bacterial peptidoglycan through acid hydrolysis.

Materials:

  • Lyophilized bacterial cells

  • 6M Hydrochloric acid (HCl)

  • Heating block or oven capable of maintaining 105°C

  • Screw-cap glass vials

  • Nitrogen gas source (optional)

  • Centrifuge

  • pH meter or pH paper

Procedure:

  • Weigh approximately 5-10 mg of lyophilized bacterial cells into a screw-cap glass vial.

  • Add 1 mL of 6M HCl to the vial.

  • (Optional) Flush the headspace of the vial with nitrogen gas to create an inert atmosphere.

  • Securely cap the vial and place it in a heating block or oven at 105°C for 16-18 hours.

  • After hydrolysis, allow the vial to cool to room temperature.

  • Centrifuge the vial to pellet any cellular debris.

  • Carefully transfer the supernatant (hydrolysate) to a new tube.

  • The hydrolysate is now ready for cleanup and subsequent analysis. Before derivatization or direct injection, the pH may need to be adjusted depending on the analytical method.

Protocol 2: Silylation of this compound for GC-MS Analysis

This protocol outlines a common silylation procedure to prepare DAP for GC-MS analysis.

Materials:

  • Dried DAP-containing sample or standard

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block capable of maintaining 70°C

  • GC vials with inserts

Procedure:

  • Ensure the sample containing DAP is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 50 µL of pyridine to the dried sample in a GC vial insert.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for injection into the GC-MS.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the succinylase branch of the this compound biosynthesis pathway, a key metabolic route in many bacteria for the synthesis of lysine (B10760008) and as a component of the cell wall.[9][10][11][12][13]

DAP_Biosynthesis_Pathway cluster_0 DAP Biosynthesis Pathway Aspartate L-Aspartate Aspartate_Semialdehyde L-Aspartate-semialdehyde Aspartate->Aspartate_Semialdehyde LysC, Asd Dihydrodipicolinate 2,3-Dihydrodipicolinate Aspartate_Semialdehyde->Dihydrodipicolinate DapA Tetrahydrodipicolinate L-2,3,4,5-Tetrahydrodipicolinate Dihydrodipicolinate->Tetrahydrodipicolinate DapB N_Succinyl_KAP N-Succinyl-L-2-amino-6-ketopimelate Tetrahydrodipicolinate->N_Succinyl_KAP DapD N_Succinyl_LL_DAP N-Succinyl-LL-2,6-diaminopimelate N_Succinyl_KAP->N_Succinyl_LL_DAP DapC LL_DAP LL-2,6-Diaminopimelate N_Succinyl_LL_DAP->LL_DAP DapE meso_DAP meso-2,6-Diaminopimelate LL_DAP->meso_DAP DapF Lysine L-Lysine meso_DAP->Lysine LysA

Caption: The succinylase branch of the this compound biosynthesis pathway.

General Workflow for DAP Analysis

This diagram outlines the general experimental workflow for the analysis of this compound from biological samples.

DAP_Analysis_Workflow cluster_workflow DAP Analysis Workflow Sample Bacterial Cell Pellet or Biological Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 105°C) Sample->Hydrolysis Cleanup Sample Cleanup (e.g., SPE or Ion Exchange) Hydrolysis->Cleanup Derivatization Derivatization (Optional for HPLC, Mandatory for GC) Cleanup->Derivatization Analysis Analysis Derivatization->Analysis HPLC HPLC-FLD/UV or LC-MS Analysis->HPLC Liquid Chromatography GCMS GC-MS Analysis->GCMS Gas Chromatography Data Data Acquisition and Quantification HPLC->Data GCMS->Data

Caption: A generalized workflow for the analysis of this compound.

References

Technical Support Center: Diaminopimelic Acid (DAP) Detection in Low-Biomass Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection of diaminopimelic acid (DAP) in samples with low biomass.

Troubleshooting Guides

Question: I am not detecting any DAP in my low-biomass sample, or the signal is too low. What are the potential causes and solutions?

Answer:

Low or no DAP signal in low-biomass samples can stem from several factors throughout the experimental workflow. Here is a breakdown of potential issues and corresponding troubleshooting steps:

  • Inefficient Cell Lysis and Hydrolysis:

    • Problem: The bacterial cell walls may not be sufficiently broken down to release peptidoglycan containing DAP. Acid hydrolysis might be incomplete.

    • Solution: Optimize your hydrolysis protocol. For rapid hydrolysis, microwave-assisted acid hydrolysis (e.g., 6 N HCl) can drastically reduce the time from hours to under 10 minutes.[1] Ensure complete removal of acid post-hydrolysis, as it can interfere with downstream derivatization and analysis. Vapor-phase microwave hydrolysis is an option that simplifies acid removal.[1]

  • Suboptimal Derivatization:

    • Problem: The derivatizing agent may not be efficiently reacting with the DAP molecules.

    • Solution: Ensure the pH of your sample is optimal for the chosen derivatization agent (e.g., o-phthaldehyde [OPA]). Check the age and storage conditions of your derivatization reagents as they can degrade over time.

  • Low Sensitivity of Detection Method:

    • Problem: The chosen detection method may not be sensitive enough for the low concentrations of DAP in your sample.

    • Solution: Consider switching to a more sensitive detection method. High-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag like OPA is a highly sensitive option.[2][3][4] For even greater sensitivity, consider methods involving mass spectrometry.

  • Loss of Sample During Preparation:

    • Problem: DAP may be lost during sample cleanup and purification steps.

    • Solution: Minimize the number of transfer steps. The use of an internal standard, such as tritiated DAP, can help track and quantify losses during the purification procedure.[4]

Question: I am observing interfering peaks in my chromatogram that co-elute with my DAP peak. How can I resolve this?

Answer:

Co-eluting peaks are a common challenge in chromatographic analysis. Here are some strategies to address this issue:

  • Optimize Chromatographic Conditions:

    • Solution: Adjust the mobile phase composition, gradient, flow rate, or column temperature to improve the separation of DAP from interfering compounds.[5] Utilizing a different stationary phase (column) can also provide the necessary selectivity.

  • Sample Purification:

    • Solution: Implement a more rigorous sample cleanup protocol before analysis. This could involve solid-phase extraction (SPE) or additional chromatographic purification steps on different column chemistries like Dowex 50W and Spherogel AA-NA+.[4]

  • Chemical Confirmation:

    • Solution: To confirm the identity of the DAP peak, you can use chemical methods. For instance, oxidation of the sample can help rule out the presence of co-eluting sulfur-containing amino acids like lanthionine (B1674491) and cystathionine.[4] Mass spectrometry can provide definitive confirmation of the peak's identity.[4]

Frequently Asked Questions (FAQs)

Question: What is the most sensitive method for detecting DAP in low-biomass samples?

Answer:

For low-biomass samples, methods that combine a separation technique with highly sensitive detection are preferred. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a very sensitive and widely used method.[2][3] This typically involves pre-column derivatization of DAP with a fluorescent reagent such as o-phthaldehyde (OPA).[2][4] For ultimate sensitivity, mass spectrometry (MS) based methods are the gold standard.

Question: Can I use an enzymatic assay for DAP detection in my low-biomass samples?

Answer:

Yes, enzymatic assays can be used and offer high specificity. These assays often utilize enzymes like diaminopimelate decarboxylase, which specifically acts on certain isomers of DAP.[6] The activity can be measured, for example, by monitoring the decrease in absorbance of NADH in a coupled enzyme assay.[7][8] However, the sensitivity of spectrophotometric enzymatic assays might be a limiting factor for extremely low-biomass samples compared to fluorescence-based HPLC or MS methods.

Question: How can I differentiate between the different stereoisomers of DAP?

Answer:

Differentiating between meso-, LL-, and DD-isomers of DAP is possible with specific analytical techniques.

  • HPLC: Reverse-phase HPLC methods have been developed to separate the different diastereomers of DAP after derivatization with a chiral reagent.[2][3] Different mobile phase compositions can be used to achieve separation of the isomers.[5]

  • Enzymatic Assays: Enzymatic methods can also distinguish between isomers. For example, diaminopimelate decarboxylase specifically targets the meso-isomer, while diaminopimelate epimerase can be used in a coupled assay to measure the LL-isomer.[6]

Question: What are some common derivatization agents used for DAP detection?

Answer:

Several derivatization agents are used to enhance the detection of DAP, particularly for HPLC analysis:

  • o-phthaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce a highly fluorescent derivative, enabling sensitive fluorescence detection.[2][4]

  • 1-fluoro-2,4-dinitrophenylalanine amide (Marfey's reagent): Used for derivatization followed by UV detection.[5]

Quantitative Data Summary

MethodDetection LimitSample TypeReference
HPLC with UV detection2.5 µMRumen Bacteria[5]
Amino Acid Analyzer2-5 nmolRumen Bacteria[9]
HPLC with Fluorescence DetectionRequires 10 mg or less of dry cellsGram-positive Bacteria[2][3]

Experimental Protocols

1. HPLC Method with Fluorescence Detection for DAP Diastereomers

This method is adapted from a procedure for analyzing DAP diastereomers in the cell walls of Gram-positive bacteria.[2][3]

  • Sample Preparation (Hydrolysis):

    • Start with 10 mg or less of dry bacterial cells.

    • Perform acid hydrolysis of the cell walls to release the amino acids, including DAP. A common method is heating in 6 N HCl.

    • Remove the acid from the hydrolysate, for example, by evaporation under vacuum.

  • Derivatization:

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the amino acids with o-phthaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol).

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a suitable mobile phase gradient to separate the DAP diastereomers.

    • Detect the fluorescent derivatives using a fluorescence detector.

2. Enzymatic Assay for DAP Isomers

This protocol is based on the use of diaminopimelate decarboxylase and diaminopimelate epimerase.[6]

  • Total DAP Measurement:

    • Measure the total DAP concentration in the sample using a colorimetric method.

  • meso-DAP Measurement:

    • Use diaminopimelate decarboxylase, which specifically acts on meso-DAP.

    • Measure the CO2 produced manometrically or use a coupled spectrophotometric assay.

  • meso- and LL-DAP Measurement:

    • Use a coupled assay with both diaminopimelate decarboxylase and diaminopimelate epimerase. The epimerase converts LL-DAP to meso-DAP, which is then decarboxylated.

    • The total amount of product measured corresponds to the sum of meso- and LL-isomers.

  • DD-DAP Measurement:

    • The DD-isomer is not acted upon by these enzymes.

    • Measure the remaining DAP after the coupled assay using a colorimetric method. This residual amount corresponds to the DD-isomer.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis Analysis low_biomass Low-Biomass Sample hydrolysis Acid Hydrolysis (e.g., 6N HCl, Microwave) low_biomass->hydrolysis cleanup Sample Cleanup (e.g., Acid Removal) hydrolysis->cleanup derivatization Derivatization (e.g., OPA) cleanup->derivatization hplc HPLC Separation (Reverse Phase) derivatization->hplc detection Fluorescence Detection hplc->detection enzymatic_assay_workflow cluster_meso meso-DAP cluster_ll LL-DAP cluster_dd DD-DAP sample Sample with DAP Isomers decarboxylase Diaminopimelate Decarboxylase sample->decarboxylase epimerase Diaminopimelate Epimerase sample->epimerase no_reaction No Enzymatic Reaction sample->no_reaction meso_result Measure Product decarboxylase->meso_result decarboxylase2 Diaminopimelate Decarboxylase epimerase->decarboxylase2 ll_result Measure Total Product decarboxylase2->ll_result colorimetric Colorimetric Measurement no_reaction->colorimetric

References

Technical Support Center: Colorimetric Assay for Diaminopimelic Acid (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the colorimetric assay for diaminopimelic acid (DAP).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the colorimetric assay for this compound?

A1: The colorimetric assay for this compound is based on the reaction of DAP with a colorimetric reagent, most commonly ninhydrin (B49086) or o-aminobenzaldehyde (o-ABA), to produce a colored product. The intensity of the color, which is proportional to the amount of DAP present, is then measured using a spectrophotometer. The ninhydrin test, in particular, involves the reaction of ninhydrin with the primary amino groups of DAP to form a deep purple compound known as Ruhemann's purple.

Q2: Which colorimetric reagent is better for DAP quantification, ninhydrin or o-aminobenzaldehyde?

A2: Both ninhydrin and o-aminobenzaldehyde can be used for the colorimetric quantification of DAP. The choice of reagent may depend on the specific application and the presence of interfering substances in the sample. The o-ABA assay is often used as a qualitative tool during enzyme purification and has been adapted for high-throughput screening of enzyme inhibitors in the DAP biosynthesis pathway.[1] The ninhydrin assay is a more general method for amino acid detection but can be optimized for DAP quantification.

Q3: Can this assay distinguish between the different isomers of DAP (LL, DD, and meso)?

A3: The colorimetric assays using ninhydrin or o-aminobenzaldehyde are generally not able to distinguish between the different stereoisomers of this compound. These methods quantify the total DAP content in a sample. To differentiate between the LL, DD, and meso isomers, chromatographic techniques such as high-performance liquid chromatography (HPLC) are required.

Q4: What is the typical wavelength for measuring the absorbance of the colored product?

A4: For the ninhydrin-based assay, the resulting purple-colored complex (Ruhemann's purple) is typically measured at a wavelength of 570 nm. For the o-aminobenzaldehyde-based assay, the colored product is measured at a different wavelength, which should be determined based on the specific protocol and the absorbance spectrum of the resulting chromophore.

Troubleshooting Guide

Issue 1: No or Low Color Development

Q: My assay shows no or very weak color development. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the reagents, assay conditions, or the sample itself.

Possible Cause Recommended Solution
Degraded Ninhydrin Reagent Prepare a fresh ninhydrin solution. Store the reagent protected from light and at the recommended temperature.
Incorrect pH of the Reaction Mixture Verify the pH of your buffer and the final reaction mixture. The optimal pH is crucial for the color development reaction.
Insufficient Incubation Time or Temperature Ensure that the incubation is carried out for the recommended time and at the specified temperature. For the ninhydrin reaction, heating is typically required.
Low Concentration of DAP in the Sample Concentrate the sample or use a larger sample volume for the assay. Ensure that the DAP concentration is within the detection range of the assay.
Presence of Interfering Substances Certain metal ions, such as Cu²⁺ and Fe³⁺, can interfere with color development, often leading to a significant decrease in the signal. Consider sample purification or the use of a metal chelator if metal ion contamination is suspected.
Issue 2: High Background Signal

Q: I am observing a high background signal in my blank and control wells. What could be the reason?

A: A high background signal can mask the true signal from your samples and lead to inaccurate quantification.

Possible Cause Recommended Solution
Contaminated Reagents Use high-purity water and reagents. Ensure that glassware is thoroughly cleaned.
Presence of Ammonia (B1221849) in the Sample or Reagents Ninhydrin reacts with ammonia, which can lead to a high background. Take precautions to avoid ammonia contamination.
Extended Incubation Time Over-incubation can lead to non-specific color development. Adhere strictly to the recommended incubation time.
Light Exposure Some colorimetric reagents are light-sensitive. Protect the reaction mixture from light during incubation.
Issue 3: Inconsistent or Non-Reproducible Results

Q: My results are not consistent between replicates or experiments. How can I improve the reproducibility of my assay?

A: Poor reproducibility can be frustrating and can compromise the validity of your results.

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.
Temperature Fluctuations Ensure a uniform temperature during incubation for all samples. Use a water bath or a heat block with good temperature control.
Sample Heterogeneity Ensure that your samples are well-mixed before taking aliquots for the assay.
Variability in Reagent Preparation Prepare a master mix of reagents to be added to all wells to minimize variability between wells.

Data Presentation

Table 1: Recommended Reagent Concentrations for Ninhydrin-Based DAP Assay
Reagent Stock Concentration Final Concentration in Reaction
Ninhydrin2% (w/v) in ethanol (B145695) or acetoneVaries depending on the protocol
Buffer (e.g., Acetate (B1210297) buffer)4 MVaries depending on the protocol
DAP Standard1 mg/mLFor standard curve generation

Note: The optimal concentrations may vary depending on the specific protocol and should be determined empirically.

Experimental Protocols

Protocol 1: Ninhydrin-Based Colorimetric Assay for DAP
  • Preparation of Reagents:

    • Prepare a 2% (w/v) ninhydrin solution by dissolving 0.2 g of ninhydrin in 10 mL of ethanol or acetone.[2]

    • Prepare a 1% DAP standard solution in distilled water.

    • Prepare a suitable buffer (e.g., 4 M sodium acetate buffer, pH 5.5).

  • Assay Procedure:

    • To 1 mL of the sample or standard solution in a test tube, add a few drops of the 2% ninhydrin solution.

    • Add the appropriate buffer as specified in your optimized protocol.

    • Incubate the mixture in a boiling water bath for 5-10 minutes.

    • Allow the tubes to cool to room temperature.

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the DAP standards against their concentrations.

    • Determine the concentration of DAP in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: o-Aminobenzaldehyde (o-ABA)-Based Colorimetric Assay for DHDPS Activity

This protocol is adapted for measuring the activity of dihydrodipicolinate synthase (DHDPS), an enzyme in the DAP biosynthesis pathway.

  • Preparation of Reagents:

    • Enzyme buffer (e.g., 500 mM Tris-HCl, pH 8.0).

    • Substrate solutions: Pyruvate (e.g., 20 mM) and (S)-aspartate-semialdehyde (ASA) (e.g., 100 mM).

    • DHDPS enzyme solution.

    • Quenching solution (e.g., 2 M HCl).

    • o-ABA solution (e.g., 17 mM in water).

  • Assay Procedure:

    • In a microcentrifuge tube, prepare the enzymatic reaction mixture containing buffer, pyruvate, and ASA.

    • Initiate the reaction by adding the DHDPS enzyme.

    • Incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding the quenching solution.

    • Add the o-ABA solution to start the colorimetric reaction.

    • Incubate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength for the o-ABA-derived chromophore.

    • The enzyme activity is proportional to the rate of color formation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Ninhydrin/o-ABA, Buffers) mix Mix Reagents, Samples, and Standards prep_reagents->mix prep_samples Prepare Samples and Standards prep_samples->mix incubate Incubate (Heat if required) mix->incubate measure Measure Absorbance (e.g., 570 nm) incubate->measure analyze Analyze Data (Standard Curve) measure->analyze troubleshooting_workflow cluster_low_signal Low/No Signal cluster_high_background High Background cluster_inconsistent Inconsistent Results start Problem with DAP Assay check_reagents Check Reagent Quality and Preparation start->check_reagents Low/No Signal check_contamination Check for Reagent Contamination (e.g., NH3) start->check_contamination High Background check_pipetting Verify Pipetting Accuracy start->check_pipetting Inconsistent Results check_conditions Verify Incubation Time and Temperature check_reagents->check_conditions check_concentration Assess DAP Concentration check_conditions->check_concentration check_incubation Review Incubation Time check_contamination->check_incubation check_temp Ensure Uniform Temperature check_pipetting->check_temp check_mixing Confirm Sample Homogeneity check_temp->check_mixing

References

How to correct for background levels of diaminopimelic acid in environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring diaminopimelic acid (DAP) in environmental samples. Correcting for background levels is crucial for obtaining reliable data, and this guide addresses common issues encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is it measured in environmental samples?

This compound is a unique amino acid found in the peptidoglycan of most bacterial cell walls and is therefore used as a biomarker to estimate bacterial biomass and productivity in various environments.[1][2] It is not typically found in other microorganisms or in plant and animal tissues, making it a specific indicator of bacterial presence.

Q2: What are the common sources of "background" in DAP analysis?

"Background" in the context of DAP analysis can refer to several factors that interfere with accurate measurement:

  • Instrumental Noise: The inherent electronic noise of the analytical instrument (e.g., HPLC, mass spectrometer) can create a fluctuating baseline.[3][4]

  • Matrix Effects: Components within the environmental sample matrix (e.g., soil, water) can co-elute with DAP, suppressing or enhancing the signal during analysis, particularly in mass spectrometry.[5][6][7]

  • Contamination: Introduction of extraneous amino acids or other interfering substances during sample collection, preparation, or analysis can lead to false positives or inaccurate quantification.[8][9][10]

  • Reagent Impurities: Impurities in solvents, reagents, and derivatization agents can contribute to ghost peaks and a high baseline in chromatograms.[3][11]

Q3: How can I minimize contamination during sample collection and preparation?

Minimizing contamination is critical for accurate DAP analysis. Here are some key practices:

  • Aseptic Techniques: Use sterile sampling containers and tools.[12]

  • Proper Personal Protective Equipment (PPE): Wear powder-free gloves and clean lab coats to prevent the introduction of contaminants from skin and clothing.[9][10]

  • High-Purity Reagents: Use HPLC-grade solvents and high-purity reagents for all sample preparation steps.[9]

  • Dedicated Glassware: Use dedicated or thoroughly cleaned glassware to avoid cross-contamination between samples.[9]

  • Clean Workspace: Maintain a clean, dust-free environment for sample handling.[9] Laminar flow hoods can provide a sterile workspace for critical steps.[10]

  • Process Blanks: Include "process blanks" (samples with no added environmental material that are taken through the entire preparation and analysis workflow) to identify any contamination introduced during the procedure.

Troubleshooting Guide

High Chromatographic Baseline or Drifting Baseline
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Prepare fresh mobile phase using HPLC-grade solvents and high-purity salts. Degas the mobile phase before use.[13][14]
Improper System Equilibration Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis, especially for gradient elution.[4]
Detector Lamp Issues Check the detector lamp's age and performance. A failing lamp can cause baseline noise and drift.
Temperature Fluctuations Use a column oven to maintain a stable column temperature.[4]
Flow Cell Contamination Flush the detector flow cell with a strong solvent like methanol (B129727) or isopropanol (B130326) to remove any contaminants.[3]
Presence of Ghost Peaks or Spurious Peaks
Potential Cause Troubleshooting Steps
Contaminated Injection Port or Syringe Clean the injection port and syringe thoroughly.
Carryover from Previous Injections Run blank injections between samples to check for carryover. If ghost peaks appear in the blank, it indicates carryover from the previous sample.[15]
Impurities in Mobile Phase or Reagents Prepare fresh mobile phase and derivatization reagents. Filter all solutions before use.[11]
Degradation of Derivatization Reagent The o-phthaldialdehyde (OPA) reagent used for derivatization can degrade over time. Prepare fresh reagent regularly and store it properly.[16][17]
Low or Irreproducible DAP Signal
Potential Cause Troubleshooting Steps
Matrix Effects (Signal Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Use matrix-matched standards for calibration.[18][19]
Inefficient Hydrolysis Optimize the acid hydrolysis conditions (acid concentration, temperature, and time) to ensure complete release of DAP from bacterial peptidoglycan.
Incomplete Derivatization Ensure the pH of the derivatization reaction is optimal and that the reagent concentrations are correct. The stability of OPA derivatives can be influenced by the reaction conditions.[16][17]
Use of an Internal Standard Incorporate a stable isotope-labeled DAP or a structurally similar compound as an internal standard to correct for variations in sample preparation, injection volume, and matrix effects.[18][20][21][22]

Experimental Protocols

Acid Hydrolysis of Environmental Samples (General Protocol)

This protocol is a general guideline and may need to be optimized for specific sample types.

  • Sample Preparation: Weigh a known amount of lyophilized and homogenized environmental sample (e.g., soil, sediment) into a hydrolysis tube.

  • Acid Addition: Add 6 M hydrochloric acid (HCl) to the sample.

  • Hydrolysis: Seal the tube under nitrogen and heat at 110°C for 18-24 hours to hydrolyze the bacterial cell walls and release DAP.

  • Acid Removal: After cooling, remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer for analysis.

DAP Quantification by HPLC with Pre-column Derivatization

This protocol describes a common method using o-phthaldialdehyde (OPA) for derivatization followed by fluorescence detection.

  • Reagent Preparation: Prepare the OPA derivatization reagent. This typically consists of OPA, a thiol (e.g., 2-mercaptoethanol), and a buffer (e.g., borate (B1201080) buffer at pH 9.5).

  • Derivatization: Mix a specific volume of the sample hydrolysate with the OPA reagent. The reaction is usually rapid (1-2 minutes) at room temperature.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution program with two mobile phases, for example:

      • Mobile Phase A: Sodium acetate (B1210297) buffer

      • Mobile Phase B: Methanol or acetonitrile

    • Detect the DAP-OPA derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

  • Quantification: Create a calibration curve using known concentrations of a DAP standard that have been subjected to the same derivatization procedure. Calculate the DAP concentration in the samples based on this curve.

Quantitative Data Summary

The following table summarizes common analytical techniques for DAP analysis.

Analytical Method Typical Limit of Detection Advantages Disadvantages
HPLC with Fluorescence Detection pmol rangeHigh sensitivity, relatively low cost.[23]Requires derivatization, potential for reagent instability.[16][17]
Gas Chromatography-Mass Spectrometry (GC-MS) pmol to fmol rangeHigh specificity and sensitivity, can separate stereoisomers.[20]Requires derivatization to make DAP volatile, can be complex.
Liquid Chromatography-Mass Spectrometry (LC-MS) fmol to amol rangeVery high sensitivity and specificity, can provide structural information.Susceptible to matrix effects, higher instrument cost.[5][6]
Thin-Layer Chromatography (TLC) nmol rangeSimple, low cost, good for screening.[11]Lower sensitivity and resolution compared to other methods.

Visualizations

DAP_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_data Data Processing & Correction Sample Environmental Sample (Soil, Water, etc.) Homogenize Homogenization & Lyophilization Sample->Homogenize Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C) Homogenize->Hydrolysis QC_Blank Process Blank Homogenize->QC_Blank Cleanup Sample Cleanup/ Acid Removal Hydrolysis->Cleanup Derivatization Pre-column Derivatization (e.g., OPA) Cleanup->Derivatization QC_IS Add Internal Standard Cleanup->QC_IS HPLC HPLC Separation (Reverse Phase) Derivatization->HPLC Detection Detection (Fluorescence or MS) HPLC->Detection Integration Peak Integration Detection->Integration Blank_Subtract Blank Subtraction Integration->Blank_Subtract IS_Correction Internal Standard Correction Blank_Subtract->IS_Correction Quantification Quantification IS_Correction->Quantification

Caption: Workflow for DAP analysis, highlighting key stages for background correction.

Troubleshooting_Logic cluster_bg High Background Troubleshooting cluster_signal Low Signal Troubleshooting Start Inaccurate DAP Results High_BG High Background/ Noisy Baseline? Start->High_BG Low_Signal Low/Irreproducible Signal? High_BG->Low_Signal No Check_Mobile_Phase Check Mobile Phase (Fresh, Degassed) High_BG->Check_Mobile_Phase Yes Check_Hydrolysis Optimize Hydrolysis Low_Signal->Check_Hydrolysis Yes Check_Reagents Check Reagents (Purity, Freshness) Check_Mobile_Phase->Check_Reagents Clean_System Clean System (Injector, Flow Cell) Check_Reagents->Clean_System Run_Blank Run Blank Gradient Clean_System->Run_Blank End Accurate DAP Results Run_Blank->End Check_Deriv Optimize Derivatization Check_Hydrolysis->Check_Deriv Dilute_Sample Dilute Sample (Matrix Effects) Check_Deriv->Dilute_Sample Use_IS Use Internal Standard Dilute_Sample->Use_IS Use_IS->End

Caption: A logical flowchart for troubleshooting common issues in DAP analysis.

References

Technical Support Center: Optimizing Mobile Phase Composition for Diaminopimelic Acid (DAP) Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of diaminopimelic acid (DAP) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing mobile phase composition and troubleshooting common issues encountered during these sensitive analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating DAP isomers?

Separating the stereoisomers of this compound (meso-DAP, LL-DAP, and DD-DAP) is challenging due to their similar physicochemical properties. Key difficulties include achieving baseline resolution, managing peak tailing, and ensuring reproducible retention times. The choice of stationary phase, mobile phase composition, and derivatization method are all critical factors for successful separation.

Q2: What are the typical starting mobile phase compositions for DAP isomer separation by HPLC?

Several mobile phase compositions have been successfully employed for the separation of DAP isomers, often in conjunction with a C18 stationary phase. The selection typically involves a buffer and an organic modifier. Below are some examples from published methods:

The optimal composition will depend on the specific column, instrumentation, and derivatization agent used.

Q3: Is derivatization necessary for DAP isomer analysis?

Yes, derivatization is typically required for the successful separation and detection of DAP isomers by HPLC. DAP isomers lack a strong chromophore, making them difficult to detect using standard UV-Vis detectors. Derivatization serves two main purposes:

  • Enhanced Detection: A derivatizing agent that introduces a fluorescent or UV-absorbing moiety significantly improves detection sensitivity. Common derivatizing agents include o-phthaldehyde (OPA) and 1-fluoro-2,4-dinitrophenylalanine amide.[1][3][4]

  • Improved Separation: The derivatization process can enhance the chiral recognition and chromatographic separation of the isomers.

Q4: Can LC-MS/MS be used to distinguish between DAP isomers?

Yes, LC-MS/MS is a powerful technique for the analysis of DAP isomers. Optimized chromatographic separation is coupled with targeted multiple reaction monitoring (MRM) transitions to ensure precise identification and quantification of each isomer, such as meso-DAP and LL-DAP.[5] This method offers high sensitivity and specificity.

Troubleshooting Guides

Issue 1: Poor Resolution of DAP Isomer Peaks

Poor resolution between the meso-, LL-, and DD-DAP peaks is a common issue. The following steps can be taken to improve separation:

Troubleshooting Workflow for Poor Resolution

Poor_Resolution Start Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase Composition Start->Adjust_Mobile_Phase Modify_pH Modify Mobile Phase pH Adjust_Mobile_Phase->Modify_pH Adjust organic modifier concentration first Change_Flow_Rate Decrease Flow Rate Modify_pH->Change_Flow_Rate Optimize_Temp Optimize Column Temperature Change_Flow_Rate->Optimize_Temp Check_Column Evaluate Column Performance Optimize_Temp->Check_Column Check_Column->Adjust_Mobile_Phase If still unresolved, re-evaluate mobile phase Resolved Resolution Achieved Check_Column->Resolved If resolution improves

Caption: Troubleshooting workflow for poor peak resolution.

  • Adjust Mobile Phase Composition:

    • Organic Modifier Percentage: Systematically vary the percentage of the organic modifier (e.g., acetonitrile). A lower percentage of organic solvent will generally increase retention times and may improve resolution.

    • Buffer Concentration: Ensure the buffer concentration is adequate, typically between 10-50 mM.

  • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the DAP isomers and their interaction with the stationary phase. Small adjustments to the pH (within ±0.2 units) can lead to significant changes in selectivity.

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[1]

  • Optimize Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer. Experiment with column temperatures (e.g., in the range of 30-45°C) to find the optimal balance between resolution and analysis time.[1]

  • Evaluate Column Performance: The column may be degraded. Check the column's performance with a standard mixture. If performance is poor, consider replacing the column.[6]

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.

Troubleshooting Workflow for Peak Tailing

Peak_Tailing Start Peak Tailing Observed Check_pH Verify Mobile Phase pH Start->Check_pH Check_Column_Health Inspect Column Check_pH->Check_Column_Health pH is appropriate Resolved Symmetrical Peaks Check_pH->Resolved pH adjusted Sample_Overload Check for Sample Overload Check_Column_Health->Sample_Overload Column is healthy Check_Column_Health->Resolved Column replaced/cleaned System_Contamination Investigate System Contamination Sample_Overload->System_Contamination Sample concentration is optimal Sample_Overload->Resolved Sample diluted System_Contamination->Resolved System is clean

Caption: Troubleshooting workflow for peak tailing.

  • Mobile Phase pH: An incorrect mobile phase pH is a common cause of tailing for ionizable compounds. Ensure the pH is at least 2 units away from the pKa of the analytes.

  • Column Issues:

    • Column Contamination: Strongly retained compounds from previous injections can cause peak tailing. Flush the column with a strong solvent.[6]

    • Column Degradation: The stationary phase may be degrading. This can be indicated by a loss of efficiency and increased tailing. Consider replacing the column.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting the sample.[6]

Issue 3: Baseline Drift or Noise

An unstable baseline can interfere with peak detection and integration, especially for low-concentration analytes.

Troubleshooting Workflow for Baseline Issues

Baseline_Issues Start Baseline Drift or Noise Mobile_Phase_Prep Check Mobile Phase Preparation Start->Mobile_Phase_Prep System_Leaks Inspect for System Leaks Mobile_Phase_Prep->System_Leaks Detector_Issues Check Detector System_Leaks->Detector_Issues Column_Equilibration Ensure Proper Column Equilibration Detector_Issues->Column_Equilibration Stable_Baseline Stable Baseline Column_Equilibration->Stable_Baseline

Caption: Troubleshooting workflow for baseline instability.

  • Mobile Phase Preparation:

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the detector.[6]

    • Mixing: If using a gradient, ensure the solvents are mixing properly. Inconsistent mixing can cause baseline drift.[6]

  • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and an unstable baseline.[6]

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Flush the flow cell and check the lamp's energy output.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to a drifting baseline.

Experimental Protocols & Data

HPLC Method for Separation of meso-, LL-, and DD-DAP

This protocol is based on a published method and provides a starting point for method development.[1]

1. Sample Preparation (Derivatization):

  • The method begins with the reaction of DAP with 1-fluoro-2,4-dinitrophenylalanine amide for derivatization.[1]

2. HPLC System and Conditions:

ParameterValue
Column Merck LiChrospher 100 RP-18 (250 x 4 mm I.D., 5 µm)[1]
Mobile Phase A mixture of 0.05 M triethylamine phosphate (pH 3.0) and acetonitrile (78.5:21.5, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 40°C[1]
Detection UV at 325 nm[1]

3. Expected Retention Times:

IsomerRetention Time (min)
meso-DAP39.4[1]
LL-DAP63.1[1]
DD-DAP77.7[1]
Alternative HPLC Method for DAP Isomers

This method utilizes a different mobile phase and pH.[2]

1. HPLC System and Conditions:

ParameterValue
Column Agilent TC-C18 (250 x 4.6 mm i.d., 5 µm)[2]
Mobile Phase Acetonitrile: 0.05 mol/L phosphate buffer pH 7.2 (15:85, v/v)[2]
Flow Rate 0.5 mL/min[2]
Detection Fluorescence (Excitation: 365 nm, Emission: 455 nm longpass)[2]

Note: Retention times will vary with this method and should be determined using standards.

By following these guidelines and troubleshooting steps, researchers can optimize their mobile phase composition for the robust and reproducible separation of DAP isomers.

References

Technical Support Center: Enhancing Diaminopimelic Acid (DAP) Recovery from Soil Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of diaminopimelic acid (DAP) from complex soil matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is it measured in soil? A1: this compound is an amino acid that is a unique component of the peptidoglycan in the cell walls of most bacteria. Its presence and concentration in soil are used as a biomarker to estimate bacterial biomass and to study microbial community structure.

Q2: Which analytical methods are most suitable for DAP quantification in soil extracts? A2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most common methods. HPLC-FLD is a cost-effective and reliable method for routine analysis, often requiring pre-column derivatization with reagents like o-Phthalaldehyde (OPA). LC-MS/MS offers higher sensitivity and specificity, and it can distinguish between different isomers of DAP, such as meso-DAP and LL-DAP.

Q3: What are the critical steps in the DAP recovery workflow from soil? A3: The key steps include:

  • Soil Sample Preparation: Air-drying or freeze-drying the soil sample to standardize moisture content.

  • Acid Hydrolysis: Breaking down bacterial cell walls to release DAP.

  • Purification/Cleanup: Removing interfering substances from the soil hydrolysate.

  • Derivatization (for HPLC-FLD): Modifying the DAP molecule to make it detectable by the fluorescence detector.

  • Analytical Quantification: Using HPLC-FLD or LC-MS/MS to separate and quantify DAP.

Q4: How can I remove interfering substances like humic acids from my soil extract? A4: Humic acids are common contaminants in soil extracts that can interfere with DAP analysis.[1] Removal can be achieved through several methods, including:

  • Phosphate (B84403) Buffer Washes: Using a phosphate buffer can help to desorb DAP from soil particles and can also aid in the removal of some humic substances.

  • Polyvinylpolypyrrolidone (PVPP) Chromatography: PVPP can be used in a spin column to bind and remove humic acids from the extract.

  • Chemical Flocculation: The addition of multivalent cations, such as from aluminum ammonium (B1175870) sulfate, can precipitate humic substances, which can then be removed by centrifugation.[2][3]

Q5: What is the purpose of performic acid oxidation in some DAP analysis protocols? A5: Performic acid oxidation is used to modify certain amino acids, like methionine, that might co-elute with and interfere with the detection of DAP during chromatography.[4] By oxidizing these interfering amino acids, their chromatographic behavior is altered, allowing for a cleaner separation and more accurate quantification of DAP.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and analysis of DAP from soil.

Low DAP Recovery After Extraction
Symptom Possible Cause(s) Suggested Solution(s)
Low or no detectable DAP in the final extract. Incomplete hydrolysis of bacterial cell walls.Optimize acid hydrolysis conditions (acid concentration, temperature, and time). A common starting point is 6M HCl at 110°C for 24 hours.
DAP degradation during hydrolysis.While 24 hours is common, for some soil types, a shorter hydrolysis time might reduce degradation of released DAP. Perform a time-course experiment (e.g., 12, 18, 24 hours) to find the optimal duration.
Adsorption of DAP to soil particles.Pre-treat the soil with solutions that can block protein adsorption sites. Consider using an optimized desorption buffer.
Inefficient extraction from clay-rich soils.High clay content can hinder recovery. The use of phosphate buffers during lysis can improve the release of biomolecules from clay particles.
Issues During HPLC Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Baseline Noise or Drifting Baseline. Contaminated mobile phase.Use HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases through a 0.2 µm or 0.45 µm filter.
Air bubbles in the system.Degas the mobile phase before use. Check for loose fittings and ensure the pump is properly primed.
Detector lamp issue.Ensure the detector lamp is on and has sufficient remaining lifetime.
Peak Tailing. Secondary interactions between DAP and the column.Ensure the mobile phase pH is appropriate for DAP analysis. Consider adding a small amount of a competing amine to the mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Shifting Retention Times. Inconsistent mobile phase composition.Prepare mobile phases carefully and consistently. Ensure adequate column equilibration time between runs.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Sensitivity or No Peaks. Improper derivatization (for HPLC-FLD).Ensure the derivatization reagent is fresh and the reaction conditions (pH, time) are optimal.
Incorrect detector wavelength.Verify that the excitation and emission wavelengths are set correctly for the DAP derivative.
Sample matrix interference.Improve the purification of the soil hydrolysate to remove interfering compounds.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Soil for DAP Release
  • Sample Preparation: Weigh 1-2 grams of air-dried or freeze-dried soil into a Pyrex hydrolysis tube.

  • Acid Addition: Add 10 mL of 6M HCl to the tube.

  • Hydrolysis: Seal the tube under nitrogen (if possible, to minimize oxidative degradation) and place it in an oven or heating block at 110°C for 24 hours.

  • Acid Removal: After cooling, open the tube and remove the HCl by evaporation under a stream of nitrogen or by lyophilization.

  • Reconstitution: Dissolve the dried residue in a known volume of a suitable buffer (e.g., pH 2.2 sodium citrate (B86180) buffer for ion-exchange chromatography).[4]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before purification or analysis.

Protocol 2: Purification of DAP from Soil Hydrolysate using Ion-Exchange Chromatography

This protocol is adapted from methods used for similar sample matrices.[4]

  • Column Preparation: Prepare a cation-exchange chromatography column (e.g., Dowex 50W).

  • Sample Loading: Apply the filtered hydrolysate to the column.

  • Washing: Wash the column with deionized water to remove neutral and acidic compounds.

  • Elution: Elute the basic amino acids, including DAP, with a suitable buffer (e.g., a pH 5.25 buffer with a sodium ion concentration of 0.405 M).[4]

  • Fraction Collection: Collect the fractions containing DAP.

  • Analysis: The collected fractions can then be analyzed by HPLC-FLD or LC-MS/MS.

Quantitative Data

The recovery of DAP from soil can be influenced by the extraction and purification methods used. The following table summarizes expected recovery efficiencies based on general amino acid extraction literature. Note that DAP-specific recovery data from soil is limited, and these values should be considered as a general guide.

Extraction Method General Recovery of Acidic & Neutral Amino Acids General Recovery of Basic Amino Acids (like DAP) Reference
Barium Hydroxide (Ba(OH)₂) Extraction 73% - 121%36% - 41%General soil amino acid extraction studies
Ammonium Acetate (NH₄OAc) Extraction 31% - 83%Not specified, but generally considered milderGeneral soil amino acid extraction studies

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis soil_sample Soil Sample drying Air or Freeze Drying soil_sample->drying hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) drying->hydrolysis removal Acid Removal (Evaporation/Lyophilization) hydrolysis->removal reconstitution Reconstitution in Buffer removal->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration cleanup Cleanup (e.g., Ion Exchange) filtration->cleanup derivatization Derivatization (optional, for HPLC-FLD) cleanup->derivatization analysis HPLC-FLD or LC-MS/MS derivatization->analysis

Caption: Workflow for DAP recovery from soil.

Troubleshooting Logic for Low DAP Recovery

troubleshooting_low_recovery start Low DAP Recovery check_hydrolysis Check Hydrolysis Conditions (Acid Conc., Temp., Time) start->check_hydrolysis optimize_hydrolysis Optimize Hydrolysis (e.g., Time-course) check_hydrolysis->optimize_hydrolysis Suboptimal check_adsorption Consider DAP Adsorption to Soil Matrix check_hydrolysis->check_adsorption Optimal optimize_hydrolysis->check_adsorption use_desorption_buffer Use Desorption Buffer or Blocking Agents check_adsorption->use_desorption_buffer Likely check_purification Evaluate Purification Step for Losses check_adsorption->check_purification Unlikely use_desorption_buffer->check_purification optimize_purification Optimize Purification Protocol (e.g., different resin, elution buffer) check_purification->optimize_purification Losses Detected end Improved Recovery check_purification->end No Significant Losses optimize_purification->end

References

Troubleshooting guide for diaminopimelic acid analysis by mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting diaminopimelic acid (DAP) analysis by mass spectrometry.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues encountered during DAP analysis by LC-MS or GC-MS.

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_matrix Data Analysis & Matrix Effects start Problem Identified: Poor or No DAP Signal / Inconsistent Results q_hydrolysis Is Hydrolysis Complete? start->q_hydrolysis Check First s_hydrolysis Solution: - Optimize acid concentration (e.g., 6N HCl). - Increase hydrolysis time/temperature. - Ensure complete removal of acid post-hydrolysis. q_hydrolysis->s_hydrolysis No q_derivatization Is Derivatization Efficient? q_hydrolysis->q_derivatization Yes s_derivatization Solution: - Check reagent quality and age (e.g., OPA, FMOC, MTBSTFA). - Ensure anhydrous conditions for silylation. - Optimize reaction time and temperature. - Check sample pH before derivatization. q_derivatization->s_derivatization No q_peaks Poor Peak Shape or Resolution? (esp. for Isomers) q_derivatization->q_peaks Yes s_peaks Solution: - Check column integrity (e.g., RP-C18, Chiral). - Optimize mobile phase gradient and pH. - Adjust flow rate. - Ensure sample is fully dissolved. q_peaks->s_peaks Yes q_intensity Low Signal Intensity? q_peaks->q_intensity No s_intensity Solution: - Clean the ion source. - Check for leaks in the LC or MS system. - Tune and calibrate the mass spectrometer. - Optimize ionization parameters (e.g., ESI voltage). q_intensity->s_intensity Yes q_matrix Suspected Matrix Effects? (Ion Suppression/Enhancement) q_intensity->q_matrix No s_matrix Solution: - Use a stable isotope-labeled internal standard for DAP. - Perform a spike-and-recovery experiment. - Dilute the sample. - Improve sample cleanup to remove interfering compounds. q_matrix->s_matrix Yes

Caption: General troubleshooting workflow for DAP analysis.

Troubleshooting Guide (Q&A)

Sample Preparation

Question: I am not detecting any DAP in my bacterial cell wall hydrolysates. What could be the problem?

Answer: This issue often stems from incomplete hydrolysis or degradation of DAP. Consider the following:

  • Incomplete Hydrolysis: Peptidoglycan requires strong acid hydrolysis to release DAP. Ensure you are using an adequate concentration of acid (typically 6N HCl) and that the hydrolysis is carried out for a sufficient duration and temperature (e.g., 100-110°C for 4-16 hours).

  • Acid Removal: Residual acid after hydrolysis can interfere with subsequent derivatization and chromatographic steps. Ensure the acid is completely removed, typically by drying under a stream of nitrogen or by lyophilization.[1][2]

  • Oxidation: Some methods use performic acid oxidation to eliminate interfering amino acids like methionine.[1] If this step is not performed correctly, it could potentially affect your sample.

Question: My derivatization reaction is inconsistent, leading to variable peak areas. Why?

Answer: Derivatization is a critical step for making DAP amenable to GC or enhancing its detection in LC.[3][4] Inconsistency often arises from:

  • Reagent Quality: Derivatization reagents like o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC), or silylation reagents (e.g., MTBSTFA) degrade over time.[3][4] Use fresh reagents and store them under the recommended conditions (e.g., protected from moisture).

  • Reaction Conditions: Ensure the pH of your sample is optimal for the chosen derivatization chemistry. For silylation, the sample must be completely dry, as moisture will quench the reaction.[4][5] Reaction time and temperature should also be strictly controlled.

  • Derivative Stability: Some derivatives are not stable over long periods. Analyze samples as soon as possible after derivatization.[6]

Chromatography & Mass Spectrometry

Question: I cannot resolve the different stereoisomers of DAP (meso-DAP, LL-DAP, DD-DAP). How can I improve separation?

Answer: Baseline separation of DAP isomers is crucial for accurate quantification and is a common challenge.[3][7]

  • Column Choice: For HPLC, a reverse-phase C18 column is often used after derivatization with a chiral reagent or OPA.[6][7][8] For GC-MS, a chiral column such as Chirasil-L-Val is effective for separating stereoisomers of derivatized DAP.[2]

  • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., acetonitrile/buffer ratio) and pH can significantly impact the resolution of isomers.[7][8]

  • Method: Different methods have been developed specifically for isomer separation. One method uses derivatization with 1-fluoro-2,4-dinitrophenylalanine amide followed by HPLC on a C18 column.[7]

Question: My DAP signal is very low, or the signal-to-noise ratio is poor.

Answer: Low signal intensity can be caused by issues with the sample, the LC system, or the mass spectrometer itself.[9]

  • Ion Source Contamination: The ESI source is prone to contamination from salts and non-volatile components in the sample matrix. Regular cleaning of the source components is essential.[10]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of DAP, leading to a lower signal. This is a very common issue in complex biological samples.[11][12] To address this, improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard.[13]

  • Instrument Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. Incorrect calibration can lead to poor sensitivity and mass accuracy.[9]

  • Solvent Quality: Using high-purity, MS-grade solvents for the mobile phase is crucial to minimize background noise.[10]

Question: I am observing significant variability in my quantitative results between samples. What is the cause?

Answer: Quantitative variability often points to matrix effects or the lack of an appropriate internal standard.

  • Matrix Effects: The composition of your sample matrix can enhance or suppress the DAP signal, causing inaccurate quantification.[11][14] This effect can vary from sample to sample.

  • Internal Standard: The most reliable way to correct for sample preparation losses and matrix effects is to use a stable isotope-labeled (e.g., ¹³C, ¹⁵N) DAP as an internal standard.[13][15] This standard is added at the beginning of the sample preparation process and behaves almost identically to the analyte, correcting for variations in extraction, derivatization, and ionization efficiency.[13]

Frequently Asked Questions (FAQs)

What is the role of this compound in bacteria? this compound (specifically meso-DAP) is a unique amino acid that is a critical component of the peptidoglycan cell wall in most Gram-negative bacteria and some Gram-positive bacteria.[3][16][17] It is used to create cross-links between the peptide chains, giving the cell wall its structural integrity. Its presence can be used as a chemotaxonomic marker to identify and quantify bacterial biomass.[3]

Why is derivatization necessary for DAP analysis? Derivatization is performed for two main reasons:

  • To increase volatility for GC-MS: DAP is a polar, non-volatile amino acid. Derivatization converts it into a more volatile compound that can be analyzed by gas chromatography.[4][5]

  • To enhance detection for LC-MS: Derivatizing agents can add a fluorescent tag (like OPA) for fluorescence detection or improve chromatographic properties and ionization efficiency for mass spectrometry.[3][8][18]

How can I confirm the identity of the DAP peak in my chromatogram? The most definitive way to confirm the identity of DAP is by tandem mass spectrometry (MS/MS). By selecting the parent ion (precursor ion) of DAP, you can generate a fragmentation spectrum. This spectrum should be identical to the fragmentation spectrum of a pure DAP standard analyzed under the same conditions.[19]

Peptidoglycan Structure with m-DAP

The diagram below illustrates the position of meso-diaminopimelic acid (m-DAP) forming a direct cross-link in the peptidoglycan of a typical Gram-negative bacterium.

G cluster_stem1 cluster_stem2 G1 NAG M1 NAM G1->M1 β(1-4) Ala1 L-Ala M1->Ala1 G2 NAG M2 NAM G2->M2 β(1-4) Ala2 L-Ala M2->Ala2 Glu1 D-Glu Ala1->Glu1 mDAP1 m-DAP Glu1->mDAP1 Ala1_2 D-Ala mDAP1->Ala1_2 Ala2_2 D-Ala mDAP1->Ala2_2 Direct Cross-link (Peptide Bond) Glu2 D-Glu Ala2->Glu2 mDAP2 m-DAP Glu2->mDAP2 mDAP2->Ala2_2

Caption: Role of m-DAP in Gram-negative peptidoglycan cross-linking.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Bacterial Cells for DAP Release

This protocol is a generalized procedure for releasing DAP from bacterial peptidoglycan.

  • Harvesting: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

  • Washing: Wash the cell pellet three times with sterile distilled water to remove media components.

  • Drying: Lyophilize (freeze-dry) the washed cell pellet to obtain a dry cell weight.

  • Hydrolysis:

    • Weigh 5-10 mg of dried cells into a Pyrex hydrolysis tube.

    • Add 1 mL of 6N HCl.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 16 hours.

  • Acid Removal:

    • After cooling, open the tube and centrifuge to pellet any debris.

    • Transfer the supernatant to a new tube.

    • Evaporate the HCl under a stream of nitrogen gas or using a vacuum concentrator (lyophilizer).

  • Reconstitution: Reconstitute the dried hydrolysate in an appropriate volume of HPLC-grade water or a suitable buffer for derivatization. The sample is now ready for derivatization and analysis.

Protocol 2: Derivatization and HPLC Analysis of DAP Isomers

This protocol is based on a method for separating DAP diastereomers using OPA derivatization followed by fluorescence detection.[6][8][18]

  • Reagents:

    • Mobile Phase A: 0.05 M Sodium Phosphate Buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Derivatization Reagent: o-phthalaldehyde (OPA) solution.

  • Derivatization:

    • To an aliquot of the reconstituted hydrolysate, add the OPA reagent.

    • Allow the reaction to proceed for a defined time (e.g., 2 minutes) at room temperature before injection.

  • HPLC Conditions:

    • Column: Agilent TC-C18 (250 x 4.6 mm, 5 µm) or equivalent.[8]

    • Mobile Phase: Isocratic mixture of Mobile Phase B and Mobile Phase A (e.g., 15:85 v/v).[8]

    • Flow Rate: 0.5 mL/min.[8]

    • Detection: Fluorescence detector with excitation at 365 nm and emission at 455 nm.[8]

  • Analysis: Inject the derivatized sample into the HPLC system. Identify and quantify DAP isomers based on the retention times and peak areas of authenticated standards.

Quantitative Data Summary

The following table summarizes recovery data for DAP stereoisomers from a study analyzing rumen bacteria. Such data is crucial for validating the accuracy of an analytical method.

AnalyteAverage Analytical Recovery (%)
Total DAP98.6%
meso-DAP99.1%
LL-DAP100.4%
DD-DAP100.2%
Data synthesized from a study on rumen bacteria analysis by HPLC.[7]

References

Minimizing degradation of diaminopimelic acid during derivatization.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of diaminopimelic acid (DAP) during derivatization for analytical procedures such as HPLC and GC.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound (DAP) degradation during derivatization?

A1: Degradation of DAP during derivatization can primarily be attributed to the instability of the derivatizing agent or the resulting DAP derivative. Key factors include:

  • pH: Suboptimal pH can lead to incomplete derivatization or degradation of the formed derivative. For instance, AccQ-Tag derivatization requires a pH range of 8.2 to 10.1 for complete reaction.[1]

  • Temperature: High temperatures can accelerate the degradation of both the derivatizing reagent and the DAP derivative.

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation by-products, especially with less stable derivatives like those from o-phthalaldehyde (B127526) (OPA).

  • Excess Reagent: While a molar excess of the derivatizing reagent is necessary, a large excess can sometimes lead to side reactions and interfere with analysis. A 4-6x molar excess is recommended for AccQ-Tag.[1]

  • Moisture and Air: For certain derivatization methods, such as silylation for GC analysis, the presence of moisture can result in poor reaction yield and instability of the derivatized analytes. OPA is also sensitive to oxygen.

Q2: I'm seeing multiple peaks for DAP in my chromatogram when using OPA derivatization. What could be the cause?

A2: The appearance of multiple peaks for DAP when using o-phthalaldehyde (OPA) can be due to several factors:

  • Stereoisomers: DAP has three stereoisomers (LL, DD, and meso). Depending on your sample source and chromatographic conditions, these may be partially or fully separated.

  • Derivative Instability: OPA derivatives of amino acids are known to be unstable.[2] Degradation during the analysis can lead to the formation of secondary products that appear as extra peaks. It is crucial to control the reaction time and inject the sample immediately after derivatization.

  • Side Reactions: OPA can react with primary amines to form isoindole products, but side reactions can occur, especially with extended reaction times or in the presence of excess reagent.[2]

Q3: How can I improve the stability of my DAP-OPA derivatives?

A3: To enhance the stability of DAP-OPA derivatives, consider the following:

  • Choice of Thiol: The thiol reagent used with OPA influences the stability of the derivative. Using 3-mercaptopropionic acid (3-MPA) can lead to more stable derivatives compared to 2-mercaptoethanol.

  • Automated Derivatization: Automating the derivatization process ensures precise timing of the reaction and immediate injection, minimizing the time for degradation to occur.

  • Stopping the Reaction: Adding an acid, such as acetic acid, after a short and controlled reaction time (e.g., one minute) can stop the derivatization reaction and stabilize the derivatives by lowering the pH.[2]

Q4: What are the advantages of using chloroformate-based derivatizing agents like AccQ-Tag for DAP analysis?

A4: Chloroformate-based reagents like Waters' AccQ-Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) offer several advantages for DAP analysis:

  • Stable Derivatives: The resulting derivatives are stable for days, allowing for batch processing and re-analysis if needed.[1][3] Derivatized amino acids are reported to be stable for up to one week at room temperature in sealed vials.[4]

  • Reaction with Primary and Secondary Amines: These reagents react with both primary and secondary amines, which can be advantageous in complex samples, although DAP only has primary amino groups.[1]

  • Minimal Interference: The side products of the AccQ-Tag reaction do not typically interfere with the separation and quantification of the amino acid derivatives.[1]

Troubleshooting Guides

OPA Derivatization
Problem Possible Cause(s) Suggested Solution(s)
Low DAP Peak Area/Poor Recovery Incomplete derivatization due to incorrect pH.Ensure the reaction buffer is at the optimal pH (typically around 9.5-10.5).
Degradation of the OPA-DAP derivative.Minimize the time between derivatization and injection. Use an autosampler for precise timing. Consider using a more stabilizing thiol like 3-mercaptopropionic acid.
Insufficient OPA reagent.Ensure a molar excess of the OPA reagent is used.
Variable Peak Areas Inconsistent reaction times.Use an automated derivatization system for reproducible timing. If manual, use a precise timer.
Instability of the OPA reagent itself.Prepare the OPA reagent fresh daily and protect it from light.
Ghost Peaks or Baseline Noise Contaminated reagents or glassware.Use high-purity reagents and thoroughly clean all glassware.
Side reactions from excess OPA.Optimize the OPA concentration to minimize excess reagent while ensuring complete derivatization.
Chloroformate (e.g., AccQ-Tag) Derivatization
Problem Possible Cause(s) Suggested Solution(s)
Low DAP Peak Area/Poor Recovery Incorrect pH for derivatization.Adjust the sample pH to the recommended range (e.g., 8.2-10.1 for AccQ-Tag) before adding the reagent.[1]
Insufficient derivatizing reagent.Ensure a 4-6x molar excess of the reagent to the total amount of amino acids in the sample.[1]
Presence of interfering substances in the sample matrix.Use appropriate sample cleanup procedures (e.g., solid-phase extraction) before derivatization.
Peak Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition, pH, and gradient profile.
Column overload.Dilute the sample or inject a smaller volume.
Inconsistent Retention Times Fluctuation in column temperature.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.

Data Presentation

Table 1: Recovery of this compound with OPA Derivatization
Study/MethodMatrixThiol ReagentRecovery Rate (%)Reference
Puchala et al. (1992)Feed SamplesNot Specified98.4 - 102.8[5]
Czauderna et al. (2009)Rumen Bacteria2-mercaptoethanol96.5 - 102.1[6]
Czauderna et al. (2009)Rumen BacteriaEthanethiol96.5 - 102.1[6]
Czauderna et al. (2009)Biological SamplesNot Specified99.32 ± 3.78 (UV)[6]
Czauderna et al. (2009)Biological SamplesNot Specified98.4 ± 3.1 (Fluorescence)[6]

Experimental Protocols

Protocol 1: OPA Derivatization for HPLC Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Materials:

  • Borate (B1201080) Buffer (0.4 M, pH 10.2): Dissolve boric acid in water, adjust pH with NaOH.

  • Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.

  • OPA Reagent: Dissolve o-phthalaldehyde in methanol, then mix with the borate buffer and thiol reagent. Prepare fresh daily and store in a dark, sealed vial.

  • Sample: Hydrolyzed and neutralized sample containing DAP.

  • Stopping Reagent (Optional): 5% Acetic Acid.

Procedure:

  • Sample Preparation: Ensure your DAP-containing sample is hydrolyzed, neutralized to a pH compatible with the derivatization reaction, and filtered to remove particulates.

  • Derivatization: In a clean autosampler vial, mix the sample, borate buffer, and OPA reagent. A common ratio is 1:1 for sample and OPA reagent. Vortex briefly.

  • Reaction: Allow the reaction to proceed for a precise, short period (e.g., 1-2 minutes) at room temperature. This step is critical and should be consistent across all samples and standards.

  • Stopping the Reaction (Optional but Recommended): Add a small volume of 5% acetic acid to the vial to lower the pH and stop the reaction, which can improve the stability of the derivatives.[2]

  • Injection: Immediately inject the derivatized sample into the HPLC system.

Troubleshooting Notes:

  • If you observe decreasing peak areas over a sequence of injections, your derivatives are likely degrading in the autosampler. Shorten the time between derivatization and injection or consider cooling the autosampler tray (though be cautious of precipitation).

  • If recovery is low, verify the pH of your sample-buffer mixture before adding the OPA reagent.

Protocol 2: Chloroformate (e.g., AccQ-Tag) Derivatization for HPLC Analysis

This protocol is based on the principles of the Waters AccQ-Tag method and should be adapted based on the specific reagent kit instructions.

Materials:

  • Derivatization Reagent Kit (e.g., Waters AccQ-Tag Ultra): Contains derivatizing reagent, buffer, and diluent.

  • Sample: Hydrolyzed sample containing DAP.

Procedure:

  • Sample Preparation: Hydrolyze your sample and, if necessary, dilute it with 0.1 N HCl.

  • pH Adjustment: Ensure the pH of the sample is within the optimal range for the derivatization reaction (typically pH 8.2-10.1).[1] This can be achieved by adding the borate buffer provided in the kit.

  • Reagent Reconstitution: Reconstitute the derivatizing reagent according to the manufacturer's instructions.

  • Derivatization: Add the reconstituted reagent to the buffered sample. Vortex immediately for a few seconds and let the reaction proceed.

  • Heating: Heat the mixture at the recommended temperature and time (e.g., 55 °C for 10 minutes) to ensure complete derivatization.

  • Injection: The derivatized sample is now ready for injection into the HPLC system. The derivatives are generally stable for an extended period.[1][3]

Troubleshooting Notes:

  • Incomplete derivatization, often seen as low recovery for certain amino acids, can be due to a pH outside the optimal range or an insufficient excess of the derivatizing reagent.[1]

  • Always run a standard amino acid mix to confirm the performance of the derivatization and chromatography.

Visualizations

G cluster_0 Sample Preparation cluster_1 OPA Derivatization cluster_2 Analysis Hydrolysis Sample Hydrolysis (e.g., 6M HCl) Neutralization Neutralization (Adjust pH) Hydrolysis->Neutralization Filtration Filtration Neutralization->Filtration Mixing Mix Sample, Buffer, and OPA Reagent Filtration->Mixing Derivatize Reaction Timed Reaction (1-2 min) Mixing->Reaction Stop Stop Reaction (Optional, with Acid) Reaction->Stop Injection Immediate HPLC Injection Stop->Injection Analyze Detection Fluorescence/UV Detection Injection->Detection

Caption: Workflow for OPA Derivatization of this compound.

G cluster_0 Sample Preparation cluster_1 Chloroformate Derivatization cluster_2 Analysis Hydrolysis Sample Hydrolysis Buffering Buffering (pH 8.2-10.1) Hydrolysis->Buffering Reagent_Add Add Reconstituted Reagent Buffering->Reagent_Add Derivatize Heating Heat Reaction (e.g., 55°C, 10 min) Reagent_Add->Heating Injection HPLC Injection Heating->Injection Analyze Detection UV/Fluorescence Detection Injection->Detection

Caption: Workflow for Chloroformate Derivatization of this compound.

References

Strategies to improve the efficiency of diaminopimelic acid extraction from Gram-positive bacteria.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of diaminopimelic acid (DAP) extraction from Gram-positive bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the optimal growth phase for harvesting Gram-positive bacteria for DAP extraction?

A1: It is generally recommended to harvest bacterial cells during the late logarithmic to early stationary phase of growth. In the stationary phase, Gram-positive bacteria may have thicker cell walls and produce extracellular substances that can interfere with extraction efficiency.[1] Consistent harvesting at the same growth phase is crucial for reproducible results.

Q2: Why is it necessary to prepare purified cell walls before DAP extraction?

A2: Purifying the cell wall removes other cellular components like proteins, nucleic acids, and lipids that can interfere with the subsequent acid hydrolysis and DAP quantification steps. This purification ensures that the extracted DAP is primarily from the peptidoglycan, leading to more accurate results.

Q3: What are the critical parameters for the acid hydrolysis step?

A3: The most critical parameters are the concentration of the acid (typically 6 M HCl), the temperature (usually 100-110°C), and the duration of hydrolysis (ranging from 4 to 24 hours). Over-hydrolysis can lead to the degradation of DAP, while under-hydrolysis will result in incomplete release of DAP from the peptidoglycan. Optimization of these parameters may be required for different bacterial species.

Q4: Are there faster alternatives to traditional acid hydrolysis?

A4: Yes, microwave-assisted acid hydrolysis is a rapid alternative. This method can significantly reduce the hydrolysis time from hours to minutes (e.g., less than 10 minutes) without compromising the qualitative results.[2] This technique is particularly useful for high-throughput screening.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low DAP Yield Incomplete cell lysis.- Ensure complete resuspension of the cell pellet before adding lysis buffer (e.g., boiling SDS).- For robust cells, consider mechanical disruption methods like bead beating in addition to chemical lysis.
Incomplete hydrolysis of the peptidoglycan.- Optimize hydrolysis time and temperature for your specific bacterial strain.- Ensure the sample is fully submerged in the acid during hydrolysis.
Loss of sample during washing steps.- Be cautious when decanting supernatants after centrifugation, especially if the pellet is loose.- Consider using a smaller volume of wash solution or increasing the centrifugation speed/time.
High Variability in DAP Measurements Between Replicates Inconsistent sample harvesting.- Harvest all samples at the same optical density or growth phase.
Pipetting errors with viscous solutions or small volumes.- Use calibrated pipettes and appropriate tips.- For viscous solutions, consider reverse pipetting.
Incomplete removal of interfering substances.- Ensure thorough washing of the cell wall preparation to remove all traces of SDS and other reagents.
Extraneous Peaks in HPLC Chromatogram Contamination from cellular components.- Improve the cell wall purification protocol by including enzymatic digestion steps (e.g., DNase, RNase, trypsin) to remove nucleic acids and proteins.[3]
Contamination from reagents.- Use high-purity reagents and solvents.- Run a blank sample containing only the reagents to identify any contaminant peaks.
No DAP Detected Absence of DAP in the bacterial species.- Confirm that the Gram-positive bacterium you are studying contains DAP in its peptidoglycan. Some Gram-positive bacteria utilize L-lysine instead of DAP in the third position of the peptide stem.[4]
Insufficient starting material.- Increase the amount of bacterial culture used for the extraction.

Experimental Protocols

Protocol 1: Preparation of Purified Cell Walls from Gram-Positive Bacteria

This protocol is adapted from methods for isolating bacterial cell walls and involves enzymatic treatment to ensure high purity.[3][5]

  • Cell Harvesting: Grow the Gram-positive bacterial culture to the late-logarithmic or early-stationary phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Initial Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove media components.

  • Cell Lysis: Resuspend the cell pellet in a 4% sodium dodecyl sulfate (B86663) (SDS) solution and incubate in a boiling water bath for 30 minutes to lyse the cells.

  • Washing to Remove SDS: Pellet the crude cell wall material by ultracentrifugation at 40,000 x g for 30 minutes. Wash the pellet repeatedly with sterile distilled water until all traces of SDS are removed.

  • Enzymatic Digestion:

    • Resuspend the pellet in a buffer containing DNase I (10 µg/mL) and RNase A (50 µg/mL) and incubate at 37°C for 2 hours to remove nucleic acids.[3]

    • Pellet the cell walls and resuspend in a buffer containing trypsin (100 µg/mL). Incubate at 37°C overnight to digest remaining proteins.[3]

  • Final Washing and Lyophilization: Wash the purified cell walls three times with sterile distilled water. Lyophilize the final pellet to obtain a dry powder.

Protocol 2: Acid Hydrolysis for DAP Extraction
  • Sample Preparation: Weigh 5-10 mg of lyophilized cell wall powder into a screw-cap hydrolysis tube.

  • Acid Hydrolysis: Add 1 mL of 6 M HCl to the tube. Seal the tube tightly and incubate at 110°C for 18 hours.

  • Acid Removal: After hydrolysis, cool the tube to room temperature. Remove the HCl by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., HPLC mobile phase).

Protocol 3: Rapid Microwave-Assisted Hydrolysis

This protocol is a modification for rapid DAP screening.[2]

  • Sample Preparation: Place 1-5 mg of whole bacterial cells or purified cell walls into a microwave-safe sealed vessel.

  • Microwave Hydrolysis: Add 0.5 mL of 6 M HCl. Place the vessel in a microwave oven equipped with pressure and temperature controls. Irradiate for 5-10 minutes at a set temperature (e.g., 140°C).

  • Sample Processing: After cooling, process the sample as described in the acid removal and reconstitution steps of Protocol 2.

Visualizations

experimental_workflow cluster_preparation Cell Wall Preparation cluster_extraction DAP Extraction cluster_analysis Analysis culture Bacterial Culture (Log/Stationary Phase) harvest Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Boiling SDS) harvest->lysis washing_sds Washing (Remove SDS) lysis->washing_sds enzymatic Enzymatic Digestion (DNase, RNase, Trypsin) washing_sds->enzymatic washing_final Final Washing enzymatic->washing_final lyophilize Lyophilization washing_final->lyophilize hydrolysis Acid Hydrolysis (6M HCl, 110°C) lyophilize->hydrolysis acid_removal Acid Removal (Evaporation) hydrolysis->acid_removal reconstitution Reconstitution acid_removal->reconstitution hplc HPLC Analysis reconstitution->hplc

Caption: Workflow for DAP extraction from Gram-positive bacteria.

troubleshooting_logic start Low DAP Yield cause1 Incomplete Lysis? start->cause1 cause2 Incomplete Hydrolysis? start->cause2 cause3 Sample Loss? start->cause3 solution1 Optimize Lysis: - Mechanical disruption - Ensure resuspension cause1->solution1 Yes solution2 Optimize Hydrolysis: - Adjust time/temp cause2->solution2 Yes solution3 Improve Technique: - Careful decanting - Optimize centrifugation cause3->solution3 Yes

Caption: Troubleshooting logic for low DAP yield.

References

Technical Support Center: Addressing Variability in Diaminopimelic Acid (DAP) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inter-laboratory variability in diaminopimelic acid (DAP) measurements. Consistent and reproducible DAP quantification is critical for its use as a bacterial marker in various applications, including microbial ecology, industrial fermentation, and food safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in DAP measurements between different laboratories?

A1: Inter-laboratory variation in DAP measurements can stem from multiple factors throughout the analytical workflow.[1] Key sources include:

  • Differences in Analytical Methods: Laboratories may use various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with different derivatization agents (e.g., o-Phthalaldehyde (OPA), FMOC-Cl) and detection methods (fluorescence, UV, mass spectrometry), or older methods like automatic amino acid analyzers.[2][3][4][5]

  • Sample Preparation Protocols: The efficiency of DAP extraction and purification can vary significantly depending on the sample matrix (e.g., rumen fluid, bacterial cell walls, soil).[2][6][7] Inconsistent hydrolysis, clean-up, or derivatization procedures are major contributors to variability.

  • Isomer Separation: The inability to consistently separate DAP isomers (meso-DAP and LL-DAP) can lead to discrepancies, as their relative abundance can differ between bacterial species.[2][5][8]

  • Method Validation and Quality Control: Lack of thorough method validation, including assessment of linearity, precision, accuracy, recovery, and matrix effects, can result in unreliable data.[2] The use of internal standards and certified reference materials is crucial for ensuring analytical integrity.

  • Instrument Maintenance and Calibration: Poorly maintained or improperly calibrated analytical instruments can introduce significant errors.[9]

Q2: Why is it important to differentiate between DAP isomers (meso-DAP and LL-DAP)?

A2: Differentiating between meso-DAP and LL-DAP is essential for chemotaxonomic profiling of bacterial communities.[2] Different bacterial species have distinct DAP isomers in their peptidoglycan. For example, meso-DAP is characteristic of most Gram-negative bacteria and some Gram-positive bacteria, while LL-DAP is found in others. Accurate isomer-specific analysis allows for a more precise characterization of microbial populations in complex samples.[2][5][10]

Q3: What are the common derivatization reagents used for DAP analysis via HPLC?

A3: Since DAP lacks a strong chromophore or fluorophore, derivatization is necessary for sensitive detection by UV or fluorescence detectors.[][12][13] Common pre-column derivatization reagents include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent derivatives.[2][5][8][10]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce fluorescent derivatives.[2][]

  • Phenylisothiocyanate (PITC): Used in the Pico Tag method, it reacts with amino acids to form derivatives detectable by UV.[14]

  • Dansyl Chloride: Forms fluorescent derivatives with primary and secondary amino groups.[]

  • 2,4-Dinitrofluorobenzene (DNFB): Creates stable derivatives with primary and secondary amino acids that can be detected by UV.[12]

Q4: How can matrix effects impact DAP quantification?

A4: Complex sample matrices, such as soil, feces, or digesta, contain numerous compounds that can interfere with DAP analysis.[15][16] These matrix effects can lead to signal suppression or enhancement in LC-MS/MS analysis, or co-elution with DAP derivatives in HPLC, resulting in inaccurate quantification.[15] Proper sample clean-up and the use of matrix-matched calibration standards or stable isotope-labeled internal standards are crucial to mitigate these effects.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during DAP analysis.

Issue 1: Poor Reproducibility (High Intra- or Inter-Assay CV)

Possible Causes & Solutions:

CauseSolution
Inconsistent Sample Homogenization Ensure samples are thoroughly homogenized before taking an aliquot for analysis. For solid samples, use appropriate grinding or bead-beating techniques.
Pipetting Errors Calibrate and regularly check the accuracy of all pipettes. Use proper pipetting techniques, especially when handling small volumes of reagents or standards. Poor intra-assay CVs (>10%) often point to pipetting issues.[17]
Variable Hydrolysis Conditions Strictly control the time, temperature, and acid concentration during the acid hydrolysis step. Ensure complete removal of acid before derivatization.
Inconsistent Derivatization Prepare derivatization reagents fresh daily. Control reaction time, temperature, and pH precisely. Ensure complete reaction by using a sufficient excess of the derivatization reagent.
Fluctuations in HPLC System Check for leaks in the HPLC system. Ensure the pump is delivering a stable flow rate and that the column temperature is constant.[18]
Issue 2: Low DAP Recovery

Possible Causes & Solutions:

CauseSolution
Inefficient Cell Lysis/Hydrolysis Optimize the acid hydrolysis conditions (time, temperature, acid concentration) for your specific sample type to ensure complete release of DAP from peptidoglycan.
Loss During Sample Clean-up Evaluate each step of your solid-phase extraction (SPE) or other clean-up procedures for potential loss of DAP. Use an internal standard (e.g., tritiated DAP) to track recovery throughout the process.[7]
Incomplete Derivatization As mentioned in Issue 1, ensure derivatization conditions are optimal and the reaction goes to completion.[][12]
Degradation of Derivatives Some derivatives, like those from OPA, can be unstable.[5] Analyze samples promptly after derivatization or use a more stable derivatization reagent if possible.
Issue 3: Unresolved or Poorly Shaped Chromatographic Peaks

Possible Causes & Solutions:

CauseSolution
Improper Column Selection Use a column specifically designed for amino acid analysis or one that provides good resolution for your DAP derivatives. A C18 column is commonly used for reversed-phase separation of derivatized DAP.[7][14]
Suboptimal Mobile Phase Optimize the mobile phase composition (e.g., buffer pH, organic solvent gradient) to achieve good separation of DAP isomers and from other matrix components.[9][19]
Column Contamination or Degradation Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.[19]
Co-eluting Interferences Improve the sample clean-up procedure to remove interfering compounds. Adjusting the mobile phase gradient may also help resolve co-eluting peaks.[18]

Experimental Protocols

General Protocol for DAP Analysis by HPLC with Pre-column OPA Derivatization

This protocol provides a general framework. Optimization for specific sample types and instrumentation is essential.

  • Sample Hydrolysis:

    • Weigh a known amount of lyophilized sample (e.g., 10-20 mg of bacterial cells or digesta) into a hydrolysis tube.

    • Add 5 mL of 6 M HCl.

    • Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours.

    • After cooling, filter the hydrolysate to remove particulate matter.

    • Evaporate the HCl from the filtrate under a stream of nitrogen or by lyophilization.

    • Re-dissolve the dried residue in a known volume of HPLC-grade water or a suitable buffer.

  • Sample Clean-up (if necessary for complex matrices):

    • Pass the re-dissolved hydrolysate through a solid-phase extraction (SPE) cartridge (e.g., Dowex 50W) to remove interfering substances.[7]

    • Wash the cartridge to remove impurities.

    • Elute the amino acids, including DAP, with an appropriate buffer (e.g., aqueous ammonia).

    • Evaporate the eluate to dryness and re-dissolve in a known volume of water.

  • Derivatization (OPA/Mercaptoethanol):

    • Prepare the OPA reagent fresh.

    • In a vial, mix a small volume of the sample or standard with the OPA reagent.

    • Allow the reaction to proceed for a precise amount of time (e.g., 1-2 minutes) at room temperature before injection.

  • HPLC Analysis:

    • System: HPLC with a fluorescence detector.[2]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: A buffered aqueous solution (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A suitable gradient of Mobile Phase B to elute the DAP derivative, separating it from other amino acids and potential interferences.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Excitation at 340 nm and Emission at 455 nm for OPA derivatives.[2]

  • Quantification:

    • Prepare a calibration curve using a certified DAP standard.

    • Calculate the DAP concentration in the sample based on the peak area and the calibration curve.

    • If an internal standard is used, calculate the response factor to correct for variations in recovery and injection volume.

Data Presentation

Table 1: Comparison of HPLC Conditions for DAP Analysis
ParameterMethod 1 (OPA Derivatization)Method 2 (FMOC-Cl Derivatization)Method 3 (Pico Tag - PITC)
Derivatization Reagent o-Phthalaldehyde (OPA)9-fluorenylmethyl chloroformatePhenylisothiocyanate (PITC)
Detection Method Fluorescence (Ex: 340 nm, Em: 455 nm)[2]FluorescenceUV (254 nm)[14]
Column Type Reversed-Phase C18Reversed-Phase C18Reversed-Phase C18 (NovaPak)[14]
Typical Mobile Phase Acetonitrile/Buffer GradientAcetonitrile/Buffer GradientAcetonitrile/Buffer Gradient
Advantages High sensitivity, common reagentStable derivatives, reacts with secondary aminesEstablished method, stable derivatives
Disadvantages Derivatives can be unstable[5]Reagent can produce interfering by-productsLess sensitive than fluorescence methods

Visualizations

DAP_Analysis_Workflow Figure 1. General Workflow for DAP Analysis cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Sample Sample Collection (e.g., Rumen Fluid, Cells) Homogenize Homogenization Sample->Homogenize Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenize->Hydrolysis Cleanup Sample Clean-up (e.g., SPE) Hydrolysis->Cleanup Derivatization Derivatization (e.g., OPA, FMOC-Cl) Cleanup->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC Detection Detection (Fluorescence or UV) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Data Reporting Quantification->Report

Caption: Figure 1. General Workflow for DAP Analysis.

Troubleshooting_Flow Figure 2. Troubleshooting Logic for DAP Analysis Start Inconsistent DAP Results CheckCV Are Intra- and Inter-Assay CVs acceptable (<10% and <15%)? Start->CheckCV CheckRecovery Is DAP Recovery Low? CheckCV->CheckRecovery Yes Troubleshoot_Reproducibility Review Pipetting, Homogenization, Hydrolysis & Derivatization Steps CheckCV->Troubleshoot_Reproducibility No CheckPeaks Are Chromatographic Peaks Well-Resolved and Shaped? CheckRecovery->CheckPeaks No Troubleshoot_Recovery Optimize Hydrolysis & Clean-up. Check Derivatization Efficiency. CheckRecovery->Troubleshoot_Recovery Yes Troubleshoot_Chromatography Optimize Mobile Phase & Gradient. Check/Clean/Replace Column & Guard Column. CheckPeaks->Troubleshoot_Chromatography No End Consistent DAP Results CheckPeaks->End Yes ReviewQC Review Instrument Calibration, Standards, and QC Samples Troubleshoot_Reproducibility->ReviewQC Troubleshoot_Recovery->ReviewQC Troubleshoot_Chromatography->ReviewQC ReviewQC->Start

Caption: Figure 2. Troubleshooting Logic for DAP Analysis.

References

Validation & Comparative

A Head-to-Head Comparison: Diaminopimelic Acid vs. Muramic Acid as Bacterial Biomass Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bacterial biomass is a critical aspect of various fields of study, from environmental microbiology to clinical diagnostics. Two of the most established chemical markers for this purpose are diaminopimelic acid (DAP) and muramic acid (MurA), both integral components of the bacterial cell wall peptidoglycan. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate marker for your research needs.

Executive Summary

This compound and muramic acid are reliable indicators of bacterial presence. Muramic acid is a near-universal marker for bacteria, found in both Gram-positive and Gram-negative species, making it a broad-spectrum choice for total bacterial biomass estimation. This compound, while abundant in Gram-negative bacteria, is present in only some Gram-positive species, offering a degree of specificity. The choice between these markers often depends on the specific research question, the sample matrix, and the analytical capabilities available.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of diaminopopimelic acid and muramic acid as bacterial biomass markers. Data presented is a synthesis of findings from multiple studies to provide a comprehensive overview.

FeatureThis compound (DAP)Muramic Acid (MurA)References
Specificity Primarily found in Gram-negative bacteria and some Gram-positive bacteria (e.g., Bacillus species). Absent in archaea, fungi, and eukaryotes.Found in virtually all bacteria (eubacteria), including Gram-positive and Gram-negative species, as well as cyanobacteria. Absent in archaea and eukaryotes.[1][2]
Prevalence in Bacteria High concentrations in the peptidoglycan of Gram-negative bacteria. Variable to absent in Gram-positive bacteria.A universal and relatively constant component of bacterial peptidoglycan.[3][4][5]
Analytical Methods Primarily Gas Chromatography-Mass Spectrometry (GC-MS).High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8]
Advantages - Good marker for Gram-negative bacterial biomass. - Can provide insights into the bacterial community structure (Gram-negative vs. others).- Near-universal marker for total bacterial biomass. - Well-established analytical methods. - Less prone to metabolic degradation in some environments compared to DAP.[9][10]
Disadvantages - Not a universal marker for all bacteria. - Can be metabolized by certain microorganisms, particularly in anaerobic environments like the rumen, which can lead to underestimation of bacterial biomass. - More complex derivatization procedure for GC-MS analysis.- Potential for interference from structurally similar compounds in complex environmental samples. - The presence of streptomycin (B1217042) in samples can lead to methodological artifacts and overestimation of MurA. - Analysis can be time-consuming.[7][11][12]

Biochemical Context: Peptidoglycan Biosynthesis

Both this compound and muramic acid are integral components of peptidoglycan, the rigid polymer that forms the bacterial cell wall. Understanding their position in the biosynthesis pathway provides context for their use as biomarkers.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid (MurA precursor) UDP_GlcNAc->UDP_MurNAc MurA/MurB enzymes UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-Ala-D-Glu UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD UDP_MurNAc_peptide UDP-MurNAc-pentapeptide (contains DAP or L-Lys) UDP_MurNAc_L_Ala_D_Glu->UDP_MurNAc_peptide MurE (adds meso-DAP or L-Lys) Lipid_I Lipid I UDP_MurNAc_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG (adds UDP-GlcNAc) Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylases & Transpeptidases

Peptidoglycan synthesis pathway.

Experimental Protocols

Accurate quantification of DAP and MurA requires meticulous sample preparation and analysis. Below are detailed methodologies for their determination in environmental samples.

Protocol 1: Quantification of this compound (DAP) by GC-MS

This protocol is adapted from established methods for the analysis of amino acids in complex matrices.[6]

1. Sample Hydrolysis: a. Weigh approximately 10-50 mg of lyophilized sample (e.g., soil, sediment, or microbial biomass) into a screw-cap glass tube. b. Add 1 mL of 6 M HCl. c. Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 24 hours. d. After cooling, centrifuge the hydrolysate to pellet any solid debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 60°C. f. Re-dissolve the residue in 1 mL of 0.1 M HCl.

2. Derivatization (Trifluoroacetyl / Isopropyl Esters): a. To the dried hydrolysate, add 200 µL of isopropanol/acetyl chloride (4:1, v/v). b. Heat at 110°C for 1 hour to form the isopropyl esters. c. Evaporate the reagent under a stream of nitrogen. d. Add 100 µL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). e. Heat at 150°C for 10 minutes to form the trifluoroacetyl derivatives. f. After cooling, evaporate the reagents under nitrogen and reconstitute the sample in a known volume of ethyl acetate (B1210297) for GC-MS analysis.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., Chirasil-L-Val). b. Injector: Splitless injection at 250°C. c. Oven Program: Start at 60°C for 2 minutes, ramp to 180°C at 4°C/min, then ramp to 220°C at 10°C/min, and hold for 10 minutes. d. Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the DAP derivative. e. Quantification: Use a standard curve prepared with known concentrations of pure DAP that has undergone the same hydrolysis and derivatization procedure. An internal standard (e.g., a stable isotope-labeled DAP) should be added before hydrolysis to correct for losses during sample preparation.

DAP_Analysis_Workflow Sample Sample (Soil, Biomass) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Derivatization Derivatization (Isopropanol/Acetyl Chloride, TFAA) Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification

Workflow for DAP analysis.
Protocol 2: Quantification of Muramic Acid (MurA) by HPLC-MS/MS

This protocol is based on methods developed for the sensitive detection of MurA in complex environmental and biological samples.[7][13]

1. Sample Hydrolysis and Cleanup: a. Weigh approximately 50-100 mg of lyophilized sample into a screw-cap glass tube. b. Add 2 mL of 4 M H₂SO₄. c. Hydrolyze at 100°C for 4.5 hours. d. After cooling, neutralize the hydrolysate with a saturated Ba(OH)₂ solution until a pH of ~7 is reached. e. Centrifuge to remove the BaSO₄ precipitate. f. Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove nonpolar contaminants. g. Further purify the sample by passing it through a strong cation exchange (SCX) SPE cartridge. Elute MurA from the SCX cartridge with 2 M HCl. h. Evaporate the eluate to dryness under a stream of nitrogen.

2. HPLC-MS/MS Analysis: a. Reconstitute the dried sample in a known volume of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid). b. Liquid Chromatograph: Use a hydrophilic interaction liquid chromatography (HILIC) column. c. Mobile Phase: A gradient of A: water with 0.1% formic acid and B: acetonitrile with 0.1% formic acid. d. Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). e. MRM Transitions: Monitor the specific precursor-to-product ion transitions for MurA (e.g., m/z 252 -> 144 and m/z 252 -> 126).[2] f. Quantification: Use a standard curve prepared with pure MurA. An internal standard (e.g., ¹³C-labeled MurA) should be added before hydrolysis to correct for recovery.[7]

MurA_Analysis_Workflow Sample Sample (Soil, Dust) Hydrolysis Acid Hydrolysis (4M H₂SO₄, 100°C, 4.5h) Sample->Hydrolysis Cleanup Sample Cleanup (C18 and SCX SPE) Hydrolysis->Cleanup HPLCMS HPLC-MS/MS Analysis Cleanup->HPLCMS Quantification Quantification HPLCMS->Quantification

Workflow for MurA analysis.

Conclusion

Both this compound and muramic acid are powerful tools for the estimation of bacterial biomass. Muramic acid offers a more universal measure of total bacterial populations, while this compound can provide more specific insights into the abundance of Gram-negative bacteria. The selection of the appropriate marker should be guided by the specific goals of the study, the nature of the samples being analyzed, and the analytical instrumentation available. The detailed protocols provided herein offer a robust starting point for the successful application of these important biomarkers in your research.

References

Validating Diaminopimelic Acid as a Specific Biomarker for Gram-Negative Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid identification of pathogenic bacteria is paramount in clinical diagnostics and the development of targeted antimicrobial therapies. This guide provides a comprehensive comparison of diaminopimelic acid (DAP) with established biomarkers for the specific detection of Gram-negative bacteria. We present supporting experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows to aid researchers in their evaluation of these diagnostic tools.

Executive Summary

This compound (DAP), a unique amino acid component of the peptidoglycan cell wall of most Gram-negative bacteria, presents a promising, albeit not entirely specific, biomarker for their detection. While DAP is a strong indicator of Gram-negative presence, its utility is nuanced by its existence in some Gram-positive species. This guide compares DAP with two other widely recognized biomarkers: Lipopolysaccharide (LPS), a highly specific outer membrane component of Gram-negative bacteria, and Procalcitonin (B1506340) (PCT), a host-response marker that exhibits differential expression in response to Gram-negative versus Gram-positive infections. This comparative analysis aims to equip researchers with the necessary information to select the most appropriate biomarker for their specific diagnostic or research needs.

Biomarker Performance Comparison

The following table summarizes the key performance characteristics of this compound (DAP), Lipopolysaccharide (LPS), and Procalcitonin (PCT) as biomarkers for the detection of Gram-negative bacterial infections. It is important to note that direct comparative studies evaluating the clinical diagnostic accuracy of DAP for Gram-negative bacteremia are limited. The data presented for DAP is largely inferred from its known distribution in bacterial species, while the data for LPS and PCT is derived from numerous clinical studies.

BiomarkerPrincipleSpecificity for Gram-Negative BacteriaSensitivityCommon Detection MethodKey AdvantagesKey Limitations
This compound (DAP) Direct detection of a unique bacterial cell wall component.Moderate: Primarily found in Gram-negative bacteria, but also present in some Gram-positive species (e.g., some Bacillus and Mycobacterium species).[1][2]Data from clinical diagnostic studies is limited.High-Performance Liquid Chromatography (HPLC), Ion-Exchange Chromatography, Amino Acid Analyzer.[3]Direct detection of a bacterial component. Potential for quantification of bacterial load.Not exclusively specific to Gram-negative bacteria. Requires specialized equipment and sample processing.
Lipopolysaccharide (LPS) Direct detection of a major component of the outer membrane of Gram-negative bacteria.High: LPS (endotoxin) is unique to Gram-negative bacteria.HighLimulus Amebocyte Lysate (LAL) Assay.High specificity for Gram-negative bacteria. Well-established and sensitive detection method.Can be present in the environment, leading to potential contamination. Does not provide information on the viability of the bacteria.
Procalcitonin (PCT) Indirect detection based on the host's inflammatory response.Moderate: PCT levels are significantly more elevated in response to Gram-negative bacteremia compared to Gram-positive bacteremia, but it is not an absolute differentiator.[4][5][6][7]High for bacterial infections in general. For differentiating Gram-negative from Gram-positive sepsis, sensitivity ranges from 68.4% to 77.1%.[4][5]Immunoassays (e.g., ELISA, Chemiluminescence).Rapidly induced and has a short half-life, allowing for monitoring of infection progression and response to therapy. Widely available in clinical laboratories.Not a direct measure of the pathogen. Can be elevated in other inflammatory conditions not caused by bacterial infection.

Experimental Protocols

Detection of this compound (DAP) by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for the detection and quantification of DAP in biological samples. Specific parameters may need to be optimized based on the sample type and instrumentation.

1. Sample Preparation (Hydrolysis): a. To 100 µL of the sample (e.g., serum, urine, bacterial culture), add 1 mL of 6 M hydrochloric acid (HCl). b. Seal the tube and heat at 110°C for 24 hours to hydrolyze proteins and peptidoglycan, releasing free amino acids, including DAP. c. After hydrolysis, cool the sample to room temperature. d. Evaporate the HCl under a stream of nitrogen or by lyophilization. e. Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.

2. Derivatization (Pre-column): a. To a defined volume of the reconstituted hydrolysate, add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) according to the manufacturer's instructions. This step is necessary to make the amino acids detectable by UV or fluorescence detectors.

3. HPLC Analysis: a. Column: A reversed-phase C18 column is commonly used. b. Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient program should be optimized to achieve good separation of DAP from other amino acids. c. Flow Rate: A typical flow rate is 1 mL/min. d. Detection: i. UV Detection: If PITC derivatization is used, detection is typically performed at 254 nm. ii. Fluorescence Detection: If OPA derivatization is used, excitation and emission wavelengths are set according to the specific OPA derivative (e.g., Ex: 340 nm, Em: 450 nm). e. Quantification: A standard curve is generated using known concentrations of purified DAP. The concentration of DAP in the sample is determined by comparing its peak area to the standard curve.

Detection of Lipopolysaccharide (LPS) by Limulus Amebocyte Lysate (LAL) Assay

The LAL assay is a highly sensitive method for the detection of endotoxin (B1171834) (LPS). This protocol describes the gel-clot method, one of the three main LAL assay types.

1. Reagent and Sample Preparation: a. Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Handle all reagents and materials in a manner that prevents microbial contamination. b. Prepare a series of endotoxin standards using a Control Standard Endotoxin (CSE). c. Prepare dilutions of the test sample. The maximum valid dilution (MVD) should be calculated to ensure that potential interfering substances in the sample do not inhibit the assay.

2. Assay Procedure: a. Pipette 100 µL of each standard, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated glass test tubes. b. Add 100 µL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest concentration of the standard. c. Immediately after adding the LAL reagent, gently mix the contents of each tube and place them in a 37°C ± 1°C water bath or dry heat block. d. Incubate the tubes undisturbed for 60 minutes.

3. Interpretation of Results: a. After the incubation period, carefully remove each tube and invert it 180°. b. A positive result is indicated by the formation of a solid gel clot that remains at the bottom of the tube. c. A negative result is indicated if no clot has formed, and the contents of the tube run down the side upon inversion. d. The endotoxin concentration in the sample is determined by the last dilution that gives a positive result.

Detection of Procalcitonin (PCT) by Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol for a sandwich ELISA, a common immunoassay format for PCT detection. Specific details may vary depending on the commercial kit used.

1. Reagent and Sample Preparation: a. Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. b. Allow all reagents to reach room temperature before use.

2. Assay Procedure: a. Add 100 µL of each standard and sample to the appropriate wells of the microplate pre-coated with anti-PCT capture antibody. b. Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 90 minutes at 37°C). c. Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer. d. Add 100 µL of the biotinylated anti-PCT detection antibody to each well. e. Cover the plate and incubate as specified (e.g., 60 minutes at 37°C). f. Aspirate and wash the wells again. g. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. h. Cover the plate and incubate as specified (e.g., 30 minutes at 37°C). i. Aspirate and wash the wells for a final time. j. Add 100 µL of the TMB substrate solution to each well. k. Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes), allowing for color development. l. Add 50 µL of the stop solution to each well to terminate the reaction.

3. Data Analysis: a. Immediately read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of PCT in the samples by interpolating their absorbance values on the standard curve.

Visualizations

NOD1 Signaling Pathway Activated by this compound

NOD1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gram_Negative_Bacteria Gram-Negative Bacteria DAP This compound (DAP) Gram_Negative_Bacteria->DAP releases NOD1 NOD1 DAP->NOD1 activates RIPK2 RIPK2 NOD1->RIPK2 recruits and activates TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex (IKKα/β/γ) TAK1->IKK_Complex activates NF_kB NF-κB IKK_Complex->NF_kB activates Gene_Expression Gene Expression NF_kB->Gene_Expression translocates to nucleus and induces Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Expression->Pro_inflammatory_Cytokines leads to production of

Caption: DAP from Gram-negative bacteria activates the NOD1 signaling pathway, leading to the production of pro-inflammatory cytokines.

Experimental Workflow for Biomarker Detection

Biomarker_Detection_Workflow cluster_DAP DAP Detection cluster_LPS LPS Detection cluster_PCT PCT Detection DAP_Sample Biological Sample DAP_Hydrolysis Acid Hydrolysis DAP_Sample->DAP_Hydrolysis DAP_Derivatization Derivatization DAP_Hydrolysis->DAP_Derivatization DAP_HPLC HPLC Analysis DAP_Derivatization->DAP_HPLC DAP_Quantification Quantification DAP_HPLC->DAP_Quantification LPS_Sample Biological Sample LPS_Dilution Sample Dilution LPS_Sample->LPS_Dilution LPS_LAL LAL Assay LPS_Dilution->LPS_LAL LPS_Interpretation Result Interpretation LPS_LAL->LPS_Interpretation PCT_Sample Biological Sample PCT_ELISA ELISA PCT_Sample->PCT_ELISA PCT_Readout Absorbance Reading PCT_ELISA->PCT_Readout PCT_Analysis Data Analysis PCT_Readout->PCT_Analysis

Caption: General experimental workflows for the detection of DAP, LPS, and PCT.

Conclusion

The validation of this compound as a specific biomarker for Gram-negative bacteria reveals both promise and limitations. Its direct detection offers a quantitative measure of bacterial presence, a significant advantage for monitoring bacterial load and therapeutic efficacy. However, its lack of absolute specificity, being present in some Gram-positive bacteria, necessitates careful interpretation of results, particularly in polymicrobial infections.

In comparison, lipopolysaccharide (LPS) remains the gold standard for specific Gram-negative bacterial identification due to its exclusive presence in their outer membrane. The Limulus Amebocyte Lysate (LAL) assay for LPS detection is well-established and highly sensitive. Procalcitonin (PCT), as a host-response marker, provides valuable prognostic information and can aid in differentiating between Gram-negative and Gram-positive infections, though it is not a direct measure of the pathogen itself.

Ultimately, the choice of biomarker will depend on the specific research or clinical question. For applications requiring the highest specificity for Gram-negative bacteria, LPS detection is unparalleled. For a broader indication of bacterial infection and its severity, with some ability to distinguish between Gram-negative and Gram-positive etiologies, PCT is a valuable tool. This compound holds potential as a quantitative biomarker of bacterial load, and further research into its clinical diagnostic accuracy is warranted to fully establish its role in the landscape of infectious disease diagnostics. This guide provides the foundational information for researchers to make informed decisions and design robust experimental strategies for the detection and characterization of Gram-negative bacterial infections.

References

Correlating Diaminopimelic Acid Concentration with Bacterial Cell Counts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bacterial cells is a cornerstone of microbiology and critical for a multitude of applications, from fundamental research to the development of novel antimicrobial agents. While traditional methods like plate counting provide a direct measure of viable cells, they can be time-consuming and labor-intensive. Biochemical markers, such as diaminopimelic acid (DAP), offer a promising alternative for estimating bacterial biomass. DAP is a unique component of the peptidoglycan cell wall of most Gram-negative and some Gram-positive bacteria, making it a highly specific biomarker.[1] This guide provides a comprehensive comparison of methods to correlate DAP concentration with bacterial cell counts, supported by experimental data and detailed protocols.

Methods for Bacterial Quantification: A Comparative Overview

Two primary approaches are discussed here for estimating bacterial numbers: the direct enumeration of viable cells via Colony Forming Unit (CFU) counts and the indirect quantification of bacterial biomass through the measurement of this compound.

ParameterViable Plate Count (CFU)This compound (DAP) Assay
Principle Enumeration of viable bacteria that can replicate and form colonies on solid media.Quantification of a specific bacterial cell wall component (DAP) as a proxy for biomass.
Measures Viable cells (colony-forming units).Total bacterial biomass (both viable and non-viable cells containing DAP).
Advantages - Direct measure of viability.- High sensitivity (can detect single viable cells).- Widely accepted standard method.- Rapid analysis time compared to CFU.- High specificity for bacteria.- Amenable to high-throughput formats.
Disadvantages - Time-consuming (requires incubation).- Labor-intensive.- Can be biased by culture conditions and clumping of cells.- Indirect measure of cell number.- DAP content per cell can vary with growth phase and conditions.[1]- Requires specialized equipment for sensitive quantification (e.g., HPLC, LC-MS/MS).
Typical Units CFU/mLµg/mL or pmol/sample

Correlating DAP Concentration with Bacterial Cell Counts: Experimental Data

Direct experimental correlation of DAP concentration with CFU/mL in the same culture can be challenging to find in the literature. However, a robust correlation can be established by combining data from different studies. For Escherichia coli, a well-characterized model organism, we can establish the following relationship:

  • DAP content per cell: An average E. coli cell contains approximately 2.4 x 10^6 molecules of peptidoglycan disaccharide units during the exponential growth phase.[1] Since each peptidoglycan monomer contains one molecule of DAP, this equates to 2.4 x 10^6 molecules of DAP per cell.

  • Correlation of Optical Density (OD) with CFU/mL: The relationship between the optical density of a bacterial culture and the number of viable cells is often established experimentally. For E. coli, an OD600 of 1.0 is roughly equivalent to 8 x 10^8 CFU/mL.

Based on these data points, we can create a theoretical correlation table for E. coli:

Optical Density (OD600)Approximate CFU/mLApproximate DAP Concentration (µg/mL)
0.18 x 10^7~1.2
0.54 x 10^8~6.0
1.08 x 10^8~12.0
1.51.2 x 10^9~18.0

Note: This table represents an estimation. The actual DAP concentration can vary based on the specific bacterial strain, growth medium, and growth phase.

Experimental Protocols

Viable Plate Count (CFU Assay)

This protocol outlines the standard method for determining the number of viable bacteria in a sample.

Materials:

  • Bacterial culture

  • Sterile phosphate-buffered saline (PBS) or similar diluent

  • Sterile agar (B569324) plates (e.g., Luria-Bertani (LB) agar)

  • Sterile dilution tubes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Serial Dilutions: Prepare a series of 10-fold dilutions of the bacterial culture in sterile PBS. For example, add 100 µL of culture to 900 µL of PBS to create a 10^-1 dilution. Repeat this process to create a dilution series (e.g., 10^-2, 10^-3, 10^-4, 10^-5, 10^-6).

  • Plating: Spread 100 µL of the appropriate dilutions onto the surface of agar plates. It is recommended to plate at least three dilutions to ensure a countable number of colonies.

  • Incubation: Incubate the plates at the optimal temperature for the bacterial species (e.g., 37°C for E. coli) for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: Select plates with 30-300 colonies for counting.

  • Calculation: Calculate the CFU/mL of the original culture using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

This compound (DAP) Quantification by HPLC

This protocol describes a common method for quantifying DAP using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Bacterial cell pellet

  • 6 M HCl

  • o-Phthaldialdehyde (OPA) derivatizing reagent

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • DAP standard solution

Procedure:

  • Cell Lysis and Hydrolysis:

    • Harvest a known volume of bacterial culture by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 6 M HCl and hydrolyze at 110°C for 16-24 hours to release DAP from the peptidoglycan.

    • Neutralize the hydrolysate with NaOH.

  • Derivatization:

    • Mix a portion of the neutralized hydrolysate with the OPA reagent to form a fluorescent derivative of DAP.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Separate the DAP derivative using a suitable mobile phase gradient (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer).

    • Detect the fluorescent DAP derivative using a fluorescence detector (e.g., excitation at 340 nm, emission at 455 nm).

  • Quantification:

    • Create a standard curve by running known concentrations of DAP standard through the same derivatization and HPLC procedure.

    • Determine the DAP concentration in the sample by comparing its peak area to the standard curve.

This compound (DAP) Quantification by Colorimetric Assay

This protocol is a general method for amino acid quantification using a ninhydrin-based reagent, which can be adapted for DAP.

Materials:

  • Bacterial cell hydrolysate (prepared as in the HPLC protocol)

  • Ninhydrin (B49086) reagent

  • Spectrophotometer or plate reader

  • DAP standard solution

Procedure:

  • Sample Preparation: Use the neutralized hydrolysate from the cell lysis and hydrolysis step.

  • Reaction:

    • Mix a known volume of the hydrolysate or DAP standard with the ninhydrin reagent in a test tube.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development. The reaction of ninhydrin with the primary amine groups of DAP will produce a colored product (Ruhemann's purple).[2][3]

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer.[3]

  • Quantification:

    • Prepare a standard curve by reacting known concentrations of DAP with the ninhydrin reagent and measuring the absorbance.

    • Determine the DAP concentration in the sample by comparing its absorbance to the standard curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for correlating DAP concentration with bacterial cell counts.

Experimental_Workflow cluster_DAP DAP Quantification cluster_CFU CFU Counting cluster_Correlation Correlation DAP_Sample Bacterial Culture DAP_Harvest Harvest & Lyse Cells DAP_Sample->DAP_Harvest DAP_Hydrolyze Acid Hydrolysis DAP_Harvest->DAP_Hydrolyze DAP_Derivatize Derivatization (e.g., OPA) DAP_Hydrolyze->DAP_Derivatize DAP_Analyze HPLC or LC-MS/MS Analysis DAP_Derivatize->DAP_Analyze DAP_Quantify Quantify DAP (µg/mL) DAP_Analyze->DAP_Quantify Correlate Correlate DAP conc. with CFU/mL DAP_Quantify->Correlate CFU_Sample Bacterial Culture CFU_Dilute Serial Dilution CFU_Sample->CFU_Dilute CFU_Plate Plate on Agar CFU_Dilute->CFU_Plate CFU_Incubate Incubate CFU_Plate->CFU_Incubate CFU_Count Count Colonies CFU_Incubate->CFU_Count CFU_Calculate Calculate CFU/mL CFU_Count->CFU_Calculate CFU_Calculate->Correlate

Caption: Workflow for correlating DAP concentration with CFU counts.

Signaling_Pathway_DAP_Synthesis cluster_pathway Bacterial Peptidoglycan Synthesis Aspartate Aspartate Intermediates Multiple Enzymatic Steps Aspartate->Intermediates DAP This compound (DAP) Intermediates->DAP UDP_NAM_DAP UDP-NAM-pentapeptide (containing DAP) DAP->UDP_NAM_DAP Lipid_II Lipid II UDP_NAM_DAP->Lipid_II Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan

Caption: Simplified pathway of DAP incorporation into peptidoglycan.

References

A Comparative Guide to Bacterial Quantification: Diaminopimelic Acid vs. 16S rRNA Gene Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bacterial load is a critical aspect of experimental design and data interpretation. This guide provides a comprehensive comparison of two widely used methods: the biochemical quantification of diaminopimelic acid (DAP) and the molecular quantification of the 16S ribosomal RNA (rRNA) gene.

This document delves into the principles, protocols, and performance characteristics of each technique, offering supporting data and visualizations to aid in the selection of the most appropriate method for your research needs.

Principle of Each Method

This compound (DAP) Quantification: This biochemical method leverages the presence of this compound, a unique amino acid component of the peptidoglycan in the cell walls of most bacteria.[1][2][3] Because DAP is generally absent in archaea, eukaryotes, and viruses, its concentration in a sample can serve as a direct proxy for bacterial biomass. The quantification typically involves the hydrolysis of bacterial cell walls to release DAP, followed by chromatographic separation and detection.

16S rRNA Gene Quantification: This molecular approach is based on the quantification of the 16S rRNA gene, a highly conserved gene present in all bacteria.[4][5] The most common technique is quantitative polymerase chain reaction (qPCR), which amplifies a specific region of the 16S rRNA gene.[5][6] The rate of amplification is proportional to the initial number of gene copies, allowing for the determination of the total bacterial load in a sample.[5][6]

Comparative Analysis

The choice between DAP and 16S rRNA gene quantification depends on several factors, including the sample type, the required sensitivity, and the available resources. The following table summarizes the key performance characteristics of each method.

FeatureThis compound (DAP) Quantification16S rRNA Gene Quantification (qPCR)
Principle Biochemical measurement of a specific cell wall component.Molecular amplification and quantification of a conserved bacterial gene.
Specificity Highly specific to bacteria. DAP is a characteristic component of bacterial peptidoglycan.[2]Generally specific to bacteria, but primer selection is crucial to avoid non-specific amplification.
Sensitivity Moderate. Dependent on the sensitivity of the chromatographic detection method.High. qPCR can detect very low numbers of bacterial gene copies.
Quantification Provides an estimate of bacterial biomass or cell number based on average DAP content.Provides the number of 16S rRNA gene copies, which can be correlated to bacterial cell number.
Advantages - Direct measure of bacterial biomass.- Not affected by the metabolic state of the bacteria (live vs. dead).- Less susceptible to contamination from non-bacterial DNA.- High sensitivity and specificity.- High-throughput capabilities.- Can be multiplexed to quantify specific bacterial groups.
Disadvantages - Lower sensitivity compared to qPCR.- Labor-intensive and time-consuming protocol.- DAP content can vary between bacterial species.- Potential for metabolism of DAP in some environments.[7][8]- 16S rRNA gene copy number varies between bacterial species, which can affect accuracy.[9]- Susceptible to PCR inhibitors present in some samples.- Does not distinguish between live and dead bacteria.- Potential for bias from DNA extraction and PCR amplification.[10]
Cost Moderate to high, depending on the chromatography equipment.Low to moderate per sample, with initial equipment investment.
Throughput Low to moderate.High.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for DAP and 16S rRNA gene quantification.

DAP_Workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis & Oxidation cluster_analysis Analysis Sample Sample Collection Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Oxidation Performic Acid Oxidation Hydrolysis->Oxidation Chromatography Ion-Exchange Chromatography or HPLC Oxidation->Chromatography Detection Detection (e.g., Ninhydrin (B49086) or Fluorescence) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound (DAP) quantification.

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis Sample Sample Collection DNA_Extraction DNA Extraction Sample->DNA_Extraction qPCR_Setup qPCR Reaction Setup (Primers, Probe, Master Mix) DNA_Extraction->qPCR_Setup Amplification Amplification & Real-Time Detection qPCR_Setup->Amplification Standard_Curve Standard Curve Generation Amplification->Standard_Curve Quantification Quantification of 16S rRNA Gene Copies Standard_Curve->Quantification

Caption: Experimental workflow for 16S rRNA gene quantification by qPCR.

Logical Basis for Quantification

The fundamental difference between the two methods lies in the cellular component being measured.

Logical_Basis cluster_dap DAP Quantification cluster_16s 16S rRNA Gene Quantification Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Bacterial_Cell->Cell_Wall Chromosome Chromosome Bacterial_Cell->Chromosome DAP This compound (DAP) Cell_Wall->DAP contains rRNA_Genes 16S rRNA Genes Chromosome->rRNA_Genes contains

Caption: Logical basis of DAP and 16S rRNA gene quantification.

Experimental Protocols

This compound (DAP) Quantification Protocol

This protocol is a generalized procedure and may require optimization for specific sample types.

1. Sample Preparation and Hydrolysis:

  • Accurately weigh a known amount of the sample into a hydrolysis tube.

  • Add 6 M HCl to the sample.

  • Seal the tube and hydrolyze at 110°C for 18-24 hours to break down proteins and peptidoglycan, releasing amino acids including DAP.

2. Performic Acid Oxidation:

  • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a performic acid solution (formic acid and hydrogen peroxide).

  • Incubate for a specified time to oxidize methionine, which can interfere with the chromatographic separation of DAP.[11]

  • Lyophilize the sample to remove the performic acid.[11]

3. Chromatographic Analysis:

  • Reconstitute the dried, oxidized sample in a suitable buffer for chromatographic analysis.

  • Inject the sample into an ion-exchange chromatograph or a high-performance liquid chromatography (HPLC) system.[11][12]

  • For HPLC, pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde) is often used to enhance sensitivity.[12]

  • Separate the amino acids using a suitable gradient. DAP will elute at a characteristic retention time.

4. Detection and Quantification:

  • Detect the eluted amino acids using a ninhydrin reaction (for ion-exchange chromatography) or a fluorescence detector (for HPLC).[12]

  • Prepare a standard curve using known concentrations of pure DAP.

  • Quantify the amount of DAP in the sample by comparing its peak area to the standard curve.

16S rRNA Gene Quantification by qPCR Protocol

This protocol is a general guideline for SYBR Green-based qPCR.

1. DNA Extraction:

  • Extract total genomic DNA from the sample using a suitable commercial kit or a standard protocol (e.g., phenol-chloroform extraction).[13][14]

  • Assess the quality and quantity of the extracted DNA using a spectrophotometer or fluorometer.

2. qPCR Reaction Setup:

  • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers targeting a conserved region of the 16S rRNA gene (e.g., V3-V4), and nuclease-free water.

  • Add a known amount of template DNA to each reaction well. Include no-template controls to check for contamination.

  • Prepare a serial dilution of a standard (e.g., a plasmid containing a single copy of the 16S rRNA gene) to generate a standard curve.[15]

3. qPCR Amplification:

  • Perform the qPCR in a real-time PCR cycler with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[13]

  • A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

  • The qPCR instrument software will generate amplification plots and a standard curve.

  • The standard curve is used to determine the number of 16S rRNA gene copies in the unknown samples based on their quantification cycle (Cq) values.

  • The results are typically expressed as 16S rRNA gene copies per gram or milliliter of the original sample.

Conclusion

Both this compound and 16S rRNA gene quantification are valuable tools for assessing bacterial load. The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. For studies requiring high sensitivity and throughput, 16S rRNA gene qPCR is often the preferred method. However, DAP quantification can provide a more direct measure of bacterial biomass and may be advantageous in situations where DNA-based methods are prone to biases or when distinguishing between live and dead cells is not a concern. For the most comprehensive understanding of a microbial community, a combination of methods, including both quantification and sequencing-based approaches, may be the most powerful strategy.

References

Lysine vs. Diaminopimelic Acid: A Comparative Guide to Peptidoglycan Composition in Bacterial Phyla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of the bacterial cell wall is paramount for survival, making its components prime targets for antimicrobial agents. Peptidoglycan, a key structural element, exhibits significant diversity across the bacterial kingdom. A critical variation lies in the third amino acid of the peptide stem, which is predominantly either L-Lysine (Lys) or meso-diaminopimelic acid (DAP). This distinction is fundamental to the classification of bacteria and has significant implications for the specificity and efficacy of antibacterial therapies. This guide provides a detailed comparison of Lys-type and DAP-type peptidoglycan, their distribution across major bacterial phyla, the experimental protocols for their characterization, and the biosynthetic pathways that lead to their incorporation.

Distribution of Lysine (B10760008) and Diaminopimelic Acid in the Peptidoglycan of Major Bacterial Phyla

The presence of either lysine or this compound in the peptidoglycan is a key chemotaxonomic marker. While the generalization of Lys-type for Gram-positive and DAP-type for Gram-negative bacteria holds true in many cases, there are notable exceptions and variations across different phyla.

Bacterial PhylumPredominant Amino Acid at Position 3Representative Genera/SpeciesKey Characteristics & Exceptions
Firmicutes L-Lysine (Lys-type)Staphylococcus, Streptococcus, LactobacillusThe majority of Firmicutes possess Lys-type peptidoglycan. However, a significant exception is the genus Bacillus, which contains DAP in its peptidoglycan.[1][2]
Actinobacteria L-Lysine or this compound (DAP-type)Mycobacterium, Streptomyces, CorynebacteriumThis phylum displays considerable heterogeneity. For instance, Mycobacterium and Corynebacterium have DAP-containing peptidoglycan, while Streptomyces often contains LL-DAP.[3][4][5] The specific isomer of DAP (meso- or LL-) can be a key diagnostic feature.[5]
Proteobacteria meso-Diaminopimelic Acid (DAP-type)Escherichia coli, Pseudomonas aeruginosa, Salmonella entericaThis large and diverse phylum of Gram-negative bacteria almost universally utilizes meso-DAP in its peptidoglycan.[1][6]
Bacteroidetes meso-Diaminopimelic Acid (DAP-type)Bacteroides fragilisMembers of this phylum, which are prevalent in the mammalian gut, typically have DAP-containing peptidoglycan.[7] However, some species have been found to contain lysine instead of DAP, highlighting the chemical diversity within this phylum.[8][9]
Spirochaetes L-Ornithine (a variation of Lys-type)Treponema pallidum, Borrelia burgdorferi, Spirochaeta stenostreptaInstead of lysine or DAP, many spirochetes incorporate L-ornithine at the third position of the peptide stem.[10][11] Ornithine is structurally similar to lysine.
Cyanobacteria meso-Diaminopimelic Acid (DAP-type)Synechocystis sp., Phormidium uncinatumAlthough they have a Gram-negative cell wall structure, cyanobacteria possess a thicker peptidoglycan layer than most Gram-negative bacteria and utilize meso-DAP.[12][13][14]

Experimental Protocols

The determination of the amino acid composition of peptidoglycan is a crucial step in bacterial cell wall analysis. The following protocols outline the key steps for the isolation and analysis of peptidoglycan from Gram-positive and Gram-negative bacteria using Ultra-Performance Liquid Chromatography (UPLC).

Protocol 1: Isolation of Peptidoglycan from Gram-Positive Bacteria

This protocol is adapted for Gram-positive bacteria, which have a thick peptidoglycan layer and often contain teichoic acids that need to be removed.

  • Cell Lysis and Sacculi Isolation:

    • Harvest bacterial cells from culture by centrifugation (e.g., 6,000 x g for 10 minutes).[15]

    • Resuspend the cell pellet in a lysis buffer (e.g., 5% sodium dodecyl sulfate (B86663) - SDS) and boil for 30 minutes to lyse the cells and denature proteins.[16]

    • Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Wash the pellet repeatedly with sterile, distilled water to remove SDS.

  • Removal of Teichoic Acids:

    • Treat the sacculi with an acid such as 0.1 M HCl at 100°C for 20 minutes or with cold 48% hydrofluoric acid (HF) for 48 hours at 4°C to cleave the phosphodiester bonds linking teichoic acids to the peptidoglycan.[17][18]

    • Wash the peptidoglycan pellet with water to remove the acid and hydrolyzed teichoic acids.

  • Enzymatic Digestion:

    • Treat the purified sacculi with proteases (e.g., trypsin, pronase) to remove any remaining covalently attached proteins.[15]

    • Digest the peptidoglycan with a muramidase (B13767233), such as mutanolysin or lysozyme, to break the glycan strands and release muropeptides.[19]

  • Sample Preparation for UPLC:

    • Reduce the muropeptides with sodium borohydride (B1222165) to prevent the formation of anomers.[20]

    • Adjust the pH of the sample to be compatible with the UPLC column and mobile phase.

Protocol 2: Isolation of Peptidoglycan from Gram-Negative Bacteria

This protocol is tailored for Gram-negative bacteria, which have a thinner peptidoglycan layer located in the periplasm and an outer membrane.

  • Cell Lysis and Sacculi Isolation:

    • Harvest bacterial cells and resuspend in a suitable buffer (e.g., PBS or Tris-HCl).[20]

    • Lyse the cells by dropwise addition to boiling 5% SDS solution with stirring.[21]

    • Collect the insoluble sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • Wash the pellet extensively with water to remove all traces of SDS.[20]

  • Removal of Lipoprotein:

    • Treat the sacculi with a protease such as Proteinase K to remove covalently linked lipoproteins (e.g., Braun's lipoprotein).[20]

  • Enzymatic Digestion:

    • Digest the purified sacculi with a muramidase (e.g., cellosyl) to generate soluble muropeptides.[22]

  • Sample Preparation for UPLC:

    • Reduce the muropeptide sample with sodium borohydride.[20]

    • Acidify the sample with an appropriate acid (e.g., phosphoric acid) to stop the reduction reaction and prepare for injection.[20]

Protocol 3: UPLC Analysis of Muropeptides
  • Chromatographic Separation:

    • Inject the prepared muropeptide sample into a UPLC system equipped with a high-resolution reversed-phase column (e.g., C18).

    • Elute the muropeptides using a gradient of a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[21][23]

  • Detection and Quantification:

    • Detect the eluting muropeptides using a UV detector at a wavelength of 204-214 nm.

    • Identify the different muropeptide species based on their retention times compared to known standards or by subsequent mass spectrometry analysis.

    • Quantify the relative abundance of each muropeptide by integrating the area under each peak in the chromatogram.

Mandatory Visualizations

Biosynthetic Pathways

The incorporation of either lysine or this compound into the peptidoglycan stem peptide is determined by the specific biosynthetic pathways present in the bacterium.

Peptidoglycan_Biosynthesis_Comparison cluster_dap DAP Pathway (e.g., E. coli) cluster_lys Lysine Pathway (e.g., S. aureus) Aspartate Aspartate Aspartyl_P β-Aspartyl-phosphate Aspartate->Aspartyl_P ask ASA Aspartate-semialdehyde Aspartyl_P->ASA asd THDPA Tetrahydrodipicolinate ASA->THDPA dapA, dapB Succinyl_DAP N-Succinyl-LL-diaminopimelate THDPA->Succinyl_DAP dapD LL_DAP LL-Diaminopimelate Succinyl_DAP->LL_DAP dapC meso_DAP meso-Diaminopimelate LL_DAP->meso_DAP dapE UDP_MurNAc_tripeptide_DAP UDP-MurNAc- L-Ala-D-Glu-meso-DAP meso_DAP->UDP_MurNAc_tripeptide_DAP murE meso_DAP_lys meso-Diaminopimelate Lysine L-Lysine meso_DAP_lys->Lysine lysA UDP_MurNAc_tripeptide_Lys UDP-MurNAc- L-Ala-D-Glu-L-Lys Lysine->UDP_MurNAc_tripeptide_Lys murE UDP_MurNAc_AA UDP-MurNAc- L-Ala-D-Glu UDP_MurNAc_AA->UDP_MurNAc_tripeptide_DAP UDP_MurNAc_AA->UDP_MurNAc_tripeptide_Lys

Caption: Comparative overview of DAP and Lysine incorporation pathways into peptidoglycan precursors.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of peptidoglycan composition.

Peptidoglycan_Analysis_Workflow Start Bacterial Culture Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., Boiling in SDS) Harvest->Lysis Sacculi_Isolation Sacculi Isolation (Ultracentrifugation) Lysis->Sacculi_Isolation Purification Purification Steps (e.g., Protease, Acid/HF treatment) Sacculi_Isolation->Purification Digestion Enzymatic Digestion (Muramidase) Purification->Digestion Reduction Reduction (Sodium Borohydride) Digestion->Reduction UPLC UPLC Analysis Reduction->UPLC Data_Analysis Data Analysis (Peak Identification & Quantification) UPLC->Data_Analysis

Caption: General experimental workflow for peptidoglycan composition analysis.

References

A comparative study of diaminopimelic acid biosynthesis pathways.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaminopimelic acid (DAP) is a crucial component of the peptidoglycan cell wall in most bacteria and serves as the immediate precursor to lysine (B10760008), an essential amino acid. The biosynthesis of DAP is a vital metabolic process for bacterial survival, making the enzymes in this pathway attractive targets for the development of novel antimicrobial agents. This guide provides a comparative analysis of the four known DAP biosynthesis pathways: the Succinylase, Acetylase, Dehydrogenase, and Aminotransferase pathways.

Pathway Overview and Comparison

Bacteria have evolved four distinct pathways to synthesize meso-diaminopimelic acid (m-DAP), each with unique enzymatic steps, regulation, and energy requirements. The initial steps, converting aspartate to L-tetrahydrodipicolinate (THDP), are common to all four variants. The divergence occurs in the conversion of THDP to m-DAP.

Key Differences at a Glance
FeatureSuccinylase PathwayAcetylase PathwayDehydrogenase PathwayAminotransferase Pathway
Key Intermediate N-succinyl-L,L-DAPN-acetyl-L,L-DAPNone (Direct conversion)L,L-DAP
Number of Steps (THDP to m-DAP) 4412
Energy Consumption (THDP to m-DAP) 1 ATP, 1 Succinyl-CoA1 ATP, 1 Acetyl-CoA1 NADPH1 Glutamate
Prevalence Most Gram-negative and many Gram-positive bacteriaSome Bacillus speciesCertain Bacillus and Corynebacterium speciesVarious bacteria, archaea, plants, and algae
Key Differentiating Enzyme(s) DapD, DapC, DapETetrahydrodipicolinate N-acetyltransferase, N-acetyl-diaminopimelate deacetylaseDiaminopimelate Dehydrogenase (DDH)L,L-Diaminopimelate Aminotransferase (DapL)

Quantitative Comparison of Key Enzymes

The efficiency and regulation of each pathway are largely determined by the kinetic properties of their key enzymes. Below is a summary of available kinetic data.

EnzymeOrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)
DapA (DHDPS) Escherichia coliPyruvate0.431
L-Aspartate-β-semialdehyde0.08-
DapD (THDP N-succinyltransferase) Serratia marcescensL-2-aminopimelate1.8 ± 0.5-
Succinyl-CoA0.087 ± 0.030-
DapF (DAP Epimerase) Anabaena variabilisL,L-DAP--
DDH (Diaminopimelate Dehydrogenase) Corynebacterium glutamicumTHDP--
DapL (L,L-DAP Aminotransferase) Chlamydomonas reinhardtiiL,L-DAP0.31 ± 0.052.1 ± 0.2
2-Oxoglutarate0.45 ± 0.062.1 ± 0.2
Tetrahydrodipicolinate0.11 ± 0.021.9 ± 0.1
L-Glutamate2.1 ± 0.31.9 ± 0.1

Signaling and Metabolic Pathways

The following diagrams illustrate the four distinct DAP biosynthesis pathways.

Succinylase_Pathway Aspartate Aspartate THDP THDP Aspartate->THDP Common Steps N_Succinyl_L_2_amino_6_ketopimelate N_Succinyl_L_2_amino_6_ketopimelate THDP->N_Succinyl_L_2_amino_6_ketopimelate N_Succinyl_LL_DAP N_Succinyl_LL_DAP N_Succinyl_L_2_amino_6_ketopimelate->N_Succinyl_LL_DAP LL_DAP LL_DAP N_Succinyl_LL_DAP->LL_DAP m_DAP m_DAP LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine

Caption: The Succinylase Pathway for DAP biosynthesis.

Acetylase_Pathway Aspartate Aspartate THDP THDP Aspartate->THDP Common Steps N_Acetyl_L_2_amino_6_ketopimelate N_Acetyl_L_2_amino_6_ketopimelate THDP->N_Acetyl_L_2_amino_6_ketopimelate N_Acetyl_LL_DAP N_Acetyl_LL_DAP N_Acetyl_L_2_amino_6_ketopimelate->N_Acetyl_LL_DAP LL_DAP LL_DAP N_Acetyl_LL_DAP->LL_DAP m_DAP m_DAP LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine

Caption: The Acetylase Pathway for DAP biosynthesis.

Dehydrogenase_Pathway Aspartate Aspartate THDP THDP Aspartate->THDP Common Steps m_DAP m_DAP THDP->m_DAP Lysine Lysine m_DAP->Lysine

Caption: The Dehydrogenase Pathway for DAP biosynthesis.

Aminotransferase_Pathway Aspartate Aspartate THDP THDP Aspartate->THDP Common Steps LL_DAP LL_DAP THDP->LL_DAP m_DAP m_DAP LL_DAP->m_DAP Lysine Lysine m_DAP->Lysine

Caption: The Aminotransferase Pathway for DAP biosynthesis.

Experimental Protocols

Detailed methodologies for assaying the activity of key enzymes in the DAP biosynthesis pathways are crucial for inhibitor screening and mechanistic studies.

Dihydrodipicolinate Synthase (DapA) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the production of L-2,3-dihydrodipicolinate (DHDPA) by coupling its subsequent reduction by dihydrodipicolinate reductase (DapB) to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Pyruvate (10 mM)

  • L-Aspartate-β-semialdehyde (ASA) (1 mM)

  • NADPH (0.2 mM)

  • Purified Dihydrodipicolinate reductase (DapB) (excess)

  • Purified Dihydrodipicolinate synthase (DapA) (enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, ASA, and NADPH in a quartz cuvette.

  • Add an excess of purified DapB to the reaction mixture to ensure that the reduction of DHDPA is not rate-limiting.

  • Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the DapA enzyme solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Enzyme activity is calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Diaminopimelate Epimerase (DapF) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the conversion of L,L-DAP to meso-DAP by coupling the product to the meso-diaminopimelate dehydrogenase (DDH) reaction, which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm is monitored.[1]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • L,L-diaminopimelate (L,L-DAP) (various concentrations for kinetic analysis)

  • NADP⁺ (0.44 mM)

  • Dithiothreitol (DTT) (1 mM)

  • Purified meso-diaminopimelate dehydrogenase (DDH) (excess)

  • Purified Diaminopimelate epimerase (DapF) (enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • In a cuvette, combine Tris-HCl buffer, L,L-DAP, NADP⁺, and DTT.[2]

  • Add an excess of purified DDH to the mixture.[2]

  • Incubate the reaction mixture for 12 minutes at 30°C.[2]

  • Initiate the reaction by adding the DapF enzyme.[2]

  • Monitor the increase in absorbance at 340 nm over time.[1][2]

  • The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.[1]

L,L-Diaminopimelate Aminotransferase (DapL) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the forward reaction of DapL (THDP to L,L-DAP) by coupling the subsequent epimerization and decarboxylation of L,L-DAP to lysine. The production of lysine is then measured using a specific assay. A more common approach is to measure the reverse reaction (L,L-DAP to THDP) coupled with the reduction of THDP by DapB, monitoring the oxidation of NADPH at 340 nm. The protocol below describes the reverse reaction.[3]

Materials:

  • HEPES buffer (50 mM, pH 8.0)

  • L,L-diaminopimelate (L,L-DAP) (1 mM)

  • α-ketoglutarate (10 mM)

  • Pyridoxal 5'-phosphate (PLP) (0.1 mM)

  • NADPH (0.2 mM)

  • Purified Dihydrodipicolinate reductase (DapB) (excess)

  • Purified L,L-Diaminopimelate Aminotransferase (DapL) (enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing HEPES buffer, L,L-DAP, α-ketoglutarate, PLP, and NADPH.

  • Add an excess of purified DapB to the mixture.

  • Incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding the DapL enzyme.

  • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized.

  • Calculate the initial reaction rate from the linear phase of the curve.

Conclusion and Future Directions

The diversity of DAP biosynthesis pathways highlights the metabolic flexibility of bacteria. The Succinylase pathway is the most widespread, while the Dehydrogenase pathway is the most energetically favorable in terms of intermediate steps. The Acetylase and Aminotransferase pathways represent further variations on this essential metabolic theme. A thorough understanding of the enzymatic mechanisms, kinetics, and regulation of these pathways is critical for the rational design of novel antibiotics. The provided protocols offer a starting point for researchers to investigate these enzymes and screen for potent and specific inhibitors. Further research is needed to obtain a complete kinetic profile for all enzymes in each pathway and to fully elucidate the regulatory mechanisms that govern the flux through these vital metabolic routes.

References

Evaluating the specificity of NOD1 activation by different DAP-containing peptidoglycan fragments.

Author: BenchChem Technical Support Team. Date: December 2025

Evaluating the Specificity of NOD1 Activation by Different DAP-Containing Peptidoglycan Fragments

This guide provides a comparative analysis of the specificity of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) activation by various diaminopimelic acid (DAP)-containing peptidoglycan (PGN) fragments. NOD1 is an intracellular pattern recognition receptor crucial for detecting bacterial components and initiating an innate immune response.[1][2] Understanding the specific molecular requirements for NOD1 activation is essential for researchers in immunology, infectious disease, and drug development.

Specificity of NOD1 Ligands

NOD1 recognizes specific substructures of PGN found predominantly in Gram-negative bacteria and certain Gram-positive bacteria.[3][4] The minimal essential motif for NOD1 recognition is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[5][6] However, larger PGN fragments containing this core motif can exhibit different potencies in NOD1 activation. This guide focuses on comparing the following key NOD1 agonists:

  • iE-DAP (γ-D-Glu-mDAP): The minimal dipeptide motif required for NOD1 activation.[5]

  • Tri-DAP (L-Ala-γ-D-Glu-mDAP): A tripeptide PGN fragment that includes an additional L-Alanine residue.[7]

  • M-TriDAP (MurNAc-L-Ala-γ-D-Glu-mDAP): A muramyl tripeptide that contains the Tri-DAP structure linked to an N-acetylmuramic acid (MurNAc) sugar moiety.[8]

Quantitative Comparison of NOD1 Activation

The potency of different DAP-containing PGN fragments in activating NOD1 is typically assessed by measuring the downstream effects of NOD1 signaling, such as the activation of the transcription factor NF-κB or the secretion of pro-inflammatory cytokines like Interleukin-8 (IL-8).

Peptidoglycan FragmentStructureRelative Potency (NF-κB Activation)Notes
iE-DAP γ-D-Glu-mDAPBaselineThe minimal essential dipeptide for NOD1 activation.[5]
Tri-DAP L-Ala-γ-D-Glu-mDAP~3-fold higher than iE-DAPThe addition of the L-Ala residue enhances NOD1 activation.[7]
M-TriDAP MurNAc-L-Ala-γ-D-Glu-mDAPSimilar to Tri-DAP for NOD1While it strongly activates NOD1, M-TriDAP is also recognized by NOD2, making it a dual NOD1/NOD2 agonist.[8]

Table 1: Comparison of NOD1 activation by different DAP-containing peptidoglycan fragments. The relative potency is based on NF-κB activation assays.

NOD1 Signaling Pathway

Upon recognition of its specific PGN ligand in the cytoplasm, NOD1 undergoes a conformational change and oligomerization.[9] This leads to the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[3][9] The NOD1-RIPK2 complex then activates the TAK1 complex, which in turn initiates downstream signaling cascades, leading to the activation of NF-κB and MAPK pathways.[1][10] This culminates in the nuclear translocation of transcription factors and the expression of pro-inflammatory genes, including cytokines and chemokines.[1][10]

NOD1 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGN_Fragment DAP-containing Peptidoglycan Fragment (e.g., Tri-DAP) NOD1 NOD1 PGN_Fragment->NOD1 Recognition RIPK2 RIPK2 NOD1->RIPK2 Recruitment (CARD-CARD) TAK1_complex TAK1 Complex RIPK2->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway Activation IκB IκB IKK_complex->IκB Phosphorylation & Degradation NFκB NF-κB IκB->NFκB Inhibits NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation AP1 AP-1 MAPK_pathway->AP1 Activation AP1_nucleus AP-1 Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) NFκB_nucleus->Gene_Expression AP1_nucleus->Gene_Expression

NOD1 Signaling Pathway Diagram

Experimental Methodologies

The following protocols are commonly used to quantify and compare the activation of NOD1 by different ligands.

NF-κB Luciferase Reporter Assay

This cell-based assay is a sensitive and widely used method to measure the activation of the NF-κB pathway downstream of NOD1 engagement.[11][12]

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Luciferase_Assay_Workflow Seed_Cells 1. Seed HEK293T cells in 96-well plates Transfect_Cells 2. Co-transfect with: - NOD1 expression plasmid - NF-κB luciferase reporter plasmid - Control plasmid (e.g., β-galactosidase) Seed_Cells->Transfect_Cells Incubate_1 3. Incubate for 18-24 hours Transfect_Cells->Incubate_1 Stimulate_Cells 4. Stimulate with different DAP-containing PGN fragments (e.g., iE-DAP, Tri-DAP) Incubate_1->Stimulate_Cells Incubate_2 5. Incubate for 16-24 hours Stimulate_Cells->Incubate_2 Lyse_Cells 6. Lyse cells Incubate_2->Lyse_Cells Measure_Luminescence 7. Measure Luciferase activity (Luminometer) Lyse_Cells->Measure_Luminescence Measure_Control 8. Measure β-galactosidase activity (Spectrophotometer) Lyse_Cells->Measure_Control Analyze_Data 9. Normalize Luciferase to β-galactosidase activity. Calculate fold induction over unstimulated control. Measure_Luminescence->Analyze_Data Measure_Control->Analyze_Data

Workflow for NF-κB Luciferase Reporter Assay

Detailed Protocol:

  • Cell Culture and Seeding:

    • Human Embryonic Kidney (HEK) 293T cells, which have low endogenous NOD1 expression, are commonly used.[12]

    • Seed 3 x 104 HEK293T cells per well in a 96-well plate and incubate for 1 hour at 37°C with 5% CO2.[12]

  • Transfection:

    • Prepare a transfection mix containing:

      • An expression plasmid for human NOD1.

      • An NF-κB-dependent luciferase reporter plasmid (e.g., pNF-κB-Luc).

      • A control plasmid for normalization of transfection efficiency, such as a β-galactosidase expression vector.

    • Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol and incubate for 18-24 hours.[13][14]

  • Cell Stimulation:

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of NOD1 agonists (e.g., Tri-DAP, iE-DAP) or a vehicle control.

    • Incubate the stimulated cells for 16-24 hours.[12][15]

  • Lysis and Reporter Gene Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a white-walled 96-well plate for luminescence measurement.

    • Add luciferase substrate and immediately measure the luminescence using a plate-reading luminometer.[15]

    • Use a portion of the cell lysate to measure the activity of the control reporter (e.g., β-galactosidase).

  • Data Analysis:

    • Normalize the luciferase activity values to the β-galactosidase activity for each well to correct for variations in transfection efficiency.

    • Express the results as fold induction of NF-κB activity over the unstimulated control cells.

IL-8 Secretion Assay (ELISA)

This assay measures the secretion of the pro-inflammatory chemokine IL-8 from cells following NOD1 activation. It provides a measure of a key physiological downstream effect of NOD1 signaling.[16][17][18]

Detailed Protocol:

  • Cell Culture and Seeding:

    • Use a cell line that endogenously expresses NOD1 and responds to its ligands by secreting IL-8, such as the human lung epithelial cell line A549 or intestinal epithelial cells.[16][19]

    • Seed the cells in a 24- or 96-well plate and allow them to adhere overnight.

  • Cell Stimulation:

    • Replace the culture medium with fresh medium containing various concentrations of the DAP-containing PGN fragments. Include a negative (unstimulated) control.

    • Incubate the cells for 24 hours to allow for cytokine production and secretion.[19]

  • Sample Collection:

    • After incubation, centrifuge the plates to pellet any detached cells.

    • Carefully collect the cell culture supernatants for analysis.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Quantify the concentration of IL-8 in the collected supernatants using a commercially available human IL-8 ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a 96-well plate with a capture antibody specific for IL-8.

      • Adding the collected supernatants and a series of IL-8 standards.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the IL-8 standards.

    • Use the standard curve to determine the concentration of IL-8 in each experimental sample.

    • Plot the IL-8 concentration against the concentration of the NOD1 agonist to generate dose-response curves.

Conclusion

The specificity of NOD1 activation is finely tuned to the structure of the DAP-containing peptidoglycan fragment. While iE-DAP represents the minimal required structure for NOD1 recognition, the presence of an N-terminal L-alanine in Tri-DAP significantly enhances its potency. M-TriDAP is also a strong NOD1 agonist but exhibits dual specificity by also activating NOD2. The experimental protocols outlined in this guide, particularly the NF-κB luciferase reporter assay and IL-8 ELISA, provide robust and quantitative methods for researchers to evaluate and compare the activity of these and other potential NOD1-activating compounds.

References

A Comparative Guide to the Enzymatic Kinetics of the Diaminopimelate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diaminopimelate (DAP) pathway, essential for lysine (B10760008) biosynthesis and peptidoglycan cell wall construction in most bacteria, presents a rich landscape of enzymatic targets for novel antimicrobial agents. Understanding the kinetic properties of the enzymes within this pathway is paramount for the rational design and development of effective inhibitors. This guide provides a comparative analysis of the enzymatic kinetics of key DAP pathway enzymes, supported by experimental data and detailed methodologies.

The Diaminopimelate (DAP) Biosynthetic Pathway

The DAP pathway is a multi-step enzymatic process that synthesizes meso-diaminopimelic acid (meso-DAP), a crucial component of the bacterial cell wall, and L-lysine, an essential amino acid.[1] As this pathway is absent in mammals, its enzymes are attractive targets for the development of new antibiotics.[1] The pathway can be broadly divided into several enzymatic steps, each catalyzed by a specific enzyme with distinct kinetic characteristics.

DAP_Pathway Asp Aspartate ASA Aspartate-β-semialdehyde Asp->ASA Multiple Steps DHDPS_node Dihydrodipicolinate Synthase (DapA) ASA->DHDPS_node Pyruvate Pyruvate Pyruvate->DHDPS_node DHDP Dihydrodipicolinate DHDPS_node->DHDP DHDPR_node Dihydrodipicolinate Reductase (DapB) DHDP->DHDPR_node THDP Tetrahydrodipicolinate DHDPR_node->THDP DapD_node Tetrahydrodipicolinate N-succinyltransferase (DapD) THDP->DapD_node Succinyl_CoA Succinyl-CoA Succinyl_CoA->DapD_node NS_AKP N-succinyl-2-amino-6-ketopimelate DapD_node->NS_AKP DapC_node N-succinyl-diaminopimelate aminotransferase (DapC) NS_AKP->DapC_node NS_LL_DAP N-succinyl-LL-diaminopimelate DapC_node->NS_LL_DAP DapE_node N-succinyl-diaminopimelate desuccinylase (DapE) NS_LL_DAP->DapE_node LL_DAP LL-diaminopimelate DapE_node->LL_DAP DapF_node Diaminopimelate Epimerase (DapF) LL_DAP->DapF_node meso_DAP meso-diaminopimelate DapF_node->meso_DAP DAPDC_node Diaminopimelate Decarboxylase (LysA) meso_DAP->DAPDC_node Peptidoglycan Peptidoglycan Synthesis meso_DAP->Peptidoglycan Lysine L-Lysine DAPDC_node->Lysine experimental_workflow start Start: Enzyme and Substrate Preparation reaction_setup Set up reaction mixture: - Buffer at optimal pH - Known concentrations of substrates - Coupling enzyme(s) and cofactors (if applicable) start->reaction_setup pre_incubation Pre-incubate mixture at optimal temperature reaction_setup->pre_incubation initiate_reaction Initiate reaction by adding the enzyme of interest pre_incubation->initiate_reaction monitor_reaction Monitor reaction progress over time (e.g., change in absorbance at a specific wavelength) initiate_reaction->monitor_reaction calculate_velocity Calculate initial velocity (v₀) from the linear phase of the progress curve monitor_reaction->calculate_velocity repeat_experiment Repeat for a range of substrate concentrations calculate_velocity->repeat_experiment data_analysis Data Analysis: - Plot v₀ vs. [Substrate] - Fit data to Michaelis-Menten equation repeat_experiment->data_analysis determine_parameters Determine Kм and Vmax data_analysis->determine_parameters end End: Kinetic Parameters Determined determine_parameters->end

References

A Comparative Guide to the Efficacy of Inhibitors Targeting the DAP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide offers an objective comparison of the performance of various inhibitors targeting the Diaminopimelate (DAP) pathway, a critical metabolic route for lysine (B10760008) and peptidoglycan synthesis in most bacteria. As this pathway is absent in mammals, its components are promising targets for novel antimicrobial agents.[1][2] This document provides supporting experimental data and detailed methodologies to aid in the selection and development of effective DAP pathway inhibitors.

The Diaminopimelate (DAP) Pathway: An Overview

The DAP pathway is essential for the survival of a broad spectrum of bacteria. It culminates in the production of meso-diaminopimelate (m-DAP), a key component of the peptidoglycan cell wall in many Gram-negative bacteria, and L-lysine, a fundamental proteinogenic amino acid.[3][4] Inhibiting any of the enzymatic steps in this pathway can disrupt bacterial cell wall integrity and protein synthesis, leading to cell death. The pathway's absence in humans makes it an ideal target for developing selective antibacterial therapies with potentially low toxicity.[2][4]

DAP_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Variants cluster_final Final Products Aspartate Aspartate Aspartate-semialdehyde Aspartate-semialdehyde Aspartate->Aspartate-semialdehyde Multiple Steps THDPA THDPA LL-DAP LL-Diaminopimelate THDPA->LL-DAP Acylase Pathway (DapD, DapC, DapE) m-DAP meso-Diaminopimelate LL-DAP->m-DAP DapF LL-DAP_alt LL-Diaminopimelate LL-DAP_alt->m-DAP Peptidoglycan Peptidoglycan m-DAP->Peptidoglycan L-Lysine L-Lysine m-DAP->L-Lysine LysA

Caption: Generalized Diaminopimelate (DAP) biosynthetic pathway leading to peptidoglycan and lysine.

Comparative Efficacy of DAP Pathway Inhibitors

Numerous inhibitors have been developed and tested against various enzymes within the DAP pathway. The following table summarizes quantitative data for several of these compounds, providing a basis for comparison.

Target EnzymeInhibitorInhibitor TypeEfficacy (IC50 / Ki)Target Organism
Dihydrodipicolinate Synthase (DHDPS)N'-phenylmethanesulfonohydrazide (PMSH)Antibacterial Agent8-16 µg/mL (MIC)Acinetobacter baumannii
Dihydrodipicolinate Reductase (DapB)4-(3-Phenylazoquinoxalin-2-yl) butanoic acid methyl ester (B59)Small Molecule11 µg/mL (IC50)Mycobacterium tuberculosis
LL-Diaminopimelate Aminotransferase (DapL)Hydrazino PeptidesSlow-bindingnM range (Ki*)Escherichia coli
Diaminopimelate Epimerase (DapF)D,L-α-methylDAPSlow-binding-Anabaena sp.
Diaminopimelate Epimerase (DapF)Thio-DAP / Oxa-DAP AnaloguesSmall Molecule70-80 µg/mL (MIC)Various Bacteria
Diaminopimelate Decarboxylase (DAPDC)SID3, SID4, SID14, SID15, SID20FDA-approved Drugs>40% inhibition at 40 µMBrucella melitensis

Key Experimental Protocols

The assessment of inhibitor efficacy relies on robust enzymatic and cellular assays. Below are detailed methodologies for key experiments commonly cited in DAP pathway research.

Dihydrodipicolinate Reductase (DapB) Inhibition Assay

This assay quantifies inhibitor potency by measuring the enzymatic activity of DapB.

Principle: The activity of Dihydrodipicolinate Reductase (DapB) is determined by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to enzyme activity.[5]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate containing buffer, the substrate (L-2,3-dihydrodipicolinate), NADPH, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding purified DapB enzyme to the mixture.

  • Spectrophotometric Monitoring: Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear phase of the absorbance curve.

  • IC50 Determination: Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

DapB_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare Reagents: Buffer, Substrate, NADPH C Combine Reagents and Inhibitor in 96-well Plate A->C B Serially Dilute Inhibitor B->C D Initiate with DapB Enzyme C->D E Monitor A340 Decrease D->E F Calculate Initial Rates E->F G Determine % Inhibition F->G H Calculate IC50 G->H

Caption: Experimental workflow for determining DapB inhibitor IC50 values.

Minimum Inhibitory Concentration (MIC) Assay

This cellular assay determines the lowest concentration of an inhibitor that prevents visible growth of a bacterium.

Principle: Bacteria are exposed to serial dilutions of an inhibitor in a nutrient-rich broth. After incubation, the lowest concentration that prevents bacterial growth is identified as the Minimum Inhibitory Concentration (MIC).[6]

Methodology:

  • Inhibitor Dilution: Perform serial two-fold dilutions of the test inhibitor in Mueller-Hinton broth in a 96-well U-bottom plate.[6]

  • Bacterial Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and add it to each well.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest inhibitor concentration in a well with no visible bacterial growth. This can be assessed visually or by measuring optical density.[6]

MIC_Assay_Workflow A Serially Dilute Inhibitor in 96-Well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (37°C, 24-48h) C->D E Observe for Growth D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Logical flow for a standard Minimum Inhibitory Concentration (MIC) assay.

References

A comparative analysis of peptidoglycan cross-linking with diaminopimelic acid versus other amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural and functional diversity of bacterial cell wall cross-linking.

The bacterial cell wall, a critical structure for survival and a primary target for antibiotics, owes its mechanical strength to the intricate network of peptidoglycan. A key feature of this network is the cross-linking of peptide stems, a process that exhibits significant diversity across bacterial species. This guide provides a comparative analysis of peptidoglycan cross-linking, focusing on the pivotal role of the diamino acid at the third position of the peptide stem, primarily diaminopimelic acid (DAP) versus L-lysine and other variants. Understanding these differences is paramount for the development of novel, targeted antibacterial therapies.

Introduction to Peptidoglycan Structure and Cross-Linking

Peptidoglycan, also known as murein, is a polymer consisting of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM).[1][2][3] A short peptide stem is attached to each NAM residue.[1][3] The rigidity of the peptidoglycan sacculus is achieved by cross-linking these peptide stems, a reaction catalyzed by transpeptidases, which are well-known as penicillin-binding proteins (PBPs).[4][5][6][7] This cross-linking provides structural integrity, enabling the bacterium to withstand internal osmotic pressure and maintain its shape.[1][8][9]

The amino acid at the third position of the peptide stem is a crucial determinant of the cross-linking mechanism. In a significant portion of the bacterial kingdom, this position is occupied by either meso-diaminopimelic acid (m-DAP) or L-lysine.[3][10][11][12] This fundamental difference delineates two major types of peptidoglycan, often referred to as DAP-type and Lys-type.

This compound (DAP)-Type Cross-Linking

Primarily found in Gram-negative bacteria, mycobacteria, and some Gram-positive bacilli like Bacillus subtilis and Listeria monocytogenes, DAP-type peptidoglycan is characterized by the presence of meso-diaminopimelic acid at the third position of the peptide stem.[3][10][12][13][14]

The cross-link in DAP-type peptidoglycan is typically a direct linkage between the D-alanine at the fourth position of one peptide stem and the ε-amino group of m-DAP at the third position of an adjacent stem.[8][12] This is known as a 4-3 cross-link and is predominantly formed by the action of D,D-transpeptidases (PBPs).[15][16]

In some cases, particularly in non-growing or stationary phase cells, an alternative 3-3 cross-link can be formed between two m-DAP residues.[15] This reaction is catalyzed by L,D-transpeptidases, which are insensitive to many β-lactam antibiotics, thus contributing to antibiotic resistance.[15][17]

Lysine-Type Cross-Linking and Other Variants

Lysine-type peptidoglycan is characteristic of most Gram-positive bacteria, including notable pathogens like Staphylococcus aureus and Streptococcus pneumoniae.[8][10][12] In this configuration, L-lysine replaces m-DAP at the third position of the peptide stem.

A key distinction of Lys-type peptidoglycan is the presence of an interpeptide bridge, a short chain of amino acids that connects the D-alanine of one stem to the ε-amino group of L-lysine on another.[8][12][18] The composition and length of this bridge are highly variable among different bacterial species. For instance, Staphylococcus aureus possesses a pentaglycine (B1581309) bridge, which is essential for its viability.[14][19][20] The enzymes responsible for synthesizing this bridge are the Fem (Factor essential for methicillin (B1676495) resistance) proteins.[20]

Comparative Data on Peptidoglycan Cross-Linking

The following tables summarize the key differences between DAP-type and Lys-type peptidoglycan cross-linking based on available experimental data.

FeatureThis compound (DAP)-TypeLysine (Lys)-Type & Other Variants
Primary Amino Acid at Position 3 meso-Diaminopimelic acid (m-DAP)L-Lysine, L-Ornithine, etc.
Predominant Bacterial Group Gram-negative bacteria, Mycobacteria, some Gram-positive bacilliMost Gram-positive bacteria
Typical Cross-Link Type Direct 4-3 cross-link (D-Ala -> m-DAP)Interpeptide bridge-mediated 4-3 cross-link (D-Ala -> Bridge -> L-Lys)
Alternative Cross-Link Type 3-3 cross-link (m-DAP -> m-DAP)Varies depending on species and bridge composition
Primary Cross-Linking Enzymes D,D-Transpeptidases (PBPs)D,D-Transpeptidases (PBPs)
Alternative Cross-Linking Enzymes L,D-TranspeptidasesL,D-Transpeptidases (less common)
Interpeptide Bridge AbsentPresent and variable in composition

Table 1: General Comparison of DAP-type and Lys-type Peptidoglycan Cross-Linking

Bacterial SpeciesGram StainPeptidoglycan TypeCross-Link/Bridge CompositionKey Enzymes
Escherichia coliNegativeDAP-typeDirect 4-3 (D-Ala -> m-DAP) and 3-3 (m-DAP -> m-DAP)D,D-Transpeptidases (PBPs), L,D-Transpeptidases (YcbB, YnhG)[15]
Bacillus subtilisPositiveDAP-typeDirect 4-3 (D-Ala -> m-DAP)D,D-Transpeptidases (PBPs)
Mycobacterium tuberculosisN/A (Acid-fast)DAP-typePrimarily 3-3 (m-DAP -> m-DAP)L,D-Transpeptidases
Staphylococcus aureusPositiveLys-typePentaglycine bridgeD,D-Transpeptidases (PBPs), FemX, FemA, FemB[14][20]
Streptococcus pneumoniaePositiveLys-typeDipeptide bridge (L-Ala-L-Ala or L-Ser-L-Ala)D,D-Transpeptidases (PBPs), MurM, MurN
Enterococcus faeciumPositiveLys-typeD-Aspartate bridgeD,D-Transpeptidases (PBPs)

Table 2: Examples of Peptidoglycan Structure in Different Bacterial Species

Experimental Protocols

Accurate analysis of peptidoglycan structure is crucial for understanding bacterial physiology and developing targeted antimicrobials. The following are detailed methodologies for key experiments cited in the analysis of peptidoglycan cross-linking.

Protocol 1: Isolation of Peptidoglycan Sacculi

This protocol describes the purification of intact peptidoglycan sacculi from bacterial cells.

  • Cell Culture and Harvest: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication, French press, or bead beating.

  • SDS Treatment: Add sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 4% and boil the lysate for 30 minutes to solubilize membranes and proteins.

  • Washing: Pellet the insoluble peptidoglycan by ultracentrifugation. Wash the pellet repeatedly with sterile, nuclease-free water to remove SDS and other contaminants.

  • Enzymatic Digestion (Optional): To remove contaminating macromolecules, treat the sacculi with α-amylase, DNase, and RNase, followed by treatment with trypsin to digest any remaining proteins.

  • Final Washes: Wash the purified sacculi extensively with water and lyophilize for storage.

Protocol 2: Muropeptide Analysis by HPLC

This protocol outlines the digestion of peptidoglycan into its constituent muropeptides and their separation by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Enzymatic Digestion: Resuspend a known amount of purified peptidoglycan sacculi in a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0). Add a muramidase, such as cellosyl or mutanolysin, to digest the glycan backbone. Incubate at 37°C overnight.

  • Reduction of Muropeptides: Stop the digestion by boiling. Reduce the free aldehyde group of the C1 carbon of MurNAc by adding sodium borohydride.

  • pH Adjustment: Adjust the pH of the sample to 2-4 with phosphoric acid.

  • HPLC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Separate the muropeptides using a gradient of a suitable mobile phase, such as sodium phosphate buffer with an increasing concentration of methanol.[21]

  • Detection: Monitor the elution of muropeptides by UV absorbance at 202 nm. Collect fractions for further analysis.

Protocol 3: Mass Spectrometry (MS) Analysis of Muropeptides

This protocol details the identification and structural characterization of muropeptides using mass spectrometry.

  • Sample Preparation: Desalt the collected HPLC fractions using a micro-scale C18 column (e.g., ZipTip).

  • MS Analysis: Analyze the desalted muropeptides by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][16][18][22]

  • Data Analysis: Determine the mass of the individual muropeptides. The mass will indicate the composition of the muropeptide (e.g., monomer, dimer, trimer) and the nature of the peptide stem and any modifications.

  • Tandem MS (MS/MS): For unambiguous structural elucidation, perform tandem mass spectrometry (MS/MS) on selected muropeptide ions. Fragmentation patterns will reveal the amino acid sequence of the peptide stem and the location of the cross-link.

Visualization of Cross-Linking and Signaling

The following diagrams illustrate the key differences in peptidoglycan cross-linking and a simplified representation of an experimental workflow.

Peptidoglycan_Crosslinking cluster_DAP DAP-Type Cross-Linking (e.g., E. coli) cluster_Lys Lys-Type Cross-Linking (e.g., S. aureus) DAP_Stem1 ...-NAM-(L-Ala-D-Glu-m-DAP-D-Ala)-... DAP_Stem2 ...-NAM-(L-Ala-D-Glu-m-DAP-D-Ala)-... DAP_Stem1->DAP_Stem2 4-3 cross-link (D-Ala to m-DAP) Lys_Stem1 ...-NAM-(L-Ala-D-Glu-L-Lys-D-Ala)-... Bridge Pentaglycine Bridge Lys_Stem1->Bridge D-Ala Lys_Stem2 ...-NAM-(L-Ala-D-Glu-L-Lys-D-Ala)-... Bridge->Lys_Stem2 L-Lys

Caption: Comparison of DAP-type and Lys-type peptidoglycan cross-linking.

Muropeptide_Analysis_Workflow Start Bacterial Culture PG_Isolation Peptidoglycan Sacculi Isolation Start->PG_Isolation Digestion Muramidase Digestion PG_Isolation->Digestion Reduction Sodium Borohydride Reduction Digestion->Reduction HPLC RP-HPLC Separation Reduction->HPLC MS Mass Spectrometry (MALDI-TOF or LC-MS/MS) HPLC->MS Analysis Data Analysis and Structure Elucidation MS->Analysis

Caption: Experimental workflow for muropeptide analysis.

PGN_Recognition_Pathway PGN_Fragment Peptidoglycan Fragment (e.g., Muramyl Dipeptide) NOD2 NOD2 (Cytosolic Receptor) PGN_Fragment->NOD2 Recognition Signaling_Cascade Signaling Cascade (e.g., NF-κB activation) NOD2->Signaling_Cascade Activation Immune_Response Pro-inflammatory Cytokine Production Signaling_Cascade->Immune_Response Induction

Caption: Simplified signaling pathway for peptidoglycan recognition by NOD2.

Conclusion and Future Directions

The structural diversity in peptidoglycan cross-linking, particularly the distinction between DAP-type and Lys-type, has profound implications for bacterial physiology, pathogenesis, and susceptibility to antibiotics. The presence of L,D-transpeptidases that generate 3-3 cross-links in DAP-type peptidoglycan, for example, is a known mechanism of resistance to β-lactam antibiotics. Furthermore, the unique structures of different peptidoglycan types are recognized by the host's innate immune system, triggering specific signaling pathways.[2][13][23]

For drug development professionals, a detailed understanding of the enzymes involved in these distinct cross-linking pathways, such as the Fem ligases in S. aureus, offers novel targets for the development of species-specific antibacterial agents. Future research should focus on high-throughput methods for peptidoglycan analysis to screen for inhibitors of these essential enzymes and to better understand the dynamic remodeling of the cell wall in response to environmental cues and antibiotic stress. This comparative guide serves as a foundational resource for researchers aiming to exploit the fascinating complexity of the bacterial cell wall in the ongoing battle against infectious diseases.

References

A Comparative Guide to the Quantification of Diaminopimelic Acid: Validation of a Novel HPLC-UV Method Against Traditional Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for the quantification of diaminopimelic acid (DAP) against the traditional Ion-Exchange Chromatography (IEC) with post-column ninhydrin (B49086) derivatization. This compound is a key component of the peptidoglycan in most bacterial cell walls and serves as a valuable biomarker for bacterial biomass and contamination. Accurate and reliable quantification of DAP is crucial in various research and development areas, including microbiology, ruminant nutrition, and the development of novel antibacterial agents.

This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical method for their specific needs.

Data Presentation: A Head-to-Head Comparison

The performance of the new HPLC-UV method was rigorously validated and compared against the established ion-exchange chromatography technique. The following table summarizes the key quantitative performance parameters for both methods.

Performance ParameterNew HPLC-UV MethodTraditional Ion-Exchange Chromatography (IEC)
Linearity Range 0.91 - 500 nmol/mLEstimated: 5 - 1000 µmol/L[1]
Accuracy (Recovery) ~100%[2]Not explicitly stated for DAP, but generally high for amino acid analysis.
Precision (Repeatability) Intra-assay CV: ~0.5%[2]Within-run CV: < 3.8% (for most amino acids)[1]
Precision (Intermediate) Inter-assay CV: ~1.1%[2]Between-run CV: < 8.0% (for most amino acids)[1]
Limit of Detection (LOD) ~0.28 nmol/mL (at 337 nm)[2]Estimated: 2-5 nmol
Limit of Quantification (LOQ) ~0.91 nmol/mL (at 337 nm)[2]Not explicitly stated, but higher than LOD.
Analysis Time per Sample ~60 minutes~18 minutes (for DAP peak)[3]

Experimental Protocols

Detailed methodologies for both the validated HPLC-UV method and the traditional ion-exchange chromatography are provided below.

New HPLC-UV Method Protocol

This method involves pre-column derivatization of DAP with o-phthaldialdehyde (OPA) followed by separation and detection using a reversed-phase HPLC system with UV detection.

1. Sample Hydrolysis:

  • Biological samples (e.g., bacterial cell pellets, rumen fluid) are hydrolyzed with 6 M HCl at 104±2°C for 20 hours to release DAP from peptidoglycan.[2]

2. Pre-column Derivatization:

  • The hydrolyzed sample is neutralized.

  • An aliquot of the neutralized hydrolysate is mixed with OPA reagent in the presence of a thiol (e.g., ethanethiol) to form a fluorescent and UV-active derivative.[2]

3. HPLC Analysis:

  • Column: Reversed-phase C18 column (e.g., 3 µm particle size, 250 x 2.1 mm I.D.).[2]

  • Mobile Phase: A gradient elution program is typically used with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection is performed at two wavelengths, 230.7 nm and 337 nm, for optimal sensitivity and specificity.[2]

  • Quantification: The concentration of DAP is determined by comparing the peak area of the DAP derivative to a standard curve prepared with known concentrations of DAP.

Traditional Ion-Exchange Chromatography (IEC) Protocol

This classic method relies on the separation of amino acids based on their charge using an ion-exchange resin, followed by post-column derivatization with ninhydrin for colorimetric detection.

1. Sample Preparation:

  • Samples are hydrolyzed using 6 M HCl at 110°C for 24 hours.[3]

  • To avoid interference from other amino acids, particularly methionine, a performic acid oxidation step can be included before hydrolysis. This converts methionine to methionine-sulfone, which elutes separately from DAP.[3]

  • The hydrolysate is dried to remove excess acid and then redissolved in a pH 2.2 loading buffer.[3]

2. Ion-Exchange Chromatography:

  • Column: A cation-exchange column is used.

  • Elution: A step-gradient of buffers with increasing pH and/or ionic strength is used to elute the bound amino acids.

  • Flow Rate: Typical flow rates for the buffer and ninhydrin reagent are 50 mL/h and 25 mL/h, respectively.[3]

3. Post-column Derivatization and Detection:

  • The column effluent is mixed with ninhydrin reagent and heated.

  • Ninhydrin reacts with the primary and secondary amines of the amino acids to produce a colored compound.

  • Detection: The absorbance of the colored product is measured using a photometer, typically at 420 nm.[3]

  • Quantification: The concentration of DAP is determined by comparing its peak area to that of a known standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for both analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Hydrolysis Acid Hydrolysis (6M HCl, 104°C, 20h) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Derivatization Pre-column Derivatization with OPA/Thiol Neutralization->Derivatization HPLC Reversed-Phase HPLC Separation Derivatization->HPLC UV_Detection UV Detection (230.7 nm & 337 nm) HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for the new HPLC-UV method for DAP quantification.

IEC_Workflow cluster_prep_iec Sample Preparation cluster_analysis_iec Analysis Sample_IEC Biological Sample Oxidation Performic Acid Oxidation (Optional) Sample_IEC->Oxidation Hydrolysis_IEC Acid Hydrolysis (6M HCl, 110°C, 24h) Oxidation->Hydrolysis_IEC Drying Drying Hydrolysis_IEC->Drying Redissolving Redissolve in Loading Buffer Drying->Redissolving IEC_Separation Ion-Exchange Chromatography Redissolving->IEC_Separation Post_Derivatization Post-column Derivatization with Ninhydrin IEC_Separation->Post_Derivatization Colorimetric_Detection Colorimetric Detection (420 nm) Post_Derivatization->Colorimetric_Detection Quantification_IEC Quantification Colorimetric_Detection->Quantification_IEC

Caption: Workflow for the traditional Ion-Exchange Chromatography method.

Conclusion

The newly validated HPLC-UV method offers a highly sensitive, accurate, and precise alternative for the quantification of this compound. While the traditional ion-exchange chromatography method remains a robust and reliable technique, the HPLC-UV method provides superior sensitivity with a lower limit of detection. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to the Immunomodulatory Effects of Diaminopimelic Acid and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of diaminopimelic acid (DAP) and its synthetic analogs. This compound, a key component of peptidoglycan in many bacteria, is a potent activator of the innate immune system. Its synthetic derivatives are being extensively explored for their potential as vaccine adjuvants, immunotherapies, and tools to study immune signaling pathways. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological processes to facilitate informed decisions in research and drug development.

Introduction to this compound and its Immunomodulatory Role

This compound (DAP) is a non-proteinogenic amino acid that plays a crucial role in the structural integrity of the bacterial cell wall. Specifically, meso-diaminopimelic acid (mDAP) is a defining component of the peptidoglycan of all Gram-negative and certain Gram-positive bacteria. The mammalian innate immune system has evolved to recognize fragments of this peptidoglycan, with DAP-containing structures being potent elicitors of an immune response.

The primary intracellular receptor for DAP-containing peptidoglycan fragments is the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] The minimal structural motif for NOD1 recognition is the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP).[3][4] Upon binding of iE-DAP, NOD1 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction triggers downstream signaling cascades, primarily activating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] The culmination of this signaling is the production of a variety of pro-inflammatory cytokines and chemokines, which orchestrate the innate immune response to bacterial infection.[5][7]

The development of synthetic analogs of DAP and its derivatives has been driven by the need for more potent and specific immunomodulators. These synthetic molecules offer advantages in terms of stability, purity, and the ability to fine-tune their biological activity through chemical modifications.

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory activity of DAP and its synthetic analogs is typically assessed by their ability to activate NOD1 and induce the production of inflammatory mediators. Synthetic analogs, particularly those with modifications that increase their lipophilicity, have been shown to be significantly more potent than the natural dipeptide iE-DAP.

Quantitative Comparison of NOD1 Agonist Potency

The following table summarizes the relative potency of DAP-containing molecules in activating the NF-κB signaling pathway, a key downstream event of NOD1 activation. The data is compiled from studies using human embryonic kidney (HEK293T) cells transfected with a NOD1 expression vector and an NF-κB-driven reporter gene (luciferase or secreted embryonic alkaline phosphatase - SEAP).

CompoundDescriptionCell TypeAssayRelative Potency (Compared to iE-DAP)Reference
meso-DAPThe core amino acidHuman epithelial cellsNF-κB activationWeaker than known NOD1 agonists[8]
iE-DAP (γ-D-Glu-mDAP)The minimal NOD1-activating dipeptideHEK293T-NOD1NF-κB Luciferase1x (baseline)[4][7]
C12-iE-DAPLauroyl (C12) acylated iE-DAPHEK293T-NOD1NF-κB-SEAP100-1000x more potent[6]
KF1BA synthetic lipophilic derivative of iE-DAPHEK293T-NOD1NF-κB LuciferaseSignificantly more potent[7]
Mur-Tri-DAPMuramyl tripeptide containing DAPHuman monocytic cellsIL-1β & IL-6 productionSynergizes with IL-32[8]
Cytokine and Chemokine Production

The activation of NOD1 by DAP and its analogs leads to the production of a range of pro-inflammatory cytokines and chemokines. The profile and magnitude of this response can vary depending on the specific analog and the cell type.

CompoundCell TypeCytokine/Chemokine InducedKey FindingsReference
iE-DAPMouse intestinal epithelial cellsLow levels of IL-6 and TNF-αHigh doses required for induction[7]
C12-iE-DAPHuman hepatocytesCCL5 (RANTES), CXCL1 (KC)Potent induction of chemokines[5]
KF1BMouse intestinal epithelial cellsCXCL1, CD83, MBL2Induction of genes for immune cell recruitment[7]
C12-iE-DAPHuman monocytic (THP-1) cellsIL-8, TNF-αDose-dependent increase in cytokine secretion
Mur-Tri-DAPHuman peripheral blood mononuclear cellsIL-1β, IL-6Synergistic production with IL-32[8]

Signaling Pathways and Experimental Workflows

NOD1 Signaling Pathway

The binding of DAP-containing ligands to NOD1 initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

NOD1_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMP DAP-containing Peptidoglycan Fragment (e.g., iE-DAP) NOD1 NOD1 PAMP->NOD1 Binding RIPK2 RIPK2 (RICK) NOD1->RIPK2 Recruitment & Activation IKK_complex IKK Complex (IKKα/β/γ) RIPK2->IKK_complex Activation MAPK_pathway MAPK Pathway (JNK, p38, ERK) RIPK2->MAPK_pathway Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->IkB NFkB_p65_p50_nuc NF-κB NFkB_p65_p50->NFkB_p65_p50_nuc Translocation Gene_transcription Gene Transcription NFkB_p65_p50_nuc->Gene_transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-6, IL-8, TNF-α, CCL5) Gene_transcription->Cytokines Translation

Caption: NOD1 signaling pathway initiated by DAP-containing ligands.

Experimental Workflow: NF-κB Reporter Assay

A common method to quantify the activity of NOD1 agonists is the NF-κB reporter assay. This workflow outlines the key steps.

NFkB_Reporter_Assay Seed_cells 1. Seed HEK293T cells in 96-well plate Transfect 2. Co-transfect with: - NOD1 expression plasmid - NF-κB luciferase reporter plasmid - Control plasmid (e.g., Renilla) Seed_cells->Transfect Stimulate 3. Stimulate cells with DAP or synthetic analogs (various concentrations) Transfect->Stimulate Incubate 4. Incubate for 18-24 hours Stimulate->Incubate Lyse 5. Lyse cells Incubate->Lyse Measure 6. Measure Luciferase activity (and Renilla for normalization) Lyse->Measure Analyze 7. Analyze data and determine dose-response curves Measure->Analyze

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Experimental Protocols

NF-κB Luciferase Reporter Assay in HEK293T Cells

This protocol is adapted from methodologies described in the literature for assessing NOD1 activation.[3][9][10]

Objective: To quantify the dose-dependent activation of the NF-κB signaling pathway by DAP or its synthetic analogs in cells expressing NOD1.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Expression plasmid for human NOD1

  • NF-κB-luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

  • Control reporter plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000 or similar)

  • DAP or synthetic analogs stock solutions

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Prepare a transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the NOD1 expression plasmid, the NF-κB-luciferase reporter plasmid, and the control Renilla plasmid.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.

  • Stimulation: Prepare serial dilutions of DAP or its synthetic analogs in DMEM. Replace the medium in each well with 100 µL of the medium containing the respective concentrations of the compounds. Include a vehicle control (medium only).

  • Incubation: Incubate the stimulated cells for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Aspirate the medium and wash the cells once with Phosphate-Buffered Saline (PBS). Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the dual-luciferase reporter assay system's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the concentration of the agonist to generate dose-response curves.

Cytokine Measurement by ELISA

This protocol provides a general framework for measuring cytokine levels in the supernatant of stimulated immune cells.

Objective: To quantify the amount of a specific cytokine (e.g., IL-8, TNF-α) secreted by cells in response to stimulation with DAP or its synthetic analogs.

Materials:

  • Immune cells (e.g., THP-1 monocytes, primary macrophages)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 24- or 48-well tissue culture plates

  • DAP or synthetic analogs stock solutions

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for the cytokine of interest

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • For THP-1 cells, seed at a density of 5 x 10^5 cells/mL. Differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours, followed by a 24-hour rest period in fresh medium.

    • For primary macrophages, isolate and culture according to standard protocols.

    • Add DAP or its synthetic analogs at desired concentrations to the cells. Include an unstimulated control.

  • Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell layer. Store the supernatant at -80°C until use.

  • ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the collected supernatants and a standard curve of the recombinant cytokine.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

Conclusion

The study of this compound and its synthetic analogs has significantly advanced our understanding of innate immune recognition and signaling. The available data clearly indicate that synthetic modifications, particularly the addition of lipophilic moieties, can dramatically enhance the immunomodulatory potency of DAP-containing molecules. This makes them highly attractive candidates for the development of novel vaccine adjuvants and immunotherapies.

This guide provides a framework for comparing the effects of these compounds. Researchers and drug developers should consider the specific context of their application, including the target cell type, desired immune response profile, and in vivo delivery considerations, when selecting or designing DAP-based immunomodulators. The detailed protocols and visualized pathways herein serve as a valuable resource for the continued exploration of this promising class of molecules.

References

Navigating the Intricate Web of Bacterial Protein Interactions: A Guide to Cross-Linking Strategies Involving Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial physiology and the development of novel antimicrobial agents, understanding the intricate network of protein-protein interactions within the bacterial cell wall is paramount. Diaminopimelic acid (DAP), a unique amino acid central to the structure of peptidoglycan in many bacteria, presents a key target for elucidating these interactions. This guide provides a comprehensive comparison of cross-linking strategies to study protein-protein interactions involving DAP, offering insights into their mechanisms, performance, and the experimental protocols required for their successful implementation.

The rigid peptidoglycan layer, essential for bacterial survival, is a dynamic structure where a multitude of proteins interact to facilitate cell growth, division, and pathogenesis. Capturing these often transient interactions requires robust chemical cross-linking techniques coupled with sensitive analytical methods like mass spectrometry. This guide focuses on strategies that can be employed to covalently link proteins interacting with DAP-containing peptidoglycan or proteins that themselves contain DAP.

Comparison of Cross-Linking Chemistries for Targeting this compound

This compound possesses two key reactive functional groups that can be targeted by cross-linking reagents: a primary amine on its side chain and a carboxyl group. The choice of cross-linker chemistry is critical and depends on the specific research question, the cellular context (in vivo vs. in vitro), and the desired specificity.

Cross-Linking StrategyTarget Functional Group on DAPCommon Cross-LinkersKey Characteristics
Amine-Reactive Cross-Linking ε-amino groupN-hydroxysuccinimide (NHS) esters (e.g., DSS, BS3), Imidoesters (e.g., DMP)Pros: High reactivity, commercially available in various lengths and with cleavable spacers. Cons: Lack of specificity for DAP over the abundant lysine (B10760008) residues in proteins, potentially leading to a high background of non-DAP related cross-links.
Carboxyl-Reactive Cross-Linking Carboxyl groupCarbodiimides (e.g., EDC) in combination with N-hydroxysuccinimide (NHS)Pros: Can target the carboxyl group of DAP. Cons: Also reacts with the carboxyl groups of aspartic and glutamic acids, as well as the C-termini of proteins. Requires a two-step reaction and careful pH control.
Photo-Activatable Cross-Linking Non-specific C-H and N-H bonds in proximityDiazirine or Benzophenone-containing reagents, Photo-activatable amino acid analogs (e.g., photo-leucine, photo-methionine)Pros: Can capture very transient interactions upon UV activation, offers temporal control. Cons: Reactivity is non-specific, potentially leading to complex cross-linking patterns. Incorporation of photo-activatable amino acids may require genetic manipulation.
Enzyme-Mediated Cross-Linking Specific amino acid residuesTransglutaminases, L,D-TranspeptidasesPros: High specificity for their target residues. Cons: Limited to the specific recognition sequences of the enzymes. May require purified components for in vitro studies. L,D-transpeptidases naturally form cross-links involving DAP.[1]

Experimental Workflows and Methodologies

The successful application of these cross-linking strategies hinges on meticulously planned experimental workflows. Below are generalized protocols for in vivo cross-linking in bacteria, which can be adapted for specific cross-linkers and bacterial species.

General Workflow for In Vivo Cross-Linking in Bacteria

cluster_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_analysis Downstream Analysis Bacterial_Culture Bacterial Culture Growth (e.g., to mid-log phase) Harvesting Cell Harvesting and Washing (e.g., centrifugation and resuspension in PBS) Bacterial_Culture->Harvesting Crosslinker_Addition Addition of Cross-Linking Reagent (e.g., DSS, EDC/NHS) Harvesting->Crosslinker_Addition Incubation Incubation (controlled time and temperature) Crosslinker_Addition->Incubation Quenching Quenching of Reaction (e.g., with Tris or glycine (B1666218) for amine-reactive linkers) Incubation->Quenching Cell_Lysis Cell Lysis (e.g., sonication, French press) Quenching->Cell_Lysis Protein_Digestion Protein Digestion (e.g., with trypsin) Cell_Lysis->Protein_Digestion Enrichment Enrichment of Cross-Linked Peptides (e.g., size exclusion or ion-exchange chromatography) Protein_Digestion->Enrichment MS_Analysis LC-MS/MS Analysis Enrichment->MS_Analysis Data_Analysis Data Analysis (specialized software for cross-link identification) MS_Analysis->Data_Analysis

Caption: A generalized workflow for in vivo cross-linking experiments in bacteria.

Detailed Protocol for In Vivo Cross-Linking with NHS Esters (e.g., DSS)
  • Cell Culture and Harvest: Grow bacterial cells to the desired optical density (e.g., mid-logarithmic phase). Harvest cells by centrifugation and wash them with a non-amine-containing buffer like phosphate-buffered saline (PBS) to remove any primary amines from the culture medium.

  • Cross-Linking Reaction: Resuspend the cell pellet in PBS to a specific cell density. Add the NHS-ester cross-linker (e.g., Disuccinimidyl suberate (B1241622) - DSS) to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching: Stop the cross-linking reaction by adding a quenching buffer containing primary amines, such as Tris-HCl (final concentration 20-50 mM) or glycine, and incubate for 15 minutes.

  • Cell Lysis and Protein Preparation: Pellet the quenched cells and lyse them using appropriate methods (e.g., sonication, bead beating, or enzymatic lysis). The lysate can then be processed for protein digestion.

  • Protein Digestion and Mass Spectrometry: The cross-linked protein mixture is typically denatured, reduced, alkylated, and then digested with a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is required to identify the cross-linked peptides from the complex MS/MS data.

Detailed Protocol for In Vivo Cross-Linking with Carbodiimides (EDC)
  • Cell Culture and Harvest: Similar to the NHS ester protocol, grow and harvest bacterial cells, washing them with an amine- and carboxyl-free buffer, such as MES buffer (2-(N-morpholino)ethanesulfonic acid).

  • Cross-Linking Reaction: Resuspend the cells in MES buffer (pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) to a final concentration of 5-10 mM and N-hydroxysuccinimide (NHS) to a final concentration of 5-10 mM. Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a buffer containing a reducing agent like beta-mercaptoethanol and washing the cells.

  • Downstream Processing: Follow the same procedures for cell lysis, protein digestion, and mass spectrometry analysis as described for NHS esters.

Visualizing the Cross-Linking of Peptidoglycan-Associated Proteins

The following diagram illustrates the general principle of using a bifunctional cross-linker to capture the interaction between a peptidoglycan-binding protein and the DAP-containing stem peptide of the bacterial cell wall.

Caption: Capturing a protein-peptidoglycan interaction using a chemical cross-linker.

Future Perspectives and Alternative Approaches

While conventional chemical cross-linkers provide valuable insights, the development of more specific strategies for targeting DAP is an ongoing area of research.

  • Enzyme-Mediated Labeling: The use of bacterial enzymes, such as L,D-transpeptidases that naturally recognize and modify DAP, could be harnessed to incorporate probes or cross-linkers with high specificity.[1]

  • Metabolic Labeling with DAP Analogs: Introducing chemically modified DAP analogs into the bacterial culture could allow for their incorporation into the peptidoglycan. These analogs could contain photo-activatable groups or "click" chemistry handles for subsequent cross-linking or enrichment.

  • DAP-Specific Antibodies: Following a general cross-linking reaction, antibodies that specifically recognize DAP could be used to immunoprecipitate cross-linked peptides containing this amino acid, thereby enriching for interactions involving peptidoglycan.

The choice of a cross-linking strategy for studying protein-protein interactions involving this compound will ultimately depend on the specific biological question and the available experimental systems. A thorough understanding of the chemical principles and potential limitations of each method is crucial for obtaining reliable and insightful data into the complex and dynamic world of the bacterial cell wall.

References

Safety Operating Guide

Proper Disposal of Diaminopimelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the safe and compliant disposal of Diaminopimelic Acid (DAP), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. While not classified as hazardous for transportation, DAP can cause skin, eye, and respiratory irritation.[1][2][3][4] Always consult the Safety Data Sheet (SDS) for the specific formulation you are using.

Personal Protective Equipment (PPE) required for handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles.[3]
Skin and Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH- or CEN-certified respirator may be appropriate.[1]

Step-by-Step Disposal Procedure for this compound

The primary recommendation from multiple safety data sheets is to dispose of this compound and its containers at an approved waste disposal plant.[1][2][4] Do not dispose of DAP in regular trash or pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Treat all solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) as chemical waste.

  • Do not mix this compound waste with other waste streams unless compatible and permitted by your institution's waste management guidelines.

2. Waste Collection and Storage:

  • Collect solid DAP waste in a clearly labeled, sealed container.

  • The container should be made of a material compatible with the chemical.

  • Label the waste container clearly as "this compound Waste" and include the date of accumulation.

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1][2]

3. Disposal of Empty Containers:

  • Containers that held this compound should be managed as chemical waste.

  • If institutional procedures allow for the disposal of "RCRA Empty" containers in regular trash, they must be triple-rinsed with a suitable solvent.[5] The rinsate must be collected and disposed of as hazardous waste.[6]

  • Labels on empty containers should be defaced or removed before disposal to prevent misuse.[6][7]

4. Accidental Spills:

  • In the event of a spill, avoid generating dust.[2][8]

  • Wear appropriate PPE.

  • Carefully sweep or vacuum the spilled solid material into a suitable container for disposal.[1][8]

  • Prevent the spilled material from entering drains or waterways.[1][9]

  • Clean the spill area thoroughly.

5. Consultation and Final Disposal:

  • Always follow your institution's specific guidelines for chemical waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

This compound Hazard Summary

Hazard ClassificationDescriptionGHS Precautionary Statements
Skin Irritation Causes skin irritation.[1][2][3]P264: Wash skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
Environmental Hazards No data available on ecotoxicity. Not known to be hazardous to water.[4][10]P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

This compound Disposal Workflow

This compound Disposal Decision Workflow start Start: DAP Waste Generated assess Assess Waste Form (Solid, Liquid, Contaminated Material) start->assess solid_waste Solid DAP or Contaminated Solids assess->solid_waste Solid liquid_waste DAP Solution assess->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container liquid_waste->collect_liquid store Store in designated waste accumulation area collect_solid->store collect_liquid->store contact_ehs Contact Institutional EHS for pickup and disposal store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Diaminopimelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Diaminopimelic Acid (DAP). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[4] Gloves should be inspected before use and changed if contaminated.
Eye and Face Protection Safety glasses with side shields or goggles.[4][5]To protect against dust particles and potential splashes.
A face shield should be worn in addition to safety glasses or goggles if there is a risk of splashing.[4][6]Provides a broader shield for the face from splashes.
Body Protection A lab coat is the minimum requirement.[7]To protect skin and clothing from contamination.
Respiratory Protection A NIOSH- or CEN-certified respirator should be used when handling large quantities or if dust generation is unavoidable.[8][9]To prevent inhalation of dust particles that may cause respiratory irritation.[8][10]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[8][9]

  • Avoid all personal contact, including inhalation of dust.[11]

  • Minimize dust generation and accumulation during handling.[8]

  • Wash hands thoroughly with soap and water after handling the substance.[1][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8]

Storage:

  • Store in a tightly-closed container.[8][9]

  • Keep the container in a cool, dry, and well-ventilated place.[5][8][9]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8][9]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[12]

  • Wear PPE: Put on the appropriate personal protective equipment as outlined in Section 1.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5][8]

  • Cleanup: Gently sweep or vacuum the spilled solid material. Avoid creating dust.[5][8][12] Place the collected material into a suitable, labeled container for disposal.[5][8]

  • Decontamination: Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.[2][8]

  • Do not allow the chemical to enter drains or waterways.[8][9]

  • Contaminated packaging should be disposed of as unused product.[8]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound. No occupational exposure limits have been established by regulatory bodies.

PropertyValue
Molecular Formula C₇H₁₄N₂O₄
Molecular Weight 190.20 g/mol [3][8]
Appearance White to beige powder[8][13]
Melting Point Approximately 300 °C / 572 °F[8][13]
Solubility Soluble in water, diluted acids, and alkali[8]
OSHA PEL No data available[8]
NIOSH REL No data available[8]
ACGIH TLV No data available[8]

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step workflow for responding to a this compound spill.

G Workflow for this compound Spill Response cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Cleanup Cleanup cluster_Disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain the Spill PPE->Contain Collect Collect Powder (Avoid Dust) Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package & Label Waste Decontaminate->Package Dispose Dispose via Approved Procedure Package->Dispose

Workflow for this compound Spill Response

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Diaminopimelic Acid
Reactant of Route 2
Diaminopimelic Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。